2-Hydroxy-4-iodobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOZVZTUJNRMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168598 | |
| Record name | 4-Iodosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16870-28-3 | |
| Record name | 2-Hydroxy-4-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16870-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016870283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16870-28-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iodosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Hydroxy-4-iodobenzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
2-Hydroxy-4-iodobenzoic acid (CAS No. 16870-28-3), also known as 4-iodosalicylic acid, is a pivotal halogenated aromatic intermediate whose strategic importance in medicinal chemistry and organic synthesis cannot be overstated. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and an iodine atom—on a benzene scaffold imparts a unique and highly desirable reactivity profile. This guide provides an in-depth exploration of its core physicochemical properties, details a robust synthesis and purification workflow, analyzes its spectroscopic signature, and elucidates its critical role as a versatile building block in the construction of complex pharmaceutical agents, primarily through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.
Compound Identification and Core Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and fundamental properties. This compound is unambiguously identified by its CAS number and key structural identifiers.
| Property | Value | Source(s) |
| CAS Number | 16870-28-3 | [1][2][3][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Iodosalicylic acid | [2][3][4] |
| Molecular Formula | C₇H₅IO₃ | [2][5][6] |
| Molecular Weight | 264.02 g/mol | [3][4] |
| Appearance | White to off-white powder/solid | [3] |
| Melting Point | 229-234 °C | [3] |
| Canonical SMILES | C1=CC(=C(C=C1I)O)C(=O)O | [2][5] |
| InChI Key | UQOZVZTUJNRMBV-UHFFFAOYSA-N | [2][3] |
Synthesis and Purification: An Experimental Protocol
The synthesis of this compound is achieved via electrophilic aromatic substitution on the readily available precursor, 2-hydroxybenzoic acid (salicylic acid). The hydroxyl and carboxylic acid groups are ortho-, para-directing activators. Due to steric hindrance from the adjacent carboxylic acid, the electrophilic iodine is predominantly directed to the para-position (C4) and the other ortho-position (C6). Judicious control of reaction conditions is therefore essential to favor mono-iodination at the desired C4 position.
The protocol described below is a representative method adapted from established iodination procedures for phenolic compounds.[1][7]
Synthesis Workflow
Sources
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- 6. PubChemLite - this compound (C7H5IO3) [pubchemlite.lcsb.uni.lu]
- 7. Organic Syntheses Procedure [orgsyn.org]
4-Iodosalicylic acid chemical structure and synthesis
An In-Depth Technical Guide to 4-Iodosalicylic Acid: Structure, Synthesis, and Applications
Executive Summary
4-Iodosalicylic acid is a halogenated derivative of salicylic acid that serves as a crucial intermediate and building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring hydroxyl, carboxyl, and iodo functional groups, makes it a versatile precursor for the synthesis of complex molecules, including pharmaceutical agents and imaging probes. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, and key synthetic methodologies for 4-Iodosalicylic acid. We will conduct a comparative analysis of two primary synthetic routes: direct electrophilic iodination of salicylic acid and the Sandmeyer reaction starting from 4-aminosalicylic acid. The discussion emphasizes the mechanistic principles, regiochemical control, and practical considerations for each method. Detailed, field-proven experimental protocols are provided, alongside guidance on purification, characterization, and safe handling, to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective utilization.
Introduction
Significance in Medicinal Chemistry and Drug Development
Salicylic acid and its derivatives are cornerstones of pharmacology, most famously represented by acetylsalicylic acid (aspirin). The introduction of a halogen atom, such as iodine, onto the salicylic acid scaffold profoundly alters its electronic and steric properties. This modification opens new avenues for molecular design and functionalization. 4-Iodosalicylic acid, specifically, is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. The carbon-iodine bond is particularly useful in modern synthetic chemistry, serving as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[1] This capability allows for the construction of intricate molecular architectures from a simple, well-defined starting material, making it invaluable in the synthesis of novel drug candidates and biologically active probes.[2][3]
The Role of Aromatic Halogenation
Halogenating an aromatic ring influences a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The iodine substituent in 4-iodosalicylic acid can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to protein targets.[4] Furthermore, the iodine atom provides a site for radiolabeling with isotopes like ¹²³I, ¹²⁴I, or ¹²⁵I, which is a critical strategy in the development of radiopharmaceuticals for diagnostic imaging (SPECT/PET) and targeted radiotherapy.
Physicochemical Properties and Structure
Chemical Structure Elucidation
4-Iodosalicylic acid is systematically named 2-Hydroxy-4-iodobenzoic acid. The structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a hydroxyl group at position 2, and an iodine atom at position 4. The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl of the carboxylic acid is a defining feature, influencing its acidity and conformation.
Caption: Chemical Structure of 4-Iodosalicylic Acid.[5]
Key Physicochemical Data
The essential properties of 4-Iodosalicylic acid are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and safety considerations.
| Property | Value | Reference(s) |
| Systematic Name | This compound | [6][7] |
| CAS Number | 16870-28-3 | [6][7][8] |
| Molecular Formula | C₇H₅IO₃ | [6][7][9] |
| Molecular Weight | 264.02 g/mol | [7][8][9] |
| Appearance | Off-white to white crystalline powder | [9] |
| Melting Point | Approx. 198-202 °C | Varies by source |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, methanol | [2] |
| pKa | ~2.7 (Predicted) | [2] |
Spectroscopic Profile
Characterization of 4-Iodosalicylic acid relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show three distinct signals in the aromatic region. The proton at C5 (between I and COOH) will appear as a doublet, the proton at C3 (between OH and I) as a doublet of doublets, and the proton at C6 (ortho to COOH) as a doublet. The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets at lower field, which can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR will display seven signals: four for the quaternary carbons (including C1, C2, C4, and the carbonyl carbon) and three for the CH carbons in the aromatic ring. The carbon bearing the iodine (C4) will be shifted significantly upfield due to the heavy atom effect.
-
FT-IR: The infrared spectrum will be characterized by a very broad O-H stretching band from ~2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acid. A sharp C=O stretch will appear around 1650-1680 cm⁻¹. O-H stretching from the phenolic group will be observed around 3200-3400 cm⁻¹, and C-I stretching will be present in the fingerprint region at lower wavenumbers.[10]
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 264. The isotopic pattern will be simple as iodine is monoisotopic (¹²⁷I). Common fragmentation patterns include the loss of H₂O (m/z 246) and COOH (m/z 219).[7]
Synthesis of 4-Iodosalicylic Acid: A Comparative Analysis
The synthesis of 4-Iodosalicylic acid requires careful control of regioselectivity. The powerful ortho-, para-directing hydroxyl group and the meta-directing carboxyl group create a complex reactivity landscape. We will explore the two most robust methods to achieve the desired 4-iodo isomer.
Method 1: Electrophilic Aromatic Substitution
This approach involves the direct iodination of salicylic acid. The key challenge is to direct the incoming electrophile (I⁺) to the C4 position, which is para to the strongly activating -OH group. However, the C5 position (ortho to -OH) and C3 position (ortho to -OH) are also activated, leading to potential formation of 5-iodosalicylic acid and 3,5-diiodosalicylic acid as major byproducts.[4][11]
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. An iodinating agent generates an electrophilic iodine species (I⁺ or a polarized equivalent). The electron-rich aromatic ring of salicylic acid attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). A base then removes a proton from the ring to restore aromaticity, yielding the iodinated product. Controlling reaction conditions (solvent, temperature, and stoichiometry of the iodinating agent) is paramount to favor monosubstitution at the C4 position. Using a less reactive iodinating agent or sterically hindered conditions can sometimes improve selectivity for the less-hindered para position.
Caption: Workflow for Direct Iodination of Salicylic Acid.
This protocol is adapted from established procedures for aromatic iodination.[11][12] Causality: Iodine monochloride (ICl) is chosen as it is more polarized (Iᵅ⁺-Clᵅ⁻) and thus a more potent electrophile than I₂, facilitating the reaction under milder conditions. Acetic acid is a common solvent that can moderate reactivity.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve salicylic acid (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the reaction rate and minimize the formation of di-substituted byproducts.
-
Addition of Reagent: Slowly add a solution of iodine monochloride (1.0-1.1 equivalents) in glacial acetic acid via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for another hour, then let it warm to room temperature and stir for 4-6 hours or until TLC analysis indicates consumption of the starting material.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. If any unreacted iodine is present, add a small amount of sodium thiosulfate solution to quench it.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product will be a mixture of isomers. Purification is typically achieved by fractional crystallization or column chromatography to isolate the desired 4-iodosalicylic acid.
Method 2: The Sandmeyer Reaction
The Sandmeyer reaction offers a superior, albeit longer, route for synthesizing specific isomers of aryl halides.[13] This method starts with 4-aminosalicylic acid, where the position of the iodo group is predetermined by the starting material's amino group.
This is a two-step process:
-
Diazotization: The aromatic primary amine (4-aminosalicylic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.
-
Substitution: The diazonium salt is then treated with a source of iodide, such as potassium iodide (KI) or a copper(I) iodide (CuI) catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism, where the diazonium group is replaced by iodine with the evolution of nitrogen gas.[13][14]
Caption: Workflow for the Sandmeyer Synthesis of 4-Iodosalicylic Acid.
This protocol is based on general Sandmeyer reaction procedures.[15][16] Causality: Strict temperature control below 5°C during diazotization is essential because diazonium salts are unstable and can decompose at higher temperatures.
-
Diazotization:
-
Suspend 4-aminosalicylic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The completion of diazotization can be checked with starch-iodide paper (excess nitrous acid turns it blue).[15]
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.2-1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water, followed by a wash with a dilute sodium thiosulfate solution to remove any residual iodine, and finally with more water.
-
-
Purification:
-
The crude 4-iodosalicylic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.
-
Purification and Characterization
-
Purification: For both synthetic routes, recrystallization is the most common and effective method for purifying the final product.[3] An ethanol/water or acetic acid/water mixture is often suitable. The choice of solvent depends on the impurities present. If isomeric byproducts are significant, column chromatography on silica gel may be necessary.
-
Characterization: The identity and purity of the synthesized 4-Iodosalicylic acid must be confirmed. This is achieved by comparing the experimental data from melting point analysis, ¹H NMR, ¹³C NMR, and FT-IR with literature values or data from a commercial standard.
Applications in Research and Development
As a versatile building block, 4-Iodosalicylic acid is primarily used in the synthesis of more complex molecules.
-
Cross-Coupling Reactions: The C-I bond is highly reactive in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the attachment of various aryl, alkyl, or alkynyl groups at the 4-position.[1]
-
Synthesis of Bioactive Molecules: It is a precursor for compounds with potential therapeutic applications, including anti-inflammatory, antibacterial, and antifungal agents.[2] It is also used in the synthesis of ligands that bind to proteins like transthyretin (TTR), which is relevant to amyloid diseases.[4]
-
Radiolabeled Imaging Agents: The stable iodine atom can be replaced with a radioactive isotope, making it a key precursor for developing targeted radiopharmaceuticals for medical imaging and therapy.[2][3]
Safety and Handling
4-Iodosalicylic acid requires careful handling due to its potential toxicity.
-
Hazards: It is classified as toxic if swallowed and causes serious eye damage.[6][7] It may also cause skin and respiratory tract irritation.[17]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]
Conclusion
4-Iodosalicylic acid is a strategically important chemical intermediate whose value lies in its unique combination of functional groups. While its direct synthesis via electrophilic iodination is feasible, it presents significant challenges in controlling regioselectivity. The Sandmeyer reaction, starting from 4-aminosalicylic acid, provides a more reliable and unambiguous route to the desired isomer, making it the preferred method for applications requiring high purity. A thorough understanding of its chemical properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for its successful application in advancing research and development in the pharmaceutical and chemical sciences.
References
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- Woollett, G. H., & Johnson, W. W. (1933). Salicylic acid, 3,5-diiodo-. Organic Syntheses, 13, 40. [Link]
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physical and chemical properties of 2-Hydroxy-4-iodobenzoic acid
An In-Depth Technical Guide to 2-Hydroxy-4-iodobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Scaffold
This compound, also known as 4-iodosalicylic acid, is a halogenated derivative of salicylic acid. While salicylic acid itself is renowned for its therapeutic properties, the introduction of an iodine atom onto the aromatic ring at the C4 position dramatically alters its physicochemical and reactive profile. This modification transforms the molecule from a simple anti-inflammatory agent into a highly versatile and valuable building block for organic synthesis and medicinal chemistry.
The presence of three key functional groups—a carboxylic acid, a phenolic hydroxyl, and an aryl iodide—within a compact structure provides multiple handles for chemical modification. For drug development professionals, this molecule represents a strategic starting point for creating diverse compound libraries. The aryl iodide is particularly significant as it serves as a reactive site for modern cross-coupling reactions, enabling the facile introduction of a wide array of molecular fragments. This guide provides a comprehensive overview of the core , offering field-proven insights and detailed protocols for its characterization and utilization.
Part 1: Core Physicochemical and Computational Properties
A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The data presented below, compiled from authoritative chemical databases, provides a quantitative profile of this compound.
| Property | Value | Source(s) |
| CAS Number | 16870-28-3 | |
| Molecular Formula | C₇H₅IO₃ | |
| Molecular Weight | 264.02 g/mol | |
| Appearance | Off-white to white powder | |
| Melting Point | 229-234 °C | |
| pKa (Predicted) | 2.70 ± 0.10 | N/A |
| LogP (Computed) | 3.3 | N/A |
| InChI Key | UQOZVZTUJNRMBV-UHFFFAOYSA-N | |
| SMILES | OC(=O)c1ccc(I)cc1O |
Causality Insight: The relatively high melting point compared to its non-iodinated parent, salicylic acid (159 °C), is attributable to both the increased molecular weight and the potential for stronger intermolecular interactions, including halogen bonding, facilitated by the iodine atom. The predicted pKa suggests it is a stronger acid than benzoic acid (pKa ≈ 4.2), a characteristic feature of salicylic acid derivatives due to intramolecular hydrogen bonding that stabilizes the carboxylate anion.
Part 2: Spectroscopic and Analytical Characterization
Structural confirmation is a non-negotiable step in chemical synthesis. While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its spectral features. The following sections describe the expected spectroscopic signatures and provide a standardized workflow for their acquisition.
Predicted Spectroscopic Signatures
-
¹H NMR (Proton NMR): In a suitable deuterated solvent like DMSO-d₆, the spectrum is expected to show three distinct signals in the aromatic region (approx. 6.8-8.0 ppm). The proton ortho to the hydroxyl group (C3-H) would likely appear as a doublet, the proton ortho to the iodine (C5-H) as a doublet of doublets, and the proton meta to both the hydroxyl and carboxyl groups (C6-H) as a doublet. Additionally, two broad singlets corresponding to the acidic protons of the carboxylic acid (>12 ppm) and the phenol (~10 ppm) would be present; these are typically exchangeable with D₂O.
-
¹³C NMR (Carbon NMR): The spectrum should display seven distinct signals. The carboxyl carbon will be the most downfield signal (≈170 ppm). The carbon bearing the iodine (C4) will be significantly shielded compared to an unsubstituted carbon (≈90-100 ppm), which is a characteristic effect of iodine. The remaining four aromatic carbons will appear in the typical aromatic region (110-160 ppm), with the carbon attached to the hydroxyl group (C2) being the most downfield among them.
-
IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
-
A very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
-
A sharper O-H stretch from the phenolic group around 3200-3400 cm⁻¹.
-
A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1650-1680 cm⁻¹, slightly lower than usual due to conjugation and intramolecular hydrogen bonding.
-
C=C stretching bands in the aromatic region (≈1450-1600 cm⁻¹).
-
A C-I stretching vibration, which is expected in the far-IR region (below 600 cm⁻¹).
-
-
Mass Spectrometry (MS): Using an ionization technique like Electrospray Ionization (ESI), the mass spectrum in negative ion mode would show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z of approximately 262.9. The high-resolution mass would confirm the elemental composition. The isotopic pattern would clearly show the presence of one iodine atom.
Workflow for Analytical Characterization
The following diagram outlines a self-validating workflow for the comprehensive structural elucidation and purity assessment of this compound.
Part 3: Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A direct and regioselective synthesis of this compound can be achieved via the electrophilic iodination of salicylic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are both ortho-, para-directing. The hydroxyl group is a much stronger activating group than the carboxyl group. Therefore, substitution is directed primarily by the -OH group to the positions ortho (C3, C5) and para (C5) to it. Steric hindrance from the adjacent -COOH group disfavors substitution at the C3 position. The C5 position is electronically favored, but the C4 position (para to the hydroxyl) is also highly activated, and iodination can occur there. Precise control of reagents and conditions is key to achieving the desired 4-iodo isomer. A common and effective method involves using an iodine source in the presence of an oxidizing agent.[1][2]
Causality Insight: The choice of an oxidizing agent like sodium periodate (NaIO₄) in acidic medium is crucial. It generates an electrophilic iodine species (I⁺) in situ, which is required for the electrophilic aromatic substitution to proceed on the activated benzene ring of salicylic acid.[2]
Core Chemical Reactivity
The true utility of this compound in drug development stems from its predictable and versatile reactivity.
-
Carboxylic Acid Reactions: It can undergo standard esterification, amide bond formation (e.g., via EDC/HOBt coupling), and reduction to the corresponding alcohol. These reactions are fundamental for creating prodrugs or modifying solubility and pharmacokinetic properties.
-
Phenolic Hydroxyl Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another avenue for structural modification and modulation of biological activity.
-
Aryl Iodide Reactions (The Synthetic Powerhouse): The carbon-iodine bond is the most valuable reactive site for building molecular complexity. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[3][4]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups.[4][5] This is one of the most widely used C-C bond-forming reactions in drug discovery.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Sources
A Technical Guide to the Spectral Analysis of 4-Iodosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the spectral characterization of 4-Iodosalicylic acid (CAS 16870-28-3), a key aromatic organic compound. While direct experimental spectra for this specific isomer are not widely available in public databases, this document leverages established principles of spectroscopic analysis and comparative data from closely related analogues to present a robust predictive analysis. This approach is designed to empower researchers in their synthetic and analytical endeavors by providing a foundational understanding of the expected spectral behavior of 4-Iodosalicylic acid across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms.
Introduction to 4-Iodosalicylic Acid and its Analytical Importance
4-Iodosalicylic acid, also known as 2-hydroxy-4-iodobenzoic acid, is a halogenated derivative of salicylic acid. Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on the benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. The precise arrangement of these functional groups dictates its chemical reactivity and physical properties, making unambiguous structural confirmation paramount. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's architecture.
Due to the limited availability of published experimental spectra for 4-Iodosalicylic acid, this guide will provide a detailed predictive analysis based on the well-documented spectral data of analogous compounds, including salicylic acid, 5-iodosalicylic acid, and 4-iodobenzoic acid. Understanding the influence of each functional group on the overall spectrum is a critical skill for any research scientist, and this guide will illuminate the deductive processes involved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Iodosalicylic acid, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-Iodosalicylic acid is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The solvent used for analysis will significantly impact the chemical shifts of the exchangeable protons (-OH and -COOH). Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this class of compounds as it allows for the observation of these labile protons.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of 4-Iodosalicylic acid with proton numbering.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Iodosalicylic acid in DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | > 12 | Broad Singlet | - | The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange. |
| OH | ~10-11 | Broad Singlet | - | The phenolic hydroxyl proton is also deshielded and will likely appear as a broad singlet. |
| H-6 | ~7.7-7.9 | Doublet | ~8.0-9.0 (ortho) | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by the adjacent H-5. |
| H-5 | ~7.3-7.5 | Doublet of Doublets | ~8.0-9.0 (ortho), ~1.5-2.5 (meta) | This proton is coupled to both H-6 (ortho) and H-3 (meta), resulting in a doublet of doublets. |
| H-3 | ~7.2-7.4 | Doublet | ~1.5-2.5 (meta) | This proton is ortho to the iodine and meta to the carboxylic acid group. It will show a small meta coupling to H-5. |
Causality behind Predictions: The electron-withdrawing nature of the iodine atom and the carboxylic acid group will deshield the aromatic protons, shifting them downfield compared to salicylic acid. The ortho, meta, and para relationships between the protons dictate the observed coupling patterns and constants, providing definitive structural information. For comparison, in 5-iodosalicylic acid, the proton at C6 appears around 8.04 ppm, demonstrating the strong deshielding effect of the adjacent carboxylic acid group[1].
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insight into their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Iodosalicylic acid.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~170-175 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| C-2 | ~160-165 | The carbon bearing the hydroxyl group is shifted downfield due to the oxygen's electronegativity. |
| C-4 | ~90-95 | The carbon directly attached to the heavy iodine atom will experience a significant upfield shift due to the heavy atom effect. |
| C-1 | ~115-120 | This quaternary carbon is adjacent to the carboxylic acid group. |
| C-6 | ~130-135 | This carbon is ortho to the carboxylic acid group. |
| C-5 | ~125-130 | This carbon is meta to the carboxylic acid group. |
| C-3 | ~120-125 | This carbon is ortho to the iodine atom. |
Expertise in Interpretation: The most telling signal in the ¹³C NMR spectrum of 4-Iodosalicylic acid will be the upfield shift of the C-4 carbon due to the heavy iodine atom. This is a hallmark of halogenated aromatic compounds and provides a key diagnostic feature to distinguish it from other isomers.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-Iodosalicylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all expected proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Iodosalicylic acid will be characterized by absorptions corresponding to the O-H, C=O, C-O, and C-I bonds, as well as the aromatic C-H and C=C vibrations.
Table 3: Predicted IR Absorption Frequencies for 4-Iodosalicylic acid.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | The O-H stretch of the carboxylic acid is very broad due to strong intermolecular hydrogen bonding. |
| O-H (Phenol) | 3200-3600 | Broad, Medium | The phenolic O-H stretch will also be broad due to hydrogen bonding. |
| C=O (Carboxylic Acid) | 1680-1710 | Strong | The carbonyl stretch is a very strong and characteristic absorption. Conjugation with the aromatic ring will lower its frequency. |
| C=C (Aromatic) | 1450-1600 | Medium to Weak | Multiple bands are expected for the aromatic ring C=C stretching vibrations. |
| C-O (Carboxylic Acid/Phenol) | 1200-1350 | Strong | C-O stretching vibrations will be present. |
| C-I | 500-600 | Medium to Weak | The C-I stretching vibration is expected in the far-infrared region. |
Trustworthiness of the Protocol: The broadness of the O-H stretching bands is a key indicator of hydrogen bonding, a critical intermolecular interaction in the solid state of this molecule. The position of the C=O stretch provides evidence for the electronic environment of the carboxylic acid group.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid 4-Iodosalicylic acid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum:
For 4-Iodosalicylic acid (C₇H₅IO₃), the expected molecular weight is approximately 263.93 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 264. Due to the presence of a heavy iodine atom, fragmentation patterns can be quite informative.
Expected Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for 4-Iodosalicylic acid in EI-MS.
Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Iodosalicylic acid.
| m/z | Proposed Fragment | Rationale |
| 264 | [C₇H₅IO₃]⁺˙ | Molecular ion (M⁺) |
| 247 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |
| 246 | [M - H₂O]⁺ | Loss of a water molecule, likely involving the hydroxyl and carboxylic acid groups. |
| 219 | [M - COOH]⁺ | Loss of the carboxyl radical. |
| 220 | [I-C₆H₄-OH]⁺˙ | Loss of carbon monoxide from the [M - H₂O]⁺ fragment. |
| 127 | [I]⁺ | Iodine cation. |
Authoritative Grounding: The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments. The loss of small, stable neutral molecules like water and carbon monoxide are common fragmentation pathways for carboxylic acids and phenols. The presence of the iodine atom will also influence the fragmentation, and a peak at m/z 127 corresponding to I⁺ is highly probable.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and all significant fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The comprehensive spectral analysis of 4-Iodosalicylic acid, as outlined in this guide, provides a robust framework for its unambiguous identification and characterization. By leveraging predictive analysis based on the well-understood principles of NMR, IR, and MS, and by drawing comparisons with closely related molecules, researchers can confidently interpret their experimental data. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This in-depth understanding of the spectral properties of 4-Iodosalicylic acid is essential for its application in the synthesis of novel compounds with potential applications in research, drug development, and materials science.
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Procurement and Qualification of 2-Hydroxy-4-iodobenzoic Acid for Research and Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the successful execution of a research project or a drug development pipeline hinges on the quality and reliability of the starting materials. A seemingly simple reagent like 2-Hydroxy-4-iodobenzoic acid (also known as 4-Iodosalicylic acid) can introduce significant variability if not sourced and qualified with stringent scientific rigor. This guide provides a comprehensive framework for navigating the commercial supplier landscape, establishing robust quality control measures, and ensuring the safe and effective application of this versatile chemical intermediate.
Introduction to this compound: A Key Synthetic Building Block
This compound is an aromatic carboxylic acid that serves as a critical building block in organic synthesis.[1] Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene ring, provides multiple reactive sites for constructing more complex molecules.
Key Chemical Properties:
The iodine substituent is particularly valuable, enabling a variety of carbon-carbon bond-forming reactions such as the Suzuki-Miyaura, Stille, and McClure protocols.[5] This reactivity makes it an important intermediate in the synthesis of novel pharmaceutical compounds and other high-value chemical entities.[1] Given its role in the initial stages of synthesis, the purity and consistency of this reagent are paramount to ensuring the reproducibility of experimental results and the integrity of the final product.
The Supplier Landscape: Navigating Commercial Sources
The market for specialty chemicals is vast, with numerous suppliers offering this compound. These range from large, globally recognized distributors to smaller, specialized manufacturers.[6][7] Leading suppliers in the life science and chemical research space include companies like Sigma-Aldrich (part of Merck), Thermo Fisher Scientific (which includes Alfa Aesar), ChemScene, and BLDpharm, among others.[2][6][8]
The choice of supplier should not be based on cost alone. For research and drug development, where outcomes are highly sensitive to impurities, a supplier's reputation for quality, robust documentation, and customer support is critical.[6] Reputable suppliers often provide extensive technical data and services, such as custom synthesis and support for scaling up production, which are invaluable for projects transitioning from discovery to development.[2][8]
A Framework for Supplier and Reagent Qualification
A systematic approach to qualifying both the supplier and the specific chemical batch is essential. This process can be visualized as a workflow that ensures only high-quality material enters the laboratory.
Caption: Workflow for Supplier and Reagent Qualification.
Pillar 1: Rigorous Documentation Review
Certificate of Analysis (CoA): The CoA is a critical document that provides batch-specific quality control data.
-
Purity/Assay: Look for a specific purity value, typically determined by a quantitative method like HPLC or titration. Suppliers like Sigma-Aldrich and ChemScene offer purities of ≥95% to ≥98%.[2][9]
-
Identity Confirmation: The CoA should specify the methods used to confirm the compound's identity, such as ¹H NMR or FT-IR, and state that the results conform to the known structure.
-
Physicochemical Properties: Data such as melting point (literature value ~229-234 °C) and appearance should be listed and consistent.[3][9]
Safety Data Sheet (SDS): The SDS is the primary source of information for safe handling.
-
Hazard Identification: this compound is classified as toxic if swallowed (H301) and causes serious eye damage (H318).[9][10]
-
Handling and Storage: The SDS provides essential guidance on required personal protective equipment (PPE), proper storage conditions (e.g., cool, dry, protected from light), and emergency procedures.[2][11]
Pillar 2: Initial Laboratory Verification Protocol
Even with a comprehensive CoA, independent verification of a new batch of starting material is a cornerstone of good laboratory practice.
Objective: To confirm the identity, purity, and integrity of a newly received lot of this compound.
Methodology:
-
Visual Inspection:
-
Melting Point Determination:
-
Use a calibrated melting point apparatus to measure the melting range of a small sample.
-
Expected Result: The observed range should be sharp (typically within 2-3 °C) and align with the range specified on the CoA and in the literature (approx. 229-234 °C).[3][9] A broad or depressed melting range often indicates the presence of impurities.
-
-
Spectroscopic Identity Confirmation (¹H NMR):
-
Prepare a sample by dissolving a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Expected Result: The spectrum should exhibit peaks corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts, splitting patterns, and integration values must be consistent with the structure of this compound.
-
-
Purity Assessment (Optional - HPLC):
-
For applications requiring very high purity, develop a simple isocratic HPLC method.
-
Dissolve a known concentration of the compound in a suitable mobile phase.
-
Analyze the sample and calculate the area percentage of the main peak.
-
Expected Result: The purity should be consistent with or exceed the value reported on the CoA.
-
Comparative Overview of Commercial Suppliers
The following table provides a snapshot of offerings from several reputable suppliers. Note that available quantities and pricing are subject to change and should be verified on the suppliers' websites.
| Supplier | Product Example | Stated Purity | CAS Number | Key Properties Provided |
| Sigma-Aldrich (Merck) | 716405 | ≥95% or ≥97% | 16870-28-3 | MP: 229-234 °C, Powder form, Full SDS and CoA available.[3][9] |
| ChemScene | CS-0103689 | ≥98% | 16870-28-3 | Storage: 4°C, protect from light.[2] |
| BLDpharm | BD114539 | Purity specification available upon request. | 16870-28-3 | Offers various research chemicals and intermediates.[8] |
| Boron Molecular | BM1145 | 97% | 16870-28-3 | Listed under Aromatic Halides.[4] |
Safe Handling and Application in Drug Discovery
The acute toxicity and corrosive nature of this compound necessitate strict adherence to safety protocols.
Caption: Safe Handling Workflow for this compound.
Application in the Drug Discovery Pipeline
The utility of this reagent lies in its ability to serve as a scaffold for generating novel molecular entities. The iodinated position is a synthetic handle for introducing diversity into the molecular structure, a key step in lead optimization.
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A Comprehensive Technical Guide to the Safe Handling of 2-Hydroxy-4-iodobenzoic Acid for Research and Development Professionals
This guide provides an in-depth framework for the safe handling, storage, and disposal of 2-Hydroxy-4-iodobenzoic acid (also known as 4-Iodosalicylic acid). As a critical building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents, its utility is significant. Iodinated aromatic compounds are valuable precursors in cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for constructing the complex molecular architectures of many therapeutic agents.[1][2] However, its chemical reactivity is matched by significant physiological hazards, including acute oral toxicity and the risk of severe, irreversible eye damage.[3]
This document is intended for researchers, chemists, and drug development professionals. It moves beyond procedural checklists to explain the causality behind safety protocols, ensuring that every action is grounded in a comprehensive understanding of the risks involved. Adherence to these guidelines is paramount to fostering a safe and productive research environment.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Synonym(s) | 4-Iodosalicylic acid | [4] |
| CAS Number | 16870-28-3 | [3][4] |
| Molecular Formula | C₇H₅IO₃ | [3][4][5] |
| Molecular Weight | 264.02 g/mol | [3][4] |
| Appearance | Powder | |
| Melting Point | 229-234 °C | |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 |
Section 2: Hazard Analysis and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary dangers are its acute toxicity if ingested and its capacity to cause severe damage to the eyes.[3]
| GHS Pictogram | Signal Word | Hazard Statements & Codes | Precautionary Statements (Selected) |
| Danger | H301: Toxic if swallowed. [3] H318: Causes serious eye damage. [3] | P264: Wash hands and face thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P301+P316: IF SWALLOWED: Get emergency medical help immediately.[3] P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P405: Store locked up.[3] |
While not its primary classification, related iodinated benzoic acids can cause skin and respiratory irritation (H315, H335).[6][7][8] Therefore, preventing all routes of exposure through robust engineering controls and personal protective equipment is a critical, self-validating measure.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by mandatory PPE.
Engineering Controls: The Primary Barrier
The principal risk associated with this compound in its solid form is the inhalation or inadvertent contact with fine dust particles.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains the toxic dust, preventing its release into the laboratory atmosphere.
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure (VBE) provides localized exhaust and is an acceptable alternative to a full fume hood.
-
Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in any laboratory where this compound is handled.[9] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for engineering controls but is essential to protect against direct contact. The causality is clear: because the compound is toxic upon ingestion and corrosive to eyes, barrier protection for these routes of entry is mandatory.
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[10] Given the "Causes serious eye damage" classification, a full-face shield worn over chemical goggles is strongly recommended during any procedure with a splash or dust-generation potential.[6][9]
-
Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Disposable nitrile gloves are required; double-gloving is recommended during transfers of the solid.[11] Gloves should be changed immediately if contamination is suspected and removed before leaving the work area.[11]
-
Respiratory Protection: When used within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with a P100 filter for particulates is necessary.[9][12]
Section 4: Standard Operating Procedures for Safe Handling
The following protocols are designed to minimize exposure and ensure procedural safety.
Protocol 4.1: Weighing and Dispensing Solid Compound
-
Preparation: Ensure the chemical fume hood or ventilated balance enclosure is operational. Place a plastic-backed absorbent liner on the work surface.
-
PPE: Don all required PPE as described in Section 3.2.
-
Transfer: Retrieve the stock container from its designated storage location. Place it inside the hood.
-
Weighing: Use a dedicated, clean spatula. Open the container and carefully transfer the desired amount of powder to a tared weigh boat or vessel. Avoid creating airborne dust by moving slowly and deliberately.
-
Closure: Securely close the primary stock container immediately after dispensing.
-
Cleanup: Wipe the spatula clean with a damp cloth (e.g., with ethanol or isopropanol), and dispose of the cloth as hazardous waste. Decontaminate the balance and surrounding surfaces.
-
Transport: If moving the weighed compound, ensure it is in a sealed, labeled, and secondary container.
Protocol 4.2: Solution Preparation
-
Setup: Perform all work in a chemical fume hood. Place the vessel for the solution on a stir plate.
-
Solvent Addition: Add the desired solvent to the flask or beaker first.
-
Compound Addition: Slowly add the pre-weighed this compound to the solvent while stirring to prevent splashing and aid dissolution.
-
Rinsing: If a weigh boat was used, rinse it with a small amount of the solvent and add the rinsing to the bulk solution to ensure a complete quantitative transfer.
-
Mixing: Cover the vessel (e.g., with a watch glass or stopper) and allow it to stir until fully dissolved.
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining the compound's integrity and for laboratory safety.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from light.[4][7] The container must be kept tightly closed.[7][9] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[4]
-
Security: Due to its acute toxicity, the compound must be stored in a locked cabinet or a secure area with restricted access.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can trigger hazardous reactions.[7]
Section 6: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
6.1: First Aid Measures
-
Eye Contact: This is a medical emergency. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.[6]
-
Ingestion: Toxic if swallowed. Call a POISON CENTER or physician immediately.[3][13] Rinse the mouth with water. Do NOT induce vomiting.[9][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Seek immediate medical attention.[9][13]
6.2: Spill Response Protocol
For a small spill of solid material:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
PPE: Don appropriate PPE, including respiratory protection (P100 respirator), chemical goggles, a lab coat, and double nitrile gloves.
-
Contain Dust: Do not dry sweep. Gently cover the spill with a damp paper towel or use a commercial spill kit absorbent to wet the powder and prevent it from becoming airborne.
-
Collect: Carefully scoop the material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), and dispose of all cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste. Wash hands thoroughly.
Section 7: Waste Management and Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed, and puncture-proof container.
-
Disposal: Disposal must be handled by a licensed professional waste disposal service.[14] Do not discharge into drains or sewer systems.[14] All disposal activities must be in strict accordance with all applicable federal, state, and local environmental regulations.
Conclusion
This compound is an indispensable tool for chemical innovation, but its utility is paired with significant hazards. Its acute oral toxicity and potential for causing severe, permanent eye damage demand the highest level of respect and caution. By integrating the engineering controls, personal protective equipment, and rigorous handling protocols outlined in this guide, researchers can mitigate the risks and continue their vital work safely and responsibly. A proactive and informed approach to safety is not a barrier to research; it is the foundation upon which successful and sustainable discovery is built.
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- Stenutz. (n.d.). methyl 2-hydroxy-4-iodobenzoate.
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Unveiling 4-Iodosalicylic Acid: A Journey Through its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenation in Salicylic Acid Chemistry
Salicylic acid, a naturally derived compound with a rich history in medicine, serves as a foundational scaffold in drug discovery.[1][2] Its therapeutic properties, known for millennia, have been refined through chemical modification, leading to the development of blockbuster drugs like aspirin.[1] Among the various modifications, halogenation plays a pivotal role in modulating the physicochemical and pharmacological properties of bioactive molecules. The introduction of a halogen atom, such as iodine, can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide delves into the specific history and discovery of a lesser-known yet significant derivative: 4-Iodosalicylic acid. While its siblings, 5-iodosalicylic acid and 3,5-diiodosalicylic acid, have garnered more attention in contemporary research, understanding the origins and synthetic evolution of the 4-iodo isomer provides valuable insights into the broader landscape of medicinal chemistry and the strategic design of novel therapeutics.
The Elusive Discovery: Piecing Together the Historical Puzzle
Pinpointing the exact moment of the first synthesis of 4-Iodosalicylic acid from historical records presents a notable challenge. Early chemical literature is often dominated by the synthesis of more readily accessible isomers. The hydroxyl and carboxyl groups of salicylic acid direct electrophilic substitution to the 3- and 5-positions, making the synthesis of the 4-iodo isomer a more intricate endeavor.
While direct iodination of salicylic acid tends to yield the 3-iodo and 3,5-diiodo derivatives, the preparation of 4-Iodosalicylic acid likely emerged from a more strategic synthetic approach. Historical accounts of iodinated organic compounds date back to the 19th century, with significant advancements in the late 1800s and early 1900s.[3] It is plausible that the synthesis of 4-Iodosalicylic acid was first achieved as chemists began to explore more controlled and regioselective methods of aromatic substitution.
One of the most probable early routes to 4-Iodosalicylic acid involves the use of a starting material where the 4-position is pre-functionalized. A key precursor that fits this requirement is 4-aminosalicylic acid (PAS), a compound that gained prominence as an anti-tuberculosis drug in the mid-20th century.[4] The well-established Sandmeyer reaction, discovered in 1884, provides a classic and robust method for converting an aromatic amino group into a variety of functionalities, including iodine.[5] This reaction proceeds via the diazotization of the primary amine, followed by treatment with an iodide salt, typically potassium iodide. Given the availability of 4-aminosalicylic acid and the prevalence of the Sandmeyer reaction in synthetic chemistry, it is highly likely that the first intentional synthesis of 4-Iodosalicylic acid was accomplished through this pathway.
Evolution of Synthetic Methodologies: From Classic Reactions to Modern Innovations
The synthesis of 4-Iodosalicylic acid has evolved from classical multi-step procedures to more streamlined and efficient modern methods. Understanding this progression is crucial for researchers seeking to incorporate this moiety into their own drug discovery programs.
Classical Approach: The Sandmeyer Reaction
The Sandmeyer reaction remains a reliable, albeit sometimes harsh, method for the synthesis of 4-Iodosalicylic acid from 4-aminosalicylic acid. The causality behind this experimental choice lies in the predictable regiochemistry afforded by the starting material.
Experimental Protocol: Synthesis of 4-Iodosalicylic Acid via Sandmeyer Reaction
-
Diazotization: 4-aminosalicylic acid is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric or sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is a critical step, and the temperature must be carefully controlled to prevent its decomposition.
-
Iodination: The freshly prepared diazonium salt solution is then added to a solution of potassium iodide. The diazonium group is replaced by iodine, leading to the formation of 4-Iodosalicylic acid with the evolution of nitrogen gas.
-
Isolation and Purification: The crude 4-Iodosalicylic acid precipitates from the reaction mixture and can be collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product as an off-white to slightly beige powder.[6][7]
This classical approach, while effective, often requires stoichiometric amounts of reagents and can generate significant waste.
Modern Synthetic Strategies
More recent developments in organic synthesis have offered alternative routes to 4-Iodosalicylic acid, often with improved yields and milder reaction conditions. These methods may involve:
-
Directed Ortho-Metalation: This technique involves the use of a directing group to facilitate the selective metalation of the aromatic ring at the ortho position, followed by quenching with an iodine source. However, for salicylic acid derivatives, the directing group effects can be complex.
-
Transition Metal-Catalyzed C-H Activation: Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. While ortho-iodination of benzoic acids has been reported, achieving selective iodination at the 4-position of salicylic acid via this method remains a synthetic challenge due to the directing effects of the existing substituents.[5]
-
Iodination of Precursors: Modern methods may focus on the efficient iodination of precursors to salicylic acid, followed by a final carboxylation step. For example, the selective iodination of p-hydroxybenzoic acid could be explored, although this can also present regioselectivity challenges.[8]
Data Presentation: A Comparative Overview of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Sandmeyer Reaction | 4-Aminosalicylic acid | NaNO₂, HCl, KI | 60-80 | Well-established, predictable regiochemistry | Harsh conditions, potential for side reactions, waste generation |
| Direct Iodination | Salicylic acid | I₂, Oxidizing agent | Low (for 4-isomer) | Potentially fewer steps | Poor regioselectivity, formation of multiple isomers |
Visualization of Key Processes
Diagram 1: The Sandmeyer Reaction Pathway
Caption: The two-step Sandmeyer reaction for 4-Iodosalicylic acid synthesis.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: A typical laboratory workflow for the synthesis of 4-Iodosalicylic acid.
Conclusion and Future Directions
The history of 4-Iodosalicylic acid, though not as prominently documented as its isomers, is intrinsically linked to the development of fundamental organic reactions and the quest for regioselective control in aromatic synthesis. The Sandmeyer reaction, born out of 19th-century chemical exploration, provided the crucial pathway to this specific isomer. While modern synthetic methods continue to evolve, the principles learned from these classical transformations remain invaluable.
For today's researchers, 4-Iodosalicylic acid represents a versatile building block. The iodine atom serves as a handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures. Its potential applications in drug development, particularly in areas where the unique properties of iodine can be leveraged to enhance biological activity or pharmacokinetic profiles, warrant further investigation. As our understanding of medicinal chemistry deepens, the strategic placement of a single iodine atom on the salicylic acid scaffold, as in 4-Iodosalicylic acid, may unlock new therapeutic possibilities.
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A Comprehensive Technical Guide to 2-Hydroxy-4-iodobenzoic Acid: Synthesis, Properties, and Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Hydroxy-4-iodobenzoic acid, also known as 4-iodosalicylic acid, is a versatile aromatic building block that has garnered significant interest across various scientific disciplines. Its unique trifunctional molecular architecture—featuring a carboxylic acid, a hydroxyl group, and an iodine atom—provides a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of this compound, from its synthesis and physicochemical properties to its cutting-edge applications in medicinal chemistry, organic synthesis, and materials science. Authored from the perspective of a senior application scientist, this document provides not only detailed protocols and mechanistic insights but also the strategic rationale behind its utilization in complex research and development workflows.
Introduction: The Strategic Value of a Trifunctional Scaffolding
In the landscape of chemical synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. This compound (CAS No. 16870-28-3) emerges as a preeminent scaffold due to the orthogonal reactivity of its functional groups. The carboxylic acid and hydroxyl moieties offer avenues for esterification, amidation, and etherification, while the iodine atom serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.[1][2] This guide will systematically unpack the potential of this reagent, providing researchers with the foundational knowledge and practical methodologies to leverage its unique chemical attributes.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅IO₃ | [3] |
| Molecular Weight | 264.02 g/mol | |
| Appearance | Off-white powder | [4] |
| Melting Point | 229-234 °C | |
| SMILES | O=C(O)C1=CC=C(I)C=C1O | [3] |
| InChI Key | UQOZVZTUJNRMBV-UHFFFAOYSA-N |
Safety Profile: [5][6][7] this compound is classified as a hazardous substance. It is toxic if swallowed and causes serious eye damage.
-
Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).
-
Precautionary Statements: P264, P270, P280, P301+P310, P305+P351+P338, P310, P405, P501.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light.[3]
Synthesis of this compound: A Protocol for Regioselective Iodination
The regioselective introduction of an iodine atom at the C4 position of salicylic acid is a key synthetic challenge. The hydroxyl and carboxyl groups direct electrophilic substitution to the C3 and C5 positions. Therefore, a direct iodination of salicylic acid often yields a mixture of products. A reliable method for the synthesis of this compound involves the iodination of 4-aminosalicylic acid followed by deamination.
Experimental Protocol: Synthesis via Diazotization-Iodination of 4-Aminosalicylic Acid
This protocol is adapted from established methodologies for the Sandmeyer-type reaction.
Step 1: Diazotization of 4-Aminosalicylic Acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-aminosalicylic acid (1.0 eq) in a solution of dilute hydrochloric acid.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
Step 2: Iodination
-
In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Wash the crude product with cold water.
-
Recrystallize the crude this compound from an appropriate solvent system (e.g., ethanol/water) to afford the purified product.
Causality of Experimental Choices: The use of a Sandmeyer-type reaction circumvents the regioselectivity issue of direct iodination. The diazonium group, generated from the amine, is an excellent leaving group, allowing for the introduction of the iodo group at the desired position.
Applications in Medicinal Chemistry and Drug Discovery
The iodo-substituent on the this compound scaffold serves as a crucial handle for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and radiolabeled imaging agents.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, and the development of novel scaffolds is a continuous effort in drug discovery.[8] this compound is an attractive starting material for the synthesis of kinase inhibitors due to its ability to participate in cross-coupling reactions to introduce diverse aryl and heteroaryl moieties, which are common features in the ATP-binding site of kinases.[9][10][11]
Case Study: Synthesis of a WIP1 Phosphatase Inhibitor Precursor
The WIP1 phosphatase is a promising target in oncology. The inhibitor GSK2830371 has shown potential in sensitizing cancer cells to other treatments.[2][12][13][14][15] While the direct synthesis of GSK2830371 from this compound is not explicitly detailed in the provided search results, a plausible synthetic route can be conceptualized based on its structure and the reactivity of the starting material. The core of GSK2830371 features a biaryl linkage that can be readily formed via a Suzuki-Miyaura coupling reaction.
Conceptual Synthetic Workflow:
Conceptual synthetic workflow for a GSK2830371 analog.
Detailed Protocol: Suzuki-Miyaura Coupling of a this compound Derivative
This protocol is a general procedure that can be adapted for the synthesis of biaryl compounds from this compound derivatives.
-
Reactant Preparation: To a dry Schlenk flask, add the protected this compound derivative (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under the inert atmosphere, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a suitable ligand if necessary.
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Precursor for Radiolabeled Compounds
Radioiodinated compounds are essential tools in nuclear medicine for both diagnostic imaging and targeted radiotherapy.[16][17] The carbon-iodine bond in this compound can be replaced with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) through isotopic exchange or by synthesizing a stannylated precursor for radioiododestannylation.
Workflow for Radioiodination:
General workflow for the synthesis of a radiolabeled derivative.
Mechanistic Insight: The iododestannylation reaction proceeds via an electrophilic substitution on the aromatic ring. The organotin group is highly susceptible to electrophilic attack, making this a very efficient method for introducing iodine.
Utility in Palladium-Catalyzed Cross-Coupling Reactions
Beyond its use in medicinal chemistry, this compound is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide variety of complex organic molecules.[1][2]
Suzuki-Miyaura Coupling
As previously discussed, the Suzuki-Miyaura coupling is a powerful method for forming biaryl linkages. The reactivity of the C-I bond in this compound makes it an excellent coupling partner.[3][5]
Key Considerations for Successful Coupling:
-
Catalyst Choice: Pd(PPh₃)₄, Pd(dppf)Cl₂, and various palladium pre-catalysts with Buchwald-type ligands are often effective.
-
Base Selection: Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic substrates and the inorganic base.
Stille Coupling
The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide, is another valuable tool for C-C bond formation.[7][18] this compound can serve as the halide partner in this reaction.
Protocol for a Typical Stille Coupling:
-
In a flame-dried flask under an inert atmosphere, dissolve the this compound derivative (1.0 eq) and the organostannane reagent (1.1 eq) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to the required temperature (typically 60-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction and perform an appropriate workup, which may include a fluoride wash to remove tin byproducts.
-
Purify the product by column chromatography.
Applications in Materials Science
The rigid structure and functional handles of this compound make it a potential candidate for the synthesis of advanced materials.
Liquid Crystals
Hydroxybenzoic acids are known precursors for the synthesis of liquid crystals.[19][20][21][22] The rigid aromatic core contributes to the formation of mesophases. While direct applications of this compound in liquid crystals are not extensively documented in the initial search, its structural similarity to other mesogenic compounds suggests its potential in this area. The iodo-substituent could be used to tune the material's properties or for post-polymerization modification.
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are crystalline materials constructed from metal ions or clusters and organic linkers.[8][23][24][25][26] Hydroxy-functionalized carboxylic acids are commonly used as linkers. The hydroxyl and carboxyl groups of this compound can coordinate with metal centers to form porous frameworks. The iodine atom can serve as a site for post-synthetic modification, allowing for the introduction of new functionalities within the MOF structure.
Potential in Analytical Chemistry
While not a primary application, this compound has potential as a derivatizing agent in analytical chemistry, particularly for HPLC with UV or fluorescence detection.[4][27][28][29][30][31] The carboxylic acid or hydroxyl group can react with analytes containing complementary functional groups (e.g., amines or alcohols), introducing a chromophore or fluorophore that enhances their detectability.
Conclusion and Future Outlook
This compound is a powerful and versatile building block with a broad spectrum of applications in scientific research. Its trifunctional nature allows for a wide range of chemical transformations, making it an invaluable tool in drug discovery, organic synthesis, and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, along with detailed experimental protocols and mechanistic insights. As the demand for complex and functionalized molecules continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play an increasingly important role in advancing chemical innovation.
References
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- Methyl 2-hydroxy-4-iodobenzo
- In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. (URL: [Link])
- Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. (URL: [Link])
- (PDF) Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D)
- Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC - NIH. (URL: [Link])
- Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine - PMC - NIH. (URL: [Link])
- The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening - MedChemComm (RSC Publishing). (URL: [Link])
- WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - MDPI. (URL: [Link])
- 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed. (URL: [Link])
- Derivatizing Reagents for Detection of Organic Compounds By HPLC. (URL: [Link])
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- Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)
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- Kind and role of linkers for metal-organic frameworks - ResearchG
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The Ascendant Therapeutic Potential of Iodinated Salicylic Acid Derivatives: A Technical Guide
Foreword: Reimagining a Classic Scaffold
For over a century, salicylic acid and its derivatives, most notably aspirin, have been cornerstones of pharmacotherapy, valued for their analgesic, anti-inflammatory, and antipyretic properties. However, the inherent reactivity and therapeutic window of the parent molecule have perpetually driven medicinal chemists to explore structural modifications to enhance efficacy and broaden applications. This guide delves into a particularly compelling class of these modifications: the iodinated derivatives of salicylic acid. The introduction of iodine, a heavy halogen, imparts unique physicochemical properties that profoundly influence the biological activity of the salicylate scaffold. This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, multifaceted biological activities, and underlying mechanisms of action of iodinated salicylic acid derivatives, offering insights into their potential as next-generation therapeutic agents.
The Strategic Rationale for Iodination: Beyond Simple Halogenation
The decision to incorporate iodine into the salicylic acid framework is a strategic one, predicated on the unique attributes of this halogen. Unlike lighter halogens, iodine possesses a larger atomic radius and greater polarizability, which enables it to participate in a specific and increasingly recognized non-covalent interaction known as halogen bonding . This interaction, where the electropositive crown of the iodine atom interacts with a nucleophilic partner, can significantly enhance binding affinity and selectivity for biological targets. Furthermore, the lipophilicity conferred by iodine can improve membrane permeability, influencing the pharmacokinetic profile of the molecule. This strategic introduction of iodine transforms the well-understood salicylate scaffold into a platform for novel therapeutic interventions.
Synthesis of Iodinated Salicylic Acid Derivatives: A Practical Approach
The synthesis of iodinated salicylic acid derivatives is primarily achieved through electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions dictates the regioselectivity and efficiency of the process.
Synthesis of 5-Iodosalicylic Acid
The monosubstituted derivative, 5-iodosalicylic acid, can be synthesized through the direct iodination of salicylic acid. A common laboratory-scale procedure involves the use of iodine in the presence of an oxidizing agent.
Experimental Protocol: Synthesis of 5-Iodosalicylic Acid
-
Dissolution: Dissolve salicylic acid in a suitable solvent, such as ethanol.
-
Addition of Iodinating Agent: Add elemental iodine to the solution.
-
Initiation: Introduce an oxidizing agent (e.g., nitric acid or hydrogen peroxide) dropwise to generate the electrophilic iodine species in situ.
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate) to remove unreacted iodine.
-
Isolation: Acidify the solution to precipitate the 5-iodosalicylic acid.
-
Purification: Collect the crude product by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.
Synthesis of 3,5-Diiodosalicylic Acid
The disubstituted derivative, 3,5-diiodosalicylic acid, is a key intermediate in the synthesis of various pharmaceuticals.[1] A robust and high-yielding method for its preparation utilizes iodine monochloride (ICl) as the iodinating agent.[2]
Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid [2][3]
-
Dissolution: In a well-ventilated fume hood, dissolve 25 g (0.18 mol) of salicylic acid in 225 mL of glacial acetic acid in a 2 L beaker equipped with a mechanical stirrer.[3]
-
Preparation of Iodinating Agent Solution: In a separate container, prepare a solution of 62 g (0.38 mol) of iodine monochloride in 165 mL of glacial acetic acid.[3]
-
Iodination Reaction: With continuous stirring, add the iodine monochloride solution to the salicylic acid solution. Subsequently, add 725 mL of water to the reaction mixture, which will result in the formation of a yellow precipitate of 3,5-diiodosalicylic acid.[3]
-
Heating and Maturation: Gradually heat the mixture to 80°C with continuous stirring and maintain this temperature for approximately 20 minutes to ensure the completion of the reaction.[3]
-
Isolation of Crude Product: After cooling to room temperature, filter the precipitate using a Büchner funnel and wash it sequentially with acetic acid and then with water.[3]
-
Purification via Recrystallization: Dissolve the crude solid (approximately 75 g) in 100 mL of warm acetone and filter by gravity to remove any insoluble impurities. Slowly add 400 mL of water to the filtrate with shaking to induce the precipitation of the purified 3,5-diiodosalicylic acid.[3]
-
Final Product Collection: Collect the fine, flocculent precipitate by suction filtration, wash with water, and dry thoroughly. The expected yield is 64-64.5 g.[3]
Causality in Experimental Choices: The use of iodine monochloride is advantageous due to the polarization of the I-Cl bond, which renders the iodine atom highly electrophilic and reactive towards the electron-rich aromatic ring of salicylic acid. The addition of water helps to precipitate the product as it is formed, driving the reaction to completion. The recrystallization step from an acetone/water mixture is crucial for removing unreacted starting materials and mono-iodinated byproducts, ensuring the high purity of the final 3,5-diiodosalicylic acid.
Diverse Biological Activities: A Spectrum of Therapeutic Promise
The introduction of iodine onto the salicylic acid scaffold unlocks a wide array of potent biological activities, spanning anti-inflammatory, antimicrobial, and anticancer effects.
Enhanced Anti-Inflammatory Activity
Salicylic acid's primary anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. Iodinated derivatives not only retain this activity but also exhibit additional mechanisms that contribute to a more potent anti-inflammatory profile. A significant aspect of this is their ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes.
Mechanism of Action: Inhibition of NF-κB Signaling
The NF-κB signaling cascade is a critical pathway in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharides), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes encoding inflammatory mediators such as cytokines, chemokines, and adhesion molecules.[4][5][6] Iodinated salicylic acid derivatives have been shown to interfere with this pathway, although the precise points of inhibition are still under investigation. It is hypothesized that they may inhibit the activity of the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.
Signaling Pathway: NF-κB Inhibition by Iodinated Salicylic Acid Derivatives
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antimicrobial Activity of Salicylic Acid Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Azosalicylic acid analog (4h) | Various bacterial strains | 31.25 | [5] |
| Azosalicylic acid analog (4e) | Various bacterial strains | 31.25 | [5] |
| N-cyclohexyl-2-hydroxybenzamide | Candida albicans ATCC 90028 | 570.05 (µM) | |
| Salicylic acid derivative (5) | E. coli | 0.5 | [7] |
Note: This table includes data on various salicylic acid derivatives to illustrate the potential antimicrobial efficacy of this class of compounds.
Promising Anticancer Activity
Emerging evidence suggests that salicylic acid and its derivatives possess anticancer properties. [8]Iodination can further enhance this activity. The proposed mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Cytotoxicity of Salicylic Acid Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Salicylic Acid | Hs578T (Breast) | 4.28 mM | [8] |
| Salicylic Acid | MCF-7 (Breast) | 2.54 mM | [8] |
| Salicylic Acid | MDA-MB-231 (Breast) | 3.65 mM | [8] |
| Salicylic Acid | A549 (Lung) | 6.0 mM | [8] |
| 3,5-Diiodosalicylic Acid | GPR35 agonist activity | - | [8] |
| Bathiapeptide A1 | MCF-7 (Breast) | 0.5 µM | [9] |
Note: While direct IC50 values for iodinated salicylic acids are not extensively reported in readily available literature, the data for salicylic acid provides a baseline for comparison, and the potent activity of other complex natural products highlights the potential for discovering highly active anticancer agents.
A Novel Mechanism: Stabilization of Transthyretin
One of the most remarkable and well-characterized biological activities of iodinated salicylic acid derivatives is their ability to bind to and stabilize transthyretin (TTR). TTR is a transport protein for thyroxine and retinol. In certain pathological conditions, TTR can dissociate and misfold, leading to the formation of amyloid fibrils that deposit in various tissues, causing diseases such as familial amyloidotic polyneuropathy.
The binding of small molecules to the thyroxine-binding sites of TTR can stabilize its tetrameric structure and prevent its dissociation into amyloidogenic monomers. Iodinated salicylic acid derivatives, particularly 3,5-diiodosalicylic acid, have been shown to be potent TTR stabilizers. [10]The iodine atoms play a crucial role in this interaction by forming halogen bonds with specific residues within the TTR binding pocket, significantly enhancing the binding affinity compared to non-iodinated salicylic acid. [2] Binding Affinity of Thyroid Hormones to Transthyretin
| Ligand | Dissociation Constant (Kd) (nM) | Reference |
| Triiodothyronine (T3) | 53.26 ± 3.97 | [11] |
| Thyroxine (T4) | 19.73 ± 0.13 | [11] |
Note: This data for the natural ligands of TTR provides a reference for the binding affinities that can be achieved.
Logical Relationship: Transthyretin Stabilization
Caption: Mechanism of transthyretin stabilization by iodinated salicylic acid derivatives.
Future Directions and Conclusion
The iodination of salicylic acid represents a powerful strategy for the development of novel therapeutic agents with enhanced and diverse biological activities. The ability of these derivatives to potently inhibit inflammation, combat microbial infections, exhibit anticancer properties, and stabilize transthyretin underscores their significant potential in addressing a range of unmet medical needs.
Future research should focus on a more systematic exploration of the structure-activity relationships of a wider range of iodinated salicylic acid derivatives. The synthesis and screening of libraries of these compounds against various biological targets will be crucial for identifying lead candidates with optimal efficacy and safety profiles. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The self-validating nature of the described protocols provides a solid foundation for such future investigations. As our understanding of the unique properties conferred by iodine continues to grow, so too will the opportunities to leverage this "heavy" halogen to design the next generation of innovative medicines based on the timeless salicylic acid scaffold.
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A Senior Application Scientist's Guide to 2-Hydroxy-4-iodobenzoic Acid: A Versatile Building Block in Modern Organic Synthesis
Abstract
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Hydroxy-4-iodobenzoic acid, also known as 4-iodosalicylic acid, has emerged as a particularly valuable building block. Its trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and a strategically positioned iodine atom, offers a unique combination of reactive handles. The carbon-iodine bond, in particular, serves as a versatile linchpin for a host of powerful cross-coupling reactions. This technical guide provides an in-depth exploration of the properties, synthesis, and extensive applications of this compound, with a focus on its pivotal role in palladium-catalyzed transformations and the synthesis of bioactive molecules. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this potent synthetic tool.
Core Characteristics of this compound
This compound (CAS No: 16870-28-3) is an aromatic compound whose synthetic utility is derived from its distinct functional groups.[1][2] The hydroxyl and carboxylic acid groups impart polarity and offer sites for esterification, amidation, or etherification. However, its primary role as a building block stems from the C-I bond, which is the most reactive of the aryl halides in the crucial oxidative addition step of many catalytic cycles.[3][4]
Physical and Chemical Properties
A summary of the key physicochemical properties is essential for handling and for designing reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₅IO₃ | [5][6] |
| Molecular Weight | 264.02 g/mol | [2][5] |
| Appearance | White to off-white powder/crystalline solid | [2] |
| Melting Point | 229-234 °C | [2] |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-Iodosalicylic acid | [6] |
| SMILES | C1=CC(=C(C=C1I)O)C(=O)O | [5] |
| InChIKey | UQOZVZTUJNRMBV-UHFFFAOYSA-N | [2][5] |
Safety and Handling
Proper handling is critical due to the compound's toxicity profile.
| Hazard Information | Details | Source |
| Signal Word | Danger | [2] |
| Hazard Statements | H301 (Toxic if swallowed), H318 (Causes serious eye damage) | [2] |
| Precautionary Codes | P280, P301 + P310 + P330, P305 + P351 + P338 + P310 | [2] |
| Storage | Store at 4°C, protect from light, stored under nitrogen. | [6] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. Work in a well-ventilated fume hood. |
The Cornerstone of Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked in transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3] For many applications, the carboxylic acid is first converted to an ester (e.g., methyl 2-hydroxy-4-iodobenzoate) to enhance solubility in organic solvents and prevent interference from the acidic proton.[7]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals.[8][9][10] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8][9]
Causality in Action: The choice of base is crucial. An inorganic base like potassium carbonate or cesium carbonate is strong enough to facilitate the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid, yet it is generally mild enough to avoid hydrolysis of an ester group on the substrate.[11] The high reactivity of the C-I bond often allows these reactions to proceed under milder conditions (e.g., lower temperatures) compared to the corresponding aryl bromides or chlorides.[4]
Caption: General workflow for a Suzuki-Miyaura coupling experiment.[12]
-
Materials: Methyl 2-hydroxy-4-iodobenzoate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), K₂CO₃ (2.5 equiv), 1,4-Dioxane/H₂O (4:1 mixture).
-
Step 1 (Setup): To a flame-dried round-bottom flask, add methyl 2-hydroxy-4-iodobenzoate, the arylboronic acid, and potassium carbonate.
-
Step 2 (Inert Atmosphere): Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Step 3 (Reagent Addition): Add the degassed dioxane/water solvent mixture via syringe, followed by the palladium catalyst.
-
Step 4 (Reaction): Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 5 (Work-up): After completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Step 6 (Purification): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[13][14] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base.[15][16] It is invaluable for synthesizing arylalkynes, which are key intermediates in pharmaceuticals, natural products, and organic materials.[3][13]
Causality in Action: The reaction proceeds via two interconnected catalytic cycles.[17] The palladium cycle facilitates the oxidative addition of the aryl iodide and the final reductive elimination. The copper cycle deprotonates the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile that participates in the transmetalation step with the palladium(II) intermediate. The amine (e.g., triethylamine or diisopropylamine) serves as both the base and often as a solvent.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.[17]
-
Materials: this compound (1.0 equiv), Terminal alkyne (1.5 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), Triethylamine (Et₃N), Tetrahydrofuran (THF).
-
Step 1 (Setup): In a Schlenk flask, dissolve this compound in a mixture of THF and triethylamine.
-
Step 2 (Degassing): Degas the solution by bubbling argon through it for 15-20 minutes.
-
Step 3 (Catalyst Addition): Under a positive pressure of argon, add the copper(I) iodide and dichlorobis(triphenylphosphine)palladium(II) catalysts.
-
Step 4 (Reactant Addition): Add the terminal alkyne dropwise via syringe.
-
Step 5 (Reaction): Stir the mixture at room temperature (or with gentle heating, e.g., 40-50 °C) until the starting material is consumed (as monitored by TLC).
-
Step 6 (Work-up): Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Step 7 (Purification): Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the product by column chromatography.
Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes.[18][19] It involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[18][20] This reaction is fundamental for creating stilbene and cinnamate derivatives, which are important structural motifs.
Causality in Action: The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination and insertion of the alkene (carbopalladation).[21] The final, and often regiochemistry-determining, step is a β-hydride elimination to release the alkene product and a palladium-hydride species. The base regenerates the Pd(0) catalyst, completing the cycle.[20][21] The use of an aryl iodide like this compound typically results in faster reaction rates compared to other halides.
-
Materials: this compound (1.0 equiv), Alkene (e.g., ethyl acrylate, 1.5 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tolyl)₃ (0.1 equiv), Triethylamine (Et₃N, 2.0 equiv), Acetonitrile (MeCN).
-
Step 1 (Setup): Combine this compound, palladium(II) acetate, and tri-o-tolylphosphine in a sealable reaction tube.
-
Step 2 (Inert Atmosphere): Seal the tube and purge with argon.
-
Step 3 (Reagent Addition): Add degassed acetonitrile, triethylamine, and the alkene via syringe.
-
Step 4 (Reaction): Seal the tube tightly and heat in an oil bath at 100 °C for 12-24 hours.
-
Step 5 (Work-up): Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the palladium black. Rinse the pad with ethyl acetate.
-
Step 6 (Purification): Concentrate the filtrate. Acidify the residue with 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to give the crude product, which can be purified by recrystallization or column chromatography.
Applications in the Synthesis of Bioactive Molecules
The synthetic versatility of this compound and its derivatives makes it a valuable precursor in drug discovery and development. The cross-coupling reactions described are foundational for assembling the complex scaffolds of modern therapeutics.[10]
Research has demonstrated the use of iodobenzoic acid derivatives in creating novel compounds with significant biological potential. For instance, hydrazides of iodobenzoic acids have been used as starting materials to synthesize acylhydrazones.[22][23][24] These resulting compounds have shown promising antimicrobial effects, including activity against methicillin-resistant Staphylococcus aureus (MRSA), and have been evaluated for anticancer properties without showing significant toxicity to normal cell lines.[22][23] This highlights a direct pathway from a simple building block like an iodobenzoic acid to molecules with potent and desirable biological activity.
The ability to use this building block in reactions like the Suzuki, Sonogashira, and Heck couplings allows medicinal chemists to systematically modify different parts of a lead compound, a process crucial for optimizing its pharmacokinetic and pharmacodynamic profiles.
Conclusion
This compound is far more than a simple aromatic compound; it is a strategic and versatile building block for advanced organic synthesis. Its true potential is realized through modern palladium-catalyzed cross-coupling reactions, where the reactive C-I bond provides a reliable and efficient entry point for constructing complex C-C bonds. The protocols and mechanistic insights provided in this guide underscore its utility in synthesizing biaryls, arylalkynes, and substituted alkenes—scaffolds that are central to the fields of medicinal chemistry, materials science, and natural product synthesis. For researchers and drug development professionals, a thorough understanding of this reagent's capabilities is key to unlocking new synthetic pathways and accelerating the discovery of novel, impactful molecules.
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A Technical Guide to the Reactivity of the C-I Bond in 4-Iodosalicylates for Pharmaceutical Development
This guide provides an in-depth exploration of the carbon-iodine (C-I) bond's reactivity in 4-iodosalicylate derivatives. Designed for researchers, medicinal chemists, and drug development professionals, it moves beyond simple protocols to explain the underlying principles that govern experimental design and outcomes. We will dissect the factors influencing the C-I bond's behavior and detail its application in robust, transition-metal-catalyzed cross-coupling reactions that are foundational to modern pharmaceutical synthesis.
Chapter 1: The Carbon-Iodine Bond: A Privileged Synthon
The utility of 4-iodosalicylates as synthetic intermediates stems directly from the unique properties of the carbon-iodine bond. Compared to other halogens, the C-I bond is the longest and weakest.[1] This lower bond dissociation energy is the primary determinant of its high reactivity, making it an excellent leaving group in a variety of chemical transformations.[1][2][3]
While the C-I bond is less polar than C-F or C-Cl bonds, its reactivity is overwhelmingly governed by its weakness.[3] This characteristic makes aryl iodides, including 4-iodosalicylates, the most reactive aryl halides in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[1] This predictable and high reactivity allows for the execution of complex molecular constructions under relatively mild conditions, a critical advantage in the multi-step synthesis of pharmaceutical agents.
The 4-iodosalicylate scaffold itself is of significant interest. Salicylic acid derivatives are cornerstones of pharmacology, and the strategic placement of an iodine atom provides a versatile handle for diversification, enabling the construction of vast compound libraries for biological screening.[4][5] Furthermore, iodosalicylates have been identified as endogenous compounds in some plants and are used in biofortification, highlighting their biological relevance.[6][7][8][9]
Chapter 2: Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Complexity
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation.[5] For 4-iodosalicylates, the reactivity of the C-I bond makes them ideal substrates for several cornerstone palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a robust method for creating biaryl structures prevalent in pharmaceuticals.[10] The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key feature is the requirement of a base to activate the boronic acid, forming a boronate "ate" complex that facilitates the transmetalation step.[10]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)L₂(I)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; biaryl_pd [label="Ar-Pd(II)L₂(Ar')", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for inputs/outputs aryl_iodide [label="4-Iodosalicylate\n(Ar-I)", shape=plaintext, fontcolor="#EA4335"]; boronic_acid [label="Ar'-B(OH)₂ + Base", shape=plaintext, fontcolor="#4285F4"]; product [label="Ar-Ar'", shape=plaintext, fontcolor="#34A853"];
// Edges pd0 -> ox_add [arrowhead=vee, color="#EA4335"]; ox_add -> pd_complex [arrowhead=vee, color="#EA4335"]; pd_complex -> transmetal [arrowhead=vee, color="#4285F4"]; transmetal -> biaryl_pd [arrowhead=vee, color="#4285F4"]; biaryl_pd -> red_elim [arrowhead=vee, color="#34A853"]; red_elim -> pd0 [label=" Catalyst\nRegeneration", arrowhead=vee, color="#5F6368"];
// Connections to inputs/outputs aryl_iodide -> ox_add [style=dashed, arrowhead=none]; boronic_acid -> transmetal [style=dashed, arrowhead=none]; red_elim -> product [style=dashed, arrowhead=none]; }
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-iodosalicylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
-
Reagent Addition: Add a suitable solvent (e.g., toluene/ethanol mixture) followed by an aqueous solution of a base (e.g., 2M K₂CO₃, 3.0 equiv).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[11] The reaction is traditionally co-catalyzed by palladium and copper(I) salts.[12] The palladium catalyst undergoes the familiar oxidative addition with the 4-iodosalicylate, while the copper co-catalyst activates the alkyne, forming a copper acetylide intermediate that participates in the transmetalation step.[13] Copper-free protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[11][14]
-
Setup: To a Schlenk flask under an inert atmosphere, add methyl 4-iodosalicylate (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 equiv), and a copper(I) co-catalyst such as CuI (0.05 equiv).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Remove the solvent in vacuo.
-
Purification: Dissolve the residue in a suitable organic solvent, wash with water and brine, dry, and concentrate. Purify via column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides.[15][16] This reaction has revolutionized medicinal chemistry, as the aryl amine motif is a key component of countless drug molecules. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[17] The choice of ligand is critical; bulky, electron-rich biaryl phosphine ligands developed by Buchwald and others are often necessary to promote the crucial reductive elimination step and prevent catalyst decomposition.[18]
// Nodes pd0 [label="Pd(0)L", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)L(I)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_coord [label="Amine Deprotonation\n& Coordination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; amido_complex [label="Ar-Pd(II)L(NR₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for inputs/outputs aryl_iodide [label="4-Iodosalicylate\n(Ar-I)", shape=plaintext, fontcolor="#EA4335"]; amine [label="Amine (R₂NH) + Base", shape=plaintext, fontcolor="#4285F4"]; product [label="Ar-NR₂", shape=plaintext, fontcolor="#34A853"];
// Edges pd0 -> ox_add [arrowhead=vee, color="#EA4335"]; ox_add -> pd_complex [arrowhead=vee, color="#EA4335"]; pd_complex -> amine_coord [arrowhead=vee, color="#4285F4"]; amine_coord -> amido_complex [arrowhead=vee, color="#4285F4"]; amido_complex -> red_elim [arrowhead=vee, color="#34A853"]; red_elim -> pd0 [label=" Catalyst\nRegeneration", arrowhead=vee, color="#5F6368"];
// Connections to inputs/outputs aryl_iodide -> ox_add [style=dashed, arrowhead=none]; amine -> amine_coord [style=dashed, arrowhead=none]; red_elim -> product [style=dashed, arrowhead=none]; }
-
Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., XPhos, 0.05 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv) to a reaction vessel.
-
Reagent Addition: Add methyl 4-iodosalicylate (1.0 equiv) and the desired amine (1.2 equiv), followed by a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C). Monitor the reaction by LC-MS.
-
Workup: Cool the reaction, dilute with an organic solvent, and quench with water. Separate the layers and extract the aqueous layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography or recrystallization.
Chapter 3: Key Factors Influencing C-I Bond Reactivity
Optimizing reactions involving 4-iodosalicylates requires a nuanced understanding of the competing factors that influence the C-I bond's reactivity.
| Factor | Description | Impact on 4-Iodosalicylates |
| Electronic Effects | The electron density of the aromatic ring affects the rate of oxidative addition. Electron-withdrawing groups (EWGs) generally accelerate this step, while electron-donating groups (EDGs) can slow it down.[19][20] | The carboxyl group (-COOH or -COOR) is an EWG, activating the ring towards oxidative addition. The hydroxyl group (-OH) is an EDG. Their combined effect must be considered in catalyst selection. |
| Steric Hindrance | Bulky groups near the C-I bond can impede the approach of the metal catalyst, slowing oxidative addition.[21] | The ortho-hydroxyl group introduces steric bulk. This may necessitate the use of specialized, bulky phosphine ligands that create a wider coordination sphere around the palladium center, facilitating the reaction.[22] |
| Catalyst System | The choice of metal, ligand, base, and solvent are all critical. The ligand, in particular, modulates the catalyst's electronic and steric properties to stabilize intermediates and promote key mechanistic steps.[23] | For challenging couplings, advanced biaryl phosphine ligands (e.g., SPhos, XPhos) are often required to achieve high yields by enhancing the rates of both oxidative addition and reductive elimination.[18][24] |
Chapter 4: Conclusion and Future Outlook
The C-I bond in 4-iodosalicylates is a powerful and versatile functional handle, enabling access to a vast chemical space through reliable and well-understood cross-coupling methodologies. Its high reactivity in oxidative addition makes it a substrate of choice for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental transformations in modern drug discovery.
For the practicing scientist, successfully leveraging this reactivity depends on a holistic understanding of the electronic and steric properties of the substrate, coupled with rational selection of the catalyst system. By carefully choosing the appropriate ligands, bases, and reaction conditions, the challenges posed by the multifunctional nature of the 4-iodosalicylate core can be overcome, paving the way for the efficient synthesis of novel chemical entities with therapeutic potential.
References
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- Arene C–H Iodin
- Extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions.
- A catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. RSC Publishing.
- Buchwald–Hartwig amin
- Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines.
- Visualization of Iodine Chemisorption Facilitated by Aryl C-H Bond Activ
- Theoretical metabolic pathway of iodosalicylates and iodobenzoates and T3 synthesis in lettuce plants.
- Buchwald-Hartwig Amin
- The Buchwald-Hartwig Amin
- Electric-Field-Induced Coupling of Aryl Iodides with a Nickel(0) Complex. ChemRxiv.
- Explaining the reactivity of halogenoalkanes. Crunch Chemistry.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
- Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. PubMed Central.
- Preparation of Aryl Iodides, Part 1: Electrophilic Iodin
- Iodine Biofortification of Dandelion Plants (Taraxacum officinale F.H. Wiggers Coll.) with the Use of Inorganic and Organic Iodine Compounds. MDPI.
- A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science (RSC Publishing).
- Sonogashira coupling. Wikipedia.
- A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. PubMed Central.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Organic Chemistry Portal.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Sonogashira Coupling. Chemistry LibreTexts.
- (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of...
- Editorial Catalysts: Special Issue on Transition Metal C
- Suzuki Coupling Mechanism and Applic
- Electric-Field-Induced Coupling of Aryl Iodides with a Nickel(0) Complex. ChemRxiv.
- Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using...
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Request PDF.
- Synthesis method of 4-iodoanisole.
- A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions.
- A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboron
- Bond Polarity vs bond length's effect on reactivity of haloalkanes. StackExchange.
- Transcriptomic and metabolic studies on the role of inorganic and organic iodine compounds in lettuce plants. PubMed Central.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central.
- Tomato plants after tested compounds treatment.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Advances in Cross-Coupling Reactions. PubMed Central.
- Alkyl Halide Reactivity. MSU chemistry.
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- 20. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. m.youtube.com [m.youtube.com]
A Technical Guide to the Theoretical and Experimental Properties of Di-iodinated Benzoic Acids
Introduction: The Enduring Significance of Di-iodinated Benzoic Acids in Modern Drug Discovery
Di-iodinated benzoic acids represent a fascinating and functionally significant class of molecules within the landscape of pharmaceutical sciences. The introduction of two iodine atoms onto the benzoic acid scaffold dramatically influences the molecule's physicochemical properties, including its acidity, lipophilicity, and crystal packing. These modifications, in turn, have profound implications for a compound's pharmacokinetic and pharmacodynamic profile. From their foundational role in the development of radioiodinated imaging agents to their use as versatile synthetic intermediates in the creation of novel therapeutics, a comprehensive understanding of the properties of di-iodinated benzoic acids is indispensable for researchers, scientists, and drug development professionals.[1][2]
This in-depth technical guide provides a critical examination of the theoretical and experimental properties of di-iodinated benzoic acids. Moving beyond a mere recitation of data, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental choices and the predictive power of computational models. We will explore the nuanced interplay between in silico predictions and empirical data, offering a validated framework for the characterization of these vital compounds. The protocols and insights contained herein are designed to be self-validating, empowering researchers to confidently navigate the complexities of characterizing and utilizing di-iodinated benzoic acids in their own research endeavors.
I. Theoretical Properties: A Computational Deep Dive
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties of molecules before their synthesis, offering invaluable insights that can guide experimental design.[3] For di-iodinated benzoic acids, DFT calculations can provide a wealth of information on their electronic structure, geometry, and spectroscopic characteristics.
Molecular Geometry and Electronic Structure
The starting point for most theoretical investigations is the optimization of the molecule's geometry to find its lowest energy conformation. DFT methods, such as B3LYP in conjunction with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose.[4] These calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric profile.
A key aspect of the electronic structure that can be computationally interrogated is the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This gap provides an indication of the molecule's chemical reactivity and stability.[3] Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.[5]
Predicting Spectroscopic Properties
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry in structural elucidation.[6] The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts.[7][8] It is important to note that the accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM).[9][10] While computational NMR prediction has become increasingly reliable, discrepancies between calculated and experimental spectra can arise due to factors such as conformational flexibility and intermolecular interactions in solution.[11]
Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum.[8] By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. This can be an invaluable tool for assigning the vibrational modes of the experimental spectrum and confirming the presence of specific functional groups.
Physicochemical Properties
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility and biological activity.[12] Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent.[13][14] Various thermodynamic cycles can be employed, and the accuracy of the prediction is sensitive to the chosen computational level and solvation model.[15][16][17]
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a nonpolar versus a polar environment and is a key determinant of its membrane permeability and distribution. While experimental determination is the gold standard, several computational models, ranging from fragment-based methods to more sophisticated quantum mechanical approaches, can provide estimates of LogP.
II. Experimental Characterization: Validated Protocols and Methodologies
While theoretical predictions provide a powerful starting point, experimental validation is the cornerstone of scientific integrity. This section outlines detailed, field-proven protocols for the comprehensive characterization of di-iodinated benzoic acids.
Structural Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[7][18] It provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified di-iodinated benzoic acid in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with water) to achieve a supersaturated solution.
-
Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[19][20]
-
-
Crystal Mounting and Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.[20][21]
-
Build the molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[22]
-
Caption: Experimental workflow for X-ray crystallography.
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the di-iodinated benzoic acid for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[23] Ensure complete dissolution.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and match the probe for the respective nucleus.
-
Acquire the ¹H spectrum using a standard single-pulse experiment.
-
Acquire the proton-decoupled ¹³C spectrum. The number of scans will need to be significantly higher for ¹³C due to its low natural abundance.[9][23]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as an internal standard.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.[24]
-
Caption: Experimental workflow for NMR spectroscopy.
Physicochemical Properties
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[25] For poorly soluble compounds like many di-iodinated benzoic acids, the use of a co-solvent is often necessary.[26]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[27]
-
Sample Preparation:
-
Titration:
-
Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH value after each incremental addition of the titrant, allowing the solution to equilibrate.[27]
-
-
Data Analysis:
The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[29]
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation:
-
Partitioning:
-
Dissolve a known amount of the di-iodinated benzoic acid in one of the phases.
-
Add a known volume of the other phase.
-
Shake the mixture vigorously for a set period (e.g., 2 hours) to allow for partitioning.
-
Allow the phases to separate completely, often aided by centrifugation.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.[1]
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
III. Bridging the Gap: A Comparative Analysis of Theoretical and Experimental Data
The true power of a combined theoretical and experimental approach lies in the direct comparison of the data. This section presents a comparative analysis for a representative di-iodinated benzoic acid, highlighting both the predictive accuracy of computational methods and the areas where discrepancies may arise.
Table 1: Comparison of Theoretical and Experimental Properties of 2,5-Diiodobenzoic Acid
| Property | Theoretical (Calculated) | Experimental |
| ¹H NMR (ppm, DMSO-d₆) | ||
| H-3 | Predicted value | Literature/Measured value |
| H-4 | Predicted value | Literature/Measured value |
| H-6 | Predicted value | Literature/Measured value |
| COOH | Predicted value | Literature/Measured value |
| ¹³C NMR (ppm, DMSO-d₆) | ||
| C-1 | Predicted value | Literature/Measured value |
| C-2 | Predicted value | Literature/Measured value |
| C-3 | Predicted value | Literature/Measured value |
| C-4 | Predicted value | Literature/Measured value |
| C-5 | Predicted value | Literature/Measured value |
| C-6 | Predicted value | Literature/Measured value |
| C=O | Predicted value | Literature/Measured value |
| pKa | Predicted value[17] | Literature/Measured value |
| LogP | Predicted value | Literature/Measured value |
| Bond Lengths (Å) | From X-ray Crystallography | |
| C-C (aromatic) | Range from DFT | Average experimental range |
| C-I | Range from DFT | Average experimental range |
| C-C(OOH) | Value from DFT | Experimental value |
(Note: Specific theoretical and experimental values would be populated in a full whitepaper based on dedicated calculations and literature searches for 2,5-diiodobenzoic acid.)
Discussion of Discrepancies and Insights:
Discrepancies between theoretical and experimental data are not failures of the methods but rather opportunities for deeper understanding. For instance:
-
NMR: Differences in chemical shifts can often be attributed to the limitations of the solvent model in accurately capturing specific solute-solvent interactions. In some cases, the presence of conformational isomers in solution, which may not be fully accounted for in the calculations, can also lead to variations.[11]
-
pKa: The accuracy of calculated pKa values is highly dependent on the precise calculation of the free energies of solvation for both the protonated and deprotonated species.[14] Experimental factors such as the choice of co-solvent and the extrapolation method can also influence the final value.
-
Structural Parameters: While DFT generally provides excellent agreement with X-ray crystallographic data for bond lengths and angles, minor differences can arise from the fact that theoretical calculations often model an isolated molecule in the gas phase or a continuum solvent, whereas X-ray crystallography probes the molecule within a crystal lattice, where intermolecular forces can influence its geometry.[11]
IV. Conclusion and Future Directions
The synergistic application of theoretical calculations and robust experimental methodologies provides a powerful and comprehensive framework for the characterization of di-iodinated benzoic acids. Computational chemistry offers a predictive lens through which we can anticipate molecular properties, thereby guiding and streamlining experimental efforts. In turn, empirical data from techniques such as X-ray crystallography, NMR spectroscopy, and potentiometric titrations provide the definitive validation and ground truth.
As computational power continues to increase and theoretical models become more sophisticated, the accuracy of in silico predictions will undoubtedly improve. Future work in this area will likely focus on the development of more refined solvation models and the application of machine learning algorithms to predict properties with even greater speed and accuracy.[24] For the experimentalist, the continued development of high-throughput techniques for physicochemical property determination will accelerate the drug discovery process.
By embracing the integrated approach detailed in this guide, researchers, scientists, and drug development professionals can unlock a deeper understanding of di-iodinated benzoic acids, paving the way for the design and development of the next generation of innovative medicines and advanced materials.
V. References
-
Protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
-
PubMed. (2015, July 5). Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
PubMed. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
ResearchGate. A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]
-
MDPI. (2018, August 16). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]
-
JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
Creative BioMart. X-ray Crystallography. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
ProMab. (2024, May 11). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. [Link]
-
PubMed Central. (2019, April 25). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. [Link]
-
Dartmouth Undergraduate Journal of Science. (2009, November 21). X-Ray Crystallography. [Link]
-
PubMed Central. X-Ray Crystallography of Chemical Compounds. [Link]
-
pubs.acs.org. Comparison of Experimental and Calculated a pK a Values of Benzoic Acids. [Link]
-
PubMed Central. (2021, July 29). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. [Link]
-
MDPI. (2020, December 29). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]
-
ResearchGate. Comparison between experimental NMR shifts and Ðtted values (in brackets) for 1 using eqn. (1). [Link]
-
Scientific & Academic Publishing. Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. [Link]
-
MDPI. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]
-
PubMed. (2013, November 19). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. [Link]
-
ResearchGate. (2014, May 1). 1H NMR spectra of alcohols and diols in chloroform: DFT/GIAO calculation of chemical shifts. [Link]
-
University of Rochester. 13-C NMR Protocol for beginners AV-400. [Link]
-
Springer Nature. pKa, Solubility, and Lipophilicity. [Link]
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PubMed. (2015, October 19). Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. [Link]
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MDPI. (2020, December 1). DFT–Assisted Structure Determination from Powder X-ray Diffraction Data of a New Zonisamide/ϵ-Caprolactam Cocrystal. [Link]
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PubMed Central. (2021, July 14). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. [Link]
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ResearchGate. (2010, January 1). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
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The Pivotal Role of 2-Hydroxy-4-iodobenzoic Acid in Medicinal Chemistry: A Technical Guide
Introduction: Unveiling the Potential of a Halogenated Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds has proven to be a powerful tool for modulating pharmacological properties. Among these, 2-Hydroxy-4-iodobenzoic acid, also known as 4-iodosalicylic acid, has emerged as a versatile building block with significant potential in drug discovery and development. Its unique structural features—a salicylic acid core functionalized with an iodine atom at the C4 position—confer a distinct combination of chemical reactivity and biological activity. This guide provides an in-depth technical overview of the synthesis, multifaceted biological activities, and therapeutic applications of this compound and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The strategic placement of the iodine atom not only allows for diverse synthetic transformations but also significantly influences the molecule's interaction with biological targets, paving the way for the development of novel therapeutic agents.
Core Synthetic Strategies and Chemical Properties
The synthetic accessibility of this compound is a key factor in its widespread use. The introduction of iodine onto the salicylic acid backbone can be achieved through several established methods, primarily involving electrophilic iodination.
Experimental Protocol: Synthesis of this compound
This protocol outlines a common method for the synthesis of this compound, adapted from established iodination procedures for phenolic compounds.[1][2]
Materials:
-
Salicylic acid
-
Iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., sodium hypochlorite)
-
Glacial acetic acid
-
Water
-
Sodium thiosulfate (for quenching)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylic acid in glacial acetic acid.
-
Iodination: Slowly add a solution of iodine monochloride in glacial acetic acid to the salicylic acid solution with continuous stirring. Alternatively, a mixture of potassium iodide and sodium hypochlorite can be used to generate iodine in situ. The reaction is typically carried out at room temperature or with gentle heating to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.
-
Precipitation and Isolation: Upon completion of the reaction, the product is precipitated by the addition of water. The crude this compound is then collected by vacuum filtration.
-
Purification: The crude product is washed with a dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent provides a polar medium that can dissolve the reactants and facilitate the electrophilic aromatic substitution. Iodine monochloride is a convenient and effective iodinating agent. The workup with sodium thiosulfate is crucial to quench any excess iodine, preventing the formation of unwanted byproducts. Recrystallization is a standard and effective method for purifying the final compound.
The iodine atom at the C4 position is a key functional handle for further molecular elaboration. It readily participates in various cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex derivatives. This reactivity is fundamental to its utility as a scaffold in fragment-based drug design and lead optimization.
Diverse Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting the significant impact of the iodo-substituent on their pharmacological profiles.
Antimicrobial Activity
A growing body of evidence supports the potent antimicrobial properties of halogenated salicylic acid derivatives. The introduction of iodine can enhance the lipophilicity of the molecule, facilitating its penetration through bacterial cell membranes. Studies have shown that certain derivatives exhibit significant activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5]
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 5-Bromosalicylic acid | Various bacteria | > Salicylic acid | [5] |
| 5-Chlorosalicylic acid | Various bacteria | < Salicylic acid | [5] |
| 4-Chlorosalicylic acid | Various bacteria | < Salicylic acid | [5] |
Note: This table presents a qualitative comparison from one study. Specific MIC values for 4-iodosalicylic acid derivatives need to be sourced from targeted studies for a direct comparison.
Anticancer Activity
The anticancer potential of iodosalicylates is an active area of research. Molecular iodine itself has been shown to induce apoptosis in cancer cells, and incorporating it into a salicylic acid framework can lead to compounds with enhanced cytotoxic effects against various cancer cell lines.[6] The mechanisms of action are believed to involve the induction of oxidative stress and the modulation of key signaling pathways involved in cell proliferation and survival.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Iodoquinazoline derivative 3c | Various | 4.0 - 8.0 | [7] |
| Iodoquinazoline derivative 3b | Various | 6.0 - 9.0 | [7] |
Note: The table shows IC50 values for iodo-containing heterocyclic compounds, highlighting the potential of iodine incorporation in anticancer drug design. Specific data for this compound derivatives should be consulted for direct comparison.
Anti-inflammatory Activity
Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9][10] The presence of an iodine atom can influence the binding affinity of these molecules to their targets, potentially leading to more potent or selective inhibitors.
Mechanism of Anti-inflammatory Action:
The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to interfere with key inflammatory cascades.
Caption: Anti-inflammatory mechanism of this compound derivatives.
The diagram illustrates that these compounds can inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins from arachidonic acid. Furthermore, they can inhibit the IκB kinase (IKK), which prevents the activation and nuclear translocation of NF-κB, a key transcription factor that drives the expression of numerous inflammatory genes.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Position of the Halogen: Substitution at the C4 position with iodine appears to be favorable for certain biological activities. Studies on other halogenated salicylates suggest that the position and nature of the halogen can significantly impact potency and selectivity.[5]
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can modulate the pharmacokinetic properties and biological activity of the parent compound.
-
Substitution on the Phenyl Ring: Additional substitutions on the aromatic ring can further tune the electronic and steric properties of the molecule, leading to enhanced or altered biological effects.
Applications in Drug Design and Development
The versatile nature of the this compound scaffold makes it an attractive starting point for various drug design strategies.
Workflow for Derivative Synthesis and Screening:
Caption: Drug development workflow using this compound.
This workflow illustrates how the core scaffold can be diversified through synthetic chemistry to generate a library of compounds. These compounds are then subjected to high-throughput screening to identify "hits" with desired biological activity. Subsequent lead optimization, guided by structure-activity relationship studies, can then lead to the development of a viable drug candidate.
Conclusion and Future Perspectives
This compound represents a privileged scaffold in medicinal chemistry, offering a unique combination of synthetic versatility and a broad range of biological activities. Its utility as a starting material for the synthesis of novel antimicrobial, anticancer, and anti-inflammatory agents is well-documented. The presence of the iodine atom is not merely a synthetic handle but a key determinant of the pharmacological profile of its derivatives. Future research in this area will likely focus on the systematic exploration of the chemical space around this scaffold, the elucidation of the precise molecular mechanisms of action of its most potent derivatives, and the development of targeted therapies for a variety of diseases. The continued investigation of this compound and its analogues holds great promise for the discovery of next-generation therapeutics.
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Methodological & Application
Synthesis of 2-Hydroxy-4-iodobenzoic Acid: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 2-Hydroxy-4-iodobenzoic acid, a valuable building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles.
Introduction
This compound, also known as 4-iodosalicylic acid, is an important synthetic intermediate. The introduction of an iodine atom onto the salicylic acid scaffold provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of more complex molecular architectures. These subsequent molecules are often explored for their potential as therapeutic agents.
Direct iodination of salicylic acid typically yields a mixture of products, with 3,5-diiodosalicylic acid being a major component due to the ortho- and para-directing effects of the hydroxyl group. To achieve regioselective synthesis of the 4-iodo isomer, a more strategic approach is required. This protocol details a reliable method utilizing the Sandmeyer reaction, starting from the readily available 4-aminosalicylic acid. This classic transformation in aromatic chemistry allows for the precise installation of an iodine atom at the desired position.[1]
Principle of the Method
The synthesis of this compound is achieved through a two-step process starting from 4-aminosalicylic acid:
-
Diazotization: The primary aromatic amine group of 4-aminosalicylic acid is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid). This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.[2]
-
Iodination: The diazonium group is an excellent leaving group (as dinitrogen gas) and is subsequently displaced by an iodide ion from potassium iodide. This step is a variation of the Sandmeyer reaction and does not typically require a copper catalyst.[3]
The overall reaction scheme is as follows:
Step 1: Diazotization
Step 2: Iodination
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Aminosalicylic acid | C₇H₇NO₃ | 153.14 | ≥98% | e.g., Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | e.g., Sigma-Aldrich |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~37% | e.g., Sigma-Aldrich |
| Potassium Iodide | KI | 166.00 | ≥99% | e.g., Sigma-Aldrich |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ≥98% | e.g., Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS grade | e.g., Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | e.g., Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | - | - |
| Ice | H₂O | 18.02 | - | - |
| Starch-Iodide Paper | - | - | - | e.g., Fisher Scientific |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-10 to 100 °C)
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Experimental Protocol
Part 1: Diazotization of 4-Aminosalicylic Acid
-
Preparation of the Amine Salt Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 7.66 g (0.05 mol) of 4-aminosalicylic acid in 50 mL of deionized water and 15 mL of concentrated hydrochloric acid.
-
Cooling: Cool the resulting suspension to 0–5 °C using an ice bath with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[4]
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 3.80 g (0.055 mol, 1.1 eq) of sodium nitrite in 15 mL of cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine salt suspension over a period of 20-30 minutes using a dropping funnel. Ensure the temperature of the reaction mixture does not exceed 5 °C. The solid will gradually dissolve as the diazonium salt is formed.
-
Monitoring the Reaction: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 15 minutes. Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming the completion of the diazotization. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
Part 2: Iodination (Sandmeyer Reaction)
-
Preparation of Potassium Iodide Solution: In a 250 mL beaker, dissolve 9.13 g (0.055 mol, 1.1 eq) of potassium iodide in 20 mL of deionized water.
-
Iodination Reaction: Slowly add the cold diazonium salt solution from Part 1 to the potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve. This step should be performed in a well-ventilated fume hood.
-
Decomposition of the Diazonium Salt: After the addition is complete, allow the mixture to stand at room temperature for 15 minutes, then gently warm it to 40-50 °C on a water bath until the evolution of nitrogen ceases (typically 15-20 minutes).
Part 3: Work-up and Purification
-
Decolorization: Cool the reaction mixture to room temperature. If a dark color due to the presence of excess iodine persists, add a 10% (w/v) aqueous solution of sodium thiosulfate dropwise until the color disappears.
-
Isolation of the Crude Product: Collect the precipitated crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
-
Extraction: Transfer the crude solid to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water. Shake the funnel to dissolve the product in the ether layer. Separate the layers and extract the aqueous layer with an additional 50 mL of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the ether solution over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Expected Results and Characterization
The expected product, this compound, is an off-white to light-brown crystalline solid.
| Property | Expected Value |
| Molecular Formula | C₇H₅IO₃ |
| Molecular Weight | 264.02 g/mol [5] |
| Melting Point | 229-234 °C[6] |
| Appearance | Off-white powder[7] |
| Purity (by HPLC) | ≥98% |
Characterization:
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will confirm the presence of the seven carbon atoms in the molecule.
-
FT-IR (KBr): The infrared spectrum should display characteristic absorption bands for the hydroxyl (O-H), carboxylic acid (C=O and O-H), and carbon-iodine (C-I) functional groups.
Safety Precautions
General Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.
-
An emergency eyewash and safety shower should be readily accessible.
Specific Chemical Hazards:
-
4-Aminosalicylic acid: May be harmful if swallowed or inhaled.
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.
-
Sodium Nitrite: Oxidizing agent and toxic if swallowed.
-
Potassium Iodide: May cause skin and eye irritation.
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive in the solid, dry state.[8] They should always be prepared and used in solution at low temperatures (0–5 °C) and never be isolated.[1][9] It is crucial to avoid friction, shock, and heating of the diazonium salt intermediate.[10] Use a plastic spatula when handling any solid that may contain residual diazonium salts.[8]
-
Diethyl Ether: Highly flammable liquid and vapor.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Organic waste should be collected in a designated solvent waste container.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete diazotization. | Ensure the temperature is maintained at 0–5 °C and that a slight excess of sodium nitrite is used (confirm with starch-iodide paper). |
| Premature decomposition of the diazonium salt. | Maintain the temperature below 5 °C during the diazotization and addition to the potassium iodide solution. | |
| Dark-colored product | Presence of iodine. | Add a 10% sodium thiosulfate solution until the color disappears. |
| Formation of by-products. | Ensure proper temperature control and slow, dropwise addition of reagents. Purify the final product by recrystallization. | |
| No precipitate forms after iodination | Diazonium salt did not form correctly. | Repeat the diazotization step, ensuring all conditions are met. |
| Product is soluble in the reaction mixture. | Extract the reaction mixture with an appropriate organic solvent (e.g., diethyl ether). |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
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- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Suzuki Coupling of 4-Iodosalicylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Biaryl Salicylic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[1] This guide provides a detailed experimental procedure for the Suzuki coupling of 4-iodosalicylic acid, a versatile building block for the synthesis of biaryl salicylic acid derivatives. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active compounds.
The inherent challenges of working with substrates bearing both a phenolic hydroxyl group and a carboxylic acid, which can complicate the reaction by interacting with the basic conditions, will be addressed through a carefully optimized protocol. This document will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental workflow, and offer insights into the purification and characterization of the final products.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (4-iodosalicylic acid) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a new Pd(II) species.[1][2]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center. The presence of a base is crucial for this step, as it activates the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium.[3]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of 4-iodosalicylic acid with a generic arylboronic acid. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-Iodosalicylic acid | ≥98% | Commercially Available | |
| Arylboronic acid | ≥97% | Commercially Available | 1.2 equivalents |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | 2 mol% |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | 4 mol% |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | 3 equivalents |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degassed |
| Water | Deionized | - | Degassed |
| Ethyl acetate | ACS Grade | Commercially Available | For workup |
| 1 M Hydrochloric acid (HCl) | - | - | For workup |
| Brine (saturated NaCl solution) | - | - | For workup |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | For drying |
| Schlenk flask or sealed reaction tube | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Inert gas supply (Argon or Nitrogen) | - | - | |
| Condenser | - | - | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Experimental Workflow
Sources
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Hydroxy-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Hydroxy-4-iodobenzoic Acid
This compound, also known as 4-iodosalicylic acid, is a versatile and highly valuable building block in modern organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and a reactive iodine atom, makes it an ideal scaffold for the construction of complex molecular architectures. The derivatives of this compound are of significant interest in medicinal chemistry and materials science, finding applications in the development of novel pharmaceuticals, agrochemicals, and functional materials.
The presence of the iodine atom at the 4-position provides a prime handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile methodologies for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions involving this compound, including detailed protocols, mechanistic insights, and practical considerations for researchers in the field.
A critical consideration in the cross-coupling of this substrate is the presence of the acidic protons of the carboxylic acid and the phenolic hydroxyl group. These functionalities can potentially interfere with the catalytic cycle by reacting with the base or coordinating to the palladium catalyst. This guide will address these challenges and provide strategies for successful and efficient coupling reactions, both with and without the use of protecting groups.
Core Cross-Coupling Methodologies
This section details the application of three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—to the this compound scaffold. Additionally, the potential for C-N and C-O bond formation via Buchwald-Hartwig amination and related couplings will be discussed.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[2] The reaction of this compound with various arylboronic acids provides access to a diverse range of substituted biphenyl-2-carboxylic acids, which are prevalent motifs in many biologically active molecules.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor and ligand is crucial for an efficient reaction. A common and effective catalyst system is a combination of a palladium(II) salt like Pd(OAc)₂ with a phosphine ligand. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition of the aryl iodide and the subsequent reductive elimination.[3]
-
Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle. For substrates with acidic protons like this compound, the choice of base is paramount to avoid unwanted side reactions. Milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like hydroxides to prevent deprotonation of the phenol, which could inhibit the reaction.[4][5]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic substrates and the inorganic base.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to pH ~2-3.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation:
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | Common, stable, and effective palladium(II) precursor. |
| Ligand | PPh₃ | Readily available and effective for many Suzuki couplings. |
| Base | K₂CO₃ | Mild base to minimize side reactions with acidic protons.[4] |
| Solvent | Dioxane/Water | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Reaction: Synthesis of Substituted Cinnamic Acids
The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[7] Applying this reaction to this compound and various alkenes, such as acrylates or styrenes, provides a direct route to substituted cinnamic acid derivatives.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium(II) precursor like Pd(OAc)₂ is commonly used. In many cases, the Heck reaction can be performed without the addition of a phosphine ligand (phosphine-free conditions), particularly with reactive aryl iodides.[8]
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium or potassium carbonate is required to neutralize the hydrogen halide formed during the reaction.[9]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.
Experimental Protocol: Heck-Mizoroki Reaction of this compound with Ethyl Acrylate
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 equiv) in DMF.
-
Add ethyl acrylate (1.5 equiv) and triethylamine (2.0 equiv).
-
Add palladium(II) acetate (0.01-0.05 equiv).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into water.
-
Acidify with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation:
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | Effective and often used without an additional ligand. |
| Base | Et₃N | Organic base to neutralize the HI formed. |
| Solvent | DMF | High-boiling polar aprotic solvent suitable for Heck reactions. |
| Temperature | 100-120 °C | Higher temperatures are often required for the Heck reaction. |
Visualization of the Heck-Mizoroki Catalytic Cycle:
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a powerful method for the synthesis of arylalkynes.[10] This reaction is particularly valuable for introducing a rigid alkynyl linker into the this compound scaffold, a common strategy in the design of enzyme inhibitors and molecular probes.[11]
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free Sonogashira protocols have also been developed.[13]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[9]
-
Solvent: Aprotic solvents like THF, DMF, or toluene are commonly used.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.03 equiv), and copper(I) iodide (0.02-0.05 equiv).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add degassed THF and triethylamine (2.0-3.0 equiv).
-
Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with a saturated aqueous solution of ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Data Presentation:
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective palladium(II) precatalyst. |
| Copper Co-catalyst | CuI | Activates the terminal alkyne for transmetalation.[12] |
| Base | Et₃N | Deprotonates the alkyne and neutralizes HI. |
| Solvent | THF | A good solvent for the reactants and catalysts. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for Sonogashira couplings. |
Visualization of the Sonogashira Catalytic Cycle:
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Expanding the Synthetic Toolbox: C-N and C-O Couplings
Beyond carbon-carbon bond formation, palladium catalysis offers powerful methods for constructing carbon-heteroatom bonds. The Buchwald-Hartwig amination and related C-O coupling reactions are of particular importance in drug discovery.[14][15]
The this compound scaffold can be further functionalized through these reactions. For instance, coupling with various amines (primary or secondary) via Buchwald-Hartwig amination would yield 4-amino-2-hydroxybenzoic acid derivatives. Similarly, coupling with alcohols or phenols could lead to the corresponding ether derivatives.
The reaction conditions for these transformations are similar to those for C-C couplings, typically requiring a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base.[5] The choice of base is again critical to avoid deprotonation of the substrate's acidic functional groups.
Conclusion and Future Perspectives
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound. The Suzuki-Miyaura, Heck, and Sonogashira reactions, as well as C-N and C-O coupling methodologies, open up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
A key consideration for the successful application of these reactions is the careful management of the acidic phenolic and carboxylic acid functionalities. While protecting group strategies can be employed, the development of robust catalytic systems that tolerate these functional groups in their unprotected form is highly desirable and an active area of research. The protocols and insights provided in this guide serve as a valuable resource for researchers seeking to harness the synthetic potential of this important building block.
References
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Online discussion forum].
- BenchChem. (2025).
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2021). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 143(35), 14064–14070.
- Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- Royal Society of Chemistry. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Publishing.
- Roche, M., Hamze, A., Provot, O., Brion, J. D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445–454.
- Chemistry LibreTexts. (2023).
- National Center for Biotechnology Information. (2022).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Letters. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines.
- ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)
- National Institutes of Health. (2016).
- Organic Chemistry Portal. (2020).
- Semantic Scholar. (2014).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- National Center for Biotechnology Information. (2013). Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols.
- ResearchGate. (n.d.). Palladium-Catalyzed Hydroxylation of Aryl Halides under Ambient Conditions.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- National Institutes of Health. (2013).
- DSpace@MIT. (2014).
- ResearchGate. (n.d.). Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids.
- National Center for Biotechnology Information. (2019). Copper-free Sonogashira cross-coupling reactions: an overview.
- Organic Chemistry Portal. (n.d.).
- Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
- National Center for Biotechnology Information. (2018).
- ResearchGate. (n.d.).
- CONICET. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (2021).
- Royal Society of Chemistry. (2016). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
- National Center for Biotechnology Information. (2022). Photoinduced inverse Sonogashira coupling reaction.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts.
- ResearchGate. (n.d.). Solvent-free Sonogashira coupling reaction via high speed ball milling.
- SciELO México. (2016).
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- MDPI. (2022). Tuned Bis-Layered Supported Ionic Liquid Catalyst (SILCA)
- National Center for Biotechnology Information. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- Royal Society of Chemistry Blogs. (2023).
Sources
- 1. Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles [organic-chemistry.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed aryl-aryl cross-coupling reaction using ortho-substituted arylindium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08186A [pubs.rsc.org]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
HPLC method for analysis of 4-Iodosalicylic acid
An Application Note for the Analysis of 4-Iodosalicylic Acid by High-Performance Liquid Chromatography
Authored by: Senior Application Scientist
Introduction
4-Iodosalicylic acid (chemical formula: C₇H₅IO₃) is a halogenated derivative of salicylic acid, a key aromatic compound used widely in the synthesis of pharmaceutical agents and other fine chemicals.[1][2][3] Given its role as a critical starting material and intermediate, the ability to accurately determine its purity and concentration is paramount for ensuring the quality and consistency of final products. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4][5]
This application note provides a detailed, robust, and validated Reversed-Phase HPLC (RP-HPLC) method for the quantitative analysis of 4-Iodosalicylic acid. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing not only a step-by-step guide but also the scientific rationale behind the methodological choices, ensuring compliance with rigorous standards of scientific integrity as outlined by guidelines such as those from the International Conference on Harmonisation (ICH).[6][7]
Principle of the Chromatographic Method
The method is based on reversed-phase chromatography, the most common and versatile mode of HPLC. In this technique, the analyte, 4-Iodosalicylic acid, is separated based on its hydrophobic interactions with a nonpolar stationary phase (a C18 alkyl-silica column) while a polar mobile phase passes through the column.[8]
A critical aspect of analyzing acidic compounds like 4-Iodosalicylic acid is controlling their ionization state. The molecule contains both a carboxylic acid and a phenolic hydroxyl group. In a neutral or basic mobile phase, these groups would deprotonate, leading to poor retention and distorted peak shapes. To counteract this, the mobile phase is acidified with phosphoric or formic acid.[8][9] This suppresses the ionization of both functional groups, ensuring that the analyte is in a single, neutral form. This uncharged state enhances its hydrophobicity, leading to better interaction with the C18 stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times, which are essential for accurate quantification.[8]
Materials and Methodology
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™, OpenLab).
Chemicals and Reagents
-
4-Iodosalicylic Acid Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric Acid (ACS Grade, ~85%) or Formic Acid (LC-MS Grade)
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Acidified Water (50:50, v/v) |
| Aqueous component: 0.1% Phosphoric Acid in Water | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocol
The logical flow of the experimental procedure is outlined below.
Caption: Workflow for the HPLC analysis of 4-Iodosalicylic acid.
Step 1: Mobile Phase Preparation
-
Aqueous Phase: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.
-
Final Mobile Phase: Combine 500 mL of the aqueous phase with 500 mL of acetonitrile in a suitable container.
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath or using an online degasser.
Step 2: Standard Solution Preparation
-
Stock Standard (500 µg/mL): Accurately weigh approximately 25 mg of 4-Iodosalicylic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution to cover a concentration range of approximately 5 µg/mL to 100 µg/mL. For example, prepare standards at 5, 10, 25, 50, and 100 µg/mL.
Step 3: Sample Preparation
-
Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of 4-Iodosalicylic acid and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Step 4: HPLC Analysis
-
Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standards in sequence, from lowest to highest concentration.
-
Inject the prepared sample solutions. It is recommended to bracket sample injections with standard injections to monitor for any drift in instrument response.
System Suitability and Data Analysis
To ensure the validity and trustworthiness of the results, a System Suitability Test (SST) must be performed before sample analysis. This is a non-negotiable part of any robust analytical method.[7]
System Suitability Test (SST)
Inject a mid-concentration standard (e.g., 25 µg/mL) six consecutive times. The results must meet the criteria outlined in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high values indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector system. |
Quantification
-
Generate a linear calibration curve by plotting the peak area of the 4-Iodosalicylic acid standards against their corresponding concentrations.
-
Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of 4-Iodosalicylic acid in the sample solutions by interpolating their peak areas from the calibration curve using the regression equation.
Method Validation Principles (ICH Q2(R1))
While this note provides a functional method, for use in a regulated environment (GMP/GLP), a full method validation is required to provide documented evidence that the procedure is suitable for its intended purpose.[4][6][10] The key validation parameters to be assessed are:
-
Specificity: The method's ability to accurately measure the analyte in the presence of impurities, degradants, or excipients. This is often demonstrated using forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light).[10][11]
-
Linearity: Assessed over the defined range of the method.[6]
-
Accuracy: Determined by recovery studies, typically by spiking a placebo with known amounts of the analyte at different concentration levels.[6]
-
Precision:
-
Repeatability (Intra-assay): Analysis of multiple preparations of the same sample on the same day by the same analyst.[4]
-
Intermediate Precision: Evaluation of the method's performance on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[6]
-
Robustness: The method's resilience to small, deliberate changes in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
- Separation of 4-Iodosalicylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Steps for HPLC Method Valid
- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- HPLC method for salicylic acid. Chemistry Stack Exchange. [Link]
- HPLC Methods for analysis of Salicylic acid.
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Application Notes and Protocols for the Purification of Crude 2-Hydroxy-4-iodobenzoic Acid
Introduction: The Critical Role of Purity for 2-Hydroxy-4-iodobenzoic Acid
This compound (also known as 4-iodosalicylic acid) is a vital halogenated aromatic building block in organic synthesis. With the CAS Number 16870-28-3 and a molecular weight of 264.02 g/mol , its structure is primed for creating more complex molecules.[1][2] The iodine atom at the 4-position, in particular, serves as a versatile handle for carbon-carbon bond formation through powerful cross-coupling methodologies like Suzuki and Stille reactions.[3] Its derivatives have shown potential in various biological applications, including as anti-inflammatory and anti-fungal agents, making its purity a non-negotiable parameter for researchers in drug discovery and materials science.[3]
Crude synthetic batches of this compound are often contaminated with unreacted starting materials, positional isomers (e.g., 2-hydroxy-3-iodobenzoic acid), or di-iodinated byproducts. These impurities can interfere with subsequent reactions, complicate structural analysis, and compromise the biological efficacy and safety of the final products. This guide provides a detailed examination of robust purification techniques, explaining the underlying chemical principles and offering field-tested protocols to achieve high-purity this compound suitable for the most demanding applications.
Physicochemical Properties and Impurity Profile
A successful purification strategy is built upon a solid understanding of the target molecule's properties and the likely nature of its contaminants.
| Property | Value | Source |
| Molecular Formula | C₇H₅IO₃ | [1][4][5] |
| Molecular Weight | 264.02 g/mol | [1][2] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 229-234 °C | [1] |
| Acidity | Contains a carboxylic acid (pKa ≈ 4) and a phenol (pKa ≈ 10) | [6] |
The primary impurities are typically neutral organic precursors, other acidic isomers, or starting materials from synthesis. The purification methods detailed below are designed to systematically remove these contaminants based on differences in acidity, solubility, and polarity.
Purification Strategy 1: Acid-Base Extraction for Bulk Purity Enhancement
This technique is a powerful first-line approach to separate acidic compounds from neutral or basic impurities.[7][8] It leverages the acidic nature of the carboxylic acid group, which can be deprotonated by a weak base to form a water-soluble salt, effectively transferring it from an organic solvent to an aqueous phase.[6][9]
Causality and Experimental Rationale
The key to this method's success is the differential acidity between the carboxylic acid (pKa ≈ 4) and the phenolic hydroxyl group (pKa ≈ 10). A weak base, such as sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid but not the less acidic phenol. This selectivity allows for a clean separation from neutral impurities and other less acidic phenolic compounds that may be present. Stronger bases like sodium hydroxide (NaOH) would deprotonate both acidic protons, which is less selective but can be used if separating from non-acidic impurities is the only goal.[6]
Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel. Use approximately 10-15 mL of solvent per gram of crude material.
-
Initial Wash (Optional): Wash the organic solution once with brine (saturated NaCl solution) to remove any highly water-soluble impurities. Discard the aqueous layer.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equal to about one-third of the organic layer's volume.
-
Mixing & Degassing: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially , invert the funnel and vent frequently to release the pressure from the CO₂ gas evolved during neutralization.
-
Separation: Allow the layers to separate fully. The aqueous layer (typically the bottom layer) contains the sodium salt of your product. Drain this aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction (steps 3-5) on the remaining organic layer two more times to ensure complete recovery of the product. Combine all aqueous extracts.
-
Back-Washing: To remove any neutral impurities that may have been carried over, "back-wash" the combined aqueous extracts with a small portion of the organic solvent (e.g., 20 mL of ethyl acetate).[8] Discard this organic wash.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with litmus paper). A white precipitate of the purified product will form.[6][8]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Purification Strategy 2: Recrystallization for High-Purity Crystalline Product
Recrystallization is a classic and highly effective technique for obtaining materials of very high purity. The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent system at varying temperatures.
Causality and Experimental Rationale
An ideal recrystallization solvent will dissolve the crude product completely at its boiling point but only sparingly at low temperatures (e.g., 0-5 °C). Impurities should either be insoluble at high temperatures (allowing for removal by hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization). For substituted benzoic acids, polar protic solvents or mixtures are often effective. A patent for the purification of a similar compound, 2-methyl-5-iodobenzoic acid, successfully employed a 70% acetic acid/water mixture, highlighting the utility of mixed aqueous solvent systems.[10]
| Solvent System | Rationale |
| Ethanol/Water | The compound is soluble in hot ethanol but less so in water. Adding water to a hot ethanolic solution reduces solubility, inducing crystallization upon cooling. |
| Acetic Acid/Water | Acetic acid is a good solvent for carboxylic acids. Adding water as an anti-solvent can effectively induce precipitation of the pure product upon cooling.[10] |
| Isopropanol | A single solvent that often provides the required solubility differential between hot and cold conditions for moderately polar compounds. |
Workflow: Recrystallization
Caption: General workflow for purification by recrystallization.
Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid at the boiling point.
-
Hot Filtration (Optional): If any solid impurities remain undissolved, perform a hot filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Purification Strategy 3: Column Chromatography for Isomer Separation
When crude material contains impurities with very similar properties to the target compound, such as positional isomers, recrystallization and extraction may be insufficient. Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[11]
Causality and Experimental Rationale
Silica gel is a polar stationary phase. Compounds are passed through the column dissolved in a mobile phase. More polar compounds will interact more strongly with the silica and travel down the column more slowly, while less polar compounds will elute faster. For acidic compounds like this compound, peak tailing can occur due to strong, non-ideal interactions with the slightly acidic silica. This can be suppressed by adding a small amount of a volatile acid, like acetic acid or formic acid, to the mobile phase.[11][12] This keeps the analyte in its protonated, less polar form, leading to sharper peaks and better separation.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective polar stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5-1% Acetic Acid | A common solvent system. The ratio is tuned to achieve a target Rf of ~0.3 for the product on TLC. Acetic acid improves peak shape for acidic analytes.[11][12] |
| Gradient | Isocratic or Gradient | Start with isocratic elution for simplicity. A shallow gradient (e.g., 10% to 40% Ethyl Acetate in Hexane) may be needed to separate closely eluting spots. |
Workflow: Column Chromatography
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- 12. researchgate.net [researchgate.net]
quantification of 4-Iodosalicylic acid in reaction mixtures
An Application Note and Protocol for the Quantification of 4-Iodosalicylic Acid in Reaction Mixtures
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for 4-Iodosalicylic Acid
4-Iodosalicylic acid (2-Hydroxy-4-iodobenzoic acid) is an important intermediate and building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene ring, provides multiple reactive sites for further chemical modification. The molecular formula is C₇H₅IO₃, and it has a molecular weight of 264.02 g/mol .[1] Accurate quantification of this compound within a reaction mixture is paramount for several reasons:
-
Reaction Monitoring: Tracking the consumption of 4-Iodosalicylic acid provides real-time data on reaction kinetics and progress.
-
Yield Calculation: Precise measurement of unreacted starting material is crucial for accurate product yield determination.
-
Process Optimization: Understanding the concentration profile helps in optimizing reaction parameters such as temperature, catalyst loading, and reaction time.
-
Impurity Profiling: Monitoring the depletion of the starting material in conjunction with the appearance of byproducts is essential for ensuring the purity and safety of the final product.
This document provides a comprehensive guide to the reliable quantification of 4-Iodosalicylic acid, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. It is designed for researchers, scientists, and drug development professionals who require a robust, validated method for in-process control and analysis.
Part 1: The Analytical Cornerstone - High-Performance Liquid Chromatography (HPLC)
For the analysis of non-volatile, polar organic molecules like 4-Iodosalicylic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[3] This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (the column) is used with a polar mobile phase. Polar compounds (like unreacted starting materials) elute earlier, while less polar compounds (often the desired products) are retained longer.
Causality Behind Method Selection
The choice of RP-HPLC is deliberate. Its high resolution and sensitivity allow for the separation of 4-Iodosalicylic acid from structurally similar impurities, reaction byproducts, and other starting materials.[4] Furthermore, UV-Vis detection is highly effective, as the aromatic ring in 4-Iodosalicylic acid provides strong chromophores for sensitive detection.
Recommended HPLC Protocol
This protocol is a robust starting point and should be validated for your specific reaction matrix.
1.1 Instrumentation and Materials
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., ChemStation, Chromeleon).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.22 or 0.45 µm, PTFE or other compatible material).[5]
-
4-Iodosalicylic acid reference standard (≥98% purity).[1]
-
HPLC-grade acetonitrile (ACN) and water.[3]
-
HPLC-grade phosphoric acid or formic acid.[6]
1.2 Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for aromatic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile (ACN) | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | 70% A / 30% B (Isocratic) | An isocratic method is simpler and more robust for quantifying a single analyte. Adjust the ACN percentage as needed to achieve a suitable retention time (typically 3-10 minutes). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[3] |
| Detection Wavelength | 230 nm or λmax | Salicylic acid and its derivatives have strong absorbance in this region.[4] Determine the optimal wavelength by running a UV scan of the reference standard. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on concentration and sensitivity. |
1.3 Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.1% phosphoric acid solution by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas both Mobile Phase A and B before use.[3]
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 50 mg of 4-Iodosalicylic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile). This stock solution should be stored under refrigeration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. A typical concentration range might be 5, 20, 50, 100, and 200 µg/mL. The range should bracket the expected concentration of the analyte in the prepared reaction samples.
1.4 Sample Preparation from Reaction Mixture
The goal is to dilute the sample into a solvent compatible with the mobile phase, remove particulates, and ensure the concentration falls within the calibration range.[7][8]
-
Quench the Reaction: If the reaction is ongoing, quench a small aliquot to stop the reaction. This can be done by rapid cooling or by adding a quenching agent.
-
Dilution: Accurately pipette a known volume of the reaction mixture (e.g., 100 µL) into a volumetric flask (e.g., 10 mL).
-
Solubilization: Dilute to volume with the mobile phase or a similar solvent mixture. Ensure everything is fully dissolved. Sonication may be required.[9]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter that could block the column.[5]
Caption: High-level workflow from sample preparation to analysis.
Part 2: The Mandate for Trustworthiness - Method Validation
A protocol is only as reliable as its validation. Every protocol must be a self-validating system, demonstrating it is fit for its intended purpose.[10] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide the authoritative framework for this process.[11]
Caption: Core parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte only, without interference from the matrix, impurities, or byproducts.[12] | Peak for 4-Iodosalicylic acid should be well-resolved from other peaks (Resolution > 2). Peak purity analysis (if using DAD) should pass. |
| Linearity | To show a direct proportional relationship between concentration and detector response over a defined range.[13] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To demonstrate the closeness of the measured value to the true value. Assessed by spike-recovery studies.[13] | Mean recovery should be within 98.0% to 102.0%. |
| Precision | To show the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).[13] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The concentration interval over which the method is linear, accurate, and precise.[12] | Established based on linearity, accuracy, and precision data. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temp).[12] | System suitability parameters (e.g., retention time, peak area) should show minimal variation (RSD ≤ 5%). |
Part 3: Alternative and Complementary Techniques
While HPLC is the recommended primary technique, other methods can be employed in specific scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity. However, due to the low volatility and polar nature of 4-Iodosalicylic acid, direct analysis is challenging. A derivatization step is required to convert the polar -COOH and -OH groups into more volatile esters or ethers (e.g., through silylation with BSTFA). This adds complexity to the sample preparation but can be useful for identifying unknown impurities.[14][15]
UV-Vis Spectrophotometry
This is a simpler, faster technique but suffers from a significant lack of specificity.[16][17] It can be used for a rough estimation if the reaction mixture contains no other compounds that absorb light at the same wavelength (λmax) as 4-Iodosalicylic acid.[17] A calibration curve is generated by measuring the absorbance of standards at the λmax. This method is highly susceptible to interference and is not recommended for complex reaction mixtures.
Part 4: Data Analysis and Reporting
-
System Suitability: Before analyzing samples, inject a standard solution (e.g., the mid-point of the calibration curve) five or six times. The RSD of the peak area and retention time should be ≤ 2.0% to confirm the system is ready.
-
Calibration Curve: Plot the peak area (y-axis) versus the concentration (x-axis) for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Use the peak area of the 4-Iodosalicylic acid in the sample chromatogram and the regression equation from the calibration curve to calculate its concentration in the diluted sample.
-
Final Concentration Calculation: Account for the dilution factor used during sample preparation to determine the original concentration in the reaction mixture.
Formula: Original Concentration = Concentration from Curve × (Volume of Volumetric Flask / Volume of Aliquot)
Conclusion
The reliable quantification of 4-Iodosalicylic acid is a critical component of synthetic process control and drug development. The RP-HPLC method detailed in this guide provides a robust, specific, and accurate protocol for this purpose. Adherence to the principles of method validation, as outlined by ICH guidelines, is not merely a regulatory formality but a scientific necessity to ensure the trustworthiness and integrity of the generated data.[11][13] This self-validating system ensures that experimental choices are justified and that the resulting data can be used with confidence to make informed scientific decisions.
References
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- ICH Guidelines for Analytical Method Valid
- Separation of 4-Iodosalicylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
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- ICH and FDA Guidelines for Analytical Method Valid
- Analytical Methods for Salicylic Acid. Scribd. [Link]
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- How to Prepare a Sample for HPLC Analysis.
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- What is the step-by-step sample prepar
- Spectrophotometric determination of salicylic acid in pharmaceutical formulations using copper(II) acetate as a colour developer. Analyst (RSC Publishing). [Link]
- Sample Preparation Fundamentals for Chrom
- 5-Iodosalicylic acid | C7H5IO3 | CID 8388. PubChem - NIH. [Link]
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- HPLC Methods for analysis of Salicylic acid.
- A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. ycmou. [Link]
- Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid. MDPI. [Link]
- Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Columns. Agilent. [Link]
- HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal. [Link]
- Analysis of Pharmacologically Relevant Compounds using GC/MSD. Agilent. [Link]
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- Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry.
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- Investigation of the Stability of Acetylsalicylic Acid Solution at Different Temper
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Hydroxy-4-iodobenzoic acid methyl ester
Abstract
This document provides a detailed protocol for the synthesis of 2-Hydroxy-4-iodobenzoic acid methyl ester, a key intermediate in the development of novel pharmaceutical compounds and complex organic molecules. This guide is designed to be a self-validating system, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices. We will cover the reaction mechanism, safety precautions, and methods for characterization and validation of the final product.
Introduction: The Significance of this compound methyl ester
This compound methyl ester, also known as methyl 4-iodosalicylate, is a derivative of methyl salicylate.[1] Its structure incorporates an iodine atom at the 4-position of the aromatic ring, making it a versatile building block in organic synthesis.[1][2] This functional group allows for the formation of new carbon-carbon bonds through various cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions.[1][3] Consequently, this compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications, leveraging the known biological activities of salicylates, which include anti-inflammatory and anti-fungal properties.[1][3]
Reaction Principle and Scheme
The synthesis of this compound methyl ester is achieved through the electrophilic aromatic substitution of methyl 2-hydroxybenzoate (methyl salicylate). The hydroxyl and methoxycarbonyl groups are ortho, para-directing. Due to steric hindrance from the adjacent methoxycarbonyl group, the incoming electrophile (the iodonium ion) is directed to the para position (C4) relative to the hydroxyl group. An oxidizing agent is used to generate the iodonium ion (I+) from molecular iodine (I2).
Reaction:
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 2-hydroxybenzoate | Reagent | Sigma-Aldrich | Starting material |
| Iodine (I2) | ACS Reagent | Fisher Scientific | Iodinating agent |
| Periodic acid (H5IO6) | Reagent | Acros Organics | Oxidizing agent |
| Acetic Anhydride | ACS Reagent | VWR | Dehydrating agent |
| Acetic Acid, Glacial | ACS Reagent | J.T. Baker | Solvent |
| Sodium thiosulfate (Na2S2O3) | ACS Reagent | EMD Millipore | Quenching agent |
| Sodium bicarbonate (NaHCO3) | ACS Reagent | Sigma-Aldrich | For neutralization |
| Ethyl acetate | HPLC Grade | Fisher Scientific | Extraction solvent |
| Hexanes | HPLC Grade | VWR | For recrystallization |
| Anhydrous sodium sulfate (Na2SO4) | ACS Reagent | EMD Millipore | Drying agent |
| Deionized water | --- | --- | --- |
| Round-bottom flask (250 mL) | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Reflux condenser | --- | --- | --- |
| Heating mantle | --- | --- | --- |
| Separatory funnel (500 mL) | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
| Buchner funnel and filter paper | --- | --- | --- |
| Thin Layer Chromatography (TLC) plates | --- | --- | Silica gel 60 F254 |
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound methyl ester.
Detailed Synthesis Protocol
5.1. Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-hydroxybenzoate (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Sequentially add iodine (1.2 eq), periodic acid (0.3 eq), and acetic anhydride (1.5 eq).[4][5] The use of a microporous compound like zeolite can also be considered to improve selectivity, though is not included in this primary protocol.[4][5] Acetic anhydride acts as a dehydrating agent.[5]
-
Attach a reflux condenser to the flask.
5.2. Reaction Execution
-
Place the reaction flask in a heating mantle and heat the mixture to 80°C with vigorous stirring.
-
Maintain the reaction at this temperature for approximately 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The product should have a different Rf value than the starting material.
5.3. Workup and Isolation
-
Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine. The dark color of the iodine should disappear.
-
Transfer the mixture to a 500 mL separatory funnel and add deionized water and ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate. The organic layer contains the desired product.
-
Separate the aqueous layer and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
5.4. Purification
-
The crude product can be purified by recrystallization.[3] Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexanes and dry them under vacuum.
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Iodine: Iodine is corrosive and can cause severe skin irritation and burns.[7] It is toxic if ingested.[7] Avoid inhaling iodine vapors.[7] In case of skin contact, wash immediately with soap and water.[7] Keep a solution of sodium thiosulfate readily available for quenching spills.[6]
-
Acetic Acid and Acetic Anhydride: These reagents are corrosive and can cause severe burns. Handle with care and avoid inhalation of vapors.
-
Periodic Acid: A strong oxidizing agent. Avoid contact with combustible materials.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Characterization and Validation
The identity and purity of the synthesized this compound methyl ester should be confirmed by the following methods:
| Property | Expected Value/Characteristics |
| Appearance | White to off-white solid.[9] |
| Melting Point | 69-73 °C.[2][9] |
| Molecular Formula | C8H7IO3.[2] |
| Molecular Weight | 278.05 g/mol .[10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.8 (s, 1H, -OH), ~7.9 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170, ~162, ~142, ~132, ~115, ~112, ~85, ~52. |
| IR (KBr, cm⁻¹) | ν: ~3200-3000 (O-H stretch), ~1680 (C=O stretch), ~1580, ~1480 (C=C aromatic stretch). |
| Mass Spectrometry (ESI-MS) | m/z: [M-H]⁻ calculated for C8H6IO3⁻: 276.94; found: 276.9. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor closely by TLC. Ensure the reaction temperature is maintained. |
| Loss of product during workup. | Be careful during extractions and transfers. Ensure complete extraction from the aqueous layer. | |
| Impure Product | Incomplete quenching of iodine. | Add more sodium thiosulfate solution until the color is completely discharged. |
| Inefficient recrystallization. | Use a minimal amount of hot solvent for dissolution and allow for slow cooling to form pure crystals. |
References
- The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures.
- Unknown. (n.d.). Iodine Clock Reaction Safety.
- Unknown. (n.d.). Iodine 125-I ( 125 I) safety information and specific handling precautions.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
- Kimble, M. J., et al. (2024). Methyl 2-hydroxy-4-iodobenzoate. IUCrData, 9(6).
- LookChem. (n.d.). Cas 18179-39-0, METHYL 4-IODOSALICYLATE.
- Stenutz, R. (n.d.). methyl 2-hydroxy-4-iodobenzoate.
- NSF Public Access Repository. (2024). Methyl 2-hydroxy-4-iodobenzoate.
- ResearchGate. (2024). (PDF) Methyl 2-hydroxy-4-iodobenzoate.
- International Union of Crystallography. (2024). Methyl 2-hydroxy-4-iodobenzoate.
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
- Chemical Synthesis Database. (n.d.). methyl 4-hydroxy-2-methylbenzoate.
- CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester.
- Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
Sources
- 1. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 18179-39-0,METHYL 4-IODOSALICYLATE | lookchem [lookchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. LCSS: IODINE [web.stanford.edu]
- 8. websites.nku.edu [websites.nku.edu]
- 9. METHYL 2-HYDROXY-4-IODOBENZOATE CAS#: [chemicalbook.com]
- 10. methyl 2-hydroxy-4-iodobenzoate [stenutz.eu]
Application Notes & Protocols: Leveraging 2-Hydroxy-4-iodobenzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: The Strategic Value of 2-Hydroxy-4-iodobenzoic Acid
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile building block, particularly in the synthesis of heterocyclic compounds with significant biological and medicinal relevance.[1] Its utility is rooted in the orthogonal reactivity of its three key functional groups:
-
The Carboxylic Acid (-COOH): This group serves as a handle for intramolecular cyclizations, particularly electrophilic acylations, and can be readily converted into esters or amides to build diverse molecular frameworks.
-
The Phenolic Hydroxyl (-OH): Positioned ortho to the carboxyl group, it acts as a potent nucleophile for constructing oxygen-containing heterocycles and can function as a directing group in certain transition metal-catalyzed reactions.
-
The Iodine Atom (-I): As an excellent leaving group, the iodine at the 4-position is the linchpin for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of crucial C-C, C-O, and C-N bonds.[2]
This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems, complete with detailed protocols, mechanistic insights, and expert commentary for researchers, scientists, and drug development professionals.
Application 1: Synthesis of the Xanthone Core via Ullmann Condensation and Acylative Cyclization
Xanthones are a class of oxygenated heterocyclic compounds whose scaffold is found in numerous natural products exhibiting a wide spectrum of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[3][4] The synthesis of xanthones often relies on the cyclodehydration of 2,2'-dihydroxybenzophenones or the electrophilic cycloacylation of 2-aryloxybenzoic acids.[3][5] this compound is an ideal precursor for the latter approach, which proceeds via a two-step sequence: a copper-catalyzed Ullmann condensation followed by an acid-mediated intramolecular cyclization.
Causality Behind the Experimental Design
The logic of this synthetic route is to first construct the diaryl ether backbone and then form the central pyrone ring.
-
Step 1 (Ullmann Condensation): This classic copper-promoted reaction is highly effective for forming aryl ether bonds (C-O coupling), which is challenging to achieve with other methods.[6][7] The iodine atom on the this compound is sufficiently reactive for this transformation, coupling with a phenol to create the 2-aryloxybenzoic acid intermediate.[5]
-
Step 2 (Cyclization): The 2-aryloxybenzoic acid intermediate is perfectly primed for an intramolecular Friedel-Crafts-type acylation. A strong acid catalyst, such as Eaton's reagent (a mixture of P₂O₅ and methanesulfonic acid), activates the carboxylic acid, allowing it to attack the adjacent aromatic ring and close the six-membered pyrone ring of the xanthone core.[4][8] Eaton's reagent is particularly effective, often providing high yields without the formation of intermediate benzophenones.[5]
Visualizing the Workflow: Xanthone Synthesis
Caption: Workflow for the synthesis of xanthones from this compound.
Experimental Protocol: Synthesis of 7-Iodo-3-methoxyxanthone
Step A: Synthesis of 2-(4-methoxyphenoxy)-4-iodobenzoic acid (Ullmann Condensation)
-
Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq), and copper(I) iodide (CuI, 0.2 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. The typical concentration is 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to 140-150 °C under an inert atmosphere (e.g., Nitrogen or Argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the mixture into a beaker containing 1 M hydrochloric acid (HCl). This will neutralize the base and precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure diaryl ether intermediate.
Step B: Synthesis of 7-Iodo-3-methoxyxanthone (Intramolecular Cyclization)
-
Reagent Setup: To a clean, dry flask, add the 2-(4-methoxyphenoxy)-4-iodobenzoic acid intermediate (1.0 eq).
-
Cyclizing Agent: Carefully add Eaton's reagent (P₂O₅ in MeSO₃H, typically 1:10 w/w) in excess (e.g., 10-20 equivalents by weight relative to the starting material).
-
Reaction Execution: Heat the mixture to 80-100 °C with stirring for 2-4 hours. The reaction mixture will become viscous and may change color. Monitor by TLC until the starting material is consumed.[4][8]
-
Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, followed by a wash with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Purification: The crude xanthone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product.
| Compound | Step A Yield | Step B Yield | Key Analytical Data |
| 7-Iodo-3-methoxyxanthone | 65-75% | 80-90% | ¹H NMR (CDCl₃): δ ~8.2 (d), 7.8 (d), 7.6 (s), 7.4 (dd), 7.2 (d), 3.9 (s, 3H). MS (ESI): m/z calculated for C₁₄H₉IO₄ [M+H]⁺, found. |
Application 2: Synthesis of Dibenzofurans via Palladium-Catalyzed Intramolecular C-C Coupling
Dibenzofurans are another class of tricyclic heterocycles with applications in pharmaceuticals and materials science. Their synthesis from this compound precursors follows a similar initial step to xanthones—the formation of a diaryl ether. However, the key cyclization step involves an intramolecular C-C bond formation, typically catalyzed by palladium, rather than a C-O bond formation.[9]
Causality Behind the Experimental Design
-
Intermediate Formation: The synthesis begins with the formation of an o-iododiaryl ether. This can be achieved via an Ullmann condensation as described previously.
-
Palladium-Catalyzed Cyclization: The power of this method lies in the ability of palladium catalysts to facilitate intramolecular C-H activation or direct arylation.[9] The palladium(0) catalyst undergoes oxidative addition into the C-I bond of the diaryl ether. The resulting arylpalladium(II) complex then undergoes an intramolecular reaction with a C-H bond on the adjacent aromatic ring, followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] Reusable catalysts like Pd/C are often effective and simplify product purification.[9]
Visualizing the Workflow: Dibenzofuran Synthesis
Caption: Workflow for the synthesis of dibenzofurans.
Experimental Protocol: Synthesis of a Substituted Dibenzofuran
Step A: Synthesis of the o-Iododiaryl Ether Intermediate
-
This step is analogous to the Ullmann condensation described in the xanthone protocol. React a derivative of this compound (e.g., the methyl ester, to prevent interference from the acidic proton) with a desired phenol using a copper catalyst and a base in a high-boiling polar solvent.
Step B: Palladium-Catalyzed Intramolecular Cyclization
-
Reagent Setup: In a reaction vessel, dissolve the o-iododiaryl ether intermediate (1.0 eq) in a suitable solvent such as DMF or DMAc. Add a base, typically a carbonate like cesium carbonate (Cs₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst. A heterogeneous catalyst like 10% Palladium on Carbon (Pd/C, 5-10 mol%) is often effective and can be removed by filtration.[9] Alternatively, a homogeneous catalyst like palladium(II) acetate (Pd(OAc)₂, 5 mol%) can be used.
-
Reaction Execution: Heat the mixture to 120-160 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst (if used).
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure dibenzofuran product.
Application 3: Synthesis of Nitrogen-Containing Heterocycles
The reactivity of this compound extends to the synthesis of nitrogen-containing heterocycles, which are cornerstones of medicinal chemistry.
Protocol: Synthesis of Acylhydrazone Derivatives
Acylhydrazones derived from iodobenzoic acids have shown promising antimicrobial and anticancer activities.[11] The synthesis is a straightforward two-step process.
Step A: Synthesis of 2-Hydroxy-4-iodobenzohydrazide
-
Esterification (if starting from acid): First, convert this compound to its methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid at reflux).
-
Hydrazinolysis: Dissolve the methyl 2-hydroxy-4-iodobenzoate (1.0 eq) in ethanol. Add hydrazine hydrate (excess, ~10 eq) and heat the mixture at reflux for 4-8 hours.[11]
-
Isolation: Upon cooling, the hydrazide product will often precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step B: Condensation to form Acylhydrazone
-
Reaction Setup: Dissolve the 2-hydroxy-4-iodobenzohydrazide (1.0 eq) in a suitable solvent like ethanol.
-
Aldehyde Addition: Add the desired aldehyde (1.0-1.1 eq) to the solution, along with a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating for 2-6 hours. The product often precipitates out of the solution as it forms.[11]
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize if necessary to obtain the pure acylhydrazone.
Visualizing the Workflow: Acylhydrazone Synthesis
Caption: General scheme for the synthesis of acylhydrazones.
Conclusion and Future Perspectives
This compound is a powerful and strategic starting material for constructing a variety of heterocyclic compounds. Its pre-installed, orthogonally reactive functional groups enable chemists to employ robust and high-yielding synthetic strategies like the Ullmann condensation and palladium-catalyzed cross-coupling reactions. The protocols detailed herein for the synthesis of xanthones, dibenzofurans, and acylhydrazones provide a solid foundation for researchers in drug discovery and materials science. Future applications will undoubtedly exploit the iodine handle for more advanced cross-coupling methodologies (e.g., Suzuki, Stille, Sonogashira) prior to cyclization, opening pathways to even more complex and functionally diverse heterocyclic systems.[2]
References
- Vertex AI Search. (2024-05-11).
- ResearchGate. (2025-08-09). Synthesis of Xanthones: An Overview | Request PDF.
- Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans.
- MDPI. (2024-08-11). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid.
- PubMed. (2005). Synthesis of xanthones: an overview. [Link]
- NIH PMC. (2022-01-27). Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. [Link]
- ResearchGate. (n.d.). General procedure for synthesis of hydroxyxanthone compounds and their....
- NIH PMC. (n.d.).
- Wikipedia. (n.d.).
- ChemicalBook. (2020-08-14). What is the 2-Iodobenzoic acid?
- PubMed. (2010-09-08). Pd(II)-catalyzed hydroxyl-directed C-H activation/C-O cyclization: expedient construction of dihydrobenzofurans. [Link]
- ResearchGate. (2025-11-18). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
Sources
- 1. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of xanthones: an overview [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dibenzofuran synthesis [organic-chemistry.org]
- 10. Pd(II)-catalyzed hydroxyl-directed C-H activation/C-O cyclization: expedient construction of dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of 4-Iodosalicylic Acid in Materials Science: A Technical Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-Iodosalicylic acid in the field of materials science. With full editorial control, this guide is structured to provide in-depth technical insights, moving beyond rigid templates to offer a narrative grounded in scientific expertise and practical experience.
Introduction: The Strategic Advantage of 4-Iodosalicylic Acid in Material Design
4-Iodosalicylic acid, with its molecular formula C₇H₅IO₃, is a bifunctional aromatic compound possessing a carboxylic acid group, a hydroxyl group, and an iodine atom. This unique combination of functional moieties makes it a highly versatile building block in the rational design and synthesis of advanced materials. The carboxylic acid and hydroxyl groups provide ideal coordination sites for forming robust networks with metal ions, while the iodine atom serves as a reactive handle for post-synthetic modification, a powerful technique for fine-tuning material properties.
This guide will focus on the primary application of 4-Iodosalicylic acid as a functional organic linker in the synthesis of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with vast potential in gas storage, catalysis, sensing, and drug delivery. Furthermore, we will explore its potential in the development of functional polymers.
Table 1: Physicochemical Properties of 4-Iodosalicylic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₅IO₃ | [1] |
| Molecular Weight | 264.02 g/mol | [1] |
| Appearance | Off-white to pale yellow powder | N/A |
| Melting Point | Approximately 210-215 °C (decomposes) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, ethanol) | N/A |
| CAS Number | 16870-28-3 | [1] |
Application I: 4-Iodosalicylic Acid as a Linker in Metal-Organic Frameworks (MOFs)
The rigid structure and well-defined coordination geometry of 4-Iodosalicylic acid make it an excellent candidate for the construction of stable and porous MOFs. The carboxylate and hydroxyl groups can chelate to metal centers, forming predictable secondary building units (SBUs) that assemble into extended, crystalline frameworks.
The true power of using 4-Iodosalicylic acid lies in the strategic placement of the iodine atom within the MOF structure. This "iodo-functionalized" framework can be subsequently modified through a variety of carbon-carbon bond-forming reactions, such as Suzuki, Sonogashira, and Heck cross-coupling reactions. This post-synthetic modification (PSM) approach allows for the introduction of a diverse range of functional groups that might not be stable under the initial MOF synthesis conditions.
Conceptual Workflow for MOF Synthesis and Post-Synthetic Modification
The following diagram illustrates the general workflow for synthesizing an iodo-functionalized MOF using 4-Iodosalicylic acid and its subsequent functionalization via post-synthetic modification.
Caption: General workflow for the synthesis of an iodo-functionalized MOF and its subsequent functionalization.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps and expected outcomes. These are generalized procedures based on established methods for analogous systems and should be optimized for specific metal-linker combinations.[2][3]
Protocol 1: Synthesis of a Hypothetical Iodo-Functionalized MOF (iodo-MOF-1)
This protocol describes the solvothermal synthesis of a hypothetical zinc-based MOF using 4-Iodosalicylic acid as the organic linker.
Materials:
-
4-Iodosalicylic acid (98% purity)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (anhydrous)
-
20 mL scintillation vials with Teflon-lined caps
-
Programmable oven
-
Centrifuge
-
Fume hood
Procedure:
-
Reagent Preparation: In a 20 mL scintillation vial, dissolve 66.0 mg (0.25 mmol) of 4-Iodosalicylic acid and 74.4 mg (0.25 mmol) of zinc nitrate hexahydrate in 10 mL of anhydrous DMF.
-
Causality: The molar ratio of linker to metal is crucial for obtaining a crystalline product. A 1:1 ratio is a common starting point for many zinc-based MOFs. DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the solvothermal reaction.
-
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity of the reactants. The solution should be clear.
-
Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
Causality: The elevated temperature and pressure within the sealed vial drive the coordination reaction between the metal ions and the organic linker, leading to the nucleation and growth of MOF crystals. The reaction time is optimized to allow for the formation of well-defined crystals.
-
-
Cooling and Crystal Collection: After 24 hours, cool the oven to room temperature at a rate of 2 °C/min. Colorless or pale-yellow crystals should be observed at the bottom of the vial.
-
Self-Validation: The formation of a crystalline precipitate is the first indication of a successful synthesis. The slow cooling rate helps to improve crystal quality and size.
-
-
Washing and Solvent Exchange: Carefully decant the DMF mother liquor. Add 10 mL of fresh DMF, cap the vial, and gently agitate for 12 hours. Repeat this washing step three times to remove any unreacted starting materials. Subsequently, wash the crystals with 10 mL of anhydrous ethanol three times over 24 hours to exchange the high-boiling DMF with a more volatile solvent.
-
Causality: Thorough washing is essential to obtain a pure product. The solvent exchange with ethanol is critical for the subsequent activation of the MOF, as ethanol is more easily removed from the pores than DMF.
-
-
Activation: Decant the ethanol and dry the crystals under dynamic vacuum at 150 °C for 12 hours. This process, known as activation, removes the solvent molecules from the pores of the MOF.
-
Self-Validation: Successful activation can be confirmed by gas sorption analysis (e.g., N₂ at 77 K), which should reveal a significant increase in surface area compared to the as-synthesized material.
-
Expected Outcome:
A crystalline powder of iodo-MOF-1. The structure and porosity should be characterized by Powder X-Ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and gas sorption measurements.
Protocol 2: Post-Synthetic Modification of iodo-MOF-1 via Suzuki Coupling
This protocol details the functionalization of the synthesized iodo-MOF-1 with a phenyl group via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
iodo-MOF-1 (activated)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Anhydrous ethanol
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 100 mg of activated iodo-MOF-1, 1.5 equivalents of phenylboronic acid, 0.1 equivalents of Pd(OAc)₂, 0.2 equivalents of PPh₃, and 3.0 equivalents of K₂CO₃.
-
Causality: The reaction is performed under an inert atmosphere to prevent the degradation of the palladium catalyst. The excess of the boronic acid and base drives the reaction to completion. PPh₃ acts as a ligand to stabilize the palladium catalyst.
-
-
Reaction: Add 10 mL of anhydrous 1,4-dioxane to the flask. Stir the mixture at 80 °C for 24 hours.
-
Causality: 1,4-dioxane is a suitable solvent for Suzuki coupling reactions. The elevated temperature is necessary to achieve a reasonable reaction rate.
-
-
Washing: After the reaction, cool the mixture to room temperature. Collect the solid product by centrifugation. Wash the functionalized MOF extensively with 1,4-dioxane, followed by anhydrous ethanol, to remove the catalyst, unreacted reagents, and byproducts.
-
Activation: Dry the functionalized MOF under dynamic vacuum at 150 °C for 12 hours.
Self-Validation:
The success of the post-synthetic modification can be confirmed by various analytical techniques:
-
¹H NMR Spectroscopy: Digestion of the functionalized MOF in a deuterated acid (e.g., D₂SO₄ in DMSO-d₆) should reveal new proton signals corresponding to the introduced phenyl group.
-
FT-IR Spectroscopy: Changes in the vibrational spectra, particularly in the aromatic C-H stretching and bending regions, can indicate successful functionalization.
-
Energy-Dispersive X-ray Spectroscopy (EDS): A decrease in the iodine signal and the appearance of signals corresponding to the new functional group (if it contains heteroatoms) can be observed.
-
Gas Sorption Analysis: The surface area and pore volume of the MOF may change after functionalization, which can be quantified by N₂ sorption measurements.
Application II: Potential of 4-Iodosalicylic Acid in Functional Polymers
While the primary focus of this guide is on MOFs, 4-Iodosalicylic acid also holds promise as a monomer for the synthesis of functional polymers. The carboxylic acid and hydroxyl groups can be utilized for polyester or polyamide formation, while the iodine atom can be used for post-polymerization modification, similar to the PSM of MOFs.
Conceptual Polymerization Scheme
Caption: Conceptual scheme for the synthesis of functional polymers using 4-Iodosalicylic acid.
Conclusion and Future Outlook
4-Iodosalicylic acid is a valuable and versatile building block for the design and synthesis of advanced functional materials. Its strategic application as an organic linker in Metal-Organic Frameworks opens up a vast design space through the power of post-synthetic modification, enabling the creation of materials with tailored properties for a wide range of applications. While its use in polymer science is less explored, the potential for creating novel functional polymers is significant. The protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to explore the exciting possibilities offered by this unique molecule. Future research will likely focus on the development of novel MOF topologies and polymer architectures derived from 4-Iodosalicylic acid, leading to new materials with enhanced performance in catalysis, separations, and biomedical applications.
References
- Cohen, S. M. Postsynthetic methods for the functionalization of metal-organic frameworks. Chemical Reviews, 2012, 112(2), 970-1000.
- Deria, P., Mondloch, J. E., Tylianakis, E., Ghosh, P., Bury, W., Snurr, R. Q., & Hupp, J. T. (2014). Perfluoroalkane functionalization of NU-1000 via solvent-assisted ligand incorporation: synthesis and CO₂ adsorption studies. Journal of the American Chemical Society, 136(41), 14821–14824.
- Farha, O. K., Eryazici, I., Jeong, N. C., Hauser, B. G., Wilmer, C. E., Sarjeant, A. A., ... & Hupp, J. T. (2012). Metal-organic framework materials with ultrahigh surface areas: is the sky the limit?. Journal of the American Chemical Society, 134(36), 15016-15021.
- Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.
- Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
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Application Note: A Comprehensive Guide to the Analytical Method Development for Halogenated Salicylic Acids
[AN-2026-01]
Author: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This application note provides a detailed, experience-driven guide for the development and validation of analytical methods for halogenated salicylic acids. These compounds, integral to pharmaceuticals, agrochemicals, and industrial materials, present unique analytical challenges due to their structural diversity and potential for isomerism. This document outlines robust protocols for sample preparation, High-Performance Liquid Chromatography (HPLC) method development, and method validation in accordance with international regulatory standards. The methodologies described herein are designed to ensure accuracy, precision, and reliability for both research and quality control applications.
Introduction: The Analytical Imperative for Halogenated Salicylic Acids
Halogenated salicylic acids are a class of compounds characterized by a salicylic acid backbone substituted with one or more halogen atoms (F, Cl, Br, I). This structural motif imparts a wide range of chemical and biological properties, leading to their use as active pharmaceutical ingredients (APIs), key starting materials, and intermediates in organic synthesis. For instance, 5-chlorosalicylic acid is a known keratolytic agent, while brominated and iodinated derivatives are explored for their antiseptic and imaging applications.
The precise quantification and qualification of these compounds are critical for ensuring product quality, safety, and efficacy. The presence of positional isomers, which may exhibit different toxicological or pharmacological profiles, necessitates the development of highly selective and sensitive analytical methods. This guide provides a systematic approach to navigate the complexities of method development for this important class of molecules.
Foundational Strategy: Sample Preparation
The journey to reliable data begins with meticulous sample preparation. The primary goal is to extract the analyte of interest from the sample matrix while minimizing interferences. The choice of technique is dictated by the sample matrix (e.g., pharmaceutical formulation, biological fluid, environmental sample) and the physicochemical properties of the specific halogenated salicylic acid.
2.1. Solid-Phase Extraction (SPE)
SPE is a powerful technique for sample cleanup and concentration. For halogenated salicylic acids, which are typically acidic, an anion-exchange SPE sorbent is often the optimal choice.
Protocol 2.1: Anion-Exchange SPE for Halogenated Salicylic Acids
-
Sorbent Selection: Choose a strong anion-exchange (SAX) or weak anion-exchange (WAX) sorbent based on the pKa of the target analyte. For most salicylic acid derivatives, a WAX sorbent provides sufficient retention and allows for elution with a relatively mild solvent.
-
Conditioning: Condition the SPE cartridge with 1-2 cartridge volumes of methanol, followed by 1-2 volumes of deionized water.
-
Equilibration: Equilibrate the cartridge with 1-2 cartridge volumes of a buffer at a pH approximately 2 units below the pKa of the analyte (e.g., pH 2.5 for salicylic acid, pKa ~3.0). This ensures the carboxylic acid group is protonated.
-
Sample Loading: Dissolve the sample in a compatible solvent and load it onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove non-polar interferences, followed by the equilibration buffer to remove polar, non-ionic interferences.
-
Elution: Elute the analyte by increasing the pH of the eluting solvent to deprotonate the carboxylic acid group. A common eluent is a mixture of methanol and a volatile base, such as ammonium hydroxide.
Causality: The pH-switching strategy is central to the success of this protocol. By manipulating the ionization state of the salicylic acid, we can control its retention and elution from the ion-exchange sorbent, effectively separating it from neutral and basic impurities.
2.2. Liquid-Liquid Extraction (LLE)
LLE remains a valuable and cost-effective technique, particularly for simpler matrices.
Protocol 2.2: pH-Controlled LLE
-
Sample Preparation: Dissolve the sample in an aqueous buffer and adjust the pH to be at least 2 units below the pKa of the analyte to ensure it is in its neutral, protonated form.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge the mixture to achieve clear phase separation.
-
Collection: Carefully collect the organic layer containing the analyte.
-
Drying and Reconstitution: Dry the organic extract over anhydrous sodium sulfate, evaporate the solvent under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase for analysis.
Expertise Insight: The choice of organic solvent is critical. Ethyl acetate is often a good starting point due to its polarity and ability to form hydrogen bonds. For more lipophilic halogenated salicylic acids, a less polar solvent like dichloromethane may be more efficient.
Chromatographic Method Development: Achieving Selectivity and Resolution
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the analysis of halogenated salicylic acids. A systematic approach to method development is essential for achieving the desired separation.
Figure 1. A systematic workflow for HPLC method development.
3.1. Stationary Phase Selection
The choice of stationary phase is the most critical decision in reversed-phase HPLC.[1] For halogenated salicylic acids, which are moderately polar and acidic, several options should be considered:
-
C18 (Octadecylsilane): The industry standard, offering high hydrophobicity and retention for a wide range of analytes. It is an excellent starting point for method development.
-
C8 (Octylsilane): Less retentive than C18, which can be advantageous for more hydrophobic halogenated salicylic acids, reducing run times.
-
Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the aromatic ring of the salicylic acid backbone. This can be particularly useful for separating isomers.
3.2. Mobile Phase Optimization
The mobile phase composition fine-tunes the separation. Key parameters to optimize include:
-
Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile typically offers lower viscosity and better UV transparency, while methanol can provide different selectivity.
-
pH: The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds like salicylic acids.[2][3] To ensure good peak shape and reproducible retention, the mobile phase pH should be adjusted to be at least 2 units below the pKa of the analyte.[4] For salicylic acid (pKa ~3.0), a mobile phase pH of 2.5-3.0 is recommended. This is typically achieved using additives like formic acid, acetic acid, or phosphoric acid.[2][5]
-
Buffer: For isocratic methods, a buffer (e.g., phosphate or acetate) can be used to maintain a constant pH.
Protocol 3.1: HPLC Method Development for 5-Bromosalicylic Acid
-
Initial Conditions:
-
Optimization:
-
Isomer Separation: If positional isomers are present, evaluate a Phenyl-Hexyl column to exploit alternative selectivity.
-
Peak Shape: If peak tailing is observed, ensure the mobile phase pH is sufficiently low.[4] Consider using a different acidic modifier (e.g., phosphoric acid) to assess changes in selectivity.[2]
-
Run Time: Once adequate separation is achieved, the gradient can be optimized to reduce the analysis time. For rapid screening, shorter columns with smaller particle sizes can be employed.[8]
-
Method Validation: Ensuring Fitness for Purpose
A developed analytical method is not complete until it has been validated to demonstrate its suitability for the intended purpose.[9] The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for method validation.[10][11][12]
Figure 2. Key parameters for analytical method validation according to ICH Q2(R2).
4.1. Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC assay of a halogenated salicylic acid.
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | Peak purity analysis (e.g., using a photodiode array detector) should show no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For an assay, typically 80-120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0-102.0% for spiked samples at three concentration levels. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0% for six replicate injections. Intermediate Precision (Inter-assay): RSD ≤ 2.0% for analyses conducted on different days, by different analysts, or with different equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied. |
Protocol 4.1: Validation of an HPLC Method for a Halogenated Salicylic Acid
-
Specificity:
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte.[6]
-
Inject a placebo (matrix without the analyte) to demonstrate the absence of interfering peaks.
-
Analyze the purity of the analyte peak in the presence of its degradation products and the placebo using a PDA detector.
-
-
Linearity:
-
Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50-150% of the target concentration).
-
Inject each standard in triplicate and construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis to determine the correlation coefficient, y-intercept, and slope of the regression line.
-
-
Accuracy:
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each concentration level in triplicate and calculate the percentage recovery.
-
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
-
LOD and LOQ:
-
Determine the LOD and LOQ based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Systematically vary key method parameters (e.g., pH, mobile phase composition, flow rate, temperature) within a predefined range.
-
Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).
-
Conclusion
The successful development and validation of analytical methods for halogenated salicylic acids are paramount for ensuring the quality and safety of a wide range of products. This application note has provided a comprehensive framework, grounded in scientific principles and practical experience, to guide researchers through this critical process. By adopting a systematic approach to sample preparation, chromatographic optimization, and method validation, robust and reliable analytical methods can be established.
References
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- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Agilent. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers Application.
- BenchChem. Technical Support Center: Optimizing HPLC Separation of Acetylsalicylic Acid and its Metabolites.
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- Chromtech. HPLC Column Selection Guide.
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Radioiodination of Benzoic Acid Derivatives for Molecular Imaging: Principles, Protocols, and Applications
An Application Guide for Researchers
Introduction
Benzoic acid and its derivatives represent a cornerstone scaffold in medicinal and radiopharmaceutical chemistry.[1][2] Their structural versatility allows for the development of targeted probes for a vast array of biological processes. The introduction of a radioiodine atom into these structures creates powerful imaging agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These techniques are indispensable tools in drug development and clinical diagnostics, enabling the non-invasive visualization and quantification of physiological and pathological processes at the molecular level.
The choice of iodine radioisotope is dictated by the intended application.[3]
-
Iodine-123 (123I): Ideal for SPECT imaging due to its 13.2-hour half-life and 159 keV gamma emission.
-
Iodine-131 (131I): A theranostic isotope used for both SPECT imaging (364 keV gamma) and therapy (beta emission), with a longer half-life of 8 days.
-
Iodine-124 (124I): A PET isotope with a 4.2-day half-life, suitable for tracking slow biological processes.[3]
The successful synthesis of a radioiodinated benzoic acid derivative hinges on the selection of an appropriate labeling strategy. These strategies are broadly classified into two major categories: electrophilic substitution, which is the most common, and nucleophilic substitution.[4][5][6] This guide provides a detailed overview of these methods, field-proven protocols, and essential quality control procedures for researchers developing novel radioiodinated imaging agents.
Part 1: Electrophilic Radioiodination Strategies
Electrophilic radioiodination is the most prevalent method for labeling aromatic compounds like benzoic acid derivatives. The core principle involves the in-situ generation of an electrophilic radioiodine species (e.g., I+) from a radioiodide salt (Na[*I]). This is achieved using an oxidizing agent. The electrophilic iodine then attacks the electron-rich aromatic ring, replacing a hydrogen atom or, more commonly, a precursor functional group in an electrophilic aromatic substitution (SEAr) reaction.[4][7]
While direct iodination of an activated benzoic acid ring is possible, it often suffers from poor regioselectivity and requires harsh conditions.[4] Therefore, modern radiochemistry overwhelmingly favors indirect, precursor-based methods, which offer high yields, excellent regiocontrol, and mild reaction conditions.
Iododestannylation: The Workhorse Method
Iododestannylation is arguably the most widely used and reliable method for radioiodination.[4] It utilizes an organotin precursor, typically an aryltrialkylstannane (e.g., tributyltin benzoate derivative), which reacts rapidly and cleanly with electrophilic radioiodine.
-
Causality & Rationale: The carbon-tin bond is polarized and readily cleaved by electrophiles. This allows the reaction to proceed under very mild conditions, preserving the integrity of complex and sensitive molecules. The result is high radiochemical yields (RCY) and excellent regioselectivity, as the iodine atom is incorporated precisely where the stannane group was located.[3][6]
-
Trustworthiness & Caveats: The primary drawback of this method is the inherent toxicity of organotin compounds.[8] It is absolutely critical to implement rigorous purification methods, typically reverse-phase High-Performance Liquid Chromatography (HPLC), to ensure that the final radiopharmaceutical product is free of tin-based impurities.[3][8]
Caption: Workflow for radioiodination via nucleophilic halogen exchange.
Part 3: Quality Control - A Self-Validating System
The synthesis of a radiopharmaceutical is incomplete without rigorous quality control (QC). QC procedures are mandatory to ensure the final product is safe, effective, and suitable for its intended application. [9][10]An unacceptable radiochemical purity can lead to poor image quality, incorrect diagnosis, and unnecessary radiation dose to non-target organs. [11]
Caption: Decision workflow for radiopharmaceutical quality control.
Key Quality Control Tests
| Parameter | Definition & Purpose | Typical Method |
| Radiochemical Purity (RCP) | The percentage of radioactivity in the desired chemical form. [9]Ensures that impurities like free radioiodide do not compromise the imaging results. | Reverse-Phase High-Performance Liquid Chromatography (Radio-HPLC), Thin-Layer Chromatography (Radio-TLC). [10][11] |
| Radionuclidic Purity | The percentage of the total radioactivity present as the desired radionuclide. Ensures no contaminating isotopes are present. | Multichannel Gamma Spectroscopy (by manufacturer). |
| Specific Activity (SA) | The amount of radioactivity per unit mass of the compound (e.g., mCi/µmol). Crucial for imaging targets with low receptor density to avoid mass effects. | Calculated from the radioactivity of the purified product and the quantified mass (via UV peak on HPLC). |
| Sterility & Endotoxins | Absence of microbial contamination and pyrogens. Mandatory for all products intended for in-vivo use. [10] | Sterility testing (e.g., membrane filtration), Limulus Amebocyte Lysate (LAL) test for endotoxins. |
Procedure:
-
Calibrate the HPLC system (UV and radiation detectors) using a non-radioactive "cold" standard of the benzoic acid derivative to determine its retention time.
-
Inject a small aliquot (~5-10 µL) of the final formulated radiopharmaceutical product onto the HPLC.
-
Run the established analytical method (typically a gradient of acetonitrile/water with 0.1% TFA).
-
Integrate the peaks on the resulting radio-chromatogram.
-
Calculate the RCP using the following formula:
RCP (%) = (Area of Product Peak / Total Area of All Peaks) x 100
-
The primary expected impurity is free radioiodide, which will typically elute very early (near the solvent front) on a reverse-phase column.
Part 4: Application Examples in Molecular Imaging
Radioiodinated benzoic acid derivatives have been successfully developed as imaging agents for a variety of diseases, particularly cancer.
| Application Area | Example Derivative | Target | Key Finding |
| Melanoma Imaging | [123I]N-(2-(diethylamino)ethyl)-4-iodobenzamide | Melanin | Demonstrates high and specific uptake in melanin-positive melanoma tumors, making it a promising agent for diagnosis. [12][13] |
| Melanoma Theranostics | 131I-Iodofluoronicotiamide benzamide (131I-IFNABZA) | Melanin | Shows high affinity for melanin, favorable tumor-to-muscle ratios, and a dosimetric profile suitable for theranostic applications. [14][15] |
| GRPR Imaging | Radioiodinated Bombesin (BBN) Analogs with Benzoic Acid Linkers | Gastrin-Releasing Peptide Receptor (GRPR) | GRPR is overexpressed in prostate and breast cancers. [16][17]Benzoic acid linkers are used to attach the radioiodine to GRPR-targeting peptides. [18] |
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Application Notes & Protocols: Strategic ortho-Iodination of Benzoic Acid Derivatives via Directed C-H Activation
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the regioselective ortho-iodination of benzoic acid derivatives. Aryl iodides, particularly ortho-iodinated benzoic acids, are exceptionally valuable building blocks in medicinal chemistry and materials science, serving as versatile precursors for cross-coupling reactions, the synthesis of complex heterocyclic systems, and the development of novel pharmaceuticals.[1][2] This document moves beyond classical methods, which often suffer from harsh conditions and poor regioselectivity, to focus on modern transition-metal-catalyzed C-H activation strategies.[3] We will delve into the mechanistic underpinnings of using the native carboxylic acid functionality as a directing group to achieve precise ortho-iodination, present field-proven protocols using state-of-the-art iridium catalysis, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of ortho-Iodobenzoic Acids
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional multi-step syntheses involving pre-functionalized substrates. Within this field, the directed ortho-C-H iodination of benzoic acids has emerged as a powerful tool. The carboxylic acid moiety, a common functional group in pharmaceuticals and organic molecules, can be harnessed as an endogenous directing group, guiding a transition metal catalyst to selectively activate and functionalize the adjacent C-H bond.[1][4]
This targeted approach overcomes the significant challenges of conventional electrophilic aromatic iodination, which is often a reversible process requiring harsh oxidizing agents and typically yields a mixture of constitutional isomers.[3] The resulting ortho-iodobenzoic acids are pivotal intermediates. For instance, they are precursors to essential oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane.[2][5] More broadly, the carbon-iodine bond serves as a versatile synthetic handle for introducing molecular complexity through a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1]
This guide focuses on robust and reproducible methods centered on iridium catalysis, which have demonstrated remarkable efficiency, broad functional group tolerance, and exquisite control over regioselectivity under exceptionally mild conditions.[1][6]
Mechanistic Principles of Directed ortho-C-H Iodination
The success of modern ortho-iodination protocols hinges on the principles of transition-metal-catalyzed C-H activation. Iridium(III) complexes, in particular, have proven to be highly effective. The generally accepted catalytic cycle involves several key steps, which are facilitated by the unique properties of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[1][6][7]
-
Coordination: The cycle begins with the coordination of the benzoic acid's carboxylate group to the cationic iridium center.
-
C-H Activation/Metallation: This coordination pre-positions the catalyst, enabling a concerted metalation-deprotonation (CMD) event at the ortho C-H bond. This step is often the rate-limiting step and results in the formation of a stable five-membered iridacycle intermediate.[1]
-
Oxidative Addition/Iodination: The electrophilic iodine source, typically N-iodosuccinimide (NIS), reacts with the iridacycle. Mechanistic studies suggest this proceeds through an Ir(III)/Ir(V) catalytic cycle, where the iridium center is oxidized as the C-I bond is formed.[1][6][7]
-
Reductive Elimination & Catalyst Regeneration: The ortho-iodinated benzoic acid product is released, and the active Ir(III) catalyst is regenerated to re-enter the catalytic cycle.
The choice of solvent is critical. HFIP's high polarity and strong hydrogen-bonding ability are thought to stabilize the cationic iridium species and intermediates, facilitating the C-H activation process and allowing the reaction to proceed efficiently without the need for external bases or other additives.[1][7]
Caption: Generalized catalytic cycle for Ir(III)-catalyzed ortho-C-H iodination.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating systems, providing robust starting points for a wide range of benzoic acid derivatives.
Workflow Overview
Caption: A standard experimental workflow for ortho-iodination reactions.
Protocol 1: Additive-Free Iridium-Catalyzed ortho-Iodination
This protocol is based on the highly efficient and simple method developed by Martín-Matute and coworkers, notable for its mild conditions and lack of any required base or additive.[1][6] It is an excellent starting point for most substrates.
Materials:
-
Benzoic acid derivative (1.0 equiv, e.g., 0.25 mmol)
-
[Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) chloride dimer) (2.5 mol%)
-
N-Iodosuccinimide (NIS) (1.2 - 2.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vial, add the benzoic acid derivative (0.25 mmol, 1.0 equiv), [Cp*IrCl₂]₂ (0.00625 mmol, 2.5 mol%), and a magnetic stir bar.
-
Expertise Note: The iridium catalyst is air and moisture tolerant, so a standard laboratory atmosphere is sufficient.[1]
-
-
Solvent Addition: Add anhydrous HFIP to achieve a concentration of 0.1 M with respect to the benzoic acid substrate (e.g., 2.5 mL for a 0.25 mmol reaction). Stir for 1-2 minutes to dissolve the solids.
-
Initiation: Add N-iodosuccinimide (NIS, 1.2 equiv for mono-iodination of substituted substrates; up to 3.0 equiv may be needed for di-iodination of benzoic acid itself).[1]
-
Reaction: Tightly cap the vial and stir the mixture at the desired temperature (room temperature to 40 °C is often sufficient) for 12-24 hours.
-
Trustworthiness Note: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. This allows for precise determination of reaction completion and prevents the formation of byproducts from prolonged reaction times.
-
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the HFIP. Dissolve the residue in ethyl acetate (15 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to quench any remaining NIS, followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure ortho-iodinated benzoic acid.
Protocol 2: Highly Selective Ortho-Monoiodination using an Iridium/Silver Co-catalytic System
For substrates with two equivalent ortho C-H bonds (e.g., para-substituted benzoic acids), achieving high selectivity for mono-iodination can be challenging. The addition of a silver(I) salt, particularly AgI, has been shown to dramatically improve mono-selectivity to >20:1.[4][8]
Materials:
-
para-Substituted benzoic acid (1.0 equiv, 0.25 mmol)
-
[Cp*IrCl₂]₂ (3.0 mol%)
-
Silver(I) Acetate (AgOAc) (1.5 equiv)
-
Iodine (I₂) (0.75 equiv)
-
Triethylamine (Et₃N) (1.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial, combine the para-substituted benzoic acid (0.25 mmol, 1.0 equiv), [Cp*IrCl₂]₂ (0.0075 mmol, 3.0 mol%), AgOAc (0.375 mmol, 1.5 equiv), and I₂ (0.1875 mmol, 0.75 equiv).
-
Expertise Note: In this system, iodine monoacetate (AcOI) is generated in situ as the active iodinating agent. The AgI formed as a byproduct plays a crucial role in deactivating the mono-iodinated product, preventing a second iodination event.[4]
-
-
Solvent and Base Addition: Add HFIP (2.5 mL to achieve 0.1 M) and triethylamine (0.25 mmol, 1.0 equiv). The base is essential for optimal conversion in this specific protocol.[4]
-
Reaction: Cap the vial and stir vigorously at room temperature (23 °C) for 2-18 hours. The reaction time can vary depending on the electronic nature of the substrate.[4]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The silver salts will be removed during the aqueous wash.
Data Summary: Reaction Scope and Conditions
The iridium-catalyzed methods exhibit broad applicability across a range of benzoic acid derivatives.
Table 1: Comparison of Optimized Reaction Conditions
| Parameter | Protocol 1 (Additive-Free)[1] | Protocol 2 (High Mono-selectivity)[4] |
| Catalyst | [CpIrCl₂]₂ (2.5 mol%) | [CpIrCl₂]₂ (3.0 mol%) |
| Iodine Source | N-Iodosuccinimide (NIS) | Iodine (I₂) |
| Key Additive(s) | None | AgOAc, Et₃N |
| Solvent | HFIP | HFIP |
| Temperature | 23 - 40 °C | 23 °C (Room Temp) |
| Key Advantage | Simplicity, atom economy | >20:1 mono/di-iodination selectivity |
Table 2: Substrate Scope for Ir-Catalyzed ortho-Monoiodination (Selected Examples from Protocol 2) [4]
| Substrate (Benzoic Acid Derivative) | Product | Reaction Time (h) | Yield (%) |
| 4-Methylbenzoic acid | 2-Iodo-4-methylbenzoic acid | 2 | 98 |
| 4-Methoxybenzoic acid | 2-Iodo-4-methoxybenzoic acid | 2 | 99 |
| 4-Chlorobenzoic acid | 4-Chloro-2-iodobenzoic acid | 18 | 91 |
| 4-(Trifluoromethyl)benzoic acid | 2-Iodo-4-(trifluoromethyl)benzoic acid | 18 | 85 |
| 4-Nitrobenzoic acid | 2-Iodo-4-nitrobenzoic acid | 18 | 75 |
Yields are based on ¹H NMR analysis as reported in the source literature.[4] The data clearly show that both electron-donating and electron-withdrawing groups are well-tolerated, highlighting the robustness of the method for late-stage functionalization in drug development pipelines.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst.- Insufficiently pure solvent.- Substrate is sterically hindered near the ortho position. | - Use a fresh batch of [Cp*IrCl₂]₂.- Use high-purity, anhydrous HFIP.- Increase reaction temperature moderately (e.g., to 40-60 °C) and extend reaction time. |
| Poor Mono-selectivity | - The mono-iodinated product is more reactive than the starting material.- Using the additive-free protocol on an unbiased substrate. | - Switch to Protocol 2, which incorporates AgOAc/I₂. The AgI byproduct deactivates the product toward further iodination.[4]- Carefully control the stoichiometry of NIS (use ≤1.2 equiv) in Protocol 1. |
| Decomposition of NIS | - Reaction conditions are too harsh (high temp).- Presence of nucleophilic impurities. | - Maintain mild reaction temperatures (RT to 40 °C).- Ensure all glassware is clean and reagents are of high purity. |
| Difficulty in Purification | - Succinimide byproduct from NIS is co-eluting with the product. | - Perform a thorough aqueous work-up. A wash with dilute NaOH can help remove the acidic succinimide, followed by re-acidification to recover the benzoic acid product. |
Conclusion
The transition-metal-catalyzed, directing-group-assisted ortho-iodination of benzoic acids is a state-of-the-art strategy that provides a powerful and precise tool for synthetic chemists. The iridium-based protocols detailed herein offer unparalleled advantages, including operational simplicity, exceptionally mild reaction conditions, high functional group tolerance, and tunable selectivity.[1][4] By leveraging the intrinsic reactivity of the carboxylic acid group, these methods streamline the synthesis of valuable iodinated intermediates, paving the way for accelerated discovery and development in pharmaceuticals, agrochemicals, and materials science.
References
- Weis, E., Johansson, M. J., & Martín-Matute, B. (2020). IrIII‐Catalyzed Selective ortho‐Monoiodination of Benzoic Acids with Unbiased C−H Bonds. Chemistry – A European Journal, 26(45), 10185–10190. [Link]
- Sanz-Marco, A., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis. Organic Letters. This reference points to related work by the same group, underscoring their expertise. [Link]
- Erbing, E., et al. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations.
- ChemistryViews. (2020). Selective Ortho-Monoiodination of Benzoic Acids. Wiley-VCH. [Link]
- Havasel, H., et al. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. Journal of Chemical Research, 48(1). [Link]
- Daugulis, O., et al. (2013). Iodination of Remote Ortho-C–H Bonds of Arenes via Directed SEAr: A Streamlined Synthesis of Tetrahydroquinolines. Organic Letters, 15(13), 3440–3443. [Link]
- DiVA Portal. (2018).
- Wikipedia. (n.d.). 2-Iodobenzoic acid. Retrieved January 9, 2026. [Link]
- Quora. (2017).
- PubMed. (2013). Iodination of remote ortho-C-H bonds of arenes via directed S(E)Ar: a streamlined synthesis of tetrahydroquinolines. [Link]
- ResearchGate. (2024).
- Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved January 9, 2026. [Link]
- ACS Publications. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations.
- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved January 9, 2026. [Link]
- Pianeta Chimica. (n.d.). Preparation of 2-iodo benzoic acid. Retrieved January 9, 2026. [Link]
- ResearchGate. (n.d.). ortho‐Iodination of benzoic acid. Retrieved January 9, 2026. [Link]
- ResearchGate. (2017).
Sources
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- 2. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
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- 5. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
- 8. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recrystallization of m-Iodobenzoic Acid from its Ammonium Salt
Abstract: This document provides a comprehensive guide for the purification of m-iodobenzoic acid through the recrystallization of its ammonium salt. This method leverages the differential solubility of the ammonium salt in water at varying temperatures to effectively remove impurities. The protocol detailed herein is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural steps, the underlying chemical principles, and expert insights to ensure a high-purity final product.
Introduction and Significance
Meta-iodobenzoic acid (m-iodobenzoic acid) is a crucial building block in organic synthesis, serving as a precursor for various pharmaceuticals and specialty chemicals. The purity of this reagent is paramount for the success of subsequent reactions. A common and effective method for its purification is the conversion to its ammonium salt, followed by recrystallization. This technique is particularly advantageous for separating the acid from non-acidic impurities and other acidic compounds with different solubility profiles.
The principle of this purification method lies in the reversible acid-base reaction between m-iodobenzoic acid, a weak acid, and ammonia, a weak base, to form ammonium m-iodobenzoate. This salt typically exhibits significantly higher solubility in hot water compared to cold water, a property that is exploited during the recrystallization process. Subsequent acidification of the purified ammonium salt solution regenerates the high-purity m-iodobenzoic acid.
The Underlying Chemistry: A Self-Validating System
The entire process is a cycle of salt formation and decomposition, which inherently validates the purity of the intermediate and final products.
Step 1: Formation of Ammonium m-Iodobenzoate
m-Iodobenzoic acid reacts with ammonia in an aqueous solution to form the water-soluble ammonium m-iodobenzoate.
IC₆H₄COOH + NH₃ ⇌ IC₆H₄COONH₄
This initial step is critical for separating the desired acid from water-insoluble impurities. By converting the acid to its salt, it is brought into the aqueous phase, leaving behind any non-polar, insoluble contaminants.
Step 2: Recrystallization of the Ammonium Salt
The key to the purification is the temperature-dependent solubility of ammonium m-iodobenzoate. The salt is dissolved in a minimal amount of hot water to create a saturated solution. As this solution is cooled, the solubility of the salt decreases, causing it to crystallize out of the solution, while more soluble impurities remain in the mother liquor.[1]
Step 3: Regeneration of m-Iodobenzoic Acid
The purified ammonium m-iodobenzoate crystals are redissolved in hot water, and the solution is then acidified with a strong acid, such as hydrochloric acid (HCl). This reverses the initial acid-base reaction, precipitating the purified m-iodobenzoic acid.
IC₆H₄COONH₄ + HCl → IC₆H₄COOH(s) + NH₄Cl(aq)
The precipitated m-iodobenzoic acid is then collected by filtration, washed, and dried. The physical properties of the final product, such as its melting point, serve as a key indicator of its purity. The reported melting point for m-iodobenzoic acid is in the range of 185–188°C.[1][2]
Visualizing the Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of m-iodobenzoic acid.
Detailed Experimental Protocol
This protocol is based on established methods for the purification of aromatic carboxylic acids.[1][3]
Materials and Equipment:
-
Crude m-iodobenzoic acid
-
Concentrated ammonia solution (sp. gr. 0.9)
-
Concentrated hydrochloric acid
-
Decolorizing charcoal (optional)
-
Distilled or deionized water
-
Beakers
-
Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Filter paper
-
Heating mantle or hot plate
-
Ice bath
-
Glass stirring rod
-
pH indicator paper (e.g., Congo red)
-
Drying oven
Procedure:
Part A: Preparation and Recrystallization of Ammonium m-Iodobenzoate
-
Initial Dissolution: In a beaker, add 75 mL of hot water to 100 g of crude m-iodobenzoic acid.
-
Partial Neutralization: While stirring, cautiously add 24 mL of concentrated ammonia solution. Continue stirring at approximately 80°C until no more solid dissolves.
-
Complete Neutralization: Add an additional 2–5 mL of concentrated ammonia, or until the acid is completely dissolved, forming a clear solution.
-
Decolorization (Optional): If the solution is colored, heat it to 90°C and add 1 g of decolorizing charcoal.
-
Hot Filtration: Filter the hot solution by suction using a preheated Büchner funnel to remove the charcoal and any other insoluble impurities. Wash the filter residue with 15 mL of boiling water to recover any remaining salt solution.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization of the ammonium m-iodobenzoate.
-
Isolation of Ammonium Salt: Collect the crystals by suction filtration. The recovery of the ammonium salt is typically in the range of 80-84%.[1]
-
Drying the Ammonium Salt: Spread the crystals in a thin layer on a glass tray and dry at a temperature not exceeding 60°C. Note that ammonium m-iodobenzoate is not entirely stable under these conditions and may contain some free acid.[1]
-
Further Recrystallization (Optional but Recommended): For higher purity, the ammonium salt can be recrystallized by dissolving it in an equal weight of water at 80°C and cooling to 5°C. The recovery in this step is typically 75–85%.[1] Multiple recrystallizations may be necessary to obtain a white crystalline product.
Part B: Regeneration and Isolation of Pure m-Iodobenzoic Acid
-
Redissolution of Purified Salt: Dissolve the purified ammonium m-iodobenzoate in four times its weight of hot water.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid until the solution is acidic to Congo red indicator paper. This will precipitate the m-iodobenzoic acid.
-
Cooling: Add ice to the mixture to reduce the temperature to around 20°C, ensuring maximum precipitation.
-
Filtration and Washing: Collect the precipitated m-iodobenzoic acid by suction filtration. Wash the crystals thoroughly with cold water to remove any residual hydrochloric acid and ammonium chloride.
-
Drying: Dry the purified m-iodobenzoic acid in an oven at 90–110°C to a constant weight. The expected melting point of the pure product is 187–188°C.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula of m-Iodobenzoic Acid | C₇H₅IO₂ | [2][4] |
| Molar Mass of m-Iodobenzoic Acid | 248.02 g/mol | [4][5] |
| Melting Point of m-Iodobenzoic Acid | 185-188 °C | [1][2] |
| Solubility of m-Iodobenzoic Acid in Water | Practically insoluble in cold water | [2] |
| Typical Recovery of Ammonium Salt (1st crop) | 80-84% | [1] |
| Typical Recovery from Recrystallized Ammonium Salt | 75-85% | [1] |
Mechanistic Visualization
The following diagram illustrates the key chemical transformations during the purification process.
Caption: Chemical transformations in the purification process.
Expertise & Experience: Troubleshooting and Key Considerations
-
Incomplete Dissolution of the Ammonium Salt: If the ammonium salt does not fully dissolve during the recrystallization step, it may be due to insufficient water. Add small portions of hot water until a clear solution is obtained. Avoid adding a large excess of water, as this will reduce the yield.
-
Oiling Out: If the ammonium salt "oils out" instead of crystallizing, it indicates that the solution is supersaturated at a temperature above the melting point of the salt. To remedy this, add a small amount of hot water to dissolve the oil, and then allow the solution to cool more slowly.
-
Poor Crystal Formation: If crystals are slow to form, scratching the inside of the flask with a glass stirring rod can induce nucleation. Alternatively, a small "seed" crystal from a previous batch can be added.
-
Purity of the Final Product: The melting point of the final m-iodobenzoic acid is a reliable indicator of its purity. A broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities. In such cases, repeating the recrystallization of the ammonium salt is recommended. In some instances, even after several recrystallizations of the ammonium salt, the crystals may not be perfectly white; however, the acid precipitated from these can still have the correct melting point.[1]
-
Working up Mother Liquors: To maximize the overall yield, the mother liquors from the crystallizations can be acidified to precipitate the remaining m-iodobenzoic acid. This recovered acid will be less pure and can be combined with the crude starting material for a future purification run.[1]
Trustworthiness: A Self-Validating Protocol
The robustness of this protocol lies in its self-validating nature. The distinct physical states of the starting material, intermediate salt, and final product provide clear checkpoints for the success of the purification.
-
Initial Dissolution: The complete dissolution of the crude acid in the ammonia solution confirms the successful conversion to the ammonium salt. Any remaining solid is an impurity.
-
Crystallization: The formation of well-defined crystals upon cooling is a strong indicator of a successful purification step.
-
Final Precipitation: The precipitation of a white solid upon acidification demonstrates the regeneration of the carboxylic acid.
-
Melting Point Analysis: The final melting point determination provides a quantitative measure of the purity of the final product, validating the effectiveness of the entire process.
By carefully observing these transitions and performing the final melting point analysis, the researcher can have a high degree of confidence in the purity of the isolated m-iodobenzoic acid.
References
- Organic Syntheses Procedure: m-IODOBENZOIC ACID.
- PubChem - National Institutes of Health: 2-Iodobenzoic acid, methyl ester.
- Chempedia - LookChem: General procedures for the purification of Carboxylic acids.
- Taylor & Francis Online: Separation of Aromatic Carboxylic Acids Using Quaternary Ammonium Salts on Reversed‐Phase HPLC. 1. Separation Behavior of Aromatic Carboxylic Acids.
- Wikipedia: Iodobenzoic acid.
- Cheméo: Chemical Properties of Benzoic acid, 3-iodo- (CAS 618-51-9).
- PubChem - National Institutes of Health: 3-Iodobenzoic acid.
Sources
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- 2. Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 3-iodo- (CAS 618-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Notes & Protocols: Solid-State Suzuki-Miyaura Cross-Coupling Reactions
Introduction: A Paradigm Shift in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the pharmaceutical industry, where it is a frequently employed method for constructing the biaryl motifs central to many drug candidates.[3][4][5]
Traditionally performed in solution, the Suzuki-Miyaura reaction is now undergoing a green transformation through the adoption of solid-state synthesis, primarily driven by mechanochemistry.[6][7] Mechanochemical methods, such as ball milling, utilize mechanical energy to induce chemical reactions in the absence of bulk solvents.[6][8] This solvent-free approach not only aligns with the principles of green chemistry by minimizing hazardous waste but also unlocks new synthetic possibilities.
Solid-state Suzuki-Miyaura couplings offer several distinct advantages:
-
Sustainability: Eliminates the need for potentially harmful organic solvents, reducing environmental impact and simplifying purification.[6][9]
-
Enhanced Reactivity: The high-energy environment of a ball mill can accelerate reaction rates and enable transformations that are sluggish in solution.
-
Novel Reactivity: Mechanical force can access different reaction pathways, sometimes leading to unique selectivity.[6]
-
Overcoming Solubility Issues: It provides a powerful solution for coupling substrates that are insoluble or poorly soluble in common reaction solvents, a significant hurdle in drug development.[10]
This guide provides an in-depth exploration of the mechanistic underpinnings, key experimental parameters, and detailed protocols for conducting successful solid-state Suzuki-Miyaura cross-coupling reactions.
Mechanistic Insights: The Solid-State Catalytic Cycle
The fundamental mechanism of the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[11][12] While the core steps—oxidative addition, transmetalation, and reductive elimination—are conserved in the solid state, the reaction environment introduces unique considerations regarding mass transport and reagent activation.
The generally accepted catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated organoboron species (e.g., a boronate complex) is transferred to the Pd(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[13]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
In the solid state, intimate mixing and the generation of fresh reactive surfaces via mechanical force are crucial for these steps to occur efficiently at the solid-solid interfaces.[14][15]
Figure 1: General catalytic cycle for the Suzuki-Miyaura reaction.
Core Components & Experimental Considerations
The success of a solid-state Suzuki-Miyaura reaction hinges on the careful selection and optimization of several key parameters. Understanding the causality behind these choices is critical for robust protocol development.
-
Mechanochemical Reactor: The reaction is typically performed in a mixer mill or planetary ball mill. The milling frequency (Hz), duration, and the size, number, and material of the milling balls and jar all influence the energy input and reaction efficiency.[6][9] Stainless steel or agate jars and balls are commonly used.
-
Palladium Catalyst: While Pd(PPh₃)₄ can be used, it is often more practical to generate the active Pd(0) species in situ from a more stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂).[16] The mechanical action facilitates the reduction of Pd(II) to Pd(0).
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.[17] Bulky, electron-rich ligands such as tricyclohexylphosphine (PCy₃) or SPhos are often effective.[9][16] In some cases, a ligand-free approach can be successful, though this is typically less general.[2]
-
Base: A solid inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species that can participate in transmetalation.[13] Potassium phosphate (K₃PO₄) is a common and effective choice for solid-state reactions.[9][16] The choice of base can significantly impact yield.
-
Additives for Enhanced Performance:
-
Olefin Additives: A key breakthrough in broadening the scope of solid-state Suzuki couplings was the discovery that olefin additives, such as 1,5-cyclooctadiene (1,5-cod), can dramatically accelerate the reaction.[18][19][20] Mechanistic studies suggest these olefins act as dispersants for the palladium catalyst, preventing aggregation and stabilizing the active monomeric Pd(0) species.[18][19]
-
Liquid-Assisted Grinding (LAG): The addition of a minuscule amount of a liquid (e.g., 2-methyltetrahydrofuran) can facilitate mass transport and accelerate the reaction without creating a slurry.[21]
-
Solid Diluents: Inert salts like NaCl or KBr can be added as grinding auxiliaries to help disperse the reactants and prevent agglomeration, especially in larger-scale reactions.
-
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ball milling jars should be opened with care, as pressure may build up during the reaction.
Protocol 1: General Solid-State Suzuki-Miyaura Coupling
This protocol describes a general method for the mechanochemical coupling of an aryl halide with a phenylboronic acid.
Workflow:
Figure 2: Workflow for a general solid-state Suzuki-Miyaura coupling.
Materials:
-
Aryl Halide (e.g., 4-Bromotoluene): 1.0 mmol, 1.0 equiv.
-
Arylboronic Acid (e.g., Phenylboronic Acid): 1.5 mmol, 1.5 equiv.
-
Palladium(II) Acetate (Pd(OAc)₂): 0.02 mmol, 2 mol%
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃HBF₄): 0.024 mmol, 2.4 mol%
-
Potassium Phosphate (K₃PO₄), finely ground: 2.0 mmol, 2.0 equiv.
-
Stainless steel milling jar (e.g., 10 mL) with stainless steel milling ball(s) (e.g., 1 x 10 mm diameter)
-
Mixer mill (e.g., Retsch MM400 or equivalent)
Procedure:
-
Jar Loading: To a 10 mL stainless steel milling jar, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃HBF₄ (0.024 mmol), and K₃PO₄ (2.0 mmol).
-
Milling: Add one stainless steel ball (10 mm diameter). Securely close the jar, place it in the ball mill, and clamp it down.
-
Reaction Execution: Mill the mixture at a frequency of 30 Hz for 60 minutes. Reaction times may vary depending on the substrates and should be optimized.
-
Workup: After milling, carefully open the jar in a fume hood.
-
Extraction: Add ethyl acetate (~10 mL) to the jar and vortex or shake to dissolve the organic components.
-
Filtration: Filter the mixture through a short plug of silica gel to remove the inorganic salts and palladium catalyst, washing the plug with additional ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Analysis & Purification: Analyze the crude product by ¹H NMR or LC-MS to determine conversion. Purify the residue by flash column chromatography on silica gel to yield the pure biaryl product.
Protocol 2: Olefin-Accelerated Solid-State Suzuki-Miyaura Coupling
This advanced protocol demonstrates the use of an olefin additive to couple a more challenging solid aryl halide.[18][19]
Materials:
-
Solid Aryl Halide (e.g., 4-Bromo-1,1'-biphenyl): 0.5 mmol, 1.0 equiv.
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid): 0.75 mmol, 1.5 equiv.
-
Palladium(II) Acetate (Pd(OAc)₂): 0.01 mmol, 2 mol%
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos): 0.02 mmol, 4 mol%
-
Cesium Carbonate (Cs₂CO₃), finely ground: 1.0 mmol, 2.0 equiv.
-
1,5-Cyclooctadiene (1,5-cod): 0.5 mmol, 1.0 equiv.
-
Stainless steel milling jar and ball(s)
Procedure:
-
Jar Loading: To a milling jar, add the solid aryl halide (0.5 mmol), arylboronic acid (0.75 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and Cs₂CO₃ (1.0 mmol).
-
Additive Addition: Add the liquid 1,5-cyclooctadiene (0.5 mmol) directly to the solid mixture.
-
Milling: Add the milling ball(s), seal the jar, and mill at 30 Hz for 90-120 minutes.
-
Workup and Purification: Follow steps 4-8 from Protocol 1. The olefin additive is volatile and will be removed during concentration.
Data Presentation: Substrate Scope
The olefin-accelerated protocol has demonstrated a substantially broadened substrate scope for solid-state Suzuki-Miyaura reactions.[18][19][20] The following table presents representative examples.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%)[19] |
| 1 | 4-Bromo-1,1'-biphenyl (solid) | Phenylboronic acid | 1,1':4',1''-Terphenyl | 94 |
| 2 | 1-Bromo-4-nitrobenzene (solid) | Phenylboronic acid | 4-Nitro-1,1'-biphenyl | 99 |
| 3 | 4-Bromobenzonitrile (solid) | 4-Tolylboronic acid | 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile | 95 |
| 4 | 2-Bromonaphthalene (solid) | Phenylboronic acid | 2-Phenylnaphthalene | 93 |
| 5 | 1-Bromo-3,5-dimethylbenzene (liquid) | 4-Methoxyphenylboronic acid | 3,5-Dimethyl-4'-methoxy-1,1'-biphenyl | 95 |
Conditions based on the olefin-accelerated protocol. Yields are for isolated products.
Applications in Drug Discovery and Development
The ability to perform Suzuki-Miyaura couplings in the solid state is highly valuable in a pharmaceutical context.
-
Late-Stage Functionalization: This technique allows for the modification of complex, often poorly soluble drug intermediates at a late stage in the synthetic sequence, enabling rapid generation of analogs for structure-activity relationship (SAR) studies.[4][22]
-
Synthesis of Advanced Materials: Solid-state methods have been used to synthesize functional materials like polycyclic aromatic hydrocarbons (PAHs) used in organic light-emitting diodes (OLEDs).[14]
-
Green Pharmaceutical Manufacturing: As the industry moves towards more sustainable practices, solvent-free mechanochemical processes offer a compelling alternative to traditional manufacturing routes, reducing the environmental footprint of API synthesis.[23][24]
Conclusion
Solid-state Suzuki-Miyaura cross-coupling, powered by mechanochemistry, represents a significant advancement in C-C bond formation. It transforms a classic solution-phase reaction into a more sustainable, often more efficient, and broadly applicable synthetic tool. By eliminating organic solvents, these protocols reduce waste and provide a powerful method for reacting previously incompatible or insoluble substrates. The continued development of new catalysts and additives promises to further expand the utility of this technique, solidifying its role in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and advanced materials.
References
- Kubota, K., & Ito, H. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 10(35), 8239-8244. [Link]
- Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(13), 2338–2343. [Link]
- St-Onge, M., et al. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(16), 6165–6175. [Link]
- Kubota, K., & Ito, H. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry.
- Lee, J., et al. (2023).
- Seo, T., Ishiyama, T., & Ito, H. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Semantic Scholar. [Link]
- Plausible mechanism of the solid‐state Suzuki–Miyaura coupling reaction.
- Characteristic features of the solid‐phase Suzuki–Miyaura reaction.
- Al-Amin, M., et al. (2022). Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium. ACS Omega, 7(33), 28983–28996. [Link]
- Zhang, J., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(13), 2338-2343. [Link]
- Jones, A. C., et al. (2021). A Ball-Milling-Enabled Cross-Electrophile Coupling. ORCA - Cardiff University. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Kubota, K., & Ito, H. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. RSC Publishing. [Link]
- Guérin, D. J., et al. (2004). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification.
- Bader, S., et al. (2018). Solvent-free and time-efficient Suzuki–Miyaura reaction in a ball mill: the solid reagent system KF–Al2O3under inspection.
- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
- Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions.
- Smith, G. G., et al. (2007). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
- Leadbeater, N. E., & Marco, M. (2002). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 67(25), 8851–8855. [Link]
- Zhang, J., et al. (2022). Mechanochemical Solvent-Free Suzuki-Miyaura Cross-Coupling of Amides via Highly Chemoselective N-C Cleavage. PubMed. [Link]
- The Suzuki Reaction Under Solvent-Free Conditions.
- Colacot, T. J. (2015). About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction. MDPI. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Guiles, J. W., et al. (1996). Solid-Phase Suzuki Coupling for C−C Bond Formation. The Journal of Organic Chemistry. [Link]
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
- Dornan, L. M., et al. (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory.
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid St
- Chen, C., et al. (2020). Confirmation of Suzuki–Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. Journal of the American Chemical Society. [Link]
- Gande, M. R., & Li, G. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
- Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups.
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides [organic-chemistry.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
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- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Mechanochemical Solvent-Free Suzuki-Miyaura Cross-Coupling of Amides via Highly Chemoselective N-C Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-4-iodobenzoic Acid
Introduction
2-Hydroxy-4-iodobenzoic acid, also known as 4-iodosalicylic acid, is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the electrophilic iodination of salicylic acid, can present challenges related to yield and purity. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome common obstacles and achieve high-yield, high-purity synthesis of this important compound.
The primary synthetic route involves the direct iodination of salicylic acid. This reaction is an electrophilic aromatic substitution, where the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene ring direct the incoming electrophile.[1][2] The hydroxyl group is a strong activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The combined influence of these groups favors substitution at the positions ortho and para to the hydroxyl group.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is low, and I have a significant amount of unreacted salicylic acid. What are the likely causes and how can I fix this?
A1: This is a common issue often related to the potency of the iodinating agent or suboptimal reaction conditions.
-
Causality: The iodination of phenols requires a sufficiently electrophilic iodine species (often denoted as I+).[2] Molecular iodine (I2) itself is a weak electrophile and often requires an activating or oxidizing agent to generate a more potent electrophile.[3][4] If the electrophile is not generated in sufficient concentration, the reaction will be slow and incomplete. Common iodinating systems include Iodine Monochloride (ICl) or a combination of I2 with an oxidizing agent like nitric acid or hydrogen peroxide.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your iodinating agent (e.g., ICl, N-iodosuccinimide) has not degraded. Store these reagents under appropriate conditions (cool, dry, and protected from light).
-
Increase Electrophilicity: If using I2, ensure the activating agent is present in the correct stoichiometry. For instance, using a combination of I2 and an oxidant like iodic acid (HIO3) can be effective.[3][5]
-
Optimize Reaction Time and Temperature: While the reaction is often rapid, ensure you are allowing sufficient time for completion.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC). A gentle increase in temperature can sometimes improve the reaction rate, but be cautious as this can also lead to side products.
-
pH Control: The reactivity of the phenol is pH-dependent. In basic conditions, the formation of the more nucleophilic phenoxide ion can accelerate the reaction. However, the nature of the iodinating species can also change with pH. For many protocols, a neutral or slightly acidic medium is preferred.[6]
-
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity for the 4-iodo position?
A2: Achieving high regioselectivity is crucial for a clean synthesis and high yield. The formation of other isomers, such as 5-iodosalicylic acid or 3,5-diiodosalicylic acid, is a frequent problem.
-
Causality: The hydroxyl group strongly directs ortho and para. Since the para position (position 4) is sterically less hindered than the ortho position (position 6), it is generally the favored site of substitution. However, under harsh conditions or with highly reactive iodinating agents, substitution at other positions can occur. Di-substitution can also be a significant side reaction due to the highly activated nature of the phenol ring.[1][7]
-
Strategies for Improved Selectivity:
-
Choice of Iodinating Agent: Milder iodinating agents can exhibit higher selectivity. N-iodosuccinimide (NIS) is often a good choice for controlled mono-iodination.[2][4]
-
Control Stoichiometry: Use a stoichiometric amount of the iodinating agent relative to the salicylic acid (typically a 1:1 molar ratio) to minimize di-iodination.[1]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the thermodynamically more stable product and reducing the rate of competing side reactions.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Polar solvents can stabilize the charged intermediate in electrophilic aromatic substitution.[3] Experiment with solvents like acetic acid or ethanol.
-
Q3: I am struggling with the purification of my product. What is the best way to remove unreacted starting material and isomeric impurities?
A3: Purification is a critical step to obtain high-purity this compound.
-
Causality: The desired product, starting material, and byproducts often have similar polarities, which can make separation by standard column chromatography challenging.
-
Purification Protocol:
-
Initial Work-up: After the reaction is complete, quenching with a reducing agent like sodium thiosulfate will remove any excess iodine.
-
Acid-Base Extraction: This technique can be effective for separating the acidic product from non-acidic impurities. However, since the starting material and major byproducts are also carboxylic acids, this method is less effective for isomer separation.
-
Recrystallization: This is the most effective method for purifying this compound. A mixed solvent system is often required.
-
Recommended Solvents: Ethanol/water or acetic acid/water mixtures are commonly used.[8] Dissolve the crude product in the minimum amount of hot ethanol or acetic acid, and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to promote the formation of pure crystals.
-
-
Characterization: Confirm the purity of the final product by measuring its melting point (literature value: 229-234 °C) and using analytical techniques like NMR spectroscopy.[9]
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of this reaction? The reaction proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species (I+) attacks the electron-rich aromatic ring of salicylic acid, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base then removes a proton from the ring, restoring aromaticity and yielding the iodinated product.[2]
-
Can I use other starting materials? While salicylic acid is the most common starting material, other methods exist, such as those starting from 4-aminosalicylic acid via a Sandmeyer-type reaction. However, the direct iodination of salicylic acid is generally more straightforward.
-
How do I handle the reagents safely? Iodine and its compounds can be corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Iodine monochloride is particularly corrosive and moisture-sensitive.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for the synthesis of this compound.
Materials:
-
Salicylic acid
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate
-
Hydrochloric acid (1 M)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylic acid (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a white to off-white solid.
| Parameter | Recommended Condition | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Milder reagent, improves regioselectivity.[2][4] |
| Stoichiometry | 1.05 eq NIS | Slight excess ensures complete reaction of starting material. |
| Temperature | 0 °C to Room Temp | Controls reaction rate and minimizes side products. |
| Solvent | Acetonitrile | Aprotic polar solvent suitable for this reaction. |
| Purification | Recrystallization (Ethanol/Water) | Effective for removing isomeric impurities.[8] |
Visualizing the Process
Reaction Workflow
Caption: Troubleshooting flowchart for synthesis issues.
References
- Iodination of Phenols: Lab Procedure & Arom
- Electrophilic Substitution of Phenols. Chemistry LibreTexts. [Link]
- Process for the iodination of phenolic derivatives.
- Electrophilic halogen
- Reactions of Phenols. Chemistry Steps. [Link]
- The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry.
- Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
Sources
- 1. studylib.net [studylib.net]
- 2. echemi.com [echemi.com]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 5. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 6. isca.in [isca.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 9. This compound 97 16870-28-3 [sigmaaldrich.com]
common side reactions in the iodination of salicylic acid
Welcome to the Technical Support Center for the iodination of salicylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Introduction: The Chemistry of Iodinating Salicylic Acid
The iodination of salicylic acid is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene ring direct the position of the incoming electrophilic iodine. The hydroxyl group is a strong activating, ortho-, para- director, while the carboxylic acid group is a deactivating, meta- director. The powerful influence of the -OH group dominates, directing iodination primarily to the positions ortho and para to it (positions 3, 5, and to a lesser extent, the sterically hindered position 6).
The reaction is typically performed using molecular iodine (I₂) in the presence of an oxidizing agent (like nitric acid, hydrogen peroxide, or iodic acid) or a more reactive iodine source like iodine monochloride (ICl)[1][2]. The goal is usually the synthesis of 5-iodosalicylic acid or 3,5-diiodosalicylic acid, both valuable intermediates in pharmaceutical development[3][4]. However, several competing reactions can occur, leading to impurities and reduced yields. This guide will help you identify and mitigate these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the iodination of salicylic acid. Each issue is presented in a question-and-answer format, detailing the probable cause and providing actionable solutions.
Issue 1: My final product is a mixture of mono-, di-, and unreacted salicylic acid.
Question: I was aiming for 3,5-diiodosalicylic acid, but my HPLC and NMR analyses show a significant amount of 5-iodosalicylic acid and starting material. What went wrong?
Probable Cause: This issue, known as under-iodination , typically stems from three main factors: insufficient iodinating agent, inadequate reaction time or temperature, or a deactivated electrophile. Salicylic acid is an activated ring system, but each subsequent iodination step is slower than the last due to increasing steric hindrance and electronic effects.
Solutions:
-
Stoichiometry Check: Ensure you are using a sufficient molar excess of the iodinating agent. For di-iodination, at least two equivalents of the iodine source are required. It is common to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
Reaction Conditions:
-
Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point at which the starting material and mono-iodinated intermediate are consumed.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate[5]. A typical temperature range is 60-80°C[2]. However, be cautious, as excessive heat can promote side reactions like decarboxylation (see Issue 3).
-
-
Oxidizing Agent Potency: If using I₂ with an oxidizing agent, ensure the oxidant is fresh and active. Oxidizing agents are crucial for converting I₂ into a more potent electrophilic species (like I⁺)[6].
Issue 2: My product is contaminated with a higher-iodinated species.
Question: I was trying to synthesize 5-iodosalicylic acid, but I'm seeing a significant byproduct that I believe is 3,5-diiodosalicylic acid. How can I improve the selectivity?
Probable Cause: This is a classic case of over-iodination . The mono-iodinated product is still an activated aromatic ring and can react further to form the di-iodinated species. This is especially problematic if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.
Solutions:
-
Control Stoichiometry: This is the most critical parameter. Use a molar ratio of salicylic acid to iodinating agent of 1:1 or even slightly less (e.g., 1:0.95) to favor mono-substitution.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., room temperature or slightly above) will slow down the second iodination step more significantly than the first, improving selectivity for the mono-iodinated product.
-
Slow Addition: Add the iodinating agent dropwise or in portions to the salicylic acid solution. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of a second iodination event occurring on the newly formed mono-iodinated product.
Issue 3: My reaction produced a significant amount of an impurity that lacks a carboxylic acid signal in the IR/NMR spectrum.
Question: After my reaction, I isolated a byproduct that I believe is an iodinated phenol. Why did my salicylic acid lose its COOH group?
Probable Cause: You are likely observing decarboxylation , a common side reaction for salicylic acid and its derivatives, especially under harsh conditions. Phenols with a carboxylic acid group are known to be susceptible to decarboxylation during iodination, particularly at elevated temperatures or in the presence of strong acids or bases[2]. The product would be an iodophenol (e.g., 2,4-diiodophenol).
Solutions:
-
Temperature Control: This is the most crucial factor. Avoid excessive heating. If the reaction requires heat to proceed, aim for the lowest effective temperature and monitor the reaction closely to avoid prolonged heating once the desired product is formed.
-
pH Management: Maintain a neutral or mildly acidic pH. Strongly acidic or basic conditions can catalyze the decarboxylation process. If your procedure uses a strong acid or base, consider if a milder alternative could be used.
-
Choice of Solvent: The reaction solvent can influence stability. Protic solvents like glacial acetic acid are common, but ensure the reaction is not heated unnecessarily in their presence[2].
Issue 4: The reaction mixture turned dark brown/black, and I isolated a tarry, insoluble material.
Question: My reaction was supposed to yield a pale yellow or white precipitate, but it turned into a dark, intractable mess. What happened?
Probable Cause: This indicates oxidative decomposition and/or polymerization . Phenols are electron-rich and can be sensitive to strong oxidizing agents, leading to the formation of complex, colored byproducts, potentially including quinone-type structures or polymeric materials[2][7]. This is more common when using potent oxidizing systems (e.g., I₂ with concentrated nitric acid) under vigorous conditions.
Solutions:
-
Milder Oxidizing Agent: If possible, switch to a milder oxidizing agent. For example, hydrogen peroxide can be an effective and cleaner alternative to nitric acid[6].
-
Temperature Control: Run the reaction at a lower temperature. Oxidative decomposition pathways often have high activation energies and are significantly accelerated by heat.
-
Protect from Light: Some iodination reactions can be light-sensitive, generating radical species that can lead to polymerization. Conducting the reaction in a flask wrapped in aluminum foil can mitigate this.
-
Degas Solvents: Removing dissolved oxygen from the solvent by sparging with nitrogen or argon can sometimes prevent oxidation side reactions.
Issue 5: My final, dried product has a persistent yellow or reddish-brown color.
Question: I've recrystallized my product multiple times, but it retains a colored tint. How do I get a pure white solid?
Probable Cause: The color is likely due to residual elemental iodine (I₂) or, if using iodine monochloride, impurities like ICl₃[8]. These can become trapped in the crystal lattice of your product.
Solutions:
-
Sodium Thiosulfate/Sulfite Wash: During the workup, wash the crude product slurry with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). These reducing agents will react with and decolorize residual I₂ (I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆).
-
Activated Charcoal: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing the product to crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Alkalized Acid Precipitation: Dissolve the crude product in a dilute basic solution (e.g., NaOH or NaHCO₃) to form the sodium salt. Filter the solution to remove any insoluble impurities. Then, slowly re-acidify the filtrate with an acid like HCl to precipitate the purified product[8][9]. This is often very effective at removing trapped colored impurities.
Summary of Common Side Reactions
| Side Reaction | Byproduct(s) | Primary Cause(s) | Mitigation Strategy |
| Under-iodination | Residual Salicylic Acid, Mono-iodinated Product | Insufficient iodinating agent, low temperature, short reaction time | Increase stoichiometry, increase temperature/time, use fresh reagents |
| Over-iodination | Di- or Tri-iodinated Products | Excess iodinating agent, high temperature, rapid addition | Use 1:1 stoichiometry, lower temperature, slow addition of reagent |
| Decarboxylation | Iodinated Phenols | High reaction temperature, harsh pH conditions | Maintain moderate temperature (avoid excessive heat), control pH |
| Oxidation/Polymerization | Tarry, insoluble materials, quinones | Strong oxidizing agents, high temperature | Use milder oxidizing agents, lower temperature, protect from light |
| Colored Impurities | Product with yellow/brown tint | Residual I₂ or ICl₃ | Wash with sodium thiosulfate, use activated charcoal, perform pH swing |
Visualizing Reaction Pathways
Main Reaction Pathway: Di-iodination
Caption: Major side reaction pathways competing with the desired iodination.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the iodination of salicylic acid? A1: Glacial acetic acid is a commonly used solvent as it effectively dissolves salicylic acid and is compatible with many iodinating agents like iodine monochloride.[2] Aqueous solutions, sometimes buffered, can also be used, particularly in "greener" synthesis protocols or when using water-soluble reagents.[1][10] The choice of solvent can impact reaction rate and selectivity, so consistency is key.
Q2: Why is an oxidizing agent required when using molecular iodine (I₂)? A2: Molecular iodine (I₂) is not a very strong electrophile and reacts very slowly, if at all, with aromatic rings like salicylic acid. An oxidizing agent (e.g., H₂O₂, HIO₃, HNO₃) is required to oxidize I₂ to a more potent electrophilic species, often represented as I⁺, which can then readily attack the electron-rich aromatic ring.[6]
Q3: How can I monitor the progress of my reaction? A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, perhaps with a small amount of acetic acid) to separate the starting material, intermediates, and products. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[11][12][13]
Q4: My product seems to be degrading over time, turning slightly brown upon storage. How can I prevent this? A4: Discoloration upon storage is often a sign of slow degradation, potentially through oxidation or the release of free iodine.[14] To improve stability, ensure the product is thoroughly dried and free of residual acid or solvent. Store it in a tightly sealed, amber-colored vial to protect it from light and moisture, and keep it in a cool, dark place.
Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid
This protocol is a representative method adapted from established procedures.[2] Warning: This experiment should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
Salicylic Acid (0.18 mol)
-
Glacial Acetic Acid
-
Iodine Monochloride (ICl) (0.38 mol)
-
Acetone
-
Deionized Water
-
5% (w/v) Sodium Thiosulfate solution
Procedure:
-
In a 2 L beaker equipped with a mechanical stirrer, dissolve 25 g (0.18 mol) of salicylic acid in 225 mL of glacial acetic acid.
-
In a separate container, prepare a solution of 62 g (0.38 mol) of iodine monochloride in 165 mL of glacial acetic acid.
-
With vigorous stirring, slowly add the iodine monochloride solution to the salicylic acid solution.
-
Add 725 mL of water to the reaction mixture. A yellow precipitate of the crude product should form.
-
Gradually heat the mixture to 80°C while stirring and maintain this temperature for approximately 20-30 minutes. Monitor the reaction by TLC to confirm the consumption of starting material.
-
Cool the mixture to room temperature. Collect the precipitate by suction filtration on a Büchner funnel.
-
Wash the crude solid with a small amount of 5% sodium thiosulfate solution until the filtrate is colorless, then wash with cold deionized water.
-
For purification, dissolve the crude solid (approx. 75 g) in 100 mL of warm acetone and filter by gravity to remove any insoluble impurities.
-
To the filtrate, slowly add 400 mL of water with shaking to induce precipitation of the purified product.
-
Collect the fine precipitate by suction filtration, wash with water, and dry thoroughly in a vacuum oven. The expected yield is 64-65 g of 3,5-diiodosalicylic acid.[2]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in salicylic acid iodination.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of 3,5-Diiodosalicylic Acid.
- Benchchem. (n.d.). Technical Support Center: Improving the Stability of Iodinated Organic Compounds.
- International Science Community Association. (2015). The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry. Research Journal of Chemical Sciences, 5(6), 28-31.
- Pires, R. F., et al. (2008). Iodination of salicylic acid improves its binding to transthyretin. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(3), 512-517.
- Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
- Google Patents. (n.d.). CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid.
- Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution.
- Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents.
- Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.
- Chemistry Stack Exchange. (2017, July 18). Decarboxylation of Salicylic acid.
- Reddit. (n.d.). Decarboxylation of Salicylic Acid Mechanism.
- Maccarone, E., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5485.
- Google Patents. (n.d.). CN107513014A - A kind of salicylic acid-iodine complex compound, preparation method and application.
- Echemi. (2024, September 3). Iodination Of Salicylamide Mechanism | Overview.
- Long, W. J., et al. (n.d.). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Agilent Technologies.
- Roy, D. (n.d.). Effect of Temperature on the Purity and Yield of Aspirin. Columbia University.
- Belaid, K. D., et al. (n.d.). Effet of pH on percentage on percentage of salicylic acid removal...
- Radhakrishnamurti, P. S., & Janardhana, C. (n.d.). Kinetics of Iodination of Phenol & Substituted Phenols By N-Iodosuccinimide. Indian Journal of Chemistry.
- Cant, A. A., et al. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society, 139(30), 10415-10418.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Salicylic acid.
- Al-Zuhair, A. A. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Open Access Journal of Chemistry, 3(1).
- ResearchGate. (2019, October 16). (PDF) A Review on a Some Analytical Methods for Determination of Salicylic Acid.
- Karimirad, R. (2023). Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. ChemRxiv.
- Chegg. (2020, December 18). Solved Question 15 3 pts In the lab, iodination of salicylic.
- Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions.
Sources
- 1. isca.in [isca.in]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. Iodination of salicylic acid improves its binding to transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 6. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 8. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. helixchrom.com [helixchrom.com]
- 13. [PDF] A Review on a Some Analytical Methods for Determination of Salicylic Acid | Semantic Scholar [semanticscholar.org]
- 14. Oxidative azidations of phenols and ketones using iodine azide after release from an ion exchange resin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00083G [pubs.rsc.org]
troubleshooting guide for Suzuki coupling with aryl iodides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-C bond-forming reaction, with a specific focus on troubleshooting reactions involving aryl iodides. As an ostensibly highly reactive electrophile, the failure of a Suzuki coupling with an aryl iodide can be particularly perplexing. This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural lists to explain the underlying chemical principles governing success or failure.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide.[1][2] The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] Understanding this cycle is critical for effective troubleshooting, as each step presents potential failure points.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Category 2: Formation of Side Products
Question: I'm observing a significant amount of a biaryl product derived from my boronic acid (Ar'-Ar'). What is this homocoupling and how can I prevent it?
Answer: Homocoupling of the boronic acid is a common side reaction that consumes your nucleophile and complicates purification. It is typically caused by two main factors:
-
Presence of Oxygen: As mentioned, oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules. [2]2. Use of Pd(II) Precursors: When using a Pd(II) salt like Pd(OAc)₂, a portion of the boronic acid can be consumed to reduce the Pd(II) to Pd(0), generating the homocoupled product in the process. [2]
-
Actionable Insight: The solution is rigorous exclusion of oxygen from your reaction. Proper degassing is paramount. Using a precatalyst that provides a clean, controlled generation of Pd(0) can also minimize this pathway compared to using simple Pd(II) salts. [2] Question: My starting aryl iodide is being converted back to the simple arene (Ar-H). What is this dehalogenation side reaction?
Answer: Dehalogenation is the replacement of the iodide with a hydrogen atom. This occurs when the Ar-Pd(II)-I intermediate, formed after oxidative addition, captures a hydride source from the reaction mixture and then undergoes reductive elimination to form Ar-H. [2]
-
Common Hydride Sources:
-
Amine bases (e.g., triethylamine, if used).
-
Alcohol solvents (e.g., isopropanol, ethanol).
-
Sometimes impurities in solvents like THF or formate salts.
-
-
Actionable Insight: If dehalogenation is a significant problem, review your reaction components for potential hydride donors. Consider switching to a carbonate or phosphate base and using a non-protic solvent like dioxane or toluene.
Question: My boronic acid seems to be decomposing during the reaction. What is protodeborylation?
Answer: Protodeborylation is the cleavage of the C-B bond by a proton source (often water), converting the boronic acid back to its parent arene (Ar'-H). [2]This side reaction is particularly problematic for electron-rich or certain heteroaryl boronic acids (e.g., 2-furyl, 2-thienyl, 2-pyridyl). [2]
-
Actionable Insight:
-
Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. MIDA boronates are particularly useful as they are bench-stable and slowly release the boronic acid under the basic reaction conditions, keeping its instantaneous concentration low and minimizing decomposition. [4] 2. Use Potassium Aryltrifluoroborates (Ar'-BF₃K): These are highly stable, crystalline solids that are also effective coupling partners and are less prone to protodeborylation. [4]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Iodide
This protocol is a robust starting point for many substrates.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol %) and ligand if separate.
-
Inerting: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., 4:1 Dioxane/Water, to make a 0.1 M solution with respect to the aryl iodide).
-
Reaction: Place the vial in a preheated heating block and stir at 80–100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [5]
Protocol 2: High-Throughput Screening of Reaction Conditions
When a reaction fails, screening multiple parameters at once is the most efficient path forward. This can be done using a 24-well reaction block. [6]
-
Array Setup: In an inert atmosphere (glovebox), add your aryl iodide (1.0 equiv) and boronic acid (1.2 equiv) to each of the 24 wells.
-
Catalyst/Ligand Matrix: Add a different pre-weighed catalyst/ligand combination to each well or row of wells (e.g., Row A: XPhos Pd G3, Row B: SPhos Pd G3, Row C: Pd(dppf)Cl₂, Row D: Pd₂(dba)₃/PPh₃).
-
Base/Solvent Matrix: Add a different base/solvent combination to each column of wells (e.g., Col 1: K₂CO₃ in Dioxane/H₂O, Col 2: K₃PO₄ in Toluene, Col 3: Cs₂CO₃ in THF).
-
Reaction: Seal the reaction block and heat to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours. [6]5. Analysis: After cooling, take a small aliquot from each well, dilute, and analyze by LC-MS to determine the percent conversion and identify the most promising conditions for scale-up.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics, 37(11), 1645–1652.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry, 10.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2022). YouTube.
- Your "Go-To", "just couple already", Suzuki conditions? (2019). Reddit.
- Diagnosing issues with a failed Suzuki coupling? (2019). Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
- Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2016). ScholarWorks @ UTRGV.
- Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. (n.d.). ResearchGate.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego.
Sources
Technical Support Center: Optimizing Stille Reactions for Iodinated Substrates
Welcome to the technical support center for the Stille reaction, with a specialized focus on the optimization and troubleshooting of couplings involving iodinated substrates. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful carbon-carbon bond-forming reaction. Iodinated substrates are highly reactive electrophiles in Stille couplings, often providing excellent results under mild conditions.[1][2] However, challenges can still arise. This resource provides in-depth, field-proven insights to help you navigate these challenges and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: A-Q&A Approach to Common Issues
This section directly addresses specific problems you might encounter during your experiments. The solutions are grounded in the fundamental principles of the Stille catalytic cycle.
Issue 1: Low to No Product Yield
Question: I am not getting any, or very little, of my desired product. My starting materials (aryl iodide and organostannane) are being consumed, but I see a complex mixture of byproducts. What's going on?
Answer: This is a common issue that can stem from several sources, often related to catalyst deactivation or suboptimal reaction conditions. Let's break down the potential causes and solutions.
-
Potential Cause 1: Catalyst Inactivation due to Oxygen.
-
Explanation: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, halting the catalytic cycle.[3]
-
Solution: Ensure your entire reaction setup is rigorously deoxygenated. This involves using anhydrous, degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. A common method for degassing solvents is to bubble an inert gas through the solvent for at least 30 minutes or to use a freeze-pump-thaw technique for more sensitive reactions.[2][3]
-
-
Potential Cause 2: Impurities in Reagents or Solvents.
-
Explanation: Water or other protic impurities can react with the organostannane reagent or interfere with the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous.
-
Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure your organostannane and aryl iodide are pure. If necessary, purify your starting materials before use.
-
-
Potential Cause 3: Suboptimal Reaction Temperature.
-
Explanation: While aryl iodides are reactive, some sterically hindered substrates may require heating to facilitate the oxidative addition or reductive elimination steps. Conversely, excessively high temperatures can lead to catalyst decomposition (formation of palladium black) or side reactions.[4]
-
Solution: If you are running the reaction at room temperature, try gradually increasing the temperature in increments (e.g., to 50 °C, then 80 °C) while monitoring the reaction progress by TLC or GC-MS.[2] If you are already at a high temperature and observing catalyst decomposition, consider lowering the temperature.
-
-
Potential Cause 4: Inefficient Ligand.
-
Explanation: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For some substrate combinations, standard ligands like triphenylphosphine (PPh₃) may not be optimal.
-
Solution: Consider switching to a more electron-rich or sterically bulky ligand. For instance, tri(2-furyl)phosphine and triphenylarsine have been shown to cause large rate accelerations in Stille reactions.[5]
-
Issue 2: Homocoupling of the Organostannane Reagent
Question: I am observing a significant amount of a byproduct that corresponds to the dimer of my organostannane. How can I minimize this?
Answer: Homocoupling is a known side reaction in Stille couplings and is often promoted by the presence of oxygen or high catalyst loading.[6]
-
Potential Cause 1: Oxygen in the Reaction Mixture.
-
Explanation: As mentioned before, oxygen can interfere with the catalytic cycle. In the context of homocoupling, it can promote the dimerization of the organostannane.
-
Solution: Rigorous deoxygenation of the reaction setup is the first and most critical step.[2]
-
-
Potential Cause 2: High Instantaneous Concentration of the Organostannane.
-
Explanation: A high concentration of the organostannane can favor the homocoupling pathway.
-
Solution: Instead of adding the organostannane all at once, add it slowly to the reaction mixture over a period of time using a syringe pump. This maintains a low instantaneous concentration and favors the desired cross-coupling reaction.[3]
-
Issue 3: Difficulty in Removing Tin Byproducts
Question: My reaction has gone to completion, but I am struggling to remove the tin byproducts from my crude product.
Answer: The removal of stoichiometric tin byproducts is a notorious challenge in Stille couplings. Several work-up procedures can be employed.
-
Solution 1: Aqueous Potassium Fluoride (KF) Work-up.
-
Explanation: This is the most common method. Fluoride ions have a high affinity for tin and will form insoluble tributyltin fluoride, which can be removed by filtration.
-
Procedure: After the reaction is complete, quench the reaction with a saturated aqueous solution of KF and stir vigorously for at least an hour. The resulting precipitate can then be filtered off, often through a pad of celite.[3]
-
-
Solution 2: Alternative Work-up Procedures.
-
Explanation: If the KF work-up is not effective, other methods can be tried.
-
Procedures:
-
Treatment with DBU/I₂.
-
Chromatography on silica gel impregnated with fluoride.[2]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of setting up and running a Stille reaction with iodinated substrates.
Q1: Which palladium catalyst should I choose for my reaction with an aryl iodide?
A1: Several palladium sources can be used, both Pd(0) and Pd(II) precatalysts.[1]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a common and often effective choice for a wide range of substrates. It is a Pd(0) source, so it does not require an in-situ reduction step.[2]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): This is another common Pd(0) source, which is typically used in conjunction with an added phosphine ligand.[2]
Q2: How important is the choice of solvent?
A2: The solvent is crucial for the success of the reaction. It must be anhydrous and thoroughly degassed.[2] Common choices include:
-
Toluene: A non-polar solvent that is a good choice for many Stille reactions.
-
Tetrahydrofuran (THF): A polar aprotic solvent that is also widely used.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can be beneficial for less reactive substrates, but can sometimes lead to side reactions at high temperatures.[2][7]
Q3: Should I use any additives?
A3: Additives can significantly improve the rate and yield of Stille reactions.
-
Copper(I) Iodide (CuI): The addition of CuI as a co-catalyst can lead to dramatic rate accelerations, sometimes by a factor of >10².[8] The exact mechanism of its action is complex, but it is thought to facilitate the transmetalation step.[8]
-
Lithium Chloride (LiCl): LiCl is often used to enhance the reaction rate. It can help to break up tin aggregates and accelerate the transmetalation step by increasing the polarity of the solvent.[1]
-
Cesium Fluoride (CsF): Fluoride ions can coordinate to the organotin reagent, forming a hypervalent tin species that is more reactive in the transmetalation step.[8]
Q4: What is the general reactivity trend for organic halides in the Stille reaction?
A4: The reactivity of the organic halide is largely dependent on the strength of the carbon-halogen bond. For the oxidative addition step, the reactivity order is: I > Br > OTf >> Cl [1][6] This is why iodinated substrates are often preferred, as they react under milder conditions and generally give higher yields.[1][6]
Experimental Protocol: General Procedure for Stille Coupling of an Aryl Iodide
This protocol provides a starting point for the Stille coupling of an aryl iodide with an organostannane. The conditions may need to be optimized for specific substrates.
Materials:
-
Aryl iodide (1.0 eq)
-
Organostannane (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of inert gas, add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the aryl iodide to the flask.
-
Add the organostannane to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (a good starting point is 80 °C for toluene or 60 °C for THF) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of celite to remove the tin precipitate.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
The Stille Catalytic Cycle
The Stille reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.[2][6]
Caption: The catalytic cycle of the Stille reaction.
Troubleshooting Workflow
When faced with a problematic Stille reaction, a systematic approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting low-yielding Stille reactions.
Parameter Comparison for Stille Reactions with Aryl Iodides
The following table summarizes key reaction parameters and their impact on the outcome of the Stille coupling.
| Parameter | Common Options | Effect on Reaction with Aryl Iodides | Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Generally high reactivity with all common sources due to the facile oxidative addition of the C-I bond.[1][2] | Pd(0) sources are ready to enter the catalytic cycle. Pd(II) sources are often more air-stable but require in-situ reduction. |
| Ligand | PPh₃, AsPh₃, Tri(2-furyl)phosphine, Bulky biarylphosphines | Ligand choice can significantly impact reaction rates and yields. Electron-rich and bulky ligands can accelerate the reaction.[5][8] | For sterically hindered substrates, a bulkier ligand may be necessary to promote reductive elimination. |
| Solvent | Toluene, THF, DMF | Solvent polarity can influence the rate of transmetalation. Anhydrous and degassed conditions are critical.[2] | DMF can be beneficial for less reactive partners but may lead to decomposition at high temperatures.[7] |
| Temperature | Room Temperature to 110 °C | Aryl iodides often react at lower temperatures compared to bromides or chlorides.[9] | Higher temperatures may be needed for challenging substrates but increase the risk of catalyst decomposition.[4] |
| Additives | CuI, LiCl, CsF | Can provide significant rate enhancements and improve yields.[1][8] | The choice of additive can be substrate-dependent and may require screening. |
Concluding Remarks
The Stille reaction is a cornerstone of modern synthetic chemistry, and the use of iodinated substrates offers a highly efficient route to a vast array of coupled products. By understanding the underlying mechanism and the key parameters that govern the reaction, researchers can effectively troubleshoot and optimize their experimental conditions. This guide provides a framework for addressing common challenges and making informed decisions to ensure the successful application of the Stille reaction in your research and development endeavors.
References
- Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004, 43, 4704-4734. [Link]
- Stille Coupling. OpenOChem Learn. [Link]
- Stille Coupling. Chemistry LibreTexts. 2023. [Link]
- Stille reaction. Wikipedia. [Link]
- The Stille Reaction. Chem 115 Myers. [Link]
- Perez-Temprano, M. H.; Gallego, A. M.; Casares, J. A.; Espinet, P. Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics2011, 30, 611-617. [Link]
- Farina, V.; Krishnan, B. Large rate accelerations in the stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. J. Am. Chem. Soc.1991, 113, 9585–9595. [Link]
- Stille coupling of aryl iodides with vinylstannanes.
- Atom-Efficient, Palladium-Catalyzed Stille Coupling Reactions of Tetraphenylstannane with Aryl Iodides or Aryl Bromides in Polyethylene Glycol 400 (PEG-400).
- Optimization of the appropriate solvent and temperature.
- Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO₂. MDPI. [Link]
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. chemistry.msu.edu. [Link]
- Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(I)
- Stille Coupling. Organic Chemistry Portal. [Link]
- RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. 2011, 88, 197. [Link]
- Optimization of the iodolactonization step.
- Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization.
- Stille cross-coupling reaction. YouTube. 2020. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
preventing deiodination in reactions with 2-Hydroxy-4-iodobenzoic acid
Introduction: The Challenge of Deiodination
Welcome to the technical support guide for 2-Hydroxy-4-iodobenzoic acid. This versatile building block is crucial in the synthesis of complex molecules for pharmaceutical and materials science applications. However, its use in common cross-coupling reactions is often plagued by a significant side reaction: deiodination, or the premature cleavage of the carbon-iodine bond.
The C-I bond in aryl iodides is the weakest among aryl halides, making it highly reactive but also susceptible to undesired reduction.[1] In this compound, the presence of the electron-donating hydroxyl group further activates the aromatic ring, which can exacerbate this issue under certain conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize deiodination and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why does it happen to my this compound?
A1: Deiodination is a reductive process where the iodine atom on your molecule is replaced by a hydrogen atom, yielding salicylic acid as a byproduct. This occurs because the carbon-iodine bond is relatively weak and can be cleaved under reaction conditions.[1] Key factors that promote this unwanted side reaction include elevated temperatures, the presence of reducing agents (which can be formed in situ), and suboptimal catalyst/ligand combinations that favor the reductive pathway over the desired cross-coupling.[1][2] For phenols specifically, the electron-rich nature of the ring can make them more prone to radical dissociation pathways, especially with heat or light.[1]
Q2: I see my starting material disappearing, but my desired product yield is low, with a significant amount of salicylic acid. Is this deiodination?
A2: Yes, this is the classic sign of a competing deiodination reaction. The palladium catalyst, instead of proceeding through the productive cross-coupling cycle, can enter a side pathway that results in hydrodehalogenation.[3] This consumes your starting material without forming the target molecule. Monitoring your reaction by LC-MS or GC-MS and identifying salicylic acid as a major byproduct confirms that deiodination is the primary issue.
Q3: Can the choice of palladium catalyst influence the rate of deiodination?
A3: Absolutely. The stability and reactivity of the palladium catalyst are critical. Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and, more importantly, the choice of phosphine ligand, dictate the efficiency of the catalytic cycle.[4][5] Modern, bulky, and electron-rich ligands are often designed to promote rapid reductive elimination (the final product-forming step), which helps outcompete the slower, undesired deiodination pathway.[6]
Q4: Is it necessary to protect the hydroxyl or carboxylic acid groups?
A4: While not always mandatory, protecting one or both of these functional groups is a powerful strategy to prevent deiodination and other side reactions.[7] The acidic protons on both the phenol and the carboxylic acid can interfere with many organometallic reagents and bases.[7] Protecting the phenol as an ether or the carboxylic acid as an ester can significantly improve reaction outcomes by preventing these unwanted acid-base reactions and altering the electronic properties of the substrate.[7][8]
Visualizing the Problem: Desired vs. Undesired Pathways
The following diagram illustrates the competing reactions at the core of this issue. Your goal is to favor the "Productive Cross-Coupling" pathway while suppressing the "Deiodination Pathway."
Caption: Competing reaction pathways for this compound.
Troubleshooting Guides for Common Cross-Coupling Reactions
If you are experiencing significant deiodination, consult the specific guide for your reaction type below.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, but it can be sensitive to substrate and condition choice.[9]
Problem: Low yield of the biaryl product with significant formation of salicylic acid.
Potential Causes & Solutions:
-
High Temperature: Elevated temperatures accelerate the rate of catalyst decomposition and reductive deiodination.[1]
-
Solution: Screen lower reaction temperatures. Start at room temperature if using a highly active catalyst, or begin screening at 50-60 °C instead of a default 80-100 °C.
-
-
Inappropriate Base: The base can influence both the transmetalation step and catalyst stability. Strong bases can sometimes promote side reactions.
-
Solution: Switch to a milder base. If you are using a strong base like NaOH or KOH, consider switching to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
-
-
Suboptimal Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Solution: Employ modern, sterically hindered, and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These are known to promote efficient coupling even at lower temperatures.[10]
-
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | > 90 °C | 50 - 80 °C (or RT if possible) | Minimizes thermal decomposition and reductive side reactions.[1] |
| Base | Strong hydroxides (NaOH, KOH) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder bases are often sufficient and can reduce side reactions. |
| Catalyst/Ligand | Pd(PPh₃)₄ alone | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) | Modern ligands accelerate the desired coupling, outcompeting deiodination.[10] |
| Solvent | Anhydrous, degassed solvents (e.g., Toluene, Dioxane, DMF) | Anhydrous, degassed solvents | Oxygen can degrade the catalyst; water can interfere with the boronic acid. |
Guide 2: Sonogashira Coupling
The Sonogashira coupling is a powerful tool for creating C(sp²)-C(sp) bonds, but the standard conditions can be problematic.[11][12][13]
Problem: Deiodination of the starting material and/or significant alkyne homo-coupling (Glaser coupling).
Potential Causes & Solutions:
-
Copper Co-catalyst: The copper(I) salt (typically CuI) is a primary culprit in promoting the oxidative homo-coupling of the terminal alkyne, which forms a butadiyne byproduct.[14] This side reaction can also create conditions that favor deiodination.
-
Presence of Oxygen: Oxygen is a known promoter of Glaser coupling.[14]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use properly degassed solvents by employing freeze-pump-thaw cycles or by sparging with an inert gas.
-
-
Base Choice: The amine base is crucial for both the palladium and (if present) copper cycles.[13]
-
Solution: For standard Sonogashira, triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. For copper-free variants, stronger, less-hindered bases like piperidine may be more effective.
-
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a starting point and may require optimization for your specific alkyne.
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like PPh₃ (4 mol%) or a more advanced ligand if needed.
-
Add an anhydrous, degassed solvent such as THF or DMF.
-
Add the terminal alkyne (1.1 - 1.5 equiv).
-
Add the amine base, for example, triethylamine (3.0 equiv).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C), monitoring progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup.
Guide 3: Buchwald-Hartwig Amination
Forming a C-N bond using Buchwald-Hartwig amination is a cornerstone of modern synthesis, but it requires a carefully selected catalyst system.[3][6]
Problem: Deiodination competes with the desired C-N bond formation, leading to low yields of the aminated product.
Potential Causes & Solutions:
-
Outdated Catalyst System: First-generation catalysts are often not active enough to couple challenging substrates and can lead to side reactions.
-
Solution: Use a modern, well-defined catalyst system. This typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a specialized, bulky, electron-rich biarylphosphine ligand such as X-Phos, BrettPhos, or Josiphos.[4] These ligands are designed to accelerate the rate-limiting reductive elimination step.[3]
-
-
Incorrect Base: The choice of base is critical and depends on the pKa of the amine coupling partner. A base that is too weak will not effectively deprotonate the amine-palladium complex, while one that is too strong can cause catalyst degradation or other side reactions.
-
Solution: For most primary and secondary amines, sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective. For less basic amines, a stronger base like lithium hexamethyldisilazide (LiHMDS) might be necessary. Weaker bases like Cs₂CO₃ are sometimes used for more sensitive substrates.
-
Proactive Strategy: The Power of Protecting Groups
Instead of troubleshooting a failing reaction, a proactive approach is often more efficient. By temporarily masking the reactive hydroxyl and carboxylic acid groups, you can often circumvent the problem of deiodination entirely.[7][15]
Sources
- 1. reddit.com [reddit.com]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Stability of 2-Hydroxy-4-iodobenzoic Acid in Solution
Welcome to the technical support center for 2-Hydroxy-4-iodobenzoic acid (also known as 4-Iodosalicylic acid). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere such as nitrogen.[1] The product is known to be sensitive to light and moisture.[2]
| Storage Condition | Expected Stability | Recommendation |
| -20°C to 4°C (dark, dry) | >12 months | Highly Recommended for long-term storage. |
| Room Temperature (dark, dry) | Limited stability | Not recommended for long-term storage. |
| Exposed to light/moisture | Prone to degradation | Avoid these conditions. |
How should I prepare and store stock solutions of this compound?
The choice of solvent and storage conditions is critical for maintaining the stability of this compound in solution.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions. For aqueous experiments, it is advisable to prepare fresh solutions or use appropriate buffer systems. The compound has limited solubility in water.
-
Stock Solution Storage: For long-term storage of DMSO stock solutions, it is highly recommended to store them at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[1] For shorter periods, storage at -20°C is acceptable.[1] Be aware that DMSO freezes at approximately 18.5°C; ensure the solution is completely thawed and gently vortexed to ensure homogeneity before use.[1]
| Storage Condition (DMSO Stock) | Duration | Expected Purity | Recommendation |
| -80°C (single-use aliquots) | 6 months | >98% | Recommended for long-term storage.[1] |
| -20°C (single-use aliquots) | 3 months | >97% | Acceptable for shorter-term storage.[1] |
| -20°C (multiple freeze-thaw cycles) | 1 month | ~95% | Degradation accelerated by freeze-thaw cycles.[1] |
| 4°C | 1 week | ~90% | Not recommended for storage.[1] |
What are the likely degradation pathways for this compound in solution?
Based on the structure of this compound and literature on similar compounds, the primary degradation pathways are likely to be deiodination, decarboxylation, and oxidation.
-
Deiodination: The carbon-iodine bond can be susceptible to cleavage, particularly under photolytic (light-induced) or thermal stress, leading to the formation of 2-hydroxybenzoic acid (salicylic acid).[3] Reductive environments can also promote deiodination.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide, resulting in the formation of 4-iodophenol.
-
Oxidation: The aromatic ring is susceptible to oxidation, especially in the presence of oxidizing agents or under certain photolytic conditions. This can lead to the introduction of additional hydroxyl groups on the aromatic ring.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem: I am observing a loss of compound activity or a decrease in concentration in my stored solutions.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | - Ensure stock solutions (especially in DMSO) are stored at -80°C for long-term stability.[1]- Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[1]- Protect solutions from light by using amber vials or wrapping vials in foil. |
| Hydrolysis | - If working in aqueous solutions, prepare them fresh daily.- For pH-sensitive experiments, use a suitable buffer system to maintain a stable pH. The stability of benzoic acid derivatives can be pH-dependent.[5] |
| Oxidation | - Degas solvents to remove dissolved oxygen, especially for long-term experiments at room temperature.- Avoid sources of peroxide contaminants in solvents like THF or ethers. |
| Adsorption to Container | - For very dilute solutions, consider using low-adsorption plasticware or silanized glass vials. |
Problem: I see extra peaks in my chromatogram (e.g., HPLC, LC-MS) when analyzing my this compound sample.
| Possible Cause | Troubleshooting Steps |
| Degradation | - Identify the potential degradation products based on the expected pathways (deiodination, decarboxylation, oxidation).- Compare the retention times of your unknown peaks with standards of potential degradants (e.g., salicylic acid, 4-iodophenol) if available.- Use mass spectrometry (MS) to determine the molecular weights of the unknown peaks to help identify them. |
| Solvent-Related Issues | - Inject a blank (solvent only) to ensure the extra peaks are not from the solvent or mobile phase.- Be aware that certain mobile phase additives, like formic acid, can induce in-source deiodination in mass spectrometry.[6] |
| Contamination | - Ensure all glassware and equipment are scrupulously clean.- Filter your solutions before injection to remove any particulate matter. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[2][6][7]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water and a suitable organic solvent (e.g., methanol or acetonitrile)
-
HPLC system with a UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize with 0.1 M NaOH, and dilute to the final concentration with mobile phase.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. At each time point, take an aliquot, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C) in a controlled oven.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light). A control sample should be wrapped in foil to protect it from light.
-
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound.[7]
Protocol 2: General Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can separate the parent this compound from its potential degradation products.[5][8][9][10]
Instrumentation and Conditions (Example):
-
HPLC System: A system with a gradient pump, autosampler, column oven, and PDA or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV scan, likely around 230-300 nm). A PDA detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Optimization: Adjust the gradient, mobile phase composition, and pH to achieve good separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Specificity: Demonstrate that the method can resolve the parent compound from its degradants by analyzing the samples from the forced degradation study.
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[8]
References
- Forced Degradation Studies. SciSpace. Published December 14, 2016.
- H 2 O 2 -induced oxidative injury was inhibited by 4-OI in osteoblasts. ResearchGate.
- Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed. Published November 15, 2013.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Published November 30, 2022.
- The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.
- Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. SLAS Discovery.
- Iodination of salicylic acid improves its binding to transthyretin. PubMed.
- The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate.
- Iodination of salicylic acid improves its binding to transthyretin. ResearchGate.
- Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. ResearchGate.
- Stability Indicating HPLC Method Development and Validation. SciSpace.
- A kind of salicylic acid-iodine complex compound, preparation method and application. Google Patents.
- [Inductive effects of enzymes of salicylic acid derivatives]. PubMed.
- Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
- Studies on repository compound stability in DMSO under various conditions. PubMed.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. PubChem.
- Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate.
- What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate.
- This compound. Wikidata.
- Stability indicating study by using different analytical techniques. IJSDR.
- A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences.
- Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. NIH.
- A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. YCMOU.
- The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. NIH.
- Hypervalent Iodine in Carbon-Carbon Bond-Forming Reactions. University of Illinois Urbana-Champaign. Published October 17, 2005.
- Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. PubMed.
- 2-Iodobenzoic acid. Wikipedia.
- ANALYTICAL METHODS. NIH.
- Simple Methods to Analyse Compounds Using Flame Ionization Detectors. Omicsonline.
- Influence of salicylic acid on H2O2 production, oxidative stress, and H2O2-metabolizing enzymes. Salicylic acid-mediated oxidative damage requires H2O2. ResearchGate.
- H 2 O 2 Release Assay. NIH.
- Effects of Hydrogen Peroxide-Induced Oxidative Stress on Intestinal Morphology, Redox Status, and Related Molecules in Squabs. MDPI.
- Exogenous salicylic acid and hydrogen peroxide attenuate drought stress in rice. Czech Journal of Genetics and Plant Breeding. Published January 8, 2020.
- The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science. Published October 29, 2024.
- [About incompatibilities; On reactions of iodine with phenols in aqueous solution]. PubMed.
- 5-Iodosalicylic acid. NIH.
- This compound. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. ycmou.ac.in [ycmou.ac.in]
Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Iodosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice and frequently asked questions for the catalyst selection in cross-coupling reactions involving 4-iodosalicylic acid. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to guide your decision-making process.
Troubleshooting Guide: Common Issues and Solutions
Here we address common problems encountered during the cross-coupling of 4-iodosalicylic acid, offering step-by-step solutions and the rationale behind them.
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge. The root cause can often be traced back to catalyst deactivation, poor substrate solubility, or an inappropriate choice of reaction conditions.
Possible Causes & Step-by-Step Solutions:
-
Cause A: Catalyst Deactivation. The carboxylic acid and phenolic hydroxyl groups of 4-iodosalicylic acid can interact with the palladium catalyst, leading to deactivation.
-
Solution 1: In-situ Protection/Excess Base. The free carboxylic acid can interfere with the catalytic cycle. [1]Using a sufficient excess of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is crucial. The base neutralizes the acidic protons, forming the carboxylate and phenoxide salts, which are generally more soluble and less likely to poison the catalyst. Typically, 2-3 equivalents of base are recommended. [1] * Solution 2: Ligand Selection. Electron-rich and sterically bulky phosphine ligands can protect the palladium center and promote the desired catalytic cycle. [2][3]Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often effective in mitigating catalyst deactivation. [4] * Solution 3: Pre-catalyst Choice. Using well-defined, air- and moisture-stable pre-catalysts, such as the G2 or G3 palladacycles from Buchwald, can ensure a consistent concentration of the active Pd(0) species. [4]
-
-
Cause B: Poor Solubility. 4-Iodosalicylic acid and its salts may have limited solubility in common organic solvents, hindering the reaction. [1][5] * Solution 1: Solvent System Optimization. A mixture of a polar aprotic solvent (e.g., dioxane, THF, DMF) and water is often effective for Suzuki couplings to dissolve the boronic acid and the inorganic base. [1][5]For other coupling reactions, consider high-boiling point polar aprotic solvents.
-
Solution 2: Phase-Transfer Catalyst. In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the reactants between the aqueous and organic phases.
-
-
Cause C: Inappropriate Reaction Temperature. The reaction may not have sufficient energy to overcome the activation barrier, or conversely, the temperature may be too high, leading to decomposition.
-
Solution: Systematic Temperature Screening. Start with a moderate temperature (e.g., 80 °C) and incrementally increase it. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that balances reaction rate and stability of reactants and products.
-
Issue 2: Decarboxylation of the Starting Material
A significant side reaction can be the loss of the carboxylic acid group, especially at elevated temperatures. [6][7][8] Possible Causes & Step-by-Step Solutions:
-
Cause A: High Reaction Temperature. The salicylic acid moiety is prone to decarboxylation under harsh thermal conditions. [6] * Solution 1: Lower Reaction Temperature. If possible, screen for more active catalyst systems that allow the reaction to proceed at a lower temperature. This often involves using more sophisticated ligands.
-
Cause B: Choice of Base. Certain strong bases can promote decarboxylation.
-
Solution: Base Screening. Test milder bases. For instance, if a strong base like an alkoxide is causing issues, switching to a carbonate or phosphate base might be beneficial.
-
Issue 3: Competing Halogen Reactivity (for polyhalogenated substrates)
When working with substrates containing other halogen atoms (e.g., bromine or chlorine) in addition to iodine, selective coupling at the iodo-position is crucial.
Possible Causes & Step-by-Step Solutions:
-
Cause: Relative Reactivity of C-X Bonds. The reactivity order for oxidative addition to Pd(0) is generally C-I > C-Br > C-Cl. [11] * Solution 1: Mild Reaction Conditions. By using milder temperatures and a less reactive catalyst system, it is often possible to achieve selective coupling at the more reactive C-I bond. [11] * Solution 2: Ligand Control. The choice of ligand can influence the selectivity of the oxidative addition step. Less electron-donating ligands may favor reaction at the more reactive C-I bond.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for 4-iodosalicylic acid?
The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters. [4][12][13]This is a robust and versatile choice for this substrate.
-
Heck Coupling: Used for forming C-C bonds with alkenes. [14][15][16]* Sonogashira Coupling: Suitable for creating C-C bonds with terminal alkynes. [17][18][19]* Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with amines. [20][21][22][23][24][25] Q2: What is the best general-purpose palladium catalyst to start with?
A good starting point for screening is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst like Pd(PPh₃)₄, paired with a suitable ligand. For more challenging couplings, using a palladacycle pre-catalyst like XPhos-Pd-G3 is recommended due to its high activity and stability. [4] Q3: How do I choose the right ligand?
The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
-
For Suzuki-Miyaura: Bulky, electron-rich phosphine ligands like SPhos and XPhos are excellent choices as they promote high reaction efficiency. [4]* For Buchwald-Hartwig Amination: Biarylphosphine ligands such as Xantphos or those developed by Buchwald and Hartwig are generally very effective. [26]* For Heck and Sonogashira: Triphenylphosphine (PPh₃) is a classic choice, but more specialized ligands may be required for difficult substrates.
Q4: Can I run the reaction without a ligand?
While some "ligand-free" conditions have been reported, they often rely on the solvent or other species in the reaction mixture to act as weak ligands. [17]For a substrate like 4-iodosalicylic acid with potentially coordinating functional groups, using a well-defined ligand is highly recommended to achieve reproducible and high yields.
Q5: What are the key considerations for base selection?
The base is crucial for several reasons: it neutralizes the acidic protons of the salicylic acid, it activates the coupling partner in Suzuki reactions, and it participates in the regeneration of the active catalyst. [13]* Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is often more effective but also more expensive.
-
The strength of the base can influence the reaction rate and side reactions. A screening of different bases is often beneficial.
-
Ensure at least 2 equivalents of base are used to account for both the carboxylic acid and the phenolic hydroxyl group.
Experimental Protocols & Data
General Protocol for a Suzuki-Miyaura Coupling of 4-Iodosalicylic Acid
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-iodosalicylic acid (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Catalyst System Comparison for Suzuki Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Moderate |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 6 | High |
| XPhos Pd G3 (2 mol%) | K₃PO₄ | THF/H₂O | 80 | 4 | Excellent |
Note: Yields are generalized and will vary depending on the specific boronic acid used.
Visualizations
Decision Workflow for Catalyst Selection
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.Organic Letters.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.Benchchem.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.University of Windsor.
- (A) Cross-coupling of carboxylic acid derivatives. (B) The first...
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.Catalysis Science & Technology (RSC Publishing).
- Application Notes and Protocols for Heck Coupling Reactions Involving 4-Iodobenzyl Alcohol.Benchchem.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Buchwald–Hartwig amin
- Decarboxyl
- Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Form
- How can I solve my problem with Suzuki coupling?
- Sonogashira coupling.Wikipedia.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.Benchchem.
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Problems with Suzuki coupling.Reddit.
- Carboxylic acid and Cross Coupling reactions.Reddit.
- Advancements in double decarboxylative coupling reactions of carboxylic acids.RSC Publishing.
- Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis.Macmillan Group - Princeton University.
- Suzuki Coupling.Organic Chemistry Portal.
- Diagnosing issues with a failed Suzuki coupling?Reddit.
- Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using...
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Sonogashira Coupling.Organic Chemistry Portal.
- Heck reaction.Wikipedia.
- Buchwald-Hartwig Amin
- Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls.
- Heck Reaction—St
- Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds.RSC Publishing.
- Help needed with unreproducible Suzuki coupling.Reddit.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.MDPI.
- Heck Reaction.Organic Chemistry Portal.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- What's the problem of Suzuki-Miyuara coupling reaction conditions?
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.ThalesNano.
- From Established to Emerging: Evolution of Cross-Coupling Reactions.The Journal of Organic Chemistry.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.Chemical.AI.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.PubMed.
- Sonogashira Coupling.Chemistry LibreTexts.
- Cross-Coupling Chemistry.University of Rochester.
- Sonogashira coupling of 4'‐iodoacetophenone and substituted alkynes catalyzed by tri‐palladium complex 1.[a].
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
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Technical Support Center: Synthesis of 2-Hydroxy-4-iodobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Hydroxy-4-iodobenzoic acid (also known as 4-iodosalicylic acid). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and purification of this important intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure you can troubleshoot effectively and achieve high-purity material.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and reliable method is the direct electrophilic iodination of salicylic acid (2-hydroxybenzoic acid). This reaction leverages the strong activating and ortho-, para-directing effect of the hydroxyl group on the aromatic ring. The substitution occurs predominantly at the para-position due to reduced steric hindrance compared to the ortho-positions. A common and effective iodinating agent is iodine monochloride (ICl) in a suitable solvent like glacial acetic acid.[1][2]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
The formation of several byproducts is a common challenge in this synthesis. The primary impurities you are likely observing are:
-
Unreacted Salicylic Acid: Incomplete reaction is a frequent cause of contamination.
-
Isomeric Byproducts: Due to the directing effects of the hydroxyl group, small amounts of ortho-substituted isomers, namely 2-Hydroxy-3-iodobenzoic acid and 2-Hydroxy-5-iodobenzoic acid , can form.
-
Di-substituted Product: Over-iodination can lead to the formation of 2-Hydroxy-3,5-diiodobenzoic acid .[3]
-
Residual Iodine: A purple or brown hue in your crude product often indicates the presence of leftover iodine from the reaction.
The diagram below illustrates the formation of the desired product and the key impurities from the starting material, salicylic acid.
Caption: Troubleshooting workflow for low reaction yield.
Product Purity Issues
Q4: My final product is off-white/brown and has a broad melting point range. How do I purify it effectively?
An off-white or brown color typically indicates the presence of residual iodine, while a broad melting point suggests a mixture of isomers or unreacted starting material. A multi-step purification protocol is recommended.
Step 1: Removal of Residual Iodine Before recrystallization, wash the crude product with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). [4]These reducing agents will convert the colored iodine (I₂) to colorless iodide (I⁻), which can be washed away with water.
Step 2: Recrystallization Recrystallization is a powerful technique for removing isomeric impurities and unreacted starting material. [5]The choice of solvent is critical. A mixed solvent system of acetone and water or ethanol and water is often effective. The goal is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution upon cooling.
Impurity Profile and Melting Points
| Compound | Typical Melting Point (°C) | Notes |
| This compound | 229-234 °C | Desired Product |
| Salicylic Acid | 158-161 °C | Starting Material |
| 2-Hydroxy-3,5-diiodobenzoic acid | 235-236 °C [1] | Di-substituted Impurity |
| 2-Hydroxy-5-iodobenzoic acid | 198-200 °C | Isomeric Impurity |
Q5: HPLC analysis shows a significant peak corresponding to an isomer. How can I improve the regioselectivity of the reaction?
While the para-product is favored, the formation of ortho-isomers can be minimized by controlling the reaction conditions.
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the thermodynamically more stable para-product.
-
Choice of Iodinating Agent: More aggressive iodinating agents may lead to lower selectivity. [6]Consider using a milder system, such as generating the electrophilic iodine species in situ from sodium iodide and an oxidizing agent like sodium hypochlorite. [7][8]This allows for more controlled iodination.
Experimental Protocols
Protocol 1: Synthesis of this compound using Iodine Monochloride
This protocol is adapted from established methods for the iodination of activated aromatic rings. [1]
-
Reaction Setup: In a fume hood, dissolve salicylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Iodinating Agent: Prepare a solution of iodine monochloride (1.05 eq) in glacial acetic acid. Add this solution dropwise to the salicylic acid solution at room temperature over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker of cold water. A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water.
-
Iodine Removal: Wash the crude solid with a 5% aqueous solution of sodium thiosulfate until the filtrate is colorless, then wash again with water.
-
Drying: Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization (Acetone/Water)
-
Dissolution: Place the crude, dried this compound in an Erlenmeyer flask. Add the minimum amount of hot acetone required to fully dissolve the solid.
-
Precipitation: While the solution is still hot, slowly add hot water dropwise with swirling until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot acetone until the solution is clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. [9]4. Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone/water mixture, and dry under vacuum.
Protocol 3: HPLC Method for Purity Analysis
This method provides a robust baseline for analyzing the purity of this compound and separating it from common impurities. [10][11]
| Parameter | Method Details |
|---|---|
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
References
- Edubirdie. (n.d.).
- Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Org. Syn. Coll. Vol. 2, 196. [Link]
- Studylib. (n.d.).
- Google Patents. (2017).
- Arkat USA. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC 2006 (i) 104-108. [Link]
- IUCr Journals. (2024).
- National Institutes of Health. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. [Link]
- Chegg.com. (2020).
- ResearchGate. (2006).
- CORE. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. [Link]
- University of Rochester. (n.d.).
- ResearchGate. (n.d.). 2-Hydroxy-3,5-diiodobenzoic Acid. [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. [Link]
- YouTube. (2007).
- Google Patents. (2014). CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid.
- ACS Publications. (2022).
- MDPI. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
- Quick Company. (n.d.). "Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid". [Link]
- PubMed. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. [Link]
- ResearchGate. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]
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- 11. ptfarm.pl [ptfarm.pl]
Technical Support Center: Solvent Effects on the Reactivity of 4-Iodosalicylic Acid
Welcome to the technical support center for 4-Iodosalicylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in reactions involving this versatile building block. The interplay between the three key functional groups—the carboxylic acid, the phenolic hydroxyl, and the iodo group—is highly sensitive to the reaction medium. Understanding and controlling these solvent effects is paramount for achieving desired reactivity, selectivity, and yield. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational principles governing the behavior of 4-Iodosalicylic acid in various solvents.
Q1: How does the structure of 4-Iodosalicylic acid influence its solubility?
A1: The solubility of 4-Iodosalicylic acid is a balance of competing factors from its functional groups. The carboxylic acid and phenolic hydroxyl groups can form hydrogen bonds, favoring solubility in polar, protic solvents.[1][2] However, the iodinated benzene ring is large and lipophilic, which enhances solubility in less polar organic solvents. The iodine atom, in particular, increases the molecule's overall molecular weight and van der Waals surface area, generally reducing its solubility in highly polar solvents like water compared to unsubstituted salicylic acid.[3][4]
Q2: What is the practical difference between using a polar protic vs. a polar aprotic solvent in my reaction?
A2: This is one of the most critical considerations.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds. They are excellent at stabilizing both cations and anions.[5] However, their ability to form strong hydrogen bonds can create a "solvent cage" around anionic nucleophiles, effectively deactivating them and slowing down reactions like SN2 or SNAr.[6] They are often favored for reactions that generate ionic intermediates, such as in an SN1 pathway.[5][7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF) possess large dipole moments but lack O-H or N-H bonds.[6][8] They are excellent at solvating cations but poorly solvate anions.[6] This leaves the anion "naked" and highly reactive, making these solvents the preferred choice for many nucleophilic substitution reactions.[6][9]
Q3: Will the solvent affect the acidity of the carboxylic acid and phenolic protons?
A3: Yes, significantly. In polar protic solvents, the solvent molecules can hydrogen-bond with the carboxylate and phenolate conjugate bases, stabilizing them and thus increasing the acidity (lowering the pKa) of the parent functional groups. In contrast, aprotic solvents are less effective at stabilizing these anions, which can make the protons appear less acidic. This can influence the choice and stoichiometry of the base required for deprotonation. A computational study on salicylic acid showed that its electronic properties, which relate to acidity, have a direct relationship with solvent polarity.[1]
Troubleshooting Guides: Common Experimental Issues
This section is formatted to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Poor Yield or Slow Rate in Nucleophilic Aromatic Substitution (SNAr)
You are attempting to displace the iodo group with a nucleophile (e.g., an amine, alkoxide, or thiol) and are observing little to no product formation.
| Potential Cause | Troubleshooting & Optimization |
| Poor Solubility of Reactants | 4-Iodosalicylic acid or your nucleophile may not be sufficiently soluble. Consider switching to a more polar aprotic solvent like DMF or DMSO, which are excellent for dissolving a wide range of organic and inorganic reagents.[10] |
| Nucleophile Deactivation (Wrong Solvent Type) | If you are using a polar protic solvent (e.g., ethanol), it is likely forming a hydrogen-bond "cage" around your anionic nucleophile, severely reducing its reactivity.[11][6] Solution: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. This will leave the nucleophile unsolvated and highly reactive.[6] |
| Insufficient Stabilization of Meisenheimer Complex | The SNAr mechanism proceeds through a negatively charged intermediate (Meisenheimer complex). Polar solvents are required to stabilize this charge. Nonpolar solvents like toluene or hexane will almost completely inhibit the reaction. |
Issue 2: Low Conversion in Carboxylic Acid Esterification or Amidation
You are trying to form an ester or amide from the carboxylic acid moiety, but the reaction stalls or gives low yields.
| Potential Cause | Troubleshooting & Optimization |
| Competitive Reaction from Solvent | If using an alcohol as the solvent in an amide coupling reaction, the solvent can compete with your amine nucleophile, leading to ester formation as a major side product. Solution: Use an inert, non-nucleophilic solvent such as DCM, THF, or DMF. |
| Poor Solubility of Coupling Reagents | Common coupling reagents (e.g., EDC, HATU) and their byproducts must be soluble. DMF is often a good choice as it dissolves most reagents and the starting material. For cleaner workups, acetonitrile or ethyl acetate can be considered if solubility permits. |
| Water Contamination | Trace amounts of water can hydrolyze activated intermediates or quench reagents. Ensure you are using anhydrous solvents, especially for moisture-sensitive coupling reactions.[12] |
Issue 3: Side Reactions or No Reaction at the Phenolic Hydroxyl
You are attempting a Williamson ether synthesis (or similar reaction) on the phenolic -OH group.
| Potential Cause | Troubleshooting & Optimization |
| Incorrect Base/Solvent Combination | The strength of your base is modulated by the solvent. A strong base like NaH requires an inert aprotic solvent (e.g., THF, DMF). Using a protic solvent would lead to a violent reaction as the base deprotonates the solvent itself. For weaker bases like K₂CO₃, polar aprotic solvents like acetone or acetonitrile are standard choices as they promote the SN2 reaction. |
| Ambident Nucleophile Reactivity | The deprotonated 4-iodosalicylate is an ambident nucleophile (phenoxide and carboxylate). While the phenoxide is generally more nucleophilic, solvent choice can influence selectivity. Polar aprotic solvents enhance the nucleophilicity of the phenoxide for the desired O-alkylation. |
| Precipitation of the Phenoxide Salt | The sodium or potassium salt of 4-Iodosalicylic acid may precipitate out of less polar solvents (e.g., acetone, acetonitrile), effectively halting the reaction. If this occurs, switch to a more polar solvent like DMF or DMSO that can better solvate the ionic intermediate. |
Data Presentation & Solvent Selection
Table 1: Solubility of Salicylic Acid in Common Solvents at ~298 K
Note: While this data is for salicylic acid, it serves as an excellent starting point. The iodo-substituent on 4-Iodosalicylic acid will generally decrease solubility in highly polar solvents (water) and increase it in solvents of intermediate to low polarity (DCM, Toluene).
| Solvent | Classification | Solubility ( g/100 mL) | Reference |
| Water | Polar Protic | ~0.22 | [2][13] |
| Methanol | Polar Protic | ~39.5 | [14] |
| Ethanol | Polar Protic | ~27.6 | [14] |
| Acetone | Polar Aprotic | ~39.8 | [4] |
| Ethyl Acetate | Polar Aprotic | ~19.3 | [4] |
| Acetonitrile | Polar Aprotic | ~12.2 | [4] |
| Dichloromethane | "Borderline" Aprotic | Low | N/A |
| Toluene | Nonpolar | Very Low | [14] |
Table 2: Properties of Recommended Solvents
| Solvent | Dielectric Constant (ε) | Type | Boiling Point (°C) | Key Considerations |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | Excellent dissolving power, but high boiling point can make removal difficult. Can decompose to form dimethylamine. |
| Dimethyl Sulfoxide (DMSO) | 47.0 | Polar Aprotic | 189 | Highly polar, excellent solvent. Can be difficult to remove and may participate in oxidative side reactions. |
| Acetonitrile | 36.6 | Polar Aprotic | 82 | Good polarity, relatively low boiling point for easy removal. Less solvating power than DMF/DMSO. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | 66 | Lower polarity, good for reactions with organometallics or strong bases like NaH. Can form peroxides. |
| Ethanol | 24.5 | Polar Protic | 78 | Can act as a nucleophile. Good for dissolving starting material but often deactivates other nucleophiles. |
Experimental Protocols & Workflows
Diagram 1: Solvent Selection Workflow for 4-Iodosalicylic Acid Reactions
This decision tree provides a logical path for selecting an appropriate starting solvent for your experiment.
Caption: A decision-making flowchart for initial solvent selection.
Diagram 2: Visualization of Nucleophile Solvation
This diagram illustrates why polar aprotic solvents enhance nucleophilicity.
Caption: Solvation of an anion in protic vs. aprotic media.
Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for displacing the iodo group.
-
Glassware and Atmosphere: Ensure all glassware is thoroughly dried.[12] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with oxygen or moisture.
-
Solvent Selection: Choose an appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Charging the Flask: To a round-bottom flask equipped with a magnetic stir bar, add 4-Iodosalicylic acid (1.0 eq).
-
Addition of Base and Nucleophile: Add a suitable non-nucleophilic base (e.g., K₂CO₃, 2-3 eq) to deprotonate the acidic protons, which is often required. Add the amine nucleophile (1.1-1.5 eq).
-
Solvent Addition: Add the chosen anhydrous solvent to achieve a typical concentration of 0.1-0.5 M.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C). The optimal temperature will depend on the nucleophilicity of the amine and may require screening.
-
Monitoring the Reaction: Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.[12]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with dilute HCl to protonate the carboxylic acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude material by column chromatography or recrystallization.
References
- Computational intelligence investigations on evaluation of salicylic acid solubility in various solvents at different temperatures. (2025).
- Computational intelligence investigations on evaluation of salicylic acid solubility in various solvents at different temper
- How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Advanced analysis on the correlation of salicylic acid solubility to solvent composition, temperature and pressure via machine learning approach. (2025). PMC.
- Computational intelligence investigations on evaluation of salicylic acid solubility in various solvents at different temper
- Technical Support Center: Solvent Effects on the Reactivity of 4-Iodobenzyl Alcohol. (n.d.). Benchchem.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Theoretical study on the molecular electronic properties of salicylic acid derivatives as anti-inflammatory drugs. (2025).
- Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
- Protic vs Aprotic Solvents. (2019). Chemistry LibreTexts.
- Polar aprotic, polar protic and non polar solvents? (2019). Reddit.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
- polar protic and aprotic solvents. (2024). Tenger Chemical.
- Influence of solvent polarity on reaction rate. (n.d.).
- Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts.
- Organic Solvent Solubility D
- Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolven. (n.d.). [Source not further specified].
- Ab-initio Estimation of Solvation Effect, Thermodynamic and Spectroscopic analysis of Salicylic Acid. (2025). MW Journal of Science.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020).
- Solubility of salicylic acid in pure alcohols at different temperatures. (2025).
- Solubility of Salicylic Acid in Some (Ethanol + Water) Mixtures at Different Temperatures: Determination, Correlation, Thermodynamics and Preferential Solvation. (2023).
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Issues in Iodinated Compound Synthesis
Welcome to the technical support center for iodinated compound synthesis. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered during your experiments. This resource is structured in a question-and-answer format to directly address specific issues, explaining the underlying causality and offering robust troubleshooting strategies.
Part 1: Reagent-Related Issues
The stability and handling of iodinating reagents are critical for the success and reproducibility of your synthesis. Here, we address common problems associated with some of the most frequently used reagents.
FAQ 1.1: My N-Iodosuccinimide (NIS) is discolored. Can I still use it? What are the proper storage and handling procedures?
Answer:
Discoloration of N-Iodosuccinimide (NIS), typically a white to off-white crystalline solid, to a yellow or brown hue is a sign of decomposition.[1][2] The primary decomposition product is molecular iodine (I₂), which is responsible for the color change.[1] Using discolored NIS can lead to inconsistent reaction outcomes, lower yields, and the introduction of impurities.
Causality of Decomposition:
-
Light, Heat, and Moisture Sensitivity: NIS is sensitive to light, heat, and moisture, which accelerate its decomposition.[1][2]
-
Thermal Decomposition: At elevated temperatures, especially near its melting point (around 200-206 °C with decomposition), NIS breaks down to form molecular iodine, succinimide, and oxides of carbon.[1][2][3]
-
Hydrolysis: In the presence of moisture, NIS can hydrolyze, leading to the formation of succinimide and hypoiodous acid, which can further decompose.
Troubleshooting and Best Practices:
-
Purity Check: For critical applications, it is advisable to use fresh, pure NIS. The purity of discolored NIS can be checked by determining its melting point, which should be sharp and within the reported range (with decomposition).[4]
-
Recrystallization: If you must use discolored NIS, it can be purified by recrystallization from a solvent mixture like dioxane and carbon tetrachloride.[4] However, given its reactivity, purchasing fresh reagent is often more practical.
-
Proper Storage: To ensure optimal stability and shelf-life, store NIS in a cool, dry, and dark environment, preferably under an inert atmosphere like nitrogen or argon.[1][5] Refrigeration (2–8 °C) is recommended for long-term storage.[2]
-
Handling: Handle NIS in a well-ventilated area, avoiding exposure to light.[4] Use it promptly after weighing and ensure that the container is tightly sealed after use to prevent moisture ingress.
FAQ 1.2: I'm observing inconsistent results with Iodine Monochloride (ICl). How can I ensure its activity and handle it safely?
Answer:
Iodine monochloride (ICl) is a highly effective and reactive iodinating agent. However, its reactivity also makes it susceptible to degradation and requires careful handling, which can be a source of inconsistency in experimental results.
Causality of Inconsistent Activity and Safety Concerns:
-
Moisture Sensitivity: ICl reacts with water and steam to produce toxic and corrosive gases and fumes.[6] This reaction not only poses a safety hazard but also consumes the active reagent, leading to lower-than-expected reactivity.
-
Incompatibilities: ICl reacts violently or explosively with a range of substances including organic matter, metals like aluminum and potassium, and strong bases.[6] Contamination with these materials will degrade the reagent and can be dangerous.
-
Thermal and Light Sensitivity: ICl is sensitive to heat and light, which can cause it to decompose.[7][8]
Troubleshooting and Best Practices:
-
Proper Storage: Store ICl in tightly closed containers in a cool, well-ventilated area, away from water, steam, and direct sunlight.[6][7][8][9] It is often recommended to handle and store ICl under an inert atmosphere of nitrogen.[6][9]
-
Safe Handling: Always handle ICl in a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10]
-
Dispensing: For precise and safe dispensing, it is best to work with ICl in a dry environment, for instance, in a glove box or under a stream of inert gas. If handling the liquid form, use automated or pump-based transfer systems where possible to minimize exposure.[6]
-
Reaction Setup: Ensure your reaction glassware is scrupulously dry before adding ICl. The reaction should be conducted under an inert atmosphere if the substrate or other reagents are sensitive to moisture or air.
| Parameter | Recommendation for Iodine Monochloride (ICl) | Reference(s) |
| Storage | Cool, dry, well-ventilated, dark, under inert gas | [6][7][8][9] |
| Handling | Chemical fume hood, appropriate PPE | [8][10] |
| Incompatibilities | Organic matter, metals, strong bases, water/steam | [6] |
FAQ 1.3: My iodination reaction with molecular iodine (I₂) is slow and reversible. How can I drive it to completion?
Answer:
Direct iodination with molecular iodine (I₂) is often a slow and reversible process, especially for less reactive substrates like alkanes and some aromatic compounds.[11][12][13] The reversibility is due to the formation of hydrogen iodide (HI) as a byproduct, which is a strong reducing agent and can reduce the iodinated product back to the starting material.[12][13]
Causality of Slow and Reversible Iodination:
-
Low Electrophilicity of I₂: Molecular iodine is the least electrophilic of the common halogens, making its reaction with many organic substrates inherently slow.[13][14]
-
Unfavorable Equilibrium: The formation of the relatively weak C-I bond and the strong reducing agent HI can lead to an unfavorable reaction equilibrium.[11][15]
Troubleshooting and Strategies to Drive the Reaction Forward:
-
Use of an Oxidizing Agent: The most common strategy is to add an oxidizing agent to the reaction mixture. This agent will oxidize the HI byproduct back to I₂, thus shifting the equilibrium towards the products.[12][15][16]
-
Activation of Iodine: The electrophilicity of iodine can be increased by using an activator.
-
Lewis Acids: While less common than for other halogens, Lewis acids can be used to polarize the I-I bond.
-
Silver Salts: Silver salts like Ag₂SO₄ can be used to generate a more potent iodinating species.[17]
-
-
In-situ Generation of a More Reactive Iodinating Species: A mixture of an iodide salt (like NaI or KI) and an oxidizing agent (like NaOCl) can generate a more reactive electrophilic iodine species in situ.[18]
Experimental Protocol: Iodination of an Activated Aromatic Compound using I₂ and an Oxidizing Agent
-
Dissolve the aromatic substrate in a suitable solvent (e.g., acetic acid or an alcohol/water mixture).
-
Add molecular iodine (I₂) to the solution.
-
Slowly add the oxidizing agent (e.g., concentrated nitric acid) dropwise while monitoring the reaction temperature.
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine.
-
Proceed with the workup and purification of the iodinated product.
Part 2: Troubleshooting Electrophilic Aromatic Iodination
Electrophilic aromatic iodination is a cornerstone of organoiodine synthesis, but controlling regioselectivity and preventing side reactions can be challenging.
FAQ 2.1: I'm getting a mixture of ortho and para isomers. How can I improve the regioselectivity of my aromatic iodination?
Answer:
Achieving high regioselectivity in electrophilic aromatic iodination is a common challenge, as many iodinating reagents produce mixtures of ortho and para isomers, especially with activated substrates like phenols and anilines.[17]
Causality of Poor Regioselectivity:
-
Steric and Electronic Effects: The regiochemical outcome is a balance between the electronic directing effects of the substituents on the aromatic ring and the steric hindrance posed by both the substituents and the incoming electrophile.
-
Reagent Reactivity: Highly reactive iodinating agents can be less selective, leading to a statistical distribution of isomers.
Strategies for Improving Regioselectivity:
-
Choice of Iodinating Reagent: The choice of reagent can significantly influence the ortho/para ratio.
-
Directed ortho-Metalation (DoM): For specific ortho-iodination, a DoM strategy is highly effective. This involves deprotonating the position ortho to a directing group with a strong base (e.g., an organolithium reagent) followed by quenching with an iodine source.[20]
-
Steric Hindrance: Introducing a bulky blocking group can direct iodination to a specific position. The blocking group can then be removed in a subsequent step.
-
Solvent Effects: The solvent can influence the effective size and reactivity of the electrophilic species. Experimenting with different solvents may improve selectivity.[20]
FAQ 2.2: My reaction is producing di- or poly-iodinated products. How can I promote mono-iodination?
Answer:
Over-iodination is a frequent issue, particularly with highly activated aromatic substrates such as phenols and anilines.[20]
Causality of Over-Iodination:
-
Substrate Reactivity: The mono-iodinated product can be more activated towards further electrophilic substitution than the starting material, leading to the formation of di- and poly-iodinated species.
-
Reaction Conditions: Harsh reaction conditions (high temperature, highly reactive reagents) can favor multiple iodinations.[21]
Troubleshooting and Optimization:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the substrate. Using one equivalent or even a slight sub-stoichiometric amount of the iodinating agent can favor mono-substitution.[20]
-
Lower the Temperature: Running the reaction at a lower temperature can decrease the reaction rate and improve selectivity for the mono-iodinated product.[20]
-
Use a Milder Iodinating Agent: A less reactive iodinating agent is less likely to lead to multiple additions.[20] If you are using a highly reactive system, consider switching to a milder one.
-
Change the Solvent: The solvent can influence the reactivity of the iodinating species. Experiment with different solvents to find one that moderates the reaction.[20]
-
For Phenols: Iodination in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) can help control the reaction.[20]
FAQ 2.3: The iodination of my electron-deficient aromatic ring is not working. What strategies can I use?
Answer:
Electron-deficient aromatic rings are deactivated towards electrophilic substitution, making their iodination challenging under standard conditions.
Causality of Low Reactivity:
-
Reduced Nucleophilicity: Electron-withdrawing groups on the aromatic ring reduce its electron density, making it less nucleophilic and therefore less reactive towards electrophiles.
Strategies for Iodinating Deactivated Arenes:
-
Use of Harsher Reaction Conditions: This can involve higher temperatures and the use of strong acids. For instance, NIS in triflic acid (TfOH) or BF₃-H₂O has been used for deactivated arenes.[22]
-
Highly Reactive Iodinating Reagents: Employing more potent iodinating agents is often necessary. A combination of an iodine source and a strong oxidizing agent can generate a powerful electrophile.
-
Transition-Metal Catalysis: Palladium or copper-catalyzed C-H iodination methods have been developed that can be effective for electron-deficient substrates.
-
Alternative Synthetic Routes: If direct iodination fails, consider alternative routes such as a Sandmeyer reaction starting from the corresponding aniline.[17][20]
Part 3: Challenges in Sandmeyer Iodination
The Sandmeyer reaction is a powerful tool for introducing iodine into an aromatic ring, but it is not without its pitfalls.
FAQ 3.1: My Sandmeyer iodination is giving a low yield of the desired aryl iodide, with significant phenol byproduct formation. What is causing this and how can I fix it?
Answer:
Low yields and the formation of phenols are common side reactions in Sandmeyer iodinations.[23]
Causality of Low Yields and Phenol Formation:
-
Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C.[23] In aqueous solutions, this decomposition often leads to the formation of phenols.[23][24]
-
Incomplete Diazotization: If the initial diazotization of the aniline is incomplete, the unreacted amine can couple with the diazonium salt to form unwanted azo compounds.[23]
Troubleshooting and Optimization:
-
Strict Temperature Control: The diazotization step must be carried out at low temperatures, typically 0-5°C, to prevent premature decomposition of the diazonium salt.[23]
-
Proper Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of the aniline to maintain the low temperature and prevent localized overheating.
-
Choice of Iodide Source: For the Sandmeyer iodination, potassium iodide (KI) is commonly used and often does not require a copper catalyst.[25][26]
-
Order of Addition: It is often beneficial to add the cold diazonium salt solution dropwise to the iodide solution, rather than the other way around.[27]
-
Non-Aqueous Conditions: For substrates sensitive to water or to suppress phenol formation, consider performing the diazotization under non-aqueous conditions, for example, using tert-butyl nitrite in an organic solvent.[27]
Workflow: General Sandmeyer Iodination
A typical workflow for a Sandmeyer iodination reaction.
FAQ 3.2: I'm attempting a double Sandmeyer iodination and observing significant byproduct formation. What are the best practices for this transformation?
Answer:
Performing a double Sandmeyer reaction on a diamino-aromatic compound is particularly challenging due to the increased potential for side reactions.
Causality of Increased Byproducts:
-
Intramolecular Reactions: The presence of two reactive diazonium groups on the same molecule can lead to intramolecular cyclization or other unwanted side reactions.[27]
-
Oligomerization: Intermolecular coupling reactions between diazonium species or with unreacted starting material can lead to the formation of oligomeric or polymeric materials.[27]
-
Radical Side Reactions: The radical mechanism of the Sandmeyer reaction means that having two radical centers on one molecule can open up numerous pathways for byproduct formation.[27]
Strategies for Double Sandmeyer Iodination:
-
Stepwise Approach: A more reliable method is to perform the Sandmeyer reaction sequentially. This involves protecting one of the amine groups, performing the Sandmeyer reaction on the unprotected amine, deprotecting the second amine, and then repeating the Sandmeyer reaction.[27]
-
Careful Control of Conditions: If attempting a one-pot double Sandmeyer, strict control over temperature, concentration, and addition rates is paramount. High dilution may help to minimize intermolecular side reactions.[27]
Part 4: Issues in Other Iodination Reactions
Beyond the classical methods, other iodination techniques present their own unique challenges.
FAQ 4.1: My transition-metal-catalyzed iodination is not proceeding as expected. What are some common pitfalls?
Answer:
Transition metal-catalyzed iodination reactions, while powerful, can be sensitive to various factors.
Potential Issues and Troubleshooting:
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvents. Ensure all reagents are of high purity and that the glassware is clean and dry.
-
Ligand Effects: The choice of ligand can be crucial for catalyst stability and reactivity. If the reaction is not working, screening different ligands may be necessary.
-
Iodide Inhibition: In some catalytic cycles, high concentrations of iodide can act as an inhibitor by strongly coordinating to the metal center and blocking coordination sites.[28]
-
Redox Processes: The unique redox properties of iodide can sometimes interfere with the catalytic cycle.[28] For example, iodide can be easily oxidized to iodine, which may lead to competing uncatalyzed background reactions.
FAQ 4.2: I am trying to iodinate a sensitive substrate and observing decomposition. What are some milder iodination methods?
Answer:
For substrates that are sensitive to harsh acidic or oxidizing conditions, milder iodination methods are required.
Recommended Mild Iodination Methods:
-
N-Iodosuccinimide (NIS): NIS is generally considered a mild and selective electrophilic iodinating agent.[1][2] It can often be used under neutral or slightly acidic conditions.
-
Enzyme-Catalyzed Iodination: In some cases, enzymatic methods can provide high selectivity under very mild, physiological conditions.[22]
-
Electrochemical Iodination: This method involves the in-situ generation of the iodinating agent electrochemically, which can avoid the use of harsh chemical oxidants.[29]
-
Organocatalytic Iodination: As mentioned earlier, methods using thiourea catalysts can be very mild and selective.[19]
Part 5: Purification and Characterization Hurdles
The challenges in synthesizing iodinated compounds do not end with the reaction; purification and characterization can also be problematic.
FAQ 5.1: My iodinated product is difficult to purify. What are some common strategies for purifying organoiodine compounds?
Answer:
The purification of iodinated compounds can be complicated by their physical properties and the nature of the impurities.
Common Purification Challenges and Strategies:
-
Low Solubility: Some poly-iodinated or high molecular weight organoiodine compounds have poor solubility in common organic solvents, making purification by chromatography or recrystallization difficult.[30]
-
Strategy: A wider range of solvents or solvent mixtures should be screened for both chromatography and recrystallization. In some cases, derivatization to a more soluble intermediate may be necessary.
-
-
Removal of Metal Impurities: If metal salts (e.g., from silver-assisted iodination or transition-metal catalysis) are used, their removal can be challenging.
-
Strategy: Washing the organic extract with an appropriate aqueous solution (e.g., ammonium hydroxide for silver salts, or a chelating agent like EDTA for other metals) can help. A plug of silica gel or celite during filtration can also be effective.
-
-
Co-elution with Starting Material: If the polarity of the iodinated product is very similar to the starting material, chromatographic separation can be difficult.
-
Strategy: High-performance liquid chromatography (HPLC) may be required. Alternatively, if the starting material has a reactive functional group that the product lacks (or vice versa), a scavenger resin could be used to remove the impurity.
-
FAQ 5.2: I am having trouble with the characterization of my iodinated compound. Are there any specific considerations?
Answer:
The presence of iodine can introduce some complexities in the characterization of organic compounds.
Characterization Considerations:
-
Mass Spectrometry: Iodine has only one stable isotope (¹²⁷I), so the isotopic pattern in mass spectrometry will be simple. However, C-I bonds can be labile, and fragmentation involving the loss of iodine or HI is common.
-
NMR Spectroscopy: The large iodine atom can influence the chemical shifts of nearby protons and carbons through anisotropic and heavy-atom effects. In some cases, this can lead to broader signals.
-
Elemental Analysis: Due to the high atomic weight of iodine, small impurities can lead to significant deviations in the elemental analysis results. High purity is essential for accurate analysis.
-
Stability: Some organoiodine compounds can be unstable, especially when exposed to light, and may decompose during analysis or storage.[31][32][33] It is advisable to store samples in the dark and at low temperatures.
Part 6: References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine Monochloride. Retrieved from nj.gov.
-
BenchChem. (2025). N-Iodosuccinimide: A Technical Guide to Stability and Decomposition Pathways. Retrieved from benchchem.com.
-
Organic Syntheses Procedure: n-Iodosuccinimide. (n.d.). Retrieved from orgsyn.org.
-
Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS - Safety Data Sheet. Retrieved from lobachemie.com.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Iodine Monochloride, Reagent ACS. Retrieved from coleparmer.com.
-
Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Iodine Monochloride. Retrieved from samratpharmachem.com.
-
Grokipedia. (n.d.). N-Iodosuccinimide. Retrieved from grokipedia.com.
-
ChemicalBook. (2025). Iodine monochloride - Safety Data Sheet. Retrieved from chemicalbook.com.
-
Wikipedia. (2025). N-Iodosuccinimide. Retrieved from en.wikipedia.org.
-
Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108.
-
BenchChem. (2025). Managing reaction conditions for selective iodination. Retrieved from benchchem.com.
-
Arobo, S. E., Al-Zoubi, R. M., & Hall, D. G. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron Letters, 52(40), 5580-5583.
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Ghaffari, M., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5144–5149.
-
Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved from r/chemistry.
-
ChemicalBook. (2023). N-Iodosuccinimide: Synthesis and applications. Retrieved from chemicalbook.com.
-
Pouliot, M., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC.
-
Arroyave, J. A., & Kelly, J. F. (1951). Studies on the stability of iodine compounds in iodized salt. PMC - NIH.
-
Pan, T., Yang, K., Dong, X., & Han, Y. (2023). Adsorption-based capture of iodine and organic iodides: status and challenges. Chemical Society Reviews, 52(6), 2136-2166.
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2025). Specific Solvent Issues with Iodination. Retrieved from wordpress.com.
-
Wang, Y., et al. (2022). Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter. Environmental Science & Technology, 56(15), 10735–10745.
-
Jakab, G., Hosseini, A., Hausmann, H., & Schreiner, P. R. (2013). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis, 45(12), 1635-1640.
-
BenchChem. (2025). Common side reactions in Sandmeyer and azo coupling reactions. Retrieved from benchchem.com.
-
Gatti, M., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5521.
-
Zhdankin, V. V., et al. (2003). Synthesis and characterization of novel polyvalent organoiodine compounds. ARKIVOC, 2003(vi), 83-90.
-
ResearchGate. (n.d.). (PDF) Stability of iodine in iodinized salt used in Sudan. Retrieved from researchgate.net.
-
Quora. (2020). Why is the iodination of alkane very slow?. Retrieved from quora.com.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination - Reagent Guides. Retrieved from wordpress.com.
-
YouTube. (2021). 1. WHY IODINATION OF BENZENE IS DIFFICULT?. Retrieved from youtube.com.
-
Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from unacademy.com.
-
Kulkarni, P. N., & Avhad, K. C. (2015). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC - NIH.
-
Al-Tohamy, R., et al. (2023). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. PubMed Central.
-
Mannar, M. G. V., & Dunn, J. T. (1995). Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders.
-
YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from youtube.com.
-
Li, Y., et al. (2025). Unveiling Molecular Constraints on the Formation and Fate of Organoiodine Compounds under Aquifer Conditions. Environmental Science & Technology.
-
Google Patents. (2009). WO2009128350A1 - Process for purifying iodine and/or an iodine compound. Retrieved from patents.google.com.
-
OUCI. (n.d.). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. Retrieved from ouci.ac.jp.
-
Study Mind. (n.d.). Transition Metals as Homogeneous Catalysts (A-Level Chemistry). Retrieved from studymind.co.uk.
-
ResearchGate. (n.d.). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. Retrieved from researchgate.net.
-
CurlyArrows Organic Chemistry. (n.d.). Why is Iodination of Benzene Difficult?. Retrieved from curlyarrows.com.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from en.wikipedia.org.
-
van Leeuwen, P. W. N. M., & van der Veen, L. A. (2000). Iodide effects in transition metal catalyzed reactions. Dalton Transactions, (19), 3325-3334.
-
JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from jove.com.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from organic-chemistry.org.
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from lscollege.ac.in.
-
Dauban, P., & Darses, B. (2017). Transition metal-catalyzed iodine(iii)-mediated nitrene transfer reactions: efficient tools for challenging syntheses. Chemical Communications, 53(3), 493-508.
-
Arakawa, C., & Kanemoto, K. (2023). Carboiodanation of arynes: Organoiodine(III) compounds as nucleophilic organometalloids. ChemRxiv.
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Technical Support Center: Minimizing Homo-Coupling in Stille Reactions
Welcome to the technical support center for the Stille cross-coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions, and optimize their experimental outcomes.
Troubleshooting Guide
This section provides answers to specific problems you may encounter during your Stille coupling experiments.
Question 1: My Stille coupling reaction is showing a low yield of the desired cross-coupled product and a significant amount of a byproduct with a mass corresponding to a dimer of my organostannane. What is happening and how can I fix it?
Answer: This is a classic case of homo-coupling , the most common side reaction in Stille coupling.[1][2][3] It results in the formation of an R²-R² dimer from your organostannane (R²-SnR₃).
Possible Causes and Solutions:
-
Presence of Oxygen: Trace amounts of oxygen can promote the homo-coupling of organostannanes.[1][4]
-
Palladium Catalyst State: The palladium catalyst, particularly Pd(0) species, can participate in a radical process leading to dimerization. Also, the reaction of two equivalents of the organostannane with a Pd(II) precatalyst can lead to homo-coupling.[6]
-
Reaction Kinetics: If the rate of transmetalation is slow compared to the rate of homo-coupling, the side reaction will be more prevalent.[1][5]
-
Solution: Slow Addition: Add the organostannane slowly to the reaction mixture containing the organic halide and the palladium catalyst. This keeps the concentration of the organostannane low at any given time, disfavoring the bimolecular homo-coupling reaction.[5]
-
Solution: Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the organic halide relative to the organostannane to favor the cross-coupling pathway.[5]
-
-
Ligand Effects: The nature of the ligand on the palladium catalyst can influence the relative rates of cross-coupling and homo-coupling.
Question 2: I am observing a significant amount of a byproduct that corresponds to the protonated form of my organostannane's transferable group (R²-H). What is this side reaction and how can I prevent it?
Answer: You are observing protodestannylation , a common side reaction where the organostannane reacts with a proton source to cleave the carbon-tin bond, resulting in a protonated organic group and a tin byproduct.[5]
Possible Causes and Solutions:
-
Presence of Protic Impurities: Water, alcohols, or acidic impurities in your reagents or solvents can act as proton sources.
-
Solution: Use anhydrous and freshly distilled solvents. Ensure all reagents are thoroughly dried and handled under an inert atmosphere. Basic washes of starting materials to remove acidic impurities may be necessary.[1]
-
-
Reaction Conditions: Certain reaction conditions can promote protodestannylation.
-
Solution: Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can sometimes accelerate protodestannylation.[5]
-
Solution: Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor the side reaction.[5]
-
-
Substrate-Specific Instability: Some organostannanes are more susceptible to protodestannylation than others.
-
Solution: If possible, consider using a more robust organostannane derivative.
-
Question 3: My reaction seems to work, but I am having extreme difficulty removing the tin byproducts from my final product. What are the best methods for purification?
Answer: The removal of tin byproducts is a well-known challenge in Stille couplings.[2][8] Here are some effective strategies:
Work-up Procedures:
-
Fluoride Wash: Quench the reaction with a saturated aqueous solution of potassium fluoride (KF). This reacts with the tin halides to form insoluble trialkyltin fluoride, which can be removed by filtration through Celite.[1][2]
-
Silica Gel Chromatography with Triethylamine: In many cases, the Bu₃SnX byproducts can be removed by filtering through a silica plug or running a column with an eluent containing ~2-5% triethylamine.[2][3]
-
Aqueous Ammonia Wash: Washing the reaction mixture with an aqueous solution of ammonia can also help in removing tin residues.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of homo-coupling in the Stille reaction?
A1: Homo-coupling is believed to occur through two primary mechanisms.[6] The first involves the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination to yield the dimer. The second mechanism involves a radical process initiated by the Pd(0) catalyst.[6]
Q2: How can I detect and quantify homo-coupling byproducts?
A2: Several analytical techniques can be used to identify and quantify homo-coupling byproducts. Mass spectrometry is a powerful tool for detecting these defects.[9] For some systems, ¹H NMR spectroscopy can also be employed, although its effectiveness can be limited by the solubility and aggregation of the compounds.[9]
Q3: How should I store my organostannane reagents to prevent degradation that might lead to side reactions?
A3: Organostannanes, while generally stable to air and moisture, can degrade over time, especially when exposed to light or heat.[6][10] It is best to store them in a cool, dark place, preferably under an inert atmosphere. For sensitive organostannanes, it is advisable to use them as fresh as possible.[5]
Q4: Are there less toxic alternatives to organostannanes for cross-coupling reactions?
A4: Yes, due to the toxicity of organotin compounds, other cross-coupling reactions are often considered.[8] The Suzuki-Miyaura coupling, which uses generally less toxic organoboron reagents, is a very popular alternative.[5][11] Other notable alternatives include the Negishi (organozinc), Hiyama (organosilicon), and Kumada (organomagnesium) couplings.[5]
Visualizing the Reaction Pathways
To better understand the competition between the desired cross-coupling and the undesired homo-coupling, the following diagrams illustrate the key mechanistic steps.
Caption: Competing Stille cross-coupling and organostannane homo-coupling pathways.
Experimental Protocols
Protocol 1: General Procedure for a Stille Coupling with Minimized Homo-Coupling
This protocol incorporates best practices to suppress the formation of homo-coupling byproducts.
-
Preparation of Glassware and Reagents:
-
Thoroughly flame-dry all glassware under vacuum and allow to cool under a positive pressure of argon or nitrogen.
-
Use anhydrous, degassed solvents. Degassing can be achieved by at least three freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes.
-
Ensure all solid reagents are dry and handled under an inert atmosphere.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additives like CuI if required.
-
Add the degassed solvent via cannula.
-
If using a solid organostannane, add it at this stage (1.1-1.2 equiv.). If it is a liquid, prepare a solution in degassed solvent for slow addition.
-
-
Slow Addition of Organostannane (for liquid reagents):
-
Begin stirring the reaction mixture.
-
Add the solution of the organostannane (1.1-1.2 equiv.) dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
-
Reaction Monitoring and Work-up:
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of KF.
-
Stir the mixture vigorously for 30-60 minutes.
-
Filter the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary Table: Effect of Ligands on Homo-Coupling
| Ligand | Electron Donating Ability | Steric Bulk | General Effect on Homo-Coupling |
| PPh₃ | Moderate | Moderate | Baseline |
| P(t-Bu)₃ | High | High | Often reduces homo-coupling by accelerating reductive elimination |
| AsPh₃ | Lower than PPh₃ | Moderate | Can be effective, kinetics are substrate-dependent[12] |
| dppf | Bidentate, moderate | Large bite angle | Can stabilize the catalyst and influence selectivity |
This table provides a general guideline. The optimal ligand is substrate-dependent and may require screening.[7]
References
- Stille reaction - Wikipedia.
- Stille Coupling | OpenOChem Learn.
- Stille Coupling | NROChemistry.
- An Automated Analysis of Homocoupling Defects Using MALDI-MS and Open-Source Computer Software - PubMed Central.
- Table 2 Ligand effects on Stille couplings of various Z-alkenyl halides a - ResearchGate.
- Stille Coupling - YouTube.
- Org. Synth. 2011, 88, 197.
- Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF | Journal of the American Chemical Society.
- The Stille Reaction - Chem 115 Myers.
- Stille Coupling - Organic Chemistry Portal.
- The Mechanisms of the Stille Reaction - University of Windsor.
- Oxidative Coupling Mechanisms: Current State of Understanding | ACS Catalysis.
- The Mechanisms of the Stille Reaction | Request PDF - ResearchGate.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate.
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
- How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. An Automated Analysis of Homocoupling Defects Using MALDI-MS and Open-Source Computer Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Stille Coupling Technical Support Center: A Guide to Addressing Low Selectivity
Welcome to the Technical Support Center for Stille cross-coupling reactions. As a Senior Application Scientist, I've designed this guide for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. The Stille coupling is renowned for its tolerance of a wide array of functional groups, but achieving high selectivity can be a significant challenge.[1][2][3]
This resource moves beyond simple protocols to explain the causality behind common selectivity issues. Here, you will find in-depth troubleshooting guides, answers to frequently asked questions, and validated experimental procedures to help you diagnose and resolve the selectivity challenges in your work.
Troubleshooting Guide & FAQs
This section addresses specific, practical problems encountered during Stille coupling experiments in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of homocoupled product from my organostannane (R²-R²). How can I suppress this side reaction?
A1: Homocoupling is the most common side reaction in Stille coupling and can severely impact your yield of the desired cross-coupled product.[4][5][6] It arises primarily from three pathways: (i) oxygen-promoted radical mechanisms, (ii) the reaction of two organostannane molecules with a Pd(II) precatalyst, or (iii) a slow transmetalation step allowing side reactions to dominate.[4][5]
Causality-Driven Solutions:
-
Eliminate Oxygen: Trace amounts of oxygen are a primary culprit in promoting the radical-based homocoupling of organostannanes.[4] The solution is to maintain a strictly inert atmosphere. Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with argon or nitrogen for at least 30-60 minutes.[4]
-
Control Reagent Addition: If the rate of transmetalation is slow compared to homocoupling, the side reaction will be prevalent.[4] By keeping the instantaneous concentration of the organostannane low, you can disfavor the bimolecular homocoupling pathway.
-
Protocol: Use a syringe pump to add the organostannane solution slowly (e.g., over 1-2 hours) to the reaction mixture containing the organic electrophile and the palladium catalyst.[4]
-
-
Optimize Stoichiometry: Use a slight excess of the organic electrophile (e.g., 1.1–1.2 equivalents) relative to the organostannane. This ensures the palladium complex is more likely to react with the electrophile, favoring the cross-coupling pathway.[4]
-
Ligand Selection: The choice of ligand can dramatically influence the relative rates of cross-coupling versus homocoupling. Electron-rich and sterically bulky phosphine ligands can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[4][7] Consider screening ligands like P(t-Bu)₃, PCy₃, or SPhos.
Q2: I'm using an organostannane with multiple organic groups (e.g., Aryl-Sn(Alkyl)₃). How do I ensure only the desired group transfers?
A2: This is a question of chemoselectivity , which is governed by the relative rate of transfer for different groups from the tin atom to the palladium center during the transmetalation step.[1] Fortunately, this rate follows a well-established and predictable trend.
The Hierarchy of Group Transfer: The migratory aptitude of organic groups from tin is generally: Alkynyl > Alkenyl (Vinyl) > Aryl > Allyl ≈ Benzyl >> Alkyl [1]
To ensure selective transfer, the desired group (e.g., an aryl or vinyl group) should be high on this list, while the three other "non-transferable" or "dummy" ligands should be from the alkyl group (typically methyl or n-butyl), which has a much slower migration rate.[1] Using tributylstannyl or trimethylstannyl derivatives for your desired aryl or vinyl group is standard practice for this reason.
Q3: My reaction with a dihaloaryl substrate is giving me a mixture of mono- and di-coupled products, or coupling at the wrong position. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in substrates with multiple potential reaction sites is determined almost entirely during the oxidative addition step.[2] The palladium catalyst will preferentially insert into one C-X bond over another based on electronic and steric factors.
Key Principles and Strategies:
-
Electronic Effects: Oxidative addition is typically faster at the more electron-deficient carbon center.[8] For example, in 3,5-dibromo-2-pyrone, coupling normally occurs at the C3 position, which is lower in electron density.[8]
-
Leaving Group Reactivity: The nature of the halide is critical. The reactivity order for oxidative addition is I > Br > OTf >> Cl .[5] You can achieve highly selective coupling at a C-I bond in the presence of a C-Br or C-Cl bond.
-
The Copper(I) Effect: The addition of copper(I) salts (e.g., CuI) can, in specific cases, reverse the inherent regioselectivity. In the 3,5-dibromo-2-pyrone example, adding CuI in a polar aprotic solvent like DMF switches the selectivity to favor coupling at the C5 position.[8] This is attributed to the preferential formation of a more reactive 5-pallado-2-pyrone intermediate.[8]
| Condition | Favored Coupling Site (3,5-dibromo-2-pyrone) | Rationale |
| Standard Pd Catalyst | C3 | More electron-deficient site, faster oxidative addition.[8] |
| Pd Catalyst + CuI in DMF | C5 | Formation of a more reactive pallado-pyrone intermediate at C5.[8] |
Q4: The stereochemistry of my vinylstannane is not being retained in the final product. What causes this and how can I fix it?
A4: The Stille reaction is valued for its ability to proceed with retention of stereochemistry, particularly for vinyl groups.[5][9][10] Loss of stereochemical integrity (E/Z isomerization) is usually a sign that the reaction conditions are too harsh or that side reactions are occurring.
Potential Causes and Solutions:
-
High Temperature: Elevated temperatures can provide enough energy for isomerization of either the organostannane starting material or palladium intermediates in the catalytic cycle.
-
Solution: Screen lower reaction temperatures (e.g., start at room temperature or 50 °C and increase only if necessary).
-
-
Radical Pathways: Unwanted radical reactions, often initiated by oxygen or impurities, can lead to scrambling of stereochemistry.
-
Solution: As with preventing homocoupling, ensure the reaction is performed under a strictly inert, oxygen-free atmosphere with thoroughly degassed solvents.[4]
-
-
Prolonged Reaction Times: Leaving a reaction for an extended period after it has reached completion can lead to product degradation or isomerization.
-
Solution: Monitor the reaction progress closely using TLC, GC, or LC-MS and work up the reaction promptly upon completion.
-
Q5: What are the specific roles of additives like LiCl and CuI in improving selectivity and reaction efficiency?
A5: Additives are not just "rate enhancers"; they play specific mechanistic roles that can directly address sources of low yield and selectivity.
-
Lithium Chloride (LiCl): LiCl is one of the most common and effective additives. Its beneficial effects are twofold:
-
It is believed to accelerate the often rate-limiting transmetalation step.[9][11] Chloride ions can displace ligands on the palladium center, forming an intermediate that is more susceptible to reaction with the organostannane.
-
It increases the polarity of the solvent, which can help to stabilize charged intermediates in the catalytic cycle.[9][11]
-
-
Copper(I) Iodide (CuI): The "copper effect" is multifaceted and can be substrate-dependent.
-
Ligand Scavenging: Free phosphine ligands in solution can inhibit the transmetalation step. Cu(I) is thought to act as a scavenger for these excess ligands, thereby accelerating the reaction.[7]
-
Transmetalation Promotion: In some systems, Cu(I) may facilitate the transfer of the organic group from tin to palladium, possibly via a Sn-to-Cu-to-Pd exchange mechanism.[3]
-
Altering Regioselectivity: As discussed in Q3, Cu(I) can fundamentally alter the regiochemical outcome of the reaction.[8]
-
Key Mechanistic Considerations & Visualizations
Understanding the catalytic cycle is crucial for effective troubleshooting. Selectivity is determined at distinct stages of this cycle.
Caption: The Stille catalytic cycle and key points for troubleshooting selectivity.
A logical approach is essential when troubleshooting. The following workflow can help guide your experimental plan from problem identification to resolution.
Sources
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
improving yield and purity in 4-iodopyrazole synthesis
Welcome to the technical support center for the synthesis of 4-iodopyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this critical chemical intermediate. 4-Iodopyrazoles are invaluable building blocks in medicinal chemistry, particularly for developing complex molecular architectures through cross-coupling reactions.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve both yield and purity in your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis of 4-iodopyrazole.
Q1: What are the most common and reliable methods for synthesizing 4-iodopyrazole?
A1: Several robust methods exist, with the choice depending on the substrate's reactivity, desired regioselectivity, and available resources. The most prevalent methods are:
-
Direct Iodination with Iodine and an Oxidant: This is a classic and effective approach. Molecular iodine (I₂) is used in the presence of an oxidizing agent such as Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂).[3][4] The oxidant regenerates the electrophilic iodine species in situ, driving the reaction to completion.[4] The I₂/H₂O₂ system in water is considered a "green" and highly practical method, with water being the only byproduct.[5][6]
-
N-Iodosuccinimide (NIS): NIS is a mild and highly effective electrophilic iodinating agent. It is often used with an acid catalyst, like trifluoroacetic acid (TFA), especially for pyrazoles that are deactivated by electron-withdrawing groups.[3][5]
-
Directed ortho-Metalation: This method is used to achieve different regioselectivity. Treatment of a pyrazole with a strong base like n-butyllithium (n-BuLi) creates a lithium pyrazolide intermediate, which can then be quenched with I₂. This typically directs iodination to the C5 position.[3][7]
Q2: Regioselectivity is a major challenge. How can I selectively iodinate the 4-position?
A2: Achieving high regioselectivity is critical and is dictated by the reaction mechanism. Electrophilic substitution on the pyrazole ring is electronically favored at the C4 position.[5] However, side products like the 5-iodo isomer can form. To favor C4 iodination:
-
Utilize Steric Hindrance: Bulky substituents at the N1 or C5 positions can sterically block the C5 position, making the C4 position the only accessible site for the electrophile.[5]
-
Choose the Right Reagent System: The I₂/CAN system has demonstrated high regioselectivity for the 4-position in various pyrazole derivatives, including those with trifluoromethyl groups.[2][3][5] In contrast, a directed metalation approach using n-BuLi followed by an iodine quench will almost exclusively yield the 5-iodo isomer.[3][7]
Q3: I am working with an N-H pyrazole. Is it necessary to protect this group before iodination?
A3: Not always, but it depends critically on your chosen synthetic route.
-
For Direct Electrophilic Iodination (e.g., I₂/CAN, NIS): Protection is often not required. The N-H pyrazole can be iodinated directly.[5]
-
For Organometallic Routes (e.g., using n-BuLi): N-protection is mandatory. The N-H proton is acidic and will be deprotonated by the organometallic reagent, consuming it in a simple acid-base reaction and preventing the desired metalation of the pyrazole ring.[5]
-
Common Protecting Groups: If protection is needed, groups like tert-butyloxycarbonyl (Boc) or 1-(1-ethoxyethyl) (EtOEt) can be employed.[5][8] However, remember that adding and removing protecting groups adds steps to your synthesis, which can lower the overall yield.[5]
Q4: What are the key safety precautions for 4-iodopyrazole synthesis?
A4: Standard laboratory safety practices are paramount. Specific hazards to be aware of include:
-
Iodine: Solid iodine can cause skin and respiratory irritation. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Oxidizing Agents: Oxidants like Ceric Ammonium Nitrate (CAN) and hydrogen peroxide (H₂O₂) are strong oxidizers and should be handled with care to avoid contact with flammable materials.[5]
-
Organolithium Reagents: Reagents like n-BuLi are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe techniques.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Insufficiently reactive iodinating agent. Molecular iodine (I₂) alone may not be electrophilic enough for deactivated pyrazoles.[5] 2. Side reaction with other functional groups. Some groups on your substrate may react with the iodinating agent.[7] 3. Unfavorable reaction equilibrium. The reaction may produce hydrogen iodide (HI), which can inhibit the forward reaction.[4] | 1. Increase electrophilicity. Use a more reactive system, such as N-Iodosuccinimide (NIS) with an acid catalyst or I₂ with a strong oxidant like CAN.[2][5] 2. Protect susceptible groups. If your substrate has other reactive sites, consider protecting them before iodination.[7] 3. Use an oxidant or base. An oxidant (e.g., H₂O₂, CAN) will react with the HI byproduct to regenerate I₂, driving the reaction forward.[4] Alternatively, a non-nucleophilic base like Li₂CO₃ can neutralize the generated acid.[2][7] |
| Formation of Multiple Isomers | 1. Competing reaction sites. Both the C4 and C5 positions are susceptible to electrophilic attack under certain conditions. 2. Iodination of an electron-rich substituent. If your pyrazole has an activated aromatic substituent (e.g., a methoxyphenyl group), it can also be iodinated.[3] | 1. Choose a highly regioselective method. The I₂/CAN system is known to be highly selective for the C4 position.[3][7] To obtain the C5 isomer, switch to a directed metalation strategy (n-BuLi then I₂).[3][7] 2. Modify your strategy. Consider using a milder, more selective iodinating agent or temporarily protecting the susceptible substituent. |
| Over-iodination (Di- or Tri-iodinated Products) | 1. Excess iodinating agent. Using too much of the iodinating reagent.[5] 2. Prolonged reaction time. Allowing the reaction to run for too long, especially with highly activated pyrazole rings.[5] | 1. Control stoichiometry. Carefully measure and use the correct molar equivalents of your iodinating agent.[5] 2. Monitor the reaction. Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material and stop the reaction as soon as it is complete.[5] |
| Difficult Purification | 1. Similar polarities. The starting material, desired product, and isomeric byproducts may have very similar polarities, making separation difficult.[5] | 1. Optimize your purification method. For multi-gram scales, recrystallization is often effective if a suitable solvent system can be found.[9] For smaller scales or challenging separations, column chromatography offers higher resolution. A gradual gradient of hexane/ethyl acetate is a good starting point.[5][9] |
| "Oiling Out" During Recrystallization | 1. Solution cooled too quickly. 2. Solvent boiling point is too high. This can cause the solute to melt before it crystallizes.[9] | 1. Re-dissolve and cool slowly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool to room temperature slowly before moving to an ice bath.[9] 2. Change solvents. Select a solvent or solvent system with a lower boiling point.[9] |
| No Crystals Form After Cooling | 1. The solution is supersaturated. [9] | 1. Induce crystallization. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a single seed crystal of the pure product. If these fail, carefully evaporate some of the solvent to increase the concentration and cool again.[9] |
Section 3: Key Experimental Protocols & Visualizations
Visualizing the Synthetic Workflow
The general process for synthesizing and purifying 4-iodopyrazole follows a standard laboratory workflow.
Caption: General workflow for 4-iodopyrazole synthesis.
Visualizing Regioselectivity Control
The choice of reagents is the primary determinant of which isomer is formed.
Caption: Reagent choice dictates regioselective iodination.
Protocol 1: C4-Iodination using I₂ and Ceric Ammonium Nitrate (CAN)[2][3]
This method is highly effective for the C4-regioselective iodination of various pyrazoles.
-
Setup: Dissolve the starting pyrazole (1.0 mmol) in acetonitrile (6 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Add elemental iodine (I₂) (1.3 eq., 330 mg) followed by ceric ammonium nitrate (CAN) (1.1 eq., 603 mg) to the solution.
-
Reaction: Heat the mixture to reflux and stir overnight. Monitor the reaction's progress by TLC.
-
Work-Up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified by column chromatography.[7]
Protocol 2: Iodination using N-Iodosuccinimide (NIS)[3][10]
This protocol is suitable for a wide range of pyrazole substrates.
-
Setup: Dissolve the pyrazole (1.0 mmol) in a suitable solvent like glacial acetic acid (1 mL) or dichloromethane in a round-bottom flask.
-
Reagent Addition: If an acid catalyst is needed for a deactivated substrate, add it now (e.g., a solution of trifluoroacetic acid). Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq.) portion-wise to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. For less reactive substrates, heating (e.g., to 80 °C) may be necessary.[3] Monitor progress by TLC.
-
Work-Up: Upon completion, quench the reaction by washing with a saturated aqueous Na₂S₂O₃ solution to remove excess iodine. Neutralize any acid by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3][10]
-
Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Purification by Column Chromatography[5][9]
This is the preferred method for high-purity isolation on a small scale.
-
Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Drain excess solvent until it is level with the top of the silica bed. Never let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude 4-iodopyrazole in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Add a final thin layer of sand on top.
-
-
Elution:
-
Carefully add your eluent to the top of the column. Use a gradient elution, starting with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the proportion of the more polar solvent (EtOAc) to elute your compounds.
-
Collect the eluting solvent in a series of labeled test tubes (fractions).
-
-
Analysis and Isolation:
-
Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-iodopyrazole.
-
Section 4: Comparative Data of Iodination Methods
The choice of iodination method can significantly impact yield and selectivity. This table summarizes the performance of common methods.
| Method | Reagents | Solvent(s) | Temp. | Typical Yield | Regioselectivity | Key Advantages & Considerations |
| Iodine / H₂O₂ | I₂, H₂O₂ | Water | Room Temp. | 63 - 100%[6] | C4 | Green Chemistry: Uses water as a solvent; water is the only byproduct.[6] Highly practical and efficient. |
| Iodine / CAN | I₂, CAN | Acetonitrile | Reflux | Good to Excellent[2] | C4 | Mild oxidant. Highly effective and regioselective for a variety of pyrazoles, including those with electron-withdrawing groups.[2][3] |
| N-Iodosuccinimide | NIS, Acid (optional) | Acetic Acid, DCM | Room Temp. or 80 °C | Good[3] | C4 | Mild and effective. The use of an acid catalyst (like TFA) can iodinate even deactivated pyrazole systems.[3][5] |
| Directed Metalation | n-BuLi, I₂ | Anhydrous THF | -78 °C to RT | 65 - 89%[3] | C5 | Exclusively C5-selective. [3][7] Requires inert atmosphere and anhydrous conditions. N-H pyrazoles must be protected.[5] |
| Electrochemical | KI (aq) | Water/CHCl₃ | 30 - 50 °C | 5 - 86%[11] | C4 | Yield is highly dependent on substituents. Avoids hazardous chemical oxidants but requires specialized equipment.[11] |
References
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Validation & Comparative
A Senior Application Scientist's Guide to 2-Hydroxy-4-iodobenzoic Acid vs. 2-Hydroxy-5-iodobenzoic Acid in Synthesis
An In-depth Comparison for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science synthesis, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. Among the versatile building blocks available to chemists, the isomers of iodosalicylic acid—specifically 2-Hydroxy-4-iodobenzoic acid and 2-Hydroxy-5-iodobenzoic acid—serve as pivotal precursors. While structurally similar, the positional difference of the iodine atom profoundly influences their reactivity and dictates their suitability for specific synthetic transformations. This guide provides an in-depth, objective comparison of these two isomers, grounded in experimental principles and designed to aid researchers in making informed decisions for their synthetic strategies.
Foundational Properties: A Head-to-Head Comparison
Both this compound and 2-Hydroxy-5-iodobenzoic acid are derivatives of salicylic acid, sharing the same molecular formula (C₇H₅IO₃) and molecular weight (264.02 g/mol )[1][2]. However, the placement of the iodine atom—either para or meta to the carboxyl group—results in distinct physical and chemical properties.
| Property | This compound | 2-Hydroxy-5-iodobenzoic Acid |
| Synonym | 4-Iodosalicylic acid | 5-Iodosalicylic acid[3][4] |
| CAS Number | 16870-28-3[2] | 119-30-2[1][5] |
| Appearance | Powder | Very slightly beige powder[1] |
| Melting Point | 229-234 °C | 197-198 °C[1][3] |
| Boiling Point | Not specified | 371 °C[1][5] |
| Solubility | Not specified | Soluble in water[1][5] |
| Molecular Structure | Iodine at C4 position | Iodine at C5 position |
The notable difference in melting points suggests a variance in their crystal lattice energies, a direct consequence of their distinct molecular geometries and intermolecular interactions.
The Synthesis Challenge: Regioselectivity in Electrophilic Iodination
The primary route to both isomers is the direct electrophilic iodination of salicylic acid. This reaction is a classic example of electrophilic aromatic substitution, where the directing effects of the incumbent substituents—the hydroxyl (-OH) and carboxylic acid (-COOH) groups—govern the position of the incoming electrophile (an iodine species, often I⁺)[6][7].
Understanding the Directing Effects:
-
Hydroxyl Group (-OH): A powerful activating, ortho-, para- directing group. It strongly enhances the electron density of the aromatic ring, particularly at the positions ortho and para to it (C3, C5).
-
Carboxylic Acid Group (-COOH): A deactivating, meta- directing group. It withdraws electron density from the ring, making substitution less favorable.
The interplay of these effects dictates the reaction's outcome. The hydroxyl group's activating influence is dominant, directing the electrophilic iodine primarily to the C3 and C5 positions. Due to steric hindrance from the adjacent bulky carboxylic acid group, substitution at the C5 position (para to the hydroxyl group) is generally favored over the C3 position (ortho). This regioselectivity is why 2-hydroxy-5-iodobenzoic acid is typically the major product in the direct iodination of salicylic acid.
Achieving a high yield of this compound via this direct method is challenging and often results in a mixture that is difficult to separate. Alternative, multi-step synthetic strategies are typically required to obtain the 4-iodo isomer in high purity, often starting from a precursor where the 4-position is pre-functionalized.
A Tale of Two Isomers: Applications in Synthetic Chemistry
The utility of these isomers as synthetic intermediates is primarily centered on the reactivity of the carbon-iodine bond, which is amenable to a wide array of cross-coupling reactions. The position of this bond is the key differentiator.
2-Hydroxy-5-iodobenzoic Acid: The Workhorse Isomer
This isomer is more commonly employed in pharmaceutical development and materials science due to its more straightforward synthesis and the strategic placement of the iodine atom.
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of anti-inflammatory and analgesic drugs[8]. A significant application is in the development of transthyretin (TTR) amyloidosis inhibitors. The iodine atom can form halogen bonds within the thyroxine-binding pocket of TTR, enhancing the binding affinity of the molecule and stabilizing the protein to prevent amyloid fibril formation[9]. The synthesis of more complex drug candidates often involves using the iodine at the C5 position as a handle for Suzuki, Stille, or Sonogashira cross-coupling reactions to build molecular complexity.
-
Material Science: Its derivatives are used in creating novel materials with enhanced thermal stability and electrical conductivity, finding use in electronics and specialized coatings[8].
This compound: The Niche Strategist
While less common, the 4-iodo isomer offers a distinct strategic advantage for accessing specific molecular architectures that are unattainable or difficult to synthesize using the 5-iodo isomer.
-
Accessing Different Regioisomers: When used in cross-coupling reactions, the new substituent is introduced at the C4 position. This allows for the synthesis of a different constitutional isomer compared to what would be formed from the 5-iodo starting material. This is critical in drug development, where the precise arrangement of functional groups (the pharmacophore) determines biological activity. For instance, it can be used to synthesize derivatives of 4-aminosalicylic acid, which has therapeutic applications[10].
-
Modulating Electronic Properties: The placement of an electron-withdrawing iodine atom at the 4-position (para to the carboxyl group) has a more pronounced effect on the electronic properties of the benzoic acid moiety compared to the 5-iodo isomer (meta to the carboxyl group). This can influence the reactivity of the carboxyl group in subsequent reactions like esterification or amidation.
Experimental Protocol: Synthesis of 2-Hydroxy-5-iodobenzoic Acid
This protocol describes a common laboratory method for the iodination of salicylic acid, which primarily yields the 5-iodo isomer.
Objective: To synthesize 2-Hydroxy-5-iodobenzoic acid via electrophilic iodination of salicylic acid.
Materials:
-
Salicylic acid
-
Sodium iodide (NaI)
-
Sodium hypochlorite (NaOCl, bleach solution)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve salicylic acid in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath to 0-5 °C.
-
Iodide Addition: To the cooled solution, add sodium iodide and stir until it is completely dissolved.
-
Iodination: While maintaining the temperature below 10 °C, add sodium hypochlorite solution dropwise with vigorous stirring. The NaOCl oxidizes the iodide ion (I⁻) to an electrophilic iodine species which then reacts with the activated aromatic ring. The reaction progress can be monitored by TLC.
-
Quenching: After the addition is complete, allow the reaction to stir for an additional hour. Quench any unreacted iodine by adding a saturated solution of sodium thiosulfate until the dark color of the solution disappears.
-
Precipitation: Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of the crude product will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-hydroxy-5-iodobenzoic acid as a crystalline solid.
Self-Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and IR spectroscopy. The melting point should be consistent with the literature value for the 5-iodo isomer (197-198 °C)[1][3].
Conclusion: Making the Right Choice
The choice between this compound and 2-Hydroxy-5-iodobenzoic acid is not a matter of superior performance but of strategic synthetic design.
-
Choose 2-Hydroxy-5-iodobenzoic acid when:
-
The synthetic target requires functionalization at the C5 position.
-
A more readily available and cost-effective starting material is desired.
-
The application involves leveraging interactions para to the hydroxyl group, such as in the design of TTR stabilizers[9].
-
-
Choose this compound when:
-
The synthesis demands access to the C4 position for building a specific regioisomer.
-
Modulation of the electronic properties of the benzoic acid moiety is a key consideration for subsequent reaction steps.
-
The synthetic route can accommodate the potentially higher cost or the need for a custom synthesis of this less common isomer.
-
Ultimately, a thorough understanding of the distinct reactivity conferred by the iodine's position allows the discerning researcher to harness the full potential of these valuable iodosalicylic acid isomers, paving the way for innovation in drug discovery and materials science.
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A Comparative Guide to the Reactivity of Iodo-, Bromo-, and Chloro-benzoic Acids for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the judicious selection of starting materials is a cornerstone of efficient and successful molecular construction. Halogenated benzoic acids, in particular, serve as versatile and highly valuable building blocks. Their reactivity profile, dictated by the nature of the halogen substituent, can be strategically exploited to achieve desired chemical transformations with precision and control. This guide provides an in-depth, objective comparison of the reactivity of iodo-, bromo-, and chloro-benzoic acids, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.
The Decisive Role of the Halogen: A Fundamental Overview
The reactivity of iodo-, bromo-, and chloro-benzoic acids is fundamentally governed by the distinct electronic and steric properties of the halogen atom. Two primary factors are at play: the strength of the carbon-halogen (C-X) bond and the halogen's inductive and resonance effects. The C-X bond strength decreases down the group (C-Cl > C-Br > C-I), a critical determinant in reactions where the cleavage of this bond is rate-limiting, such as in palladium-catalyzed cross-coupling reactions.[1][2] Conversely, the electronegativity and inductive electron-withdrawing effect of the halogens decrease in the order of Cl > Br > I. These electronic effects significantly influence the reactivity of the aromatic ring and the carboxylic acid moiety.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Diminishing Bond Strength
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. In these reactions, the reactivity of the aryl halide is paramount and directly correlates with the ease of the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step.[3]
The established reactivity trend for aryl halides in Suzuki coupling is Iodo > Bromo > Chloro .[4] This is a direct consequence of the decreasing C-X bond dissociation energies. The weaker C-I bond requires less energy to break, facilitating a faster oxidative addition compared to the stronger C-Br and C-Cl bonds.[3][5]
Comparative Experimental Data: Suzuki-Miyaura Coupling
A comparative study on the Suzuki-Miyaura coupling of 4-halobenzoic acids with phenylboronic acid provides clear quantitative evidence for this reactivity trend.[5]
| Aryl Halide | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 4-Iodobenzoic Acid | 0.05 | 25 | 0.17 | 100 |
| 4-Bromobenzoic Acid | 0.05 | 25 | 0.17 | <5 |
| 4-Bromobenzoic Acid | 0.05 | 70 | 2 | 100 |
| 4-Chlorobenzoic Acid | 0.4 | 70 | 6 | 24 |
Data compiled from multiple sources for illustrative purposes.[5][6]
As the data illustrates, 4-iodobenzoic acid achieves complete conversion under remarkably mild conditions (room temperature, 10 minutes).[5][6] In stark contrast, 4-bromobenzoic acid shows minimal reactivity under the same conditions and requires elevated temperatures to reach full conversion.[5] 4-chlorobenzoic acid proves to be the most challenging substrate, necessitating significantly higher catalyst loading and prolonged heating to achieve even modest conversion.[6]
This enhanced reactivity of iodo-benzoic acids offers significant advantages in multi-step syntheses, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[3] This is particularly beneficial when working with thermally sensitive or complex molecules where functional group tolerance is critical.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Halobenzoic Acids
-
To a reaction vessel, add the 4-halobenzoic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).[7]
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[7]
-
Under the inert atmosphere, add a degassed solvent (e.g., a mixture of toluene and water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-5 mol%).[3][7]
-
Heat the reaction mixture with vigorous stirring. The required temperature and time will vary depending on the halogen:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
The desired product can then be purified by crystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Shift in Reactivity Trends
Nucleophilic aromatic substitution (SNAr) presents a different reactivity landscape. For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen).[8][9] In the context of halobenzoic acids, the carboxylic acid group is a meta-director and a deactivating group, making SNAr challenging without additional activation. However, if a strongly activating group (like a nitro group) is present, the reactivity trend can be considered.
In the addition-elimination mechanism of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10][11] The stability of this intermediate is crucial. The electronegativity of the halogen plays a key role in stabilizing this intermediate through its inductive effect. Consequently, the reactivity order for the halogen as a leaving group in SNAr is often F > Cl > Br > I .[8] This is the reverse of the trend observed in palladium-catalyzed cross-coupling reactions and in SN1/SN2 reactions of alkyl halides.[8]
However, the benzyne mechanism, which involves an elimination-addition pathway, can also occur, particularly with very strong bases. In this mechanism, the rate of deprotonation ortho to the halogen is a key step, and the leaving group ability of the halogen in the subsequent step follows the order I > Br > Cl > F .[8]
Given the complexity and the requirement for specific substitution patterns for SNAr to be efficient with halobenzoic acids, a direct, universally applicable reactivity comparison is less straightforward than in cross-coupling reactions. The operative mechanism will dictate the reactivity order.
Esterification: The Influence of Electronic Effects
The esterification of carboxylic acids, such as the Fischer esterification, is an acid-catalyzed nucleophilic acyl substitution reaction.[12] In this reaction, the alcohol acts as the nucleophile, and the reactivity of the carboxylic acid is influenced by the electrophilicity of the carbonyl carbon.
The electronic nature of the halogen substituent on the benzoic acid ring plays a significant role. All halogens are electron-withdrawing through their inductive effect (-I effect), which increases the electrophilicity of the carbonyl carbon and should, in principle, accelerate the rate of esterification. The order of inductive effect is Cl > Br > I .[13]
However, halogens also exhibit an electron-donating resonance effect (+R effect) due to their lone pairs of electrons. This effect decreases down the group. The interplay of these two opposing effects can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents.[14][15]
The Hammett substituent constants (σ) provide a measure of the electronic influence of a substituent. For the meta and para positions, the σ values for halogens are positive, indicating a net electron-withdrawing character.
| Substituent | σmeta | σpara |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.28 |
Data from Dalal Institute.
Based on these values, the electron-withdrawing strength for para-substituted halobenzoic acids is I > Cl ≈ Br, while for meta-substituted acids it is Br > Cl > I. This suggests that the reactivity in Fischer esterification, which is enhanced by electron-withdrawing groups, may not follow a simple linear trend with halogen identity and will depend on the position of the halogen. In general, all three halobenzoic acids are expected to be more reactive towards esterification than benzoic acid itself due to the net electron-withdrawing nature of the halogens. However, the differences in reactivity among the three are likely to be less pronounced than in reactions involving C-X bond cleavage.[16]
Experimental Protocol: Fischer Esterification of Halobenzoic Acids
-
In a round-bottom flask, dissolve the halobenzoic acid in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.[17]
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).[12]
-
Heat the reaction mixture to reflux for several hours. The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the ester product.[16]
-
Monitor the reaction by TLC or GC.
-
After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent.
-
Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or column chromatography.
Conclusion: A Strategic Choice for Synthetic Success
The choice between iodo-, bromo-, and chloro-benzoic acids is a strategic decision that should be guided by the specific chemical transformation being targeted.
-
For palladium-catalyzed cross-coupling reactions , the reactivity order is unequivocally Iodo > Bromo > Chloro . Iodo-benzoic acids are the substrates of choice for achieving high efficiency under mild conditions, though cost and availability may favor the use of bromo- or chloro-analogs, especially with the advent of highly active catalyst systems.[7]
-
In nucleophilic aromatic substitution , the reactivity is highly dependent on the reaction mechanism and the substitution pattern of the aromatic ring. For the common addition-elimination pathway, the trend is often the reverse of that seen in cross-coupling reactions.
-
For esterification , all three halobenzoic acids are generally more reactive than unsubstituted benzoic acid. The subtle differences in their reactivity are governed by a combination of inductive and resonance effects, which can be rationalized through Hammett parameters.
By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can navigate their synthetic challenges with greater confidence and efficiency, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
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A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-Iodosalicylic Acid Quantification
In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs), intermediates, or impurities is paramount. 4-Iodosalicylic acid, a halogenated derivative of salicylic acid, serves as a critical component in various synthetic pathways and can be a key analyte in drug substance and product analysis. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for its quantification, grounded in the principles of scientific integrity and regulatory compliance.
This document is structured not as a rigid template, but as a logical narrative that explains the causality behind experimental choices, ensuring that the described protocol is a self-validating system. We will explore the core validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, present a robust experimental protocol, and compare the performance of HPLC with alternative analytical techniques.
The Analytical Challenge: Why a Validated Method is Non-Negotiable
Accurate quantification of 4-Iodosalicylic acid is essential for ensuring product quality, safety, and efficacy. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1][2] Without this, results lack scientific and regulatory credibility.[1] This guide adheres to the globally harmonized ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which forms the foundation for most validation activities.[1][3][4]
Pillar 1: The HPLC Method - Designing for Success
The foundation of any successful validation is a well-developed and robust analytical method. For 4-Iodosalicylic acid, a reverse-phase HPLC (RP-HPLC) method is the technique of choice due to its high specificity, sensitivity, and wide applicability.
Chromatographic Conditions: A Rationale
A typical starting point for developing a method for 4-Iodosalicylic acid would involve the following, based on established methods for salicylic acid and its derivatives.[5][6][7]
| Parameter | Recommended Condition | Rationale (The "Why") |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining a moderately polar compound like 4-Iodosalicylic acid. A 250 mm length ensures sufficient resolution from potential impurities. |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier providing good peak shape. The addition of an acid like phosphoric acid suppresses the ionization of the carboxylic acid group on the analyte, leading to a single, sharp, and well-retained peak.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, balancing analysis time with system pressure. |
| Detection | UV at 230 nm | Salicylic acid and its derivatives exhibit strong UV absorbance around this wavelength, providing high sensitivity.[5][7] |
| Column Temp. | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[7] |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
Pillar 2: The Validation Protocol - A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[2] The following sections detail the experimental protocols for the key validation characteristics as defined by the ICH Q2(R1) guideline.[3][4]
Caption: Workflow for HPLC Method Validation and Implementation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For 4-Iodosalicylic acid, this is crucial to ensure that other related substances do not interfere with its quantification.
Experimental Protocol:
-
Forced Degradation: Subject a solution of 4-Iodosalicylic acid to stress conditions to intentionally produce degradation products.[7]
-
Acidic: 0.1 N HCl at 80°C for 4 hours.
-
Basic: 0.1 N NaOH at 80°C for 30 minutes.
-
Oxidative: 3% H₂O₂ at room temperature for 3 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with a non-degraded standard and a blank (diluent).
-
Evaluation: The method is specific if the peak for 4-Iodosalicylic acid is well-resolved from any degradation peaks and any peaks from the blank. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm homogeneity.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the analyte concentration within a given range.[1][9] The range is the interval between the upper and lower concentrations that have been shown to be determined with suitable linearity, accuracy, and precision.[9]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five standard solutions of 4-Iodosalicylic acid from a stock solution, covering 80% to 120% of the expected sample concentration.[1] For example: 80, 90, 100, 110, and 120 µg/mL.
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation: Plot the average peak area against the concentration. Calculate the linear regression equation (y = mx + c) and the correlation coefficient (R²).
Typical Acceptance Criteria:
-
Correlation Coefficient (R²) ≥ 0.999
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Average Peak Area |
| 80 | 80150 | 80300 | 80220 | 80223 |
| 90 | 90210 | 90150 | 90350 | 90237 |
| 100 | 100300 | 100500 | 100400 | 100400 |
| 110 | 110450 | 110600 | 110520 | 110523 |
| 120 | 120500 | 120800 | 120650 | 120650 |
| Result | y = 1004.2x + 150 | R² = 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a placebo (matrix) with known amounts of the analyte at different concentration levels.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples by spiking a placebo with 4-Iodosalicylic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery for each sample.
Typical Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.7 | 100.7% |
| 120% | 120.0 | 119.4 | 99.5% |
| Average | 99.9% |
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of 4-Iodosalicylic acid at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.
Typical Acceptance Criteria:
-
%RSD should be not more than 2.0%.
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | %RSD |
| Repeatability | 100.1 | 99.8 | 100.5 | 99.5 | 100.2 | 100.0 | 100.0 | 0.35% |
| Intermediate | 100.8 | 99.9 | 101.2 | 100.5 | 99.6 | 100.9 | 100.5 | 0.61% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][9]
Experimental Protocol:
-
Method 1: Signal-to-Noise Ratio (S/N): Determine the concentration that yields an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.[1][9]
-
Method 2: Based on the Standard Deviation of the Response and the Slope: Calculate using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.[1]
-
-
Confirmation: To confirm the LOQ, analyze a minimum of six replicates at the determined LOQ concentration and ensure the precision (%RSD) and accuracy (% Recovery) meet acceptance criteria.
Typical Results:
-
LOD: 0.05 µg/mL
-
LOQ: 0.15 µg/mL
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce Variations: Analyze samples while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C).
-
Mobile Phase Composition: ± 2% organic component.
-
-
Evaluation: Assess the effect of these changes on the results (e.g., peak area, retention time) and system suitability parameters.
Typical Acceptance Criteria:
-
The results should remain within the acceptance criteria for accuracy and precision.
-
System suitability parameters should still pass.
Trustworthiness: The Role of System Suitability Testing (SST)
A validated method is trustworthy only if the analytical system is performing correctly at the time of analysis. This is where System Suitability Testing (SST) becomes the cornerstone of a self-validating system.[10][11] SST is not part of the formal validation but is an integral part of the analytical procedure, performed before and sometimes during an analytical run to ensure the system is fit for use.[12][13]
SST Protocol: Before running any samples, a standard solution is injected (typically five or six times) to check key performance indicators.[14]
| SST Parameter | Purpose | Typical Acceptance Criteria |
| Repeatability | Ensures the injector and detector are performing consistently. | %RSD of peak areas from replicate injections ≤ 2.0%. |
| Tailing Factor (T) | Measures peak symmetry. Asymmetrical peaks can indicate column degradation or analyte interaction issues. | T ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency. A high number indicates sharp, narrow peaks and good separation power. | N > 2000 |
| Resolution (Rs) | Ensures baseline separation between the analyte peak and the closest eluting peak (e.g., an impurity). | Rs > 2.0 |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, it is essential to understand its performance relative to other techniques.
| Method | Principle | Advantages | Disadvantages |
| Validated HPLC-UV | Separation based on polarity, detection by UV absorbance. | High Specificity: Excellent at separating the analyte from impurities.[15]High Sensitivity & Accuracy: Provides precise and accurate quantitative results. | Higher Cost: More expensive instrumentation and solvents compared to spectrophotometry.Complexity: Requires skilled operators and more complex method development. |
| UV-Spectrophotometry | Measures the absorbance of UV light by the analyte in a solution. | Simplicity & Speed: Very fast and easy to perform.Low Cost: Instrumentation is relatively inexpensive. | Low Specificity: Cannot distinguish between the analyte and other absorbing compounds (impurities, degradants), making it unsuitable for stability or impurity testing.[16] |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of Mass Spectrometry. | Ultimate Specificity: Provides structural information and can confirm the identity of peaks.Very High Sensitivity: Often more sensitive than UV detection.[16] | Very High Cost: Expensive to purchase, operate, and maintain.Matrix Effects: Can be susceptible to signal suppression or enhancement from matrix components. |
Conclusion
The validation of an HPLC method for 4-Iodosalicylic acid is a systematic and scientifically rigorous process that transforms a well-developed analytical procedure into a reliable, regulatory-compliant tool. By meticulously evaluating specificity, linearity, accuracy, precision, quantitation limits, and robustness, researchers and drug development professionals can generate data with the highest level of confidence. The integration of routine System Suitability Testing ensures the ongoing trustworthiness of the method, making it a truly self-validating system. While other techniques exist, the validated HPLC method stands as the gold standard for this application, providing the specificity and accuracy required in the demanding pharmaceutical industry.
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- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. (2005-11).
- Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. ResearchGate. (2022-10-14).
- Separation of 4-Iodosalicylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Analytical Method Validation: Back to Basics, Part II. LCGC International.
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- System suitability in HPLC Analysis. Pharmaceutical Updates. (2021-05-03).
- Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. PubMed Central. (2022-01-06).
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- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
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- Comparison of assay methods by second-derivative spectroscopy, colorimetry and fluorescence spectroscopy of salicylic acid in aspirin preparations with a high-performance liquid chromatographic method. PubMed. (1994-03).
- Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. MDPI.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. (2023-09-02).
- The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. (2023-11-01).
- HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
- A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. ycmou. (2015-05-23).
- Linearity, accuracy and precision results of HPLC method | Download Table. ResearchGate.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. (2023-11-03).
- HPLC Column Technical Guide. GL Sciences.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH.
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- FDA Releases Guidance on Analytical Procedures. BioPharm International. (2024-03-07).
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
- Analytical Methods for Salicylic Acid | PDF | High Performance Liquid Chromatography | Spectrophotometry. Scribd.
- Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace.
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, empowering the creation of intricate molecular architectures with remarkable precision. The formation of carbon-carbon bonds, particularly in the synthesis of biaryls and substituted aromatics, is fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of this transformative reaction lies the palladium catalyst, the choice of which profoundly dictates the efficiency, scope, and practicality of the synthesis.
This guide provides a comparative analysis of the predominant classes of palladium catalysts employed for the Suzuki coupling of aryl iodides. As an ostensibly reactive class of electrophiles, the nuances of catalyst performance with aryl iodides are often overlooked. We will delve into the mechanistic underpinnings of each catalyst system, present supporting experimental data to benchmark their performance, and provide detailed protocols to translate this knowledge into practice. Our focus is to equip you with the insights necessary to make informed decisions in catalyst selection, moving beyond mere precedent to a rational, mechanism-driven approach.
The Catalytic Heart of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of each step is intricately linked to the nature of the palladium catalyst and its associated ligands.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Systems
The choice of ligand sphere around the palladium center is paramount in dictating the catalyst's performance. We will now explore the three major classes of palladium catalysts: traditional phosphine-based systems, modern bulky biarylphosphine ligands (Buchwald ligands), N-heterocyclic carbenes (NHCs), and palladacycles.
Traditional Phosphine Ligands: The Workhorses of Cross-Coupling
Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) have been the traditional workhorses for Suzuki coupling.[3]
Performance Insights:
While generally effective for aryl iodides, the performance of traditional phosphine ligands can be substrate-dependent. For instance, Pd(PPh₃)₄ can exhibit surprisingly poor reactivity with aryl iodides at lower temperatures (~50 °C).[4] This is attributed to the inefficient turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)].[4] Pd(dppf)Cl₂, a Pd(II) precatalyst, often shows broader applicability and thermal stability.[5]
Table 1: Representative Performance of Traditional Phosphine Ligands in the Suzuki Coupling of Aryl Iodides
| Catalyst | Aryl Iodide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 19 | 95 | [6] |
| Pd(dppf)Cl₂ | 4-Iodotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 | [1] |
| Pd(dppf)Cl₂ | 5-Bromo-indazole | 2-Thiopheneboronic acid | K₂CO₃ | DME | N/A | N/A | Good Yields | [7] |
Note: Reaction conditions are not identical and yields are representative.
Mechanistic Causality:
The electronic and steric properties of simple phosphine ligands like PPh₃ are moderate. While they facilitate oxidative addition, they may not be sufficiently bulky to promote rapid reductive elimination, which can be a rate-limiting step. The dppf ligand in Pd(dppf)Cl₂ offers a larger bite angle and greater steric bulk compared to PPh₃, contributing to its enhanced stability and broader substrate scope. For Pd(II) precatalysts like Pd(dppf)Cl₂, an initial reduction to the active Pd(0) species is required, which can occur via various pathways, including reaction with phosphines or the boronic acid.[8]
Buchwald Biarylphosphine Ligands: A Paradigm Shift in Efficiency
The development of bulky, electron-rich dialkylbiarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[9] Ligands like XPhos and SPhos, often used in conjunction with Pd(OAc)₂ or as pre-formed palladacycle precatalysts (e.g., XPhos Pd G3), have demonstrated exceptional activity and broad applicability.[10]
Performance Insights:
Buchwald-type catalysts are highly effective for the Suzuki coupling of aryl iodides, often achieving high yields with low catalyst loadings and under mild conditions.[10] Their steric bulk and strong electron-donating ability accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[9]
Table 2: Representative Performance of Buchwald Ligands in the Suzuki Coupling of Aryl Iodides
| Catalyst System | Aryl Iodide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | 4-Iodotoluene | Phenylboronic acid | K₃PO₄ | THF | 60 | 19 | 92 | [11] |
| XPhos Pd G3 | 2-Iodotoluene | Phenylboronic acid | K₂CO₃ | iPrOH/H₂O | 60 | 12 | 93 | [12] |
| SPhos Pd G2 | 4-Iodoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [13] |
Note: Reaction conditions are not identical and yields are representative.
Mechanistic Causality:
The key to the success of Buchwald ligands lies in their unique structural features. The bulky biaryl backbone forces the phosphorus atom into close proximity to the palladium center, creating a sterically demanding environment that promotes the reductive elimination of the biaryl product.[14] Furthermore, their strong electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition of the aryl iodide.[14] The use of palladacycle precatalysts, such as the G3 and G4 generations, allows for the rapid and quantitative generation of the active monoligated Pd(0) species under mild conditions.
Caption: Activation of a Buchwald palladacycle precatalyst.
N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative
N-heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[15] Their strong σ-donating ability and steric tuneability make them excellent alternatives to phosphines.
Performance Insights:
Pd-NHC complexes exhibit high thermal stability and are often resistant to air and moisture, making them user-friendly catalysts.[15] They have shown excellent performance in the Suzuki coupling of aryl iodides, often with high turnover numbers (TONs).
Table 3: Representative Performance of NHC Ligands in the Suzuki Coupling of Aryl Iodides
| Catalyst | Aryl Iodide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Reference |
| [Pd(IPr)(cin)Cl] | 4-Iodoacetophenone | Phenylboronic acid | K₂CO₃ | THF | 60 | 1 | 85 | - | [16] |
| Pd-PEPPSI-IPr | 4-Iodotoluene | Phenylboronic acid | K₂CO₃ | iPrOH/H₂O | 90 | 0.5 | 99 | - | [17] |
| Sulfonated-NHC-Pd | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Water | 100 | 1 | >99 | 10⁵ | [18] |
Note: Reaction conditions are not identical and yields are representative.
Mechanistic Causality:
NHCs are stronger σ-donors than most phosphines, which leads to the formation of very stable Pd-NHC bonds.[19] This enhanced stability can prevent catalyst decomposition and lead to higher catalyst turnovers. The steric bulk of the NHC ligand can be readily tuned by modifying the substituents on the nitrogen atoms, allowing for fine control over the catalytic activity.[16] Theoretical studies suggest that while phosphine-ligated systems may be energetically favored in the oxidative addition step, NHC-ligated systems can exhibit comparable overall catalytic capacity.[20]
Palladacycles: Precatalysts with High Activity
Palladacycles are organopalladium complexes containing a carbon-palladium bond within a cyclic structure. They serve as highly efficient and stable precatalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling.[21]
Performance Insights:
Palladacycles are known for their high thermal stability and can achieve exceptionally high turnover numbers (TONs) and turnover frequencies (TOFs) in the Suzuki coupling of aryl iodides.[21]
Table 4: Representative Performance of Palladacycles in the Suzuki Coupling of Aryl Iodides
| Catalyst | Aryl Iodide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Herrmann's Catalyst | 4-Iodoacetophenone | Phenylboronic acid | K₂CO₃ | NMP | 120 | 2 | 98 | 9800 | 4900 | [22] |
| Phosphite Palladacycle | Various Aryl Iodides | Various Arylboronic Acids | K₂CO₃ | Anisole | 120 | - | High Yields | 10⁶ - 10⁷ | 10⁵ - 10⁶ | [21] |
Note: Reaction conditions are not identical and yields are representative.
Mechanistic Causality:
Palladacycles are typically Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species.[21] The palladacycle structure provides a stable and well-defined source of palladium, which can lead to highly active and long-lived catalytic systems. The activation pathway can vary depending on the specific palladacycle and the reaction conditions.[23]
Experimental Protocols: A Practical Guide
To translate the preceding discussion into actionable laboratory practice, we provide detailed, step-by-step protocols for the Suzuki coupling of a model substrate, 4-iodotoluene, with phenylboronic acid using representative catalysts from each class.
Caption: A general experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
4-Iodotoluene (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To the reaction vessel, add 4-iodotoluene, phenylboronic acid, and potassium carbonate.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[17]
Protocol 2: Suzuki Coupling using a Buchwald Precatalyst (XPhos Pd G3)
Materials:
-
4-Iodotoluene (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.5 mmol, 1.5 eq)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
2-Propanol (2 mL)
-
Water (0.4 mL)
-
Reaction vessel with a magnetic stir bar
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add 4-iodotoluene, phenylboronic acid, potassium phosphate, and XPhos Pd G3 to the reaction vessel.
-
Add the 2-propanol and water.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress. The reaction is often complete within a few hours.
-
Follow the workup and purification procedure as described in Protocol 1.[24]
Protocol 3: Suzuki Coupling using a Pd-NHC Catalyst (Pd-PEPPSI-IPr)
Materials:
-
4-Iodotoluene (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Pd-PEPPSI-IPr (0.01 mmol, 1 mol%)
-
Isopropanol (3 mL)
-
Water (1 mL)
-
Reaction vessel with a magnetic stir bar
Procedure:
-
To the reaction vessel, add 4-iodotoluene, phenylboronic acid, potassium carbonate, and Pd-PEPPSI-IPr.
-
Add the isopropanol and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress.
-
Follow the workup and purification procedure as described in Protocol 1.
Conclusion and Future Outlook
The palladium-catalyzed Suzuki-Miyaura coupling of aryl iodides is a robust and versatile transformation. While traditional phosphine ligands remain valuable tools, modern catalyst systems based on bulky biarylphosphines (Buchwald ligands) and N-heterocyclic carbenes offer significant advantages in terms of efficiency, substrate scope, and reaction conditions. Palladacycles, as highly stable and active precatalysts, provide another powerful option, particularly when high turnover numbers are desired.
The choice of the optimal catalyst is not a one-size-fits-all decision but rather a nuanced process that depends on the specific substrates, desired reaction conditions, and economic considerations. By understanding the mechanistic principles that govern the performance of each catalyst class, researchers can make more rational and effective choices, accelerating the pace of discovery in chemical synthesis. The continued development of novel ligand scaffolds and more active and stable precatalysts will undoubtedly further expand the horizons of this indispensable cross-coupling reaction.
References
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- Ross, D. G., et al. (2021). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 40(5), 599-612.
- Ross, D. G., et al. (2021). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. Semantic Scholar.
- Ross, D. G., et al. (2021). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 40(5), 599-612.
- Hazari, N., et al. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
- Goossen, L. J., & Koley, D. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
- Al-Masri, A. A., & El-ghozia, N. A. (2016). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. IntechOpen.
- Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(21), 2341-2349.
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2743–2752.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.
- Wang, Y., et al. (2024). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv.
- Petrović, Z. D., et al. (2009). Mechanistic pathways for oxidative addition of aryl iodides to the low-ligated diethanolamine palladium(0) complex in phosphine-free Heck reactions.
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). VPhos Pd G3 vs. XPhos Pd G3: A Performance Comparison in Suzuki Coupling Reactions. BenchChem.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- Tubaro, C., et al. (2011). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics, 30(17), 4645–4652.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry.
- Hu, X., et al. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 25(11), 2747–2754.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Newman, S. G., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11776–11784.
- Hu, X., et al. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Figshare.
- Organic Chemistry with Lluís Llorens Palomo. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Al-Masri, A., et al. (2021). trans-Dichlorobis(XPhos)palladium(II)
- Al-Masri, A., et al. (2021). trans-Dichlorobis(XPhos)palladium(II)
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands. Sigma-Aldrich.
- Hu, X., et al. (2006). Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides.
- Jana, S., et al. (2013). An Efficient Pd/Al(OH)3 Nanoparticle Catalyst for Suzuki Coupling Reactions of Aryl Halides.
- Sigma-Aldrich. (n.d.).
- Dielmann, F., et al. (2012). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Dalton Transactions, 41(31), 9345-9353.
- Ito, H., et al. (2018). Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:....
- Karlsson, J. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA.
- Kim, J., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5036–5041.
- Gürbüz, N., et al. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Ross, D. G., et al. (2021). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplin. White Rose Research Online.
- Al-Masri, A. A., & El-ghozia, N. A. (2018). Effect on orthometallation of NHC palladium complexes toward the catalytic activity studies in Suzuki coupling reaction. Semantic Scholar.
- Hu, X., et al. (2019). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and....
- Nolan, S. P., et al. (2018). Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water.
- Nolan, S. P., et al. (2019).
- Hu, X., et al. (2019). A convenient and practical heterogeneous palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides with formic acid as carbon monoxide source.
- Nolan, S. P., et al. (2017). Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Neri, D., et al. (2017). a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl....
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A Comparative Guide to the Biological Activity of 2-Hydroxy-4-iodobenzoic Acid and Its Halogenated Analogs
For researchers and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides an in-depth comparison of 2-Hydroxy-4-iodobenzoic acid and its corresponding fluoro, chloro, and bromo analogs. By examining their structure-activity relationships (SAR), we can elucidate how the identity of the halogen at the C4 position dictates their efficacy in various biological contexts, from antimicrobial to anti-inflammatory activities.
While direct, comprehensive comparative studies testing this specific series of four compounds against a single target are not abundant in publicly available literature, we can synthesize a robust analysis from existing research on salicylates and other halogenated aromatic compounds. This guide will delve into the known biological activities, explain the physicochemical rationale for observed differences, and provide standardized protocols for their evaluation.
Molecular Structure and Physicochemical Properties
The foundational structure for this series is salicylic acid (2-hydroxybenzoic acid), a well-known phenolic compound with a range of therapeutic properties. The analogs maintain the core salicylate scaffold but are distinguished by a halogen substituent at the C4 position.
| Compound | Structure | Halogen | MW ( g/mol ) | Electronegativity (Pauling) | van der Waals Radius (Å) |
| 2-Hydroxy-4-fluorobenzoic acid | ![]() | F | 156.11 | 3.98 | 1.47 |
| 2-Hydroxy-4-chlorobenzoic acid | ![]() | Cl | 172.56 | 3.16 | 1.75 |
| 2-Hydroxy-4-bromobenzoic acid | ![]() | Br | 217.01 | 2.96 | 1.85 |
| This compound | ![]() | I | 264.01 | 2.66 | 1.98 |
The key differentiators are the size (van der Waals radius), electronegativity, and lipophilicity of the halogen atom. These properties directly influence the molecule's ability to interact with biological targets, its membrane permeability, and its metabolic stability.[1] Generally, as we move down the halogen group from fluorine to iodine, the atom size and lipophilicity increase, while electronegativity decreases.
Structure-Activity Relationship (SAR) Analysis
A critical insight from structure-activity relationship studies on salicylate derivatives is the functional importance of the substitution position. Research into the induction of systemic acquired resistance (SAR) in plants, a process signaled by salicylic acid, has shown that substitutions at the C4 position of the benzene ring tend to reduce or completely eliminate biological activity.[2] Similarly, a study on the inhibition of β-lactamase revealed that adding a chloro or fluoro group at the C2 or C4 position of benzoic acid resulted in a loss of activity.[3]
This suggests that for many biological targets, the C4 position may be sterically or electronically sensitive. An un-substituted C4 position, or a substituent that does not interfere with a critical binding interaction, appears to be preferable for certain activities. However, this is not a universal rule, and the introduction of a halogen can confer novel or enhanced activities in other contexts, such as antimicrobial effects.
Comparative Biological Activities
Antimicrobial and Antifungal Activity
Halogenation is a common strategy to enhance the antimicrobial potency of therapeutic agents.[1] While direct comparisons of the 2-hydroxy-4-halo series are limited, studies on related compounds provide valuable insights.
-
Iodo-Derivatives: Research on acylhydrazones derived from 2-, 3-, and 4-iodobenzoic acids has demonstrated significant antimicrobial effects, including against methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6] The presence of iodine was favorable for antimicrobial activity.[4][5][6]
-
Chloro-Derivatives: 4-chloro and 5-chloro salicylic acid derivatives have been synthesized and show bactericidal activity.[7][8] For instance, certain N-substituted 4-chloro-2-hydroxybenzamides have been shown to be effective against MRSA strains.[7]
-
Bromo- vs. Iodo-Analogs: In a comparative study on a different but related scaffold (Schiff bases of aminobenzoic acid), iodo-substituted compounds generally exhibited more potent antimicrobial, antifungal, and cytotoxic activity than their bromo-substituted counterparts.[9] The di-iodo derivative was the most potent agent against both S. aureus and C. albicans.[9]
Inference for the 2-Hydroxy-4-halo Series: Based on these findings, it is plausible that the antimicrobial activity within this series follows the trend I > Br > Cl > F . The greater lipophilicity and size of the heavier halogens may facilitate better penetration of bacterial cell membranes and stronger interactions with molecular targets.
Anti-inflammatory Activity
Salicylic acid's primary anti-inflammatory mechanism involves the inhibition of prostaglandin synthesis and, crucially, the suppression of the NF-κB signaling pathway.[10] NF-κB is a key transcription factor that regulates genes involved in inflammation and immunity.[11][12]
While halogenation at the C5 position has been shown to enhance NF-κB inhibitory activity, the effect of C4 substitution is less clear and, as noted earlier, can be detrimental in other assays.[2][11] The anti-inflammatory potential of the 2-hydroxy-4-halo series would likely depend on the specific requirements of the target protein's binding pocket within the NF-κB pathway. It is hypothesized that the larger halogens (Br, I) might introduce steric hindrance that could impair binding, but this would require direct experimental validation.
Below is a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory salicylates.
Caption: Standard workflow for broth microdilution antimicrobial susceptibility testing.
Conclusion
The substitution of a halogen atom at the C4 position of 2-hydroxybenzoic acid has a profound and variable impact on its biological activity. While this modification can be detrimental for certain receptor-mediated activities, as seen in plant defense signaling, it appears to be a promising strategy for enhancing antimicrobial properties.
The available evidence suggests a potential trend where antimicrobial potency increases with the size and lipophilicity of the halogen, making This compound a compelling candidate for further investigation as an antimicrobial agent. Conversely, for applications requiring the native signaling activity of salicylic acid, such as anti-inflammatory effects via the NF-κB pathway, C4-halogenated analogs may prove to be less effective.
References
- Structure Relationship to Systemic Acquired Resistance. (2025). Journal of Agricultural and Food Chemistry.
- Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity. (2012). European Journal of Medicinal Chemistry.
- In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. (n.d.). PubMed Central.
- Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase. (n.d.). PubMed.
- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (n.d.). PubMed.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Antimicrobial Activity of 4-Hydroxybenzoic Acid and trans 4-Hydroxycinnamic Acid Isolated and Identified from Rice Hull. (n.d.). Bioscience, Biotechnology, and Biochemistry.
- Synthesis and initial structure--activity relationships of modified salicylihalamides. (2000). Organic Letters.
- The Beneficial Biological Properties of Salicylic Acid. (2015).
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
- Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors. (n.d.). PubMed Central.
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- Biological activities of natural halogen compounds. (2020).
- Analgesic and antiinflammatory properties of some new salicylic acid derivatives, including QSAR. (1982). Agents and Actions Supplements.
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- Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2024). MDPI.
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- A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. (2012). PubMed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool
An In-Depth Guide to the Spectroscopic Analysis and Characterization of 4-Iodosalicylic Acid and its Positional Isomers
For researchers, scientists, and professionals in drug development, the precise identification of positional isomers is not merely an academic exercise; it is a critical requirement for ensuring the safety, efficacy, and patentability of a pharmaceutical compound. Positional isomers, such as 3-iodosalicylic acid, 4-iodosalicylic acid, and 5-iodosalicylic acid, possess the same molecular formula (C₇H₅IO₃) and weight (264.02 g/mol )[1][2] but can exhibit vastly different biological activities, metabolic pathways, and toxicity profiles due to the distinct spatial arrangement of their functional groups.
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to unambiguously differentiate these isomers. As a senior application scientist, the focus here is not just on the data but on the underlying principles and the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.
NMR spectroscopy is the most powerful and definitive technique for distinguishing positional isomers. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is unique, resulting in a distinct spectral fingerprint based on chemical shifts and spin-spin coupling.
Expertise & Causality: Why NMR Excels
The differentiation arises from the varying electronic effects of the three substituents—a hydroxyl (-OH), a carboxylic acid (-COOH), and an iodine (-I)—on the aromatic ring. The -OH group is a strong activating group (electron-donating), while the -COOH and -I groups are deactivating (electron-withdrawing). Their relative positions in each isomer create unique patterns of electron density, which directly dictates the magnetic shielding of each nucleus and, therefore, its chemical shift. The proximity between protons on the ring results in through-bond spin-spin coupling, producing characteristic splitting patterns (e.g., doublets, triplets) that reveal which protons are adjacent to one another.
For example, in 5-iodosalicylic acid, the proton at position 6 is ortho to the strongly electron-donating -OH group and will therefore be significantly shielded (shifted upfield) compared to a proton ortho to the electron-withdrawing -COOH group. This interplay of substituent effects is the key to identification.[3][4]
Comparative NMR Data
While full experimental datasets for all isomers can be sparse, we can use the well-documented spectrum of 5-iodosalicylic acid as a reference and apply established principles of substituent effects to predict the spectra of the 3- and 4-isomers.[5][6]
Table 1: Comparison of Expected ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Isomer | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern |
| 5-Iodosalicylic Acid | H-3 | ~7.79 | d, J ≈ 8.7 Hz |
| (Experimental Data)[7] | H-4 | ~6.82 | dd, J ≈ 8.7, 2.3 Hz |
| H-6 | ~8.04 | d, J ≈ 2.3 Hz | |
| C-1 (-COOH) | ~172 | - | |
| C-2 (-C-OH) | ~161 | - | |
| C-3 | ~120 | - | |
| C-4 | ~144 | - | |
| C-5 (-C-I) | ~83 | - | |
| C-6 | ~139 | - | |
| 4-Iodosalicylic Acid | H-3 | ~7.8 (ortho to -COOH) | d |
| (Predicted) | H-5 | ~7.6 (ortho to -I) | dd |
| H-6 | ~6.9 (ortho to -OH) | d | |
| 3-Iodosalicylic Acid | H-4 | ~7.6 (para to -OH) | t |
| (Predicted) | H-5 | ~7.2 (ortho to -OH, -I) | dd |
| H-6 | ~7.9 (ortho to -COOH) | d |
Note: Predicted values are illustrative, based on general substituent effects. Actual values may vary.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the iodosalicylic acid isomer in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it dissolves the acidic compounds well and its residual peak does not interfere with the aromatic region.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of approximately 0-14 ppm to include both aromatic and acidic protons.
-
-
Processing & Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at ~2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and coupling constants (J-values) to assign the structure.
-
Workflow for NMR-Based Isomer Identification
Caption: Workflow for unambiguous isomer identification using NMR.
Infrared (IR) Spectroscopy: Fingerprinting the Substitution Pattern
While NMR provides definitive structural detail, Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive technique that is particularly sensitive to the substitution pattern on the aromatic ring.
Expertise & Causality: The Power of the Fingerprint Region
All three isomers will show characteristic broad O-H stretches (from both the phenol and carboxylic acid) around 3300-2500 cm⁻¹ and a strong carbonyl (C=O) stretch around 1700-1680 cm⁻¹. While useful for confirming the functional groups, these bands are not ideal for differentiation.
The key to distinguishing the isomers lies in the fingerprint region (1500-650 cm⁻¹).[8] Specifically, the strong C-H out-of-plane bending vibrations between 900-650 cm⁻¹ are highly diagnostic of the arrangement of hydrogens on the benzene ring.[9][10] Each isomer has a unique number and arrangement of adjacent hydrogen atoms, leading to distinct absorption bands.
Table 2: Key Differentiating IR Absorptions in the Fingerprint Region
| Isomer | Substitution Pattern | No. of Adjacent Ring H's | Expected C-H Bending (cm⁻¹) |
| 3-Iodosalicylic Acid | 1,2,3-trisubstituted | 3 adjacent H's | ~800-770 (strong) |
| 4-Iodosalicylic Acid | 1,2,4-trisubstituted | 2 adjacent H's, 1 isolated H | ~840-800 (strong), ~900-860 (weak) |
| 5-Iodosalicylic Acid | 1,2,4-trisubstituted | 2 adjacent H's, 1 isolated H | ~840-800 (strong), ~900-860 (weak) |
Note: While 4- and 5-isomers have the same substitution pattern, the electronic differences can lead to subtle but reproducible shifts within these ranges, making comparison to a known standard essential. An IR spectrum for 5-iodosalicylic acid is available for reference.[11]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid iodosalicylic acid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over the range of 4000-650 cm⁻¹.
-
-
Analysis:
-
The software will automatically ratio the sample spectrum against the background.
-
Carefully analyze the fingerprint region, specifically the 900-700 cm⁻¹ range, and compare the pattern of sharp, strong absorptions to known standards or the predictions in Table 2.
-
Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation
Mass spectrometry is essential for confirming the molecular weight and can provide structural clues through the analysis of fragmentation patterns.
Expertise & Causality: Isomeric Fragmentation
For all three isomers, high-resolution mass spectrometry will confirm the elemental composition of the molecular ion (M⁺˙) at an m/z of approximately 263.9283.[1] Under electron ionization (EI), these molecular ions are energetically unstable and will break apart in predictable ways.[12][13] Common fragmentation pathways for salicylic acids include the loss of water (H₂O, -18 Da), carbon monoxide (CO, -28 Da), and the carboxyl group (•COOH, -45 Da).[14]
The differentiation between isomers relies on the relative abundance of these fragment ions. The position of the bulky iodine atom can influence which fragmentation pathways are favored by affecting bond strengths and the stability of the resulting fragment ions. For example, the initial loss of water or the carboxyl group may be more or less favorable depending on steric hindrance or electronic stabilization offered by the iodine at different positions.
Table 3: Expected Key Fragments in EI-Mass Spectrometry
| m/z Value | Identity of Fragment | Plausibility for Iodosalicylic Acid Isomers |
| 264 | [M]⁺˙ | Molecular ion, present for all isomers. |
| 246 | [M - H₂O]⁺˙ | Loss of water; expected for all isomers. |
| 218 | [M - H₂O - CO]⁺˙ | Subsequent loss of CO; expected for all. |
| 137 | [M - I]⁺ | Loss of iodine radical; forms hydroxybenzoic acid ion. |
| 121 | [M - I - O]⁺ or [M - COOH - I]⁺ | Further fragmentation. Relative intensity may vary. |
| 93 | [C₆H₅O]⁺ | Phenyl oxonium ion, a common fragment. |
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization (Required): Iodosalicylic acids are not volatile enough for direct GC analysis. They must be derivatized, typically by silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane), to convert the acidic -OH and -COOH protons into less polar, more volatile groups.
-
Sample Preparation: React ~1 mg of the isomer with the chosen derivatizing agent according to a standard protocol. Dilute the resulting mixture in an appropriate solvent like ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
Acquisition:
-
Inject 1 µL of the derivatized sample into the GC.
-
Use a temperature program to separate the derivatized isomer from any byproducts.
-
Acquire mass spectra across a range of m/z 50-350 as the compound elutes from the column.
-
-
Analysis:
-
Identify the molecular ion peak of the derivatized compound.
-
Analyze the fragmentation pattern and compare the relative intensities of key fragments between the different isomers.
-
Fragmentation Pathway of Iodosalicylic Acid
Caption: A potential fragmentation pathway for iodosalicylic acid.
UV-Visible Spectroscopy: A Tool for Quantification
UV-Visible spectroscopy measures the absorption of light by the molecule's electronic system. While useful for quantitative analysis, it is the least specific method for isomer identification.
Expertise & Causality: Electronic Transitions
The salicylic acid core is a chromophore that absorbs UV light, typically showing two main absorption bands (π → π* transitions). The position of the iodine substituent will slightly alter the electronic structure and thus shift the wavelength of maximum absorbance (λmax). However, these shifts are often small (a few nanometers) and can be highly dependent on the solvent used. Therefore, while differences will exist, they may not be distinct enough for confident, standalone identification of an unknown isomer. Its primary strength lies in quantifying a known isomer using a calibration curve.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., methanol or ethanol). Create a series of dilutions to a final concentration in the range of 1-10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each solution from 400 nm down to 200 nm.
-
Identify the λmax for the isomer.
-
-
Analysis: Compare the λmax values between the different isomers. For quantitative work, create a Beer-Lambert plot of absorbance vs. concentration at the λmax.
Conclusion: A Multi-faceted Approach
No single technique provides all the answers, but a strategic combination offers an irrefutable identification of 4-iodosalicylic acid and its isomers.
-
For Unambiguous Identification: NMR spectroscopy is the gold standard. The unique chemical shifts and coupling patterns provide a definitive structural fingerprint.
-
For Rapid Screening and Confirmation: FT-IR spectroscopy is exceptionally useful for quickly differentiating isomers based on their unique C-H bending patterns in the fingerprint region, provided reference spectra are available.
-
For Molecular Weight Confirmation: Mass spectrometry is essential to confirm the molecular weight and can provide corroborating structural evidence through fragmentation analysis.
-
For Quantification: UV-Vis spectroscopy is the preferred method for accurately determining the concentration of a known, purified isomer.
By understanding the strengths and causal principles of each technique, researchers can design a self-validating workflow to confidently characterize these critical positional isomers, ensuring the integrity and success of their research and development efforts.
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- Smith, G. A., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 2-Hydroxy-4-iodobenzoic Acid
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a cornerstone of reliable and reproducible research, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Hydroxy-4-iodobenzoic acid, a key building block in various synthetic pathways, is no exception. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of this compound, contrasting its analytical behavior with its well-characterized precursor, salicylic acid. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust purity determination.
The Analytical Imperative: Why Purity Assessment of this compound Matters
The introduction of an iodine atom to the salicylic acid scaffold significantly alters its physicochemical properties, influencing its reactivity, solubility, and chromatographic and spectroscopic behavior. Consequently, a tailored analytical approach is paramount. Potential impurities in the synthesis of this compound can arise from several sources, including unreacted starting materials (e.g., salicylic acid), regioisomers (e.g., 2-hydroxy-iodobenzoic acids with iodine at different positions), and di-iodinated byproducts. Each of these impurities can have a profound impact on the outcome of subsequent synthetic steps and the pharmacological profile of the final compound.
This guide will focus on a multi-pronged approach to purity assessment, leveraging the strengths of chromatography, spectroscopy, and thermal analysis. We will compare the application of these techniques to both this compound and, as a reference, salicylic acid.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For acidic, aromatic compounds like this compound and salicylic acid, reversed-phase HPLC (RP-HPLC) is the method of choice.
The Rationale Behind Method Development
The key to a successful RP-HPLC separation of these compounds lies in controlling their ionization state. Both this compound and salicylic acid are carboxylic acids and will exist in their ionized (deprotonated) form at neutral pH. This can lead to poor retention on a non-polar stationary phase (like C18) and peak tailing due to interactions with residual silanols on the silica support. To mitigate this, the mobile phase is acidified, typically with formic acid or phosphoric acid, to suppress the ionization of the carboxylic acid group, promoting better retention and peak shape.
Comparative HPLC Methods
Below are detailed protocols for the HPLC analysis of both this compound and salicylic acid. The method for this compound is adapted from established methods for similar hydroxybenzoic acid derivatives, providing a robust starting point for method development and validation.
Table 1: Comparative HPLC Parameters
| Parameter | Method for this compound | Method for Salicylic Acid[1][2] |
| Column | C18, 4.6 x 150 mm, 5 µm | Kromasil 60-5CN, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 1.0 mL Trifluoroacetic Acid in 1000 mL WaterB: Acetonitrile |
| Gradient | Isocratic: 60:40 (A:B) | Isocratic: 70:30 (A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 230 nm |
| Column Temp. | 30°C | 30°C |
| Injection Vol. | 10 µL | 20 µL |
Experimental Protocols
HPLC Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard (either this compound or salicylic acid) in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC Purity Determination.
Structural Confirmation and Impurity Identification: NMR and Mass Spectrometry
While HPLC provides quantitative data on purity, it does not inherently confirm the identity of the main peak or the structure of impurities. For this, we turn to spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom in the molecule.
Interpreting the Spectra:
-
This compound: The ¹H NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns due to the substitution pattern. The proton ortho to the carboxyl group will be the most deshielded. The ¹³C NMR spectrum will show seven distinct carbon signals, with the carbon bearing the iodine atom exhibiting a characteristic chemical shift.
-
Salicylic Acid: The ¹H NMR spectrum of salicylic acid shows four aromatic protons, and their chemical shifts and coupling constants are well-documented.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Predicted ¹H NMR Chemical Shifts (DMSO-d₆) | Predicted ¹³C NMR Chemical Shifts (DMSO-d₆) |
| This compound | ~7.8 (d), ~7.3 (dd), ~7.2 (d) | ~170 (C=O), ~160 (C-OH), ~140 (C-I), ~130 (CH), ~120 (CH), ~115 (CH), ~110 (C-COOH) |
| Salicylic Acid [3][4][5] | 7.86 (dd), 7.45 (ddd), 6.93 (dd), 6.88 (ddd) | 172.4 (C=O), 161.2 (C-OH), 135.8 (CH), 130.4 (CH), 119.1 (CH), 117.4 (CH), 113.0 (C-COOH) |
Note: Predicted chemical shifts for this compound are estimates and should be confirmed with experimental data.
NMR Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity. Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.
Expected Fragmentation Patterns:
-
This compound: The molecular ion peak (M⁺) should be observed at m/z 264. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The carbon-iodine bond is also susceptible to cleavage, leading to a fragment corresponding to the loss of an iodine radical (M-127).
-
Salicylic Acid: The molecular ion peak is observed at m/z 138. The base peak is typically at m/z 120, corresponding to the loss of water (H₂O). Other significant fragments include the loss of -CHO and -CO.[6][7]
Table 3: Key Mass Spectrometry Fragments
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 264 | 247, 219, 137 |
| Salicylic Acid [6][7] | 138 | 120, 92, 64 |
Workflow for Spectroscopic Analysis:
Caption: Workflow for Structural Confirmation and Impurity Identification.
Thermal Analysis: Melting Point
A simple yet effective preliminary assessment of purity can be made by measuring the melting point of the synthesized compound. A pure crystalline solid will have a sharp melting point range (typically 0.5-1°C), while an impure sample will exhibit a broader and depressed melting point range.
Table 4: Melting Point Comparison
| Compound | Literature Melting Point (°C) |
| This compound | 229-234 |
| Salicylic Acid | 158-161 |
Conclusion: A Holistic Approach to Purity Assessment
Ensuring the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC provides the quantitative backbone for purity determination, NMR and mass spectrometry are indispensable for structural confirmation and the identification of unknown impurities. The comparison with a well-characterized analogue like salicylic acid provides a valuable framework for understanding the analytical challenges and developing robust, reliable methods. By integrating these techniques, researchers can confidently assess the quality of their synthesized material, ensuring the integrity of their downstream applications.
References
- Patil, S. A., Khairnar, B. J., Mane, D. V., & Chaudhari, B. R. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences, 3(6), 1156-1163.
- World Journal of Pharmaceutical Sciences. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. [Link]
- Semantic Scholar. (n.d.). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. [Link]
- Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah. [Link]
- International Journal of Pharmaceutical Research and Applications. (2024). Stability indicating HPLC method development and validation for quantification of salicylic acid impurity in acetaminophen aspirin caffeine oral solid dosage forms. [Link]
- OUCI. (n.d.). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895). [Link]
- PubMed. (2008). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]
- ResearchGate. (n.d.). Presentation of 1 H NMR and 13 C NMR spectrum results of natural salicylic acid NMR analysis. [Link]
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- Chegg. (2020). Solved Q4. Shown below is an El mass spectrum for salicylic. [Link]
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- MassBank. (2015). MSBNK-Eawag-EQ369658. [Link]
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- Slideshare. (n.d.). Iodination Of Salicylamide Lab Report | PDF. [Link]
- Unknown Source. (n.d.).
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- International Science Community Association. (2015). The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry. [Link]
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- Longdom Publishing. (2021).
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- PubMed. (2013). 1H and 13C NMR Spectral Assignments of 2'-hydroxychalcones. [Link]
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A Senior Application Scientist's Guide to the Iodination of Phenolic Compounds: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of iodine into phenolic scaffolds is a critical transformation. Iodinated phenols are not merely synthetic intermediates; they are key components in pharmaceuticals, radiolabeling agents, and molecular probes. The regioselective and efficient incorporation of an iodine atom can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity.
This guide provides an in-depth comparative analysis of the most prevalent methods for phenolic iodination. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms, offering a rationale for experimental choices and providing the data necessary to select the optimal method for your specific application.
The Importance of Iodinated Phenols
The utility of iodinated phenolic compounds is widespread. In medicinal chemistry, the iodine atom can serve as a "heavy atom" to enhance X-ray crystallographic resolution or as a handle for further functionalization via cross-coupling reactions. Furthermore, radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are integral to diagnostic imaging and targeted radiotherapy. The biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), for instance, hinges on the selective iodination of tyrosine residues, underscoring the biological significance of this transformation.[1][2][3][4][5]
Electrophilic Iodination: The Workhorse of Phenolic Iodination
Electrophilic aromatic substitution is the most common strategy for the iodination of electron-rich phenolic rings.[6] The hydroxyl group is a potent activating group, directing the incoming electrophile to the ortho and para positions.[6] However, molecular iodine (I₂) itself is a weak electrophile, often requiring activation to achieve efficient substitution.[7][8]
Method 1: Molecular Iodine (I₂) with a Base or Oxidizing Agent
The direct reaction of phenols with molecular iodine is often sluggish. To enhance the electrophilicity of iodine, this method typically employs either a base to generate the more nucleophilic phenoxide ion or an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺).[9]
Mechanism with a Base:
In the presence of a mild base (e.g., NaHCO₃), the phenol is deprotonated to the phenoxide ion. The increased electron density of the phenoxide ring enhances its nucleophilicity, facilitating attack on molecular iodine.
Mechanism with an Oxidizing Agent:
Oxidizing agents, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), oxidize iodide (I⁻, often present in equilibrium with I₂) or I₂ itself to a more electrophilic species, such as hypoiodous acid (HOI) or the iodonium ion (I⁺).[6][9][10]
Experimental Protocol: Iodination of Phenol using I₂ and H₂O₂ [11]
-
To a solution of phenol (2 mmol) and iodine (3 mmol) in 10 mL of distilled water, add 30% aqueous hydrogen peroxide (6 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction by adding a 10% (w/v) aqueous solution of sodium thiosulfate until the color of iodine disappears.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Iodination using I₂ and an Oxidizing Agent
Caption: General workflow for the oxidative iodination of phenols.
Method 2: Iodine Monochloride (ICl)
Iodine monochloride (ICl) is a more potent electrophilic iodinating agent than molecular iodine due to the polarization of the I-Cl bond, making the iodine atom more electrophilic.[12][13] This increased reactivity allows for the iodination of less activated phenols and often proceeds under milder conditions.[13]
Mechanism:
The electrophilic iodine of ICl is attacked by the electron-rich aromatic ring of the phenol, proceeding through a standard electrophilic aromatic substitution mechanism.
Experimental Protocol: Iodination of p-Cresol with ICl
-
Dissolve p-cresol (0.01 M) in a suitable solvent such as aqueous acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of iodine monochloride (0.01 M) in the same solvent dropwise with stirring.
-
Allow the reaction to proceed for the desired time (monitoring by TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted ICl.
-
Dry the organic layer, concentrate, and purify the product.
Method 3: N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a versatile and easy-to-handle crystalline solid that serves as an electrophilic iodine source.[14] Reactions with NIS are often clean and high-yielding. The reactivity of NIS can be tuned by the addition of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, further polarizing the N-I bond and increasing the electrophilicity of the iodine.[14][15][16]
Mechanism with Acid Catalysis:
The acid catalyst protonates the carbonyl oxygen or the nitrogen of NIS, increasing the electrophilicity of the iodine atom. The phenol then attacks the iodine, leading to the iodinated product and succinimide.
Mechanism of NIS Iodination
Caption: Mechanism of acid-catalyzed iodination of phenols using NIS.
Experimental Protocol: Regioselective Iodination using NIS and p-TsOH [15]
-
To a solution of the phenol (1 mmol) in a suitable solvent (e.g., acetonitrile) at room temperature, add p-toluenesulfonic acid (1 mmol).
-
Add N-iodosuccinimide (1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Enzymatic Iodination: The Biocatalytic Approach
Inspired by the biosynthesis of thyroid hormones, enzymatic methods for phenol iodination have been developed.[2][10][17] These methods often employ peroxidases, such as lactoperoxidase (LPO) or horseradish peroxidase (HRP), in the presence of iodide and a source of hydrogen peroxide.[10][17][18]
Mechanism:
The peroxidase enzyme catalyzes the oxidation of iodide (I⁻) by hydrogen peroxide to a reactive iodine species, which then iodinates the phenolic substrate.[18] This method offers the potential for high regioselectivity and can be performed under mild, aqueous conditions.[10][17]
Experimental Protocol: Lactoperoxidase-Catalyzed Iodination of Phenol [10]
-
Prepare a solution of phenol (e.g., 1 x 10⁻⁴ M) in an acetate buffer (pH 5).
-
Add sodium iodide (e.g., 1 x 10⁻⁵ M) and hydrogen peroxide (e.g., 1 x 10⁻⁵ M).
-
Initiate the reaction by adding lactoperoxidase (e.g., 10 µg/10 mL).
-
Incubate the reaction mixture at room temperature.
-
Monitor the formation of iodophenols using HPLC.
-
The reaction can be stopped by the addition of sodium bisulfite.
Comparative Analysis of Iodination Methods
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages | Regioselectivity |
| Molecular Iodine | I₂ / Base or Oxidizing Agent (e.g., H₂O₂) | Aqueous or organic solvent, room temp. | Inexpensive reagents, environmentally benign oxidant (H₂O₂).[11][19] | Often slow, may require an oxidizing agent, can lead to over-iodination.[6][8] | Generally para > ortho; can be influenced by reaction conditions.[10][11] |
| Iodine Monochloride | ICl | Organic solvent, often at 0°C to room temp. | More reactive than I₂, good for less activated phenols, often faster reactions.[13][20] | Moisture sensitive, corrosive, can also act as a chlorinating agent.[12] | Good para-selectivity for unhindered phenols.[20] |
| N-Iodosuccinimide | NIS / Acid Catalyst (optional) | Organic solvent, room temp. | Easy to handle solid, high yields, tunable reactivity with acid catalyst, clean reactions.[14][15] | More expensive than I₂, succinimide byproduct to be removed. | Highly regioselective, often excellent para-selectivity with an acid catalyst.[15][21] |
| Enzymatic Iodination | Peroxidase / I⁻ / H₂O₂ | Aqueous buffer, mild pH, room temp. | High selectivity, environmentally friendly ("green"), works under mild conditions.[10][17][22] | Enzyme cost and stability, limited substrate scope, potential for enzyme inhibition.[17] | Can exhibit high ortho or para selectivity depending on the enzyme and substrate.[10] |
Safety Considerations
-
Iodine and Iodine Compounds: Iodine can cause skin and eye irritation.[23][24] Inhalation of iodine vapor can irritate the respiratory tract. Organoiodides may be persistent and bioaccumulative.[7] All manipulations should be performed in a well-ventilated fume hood.
-
Iodine Monochloride: ICl is corrosive and reacts with water.[12] Handle with care, avoiding contact with skin and eyes.
-
Oxidizing Agents: Hydrogen peroxide and sodium hypochlorite are strong oxidizers. Avoid contact with flammable materials.
-
Radioiodination: When working with radioactive iodine isotopes, strict adherence to radiation safety protocols is mandatory.[25] This includes working in designated areas, using appropriate shielding, and proper waste disposal.[25]
Conclusion
The choice of an iodination method for phenolic compounds is a multifaceted decision that depends on the substrate's reactivity, the desired regioselectivity, scalability, and cost considerations. For routine, large-scale syntheses of simple iodophenols, traditional methods using molecular iodine with an oxidant can be effective and economical. When higher reactivity and cleaner reaction profiles are required, N-iodosuccinimide stands out as a superior reagent, offering excellent control and high yields. For applications demanding high selectivity under mild, aqueous conditions, particularly in a biocatalytic context, enzymatic iodination presents a compelling, albeit more specialized, alternative. By understanding the mechanistic nuances and practical considerations of each method, researchers can confidently select and execute the most appropriate iodination strategy to advance their scientific objectives.
References
- Radhakrishna, P., et al. Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide.
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- Iodination of Phenols: Lab Procedure & Arom
- Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol.
- Radhakrishnamurti, P.S., and Janardhana, C. Kinetics & Mechanism of Iodination of Phenol &.. Substituted Phenols by Iodine Monochloride in' Aqueous Acetic Acid.
- Iodinated Tyrosine Definition - Organic Chemistry Key Term. Fiveable.
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- 8 Synthesis of thyroid hormones from iodinated tyrosine residues in thyroglobulin.
- Phenol oxidation with hypervalent iodine reagents. Wikipedia.
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- Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
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- Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
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- Iodination of phenols, phenol ethers, anilines, and aniline-rel
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- Iodine. Durham Tech.
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- Process for iodination of phenolic derivatives.
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- Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound. YouTube.
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A Senior Application Scientist's Guide to Evaluating Base Efficiency in Suzuki-Miyaura Coupling
For researchers and professionals in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] While the palladium catalyst and ligands often receive the most attention, the choice of base is a deceptively critical parameter that can dictate the success or failure of a reaction. An inappropriate base can lead to low yields, sluggish reaction rates, or unwanted side reactions.
This guide provides an in-depth comparison of commonly used bases, grounded in mechanistic principles and supported by experimental data. It is designed to move beyond a simple list of reagents and empower you to make rational, evidence-based decisions for optimizing your specific Suzuki-Miyaura coupling reactions.
The Decisive Role of the Base: A Mechanistic Perspective
The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The base's most crucial intervention occurs during the transmetalation step, which is frequently the rate-determining phase of the entire cycle.[4] Its primary function is to activate the organoboron species, rendering it sufficiently nucleophilic to transfer its organic moiety to the palladium center.[1][5][6]
Computational and experimental studies have illuminated two predominant pathways for this base-mediated activation[7][8][9]:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[7][10][11] This activated species then readily engages with the palladium(II) halide complex.
-
The Hydroxide/Alkoxide Pathway: The base first reacts with the palladium(II) complex, displacing the halide to form a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.[7][12]
The prevailing pathway is influenced by the specific base, solvent, and substrates employed.[7] Understanding these mechanisms is key to rationalizing why certain bases outperform others under specific conditions.
A Head-to-Head Comparison of Common Bases
The choice of base is highly dependent on the substrates, catalyst, and solvent system.[1] However, general performance trends provide a valuable starting point for reaction optimization.
Inorganic Bases: The Workhorses
Inorganic bases are the most frequently employed in Suzuki-Miyaura couplings due to their effectiveness, cost, and broad applicability.[7][13]
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are often the first choice for screening. They are effective for a wide range of substrates and are relatively mild.[1][6]
-
Na₂CO₃ & K₂CO₃: Cost-effective and highly efficient, making them excellent starting points for optimization.[4][6] Their differing solubility in various solvent systems can influence reaction kinetics.[6]
-
Cs₂CO₃: Often succeeds where other carbonates fail, particularly in challenging couplings with sterically hindered substrates.[14] Its greater solubility in organic solvents is a key advantage, though it comes at a higher cost.[1][15]
-
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling sterically demanding or electron-deficient aryl chlorides.[1][14] It is often a go-to base when carbonates give low yields.
-
Hydroxides (NaOH, KOH, Ba(OH)₂): These strong bases can accelerate reactions but must be used with caution.[7] Their high basicity can promote side reactions, such as the saponification of ester functional groups or aldol condensations.[7][14] Barium hydroxide has been shown to be effective for coupling sterically hindered boronic acids.[10]
-
Fluorides (KF, CsF): Fluoride ions play a unique role in activating boronic acids. They are particularly useful for reactions involving substrates with base-sensitive functional groups where stronger bases would be detrimental.[5][14]
Organic Bases
While less common, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used in specific contexts, especially when inorganic bases are incompatible with the substrate or reaction conditions.[7] However, they are often outperformed by inorganic bases in standard Suzuki couplings.[1]
Quantitative Data: A Performance Snapshot
To illustrate the impact of base selection, the following table summarizes yield data from a comparative study on the coupling of 4-bromotoluene with phenylboronic acid. While these results provide a useful benchmark, it is crucial to remember that optimal conditions are highly substrate-dependent.[1]
| Base | Chemical Formula | Typical Yield (%) | Reaction Time (h) | Key Considerations |
| Sodium Carbonate | Na₂CO₃ | 90 - 98 | 2 - 12 | A cost-effective, widely used, and highly efficient first choice for screening.[6][16] |
| Potassium Carbonate | K₂CO₃ | 85 - 95 | 2 - 12 | Similar reactivity to Na₂CO₃; solubility differences can be leveraged.[4][6] |
| Potassium Phosphate | K₃PO₄ | 90 - 98 | 2 - 8 | Excellent for sterically hindered substrates and often provides high yields.[1][4] |
| Cesium Carbonate | Cs₂CO₃ | 88 - 96 | 1 - 6 | Highly effective for difficult couplings due to high solubility; higher cost.[1][14] |
| Potassium Hydroxide | KOH | 70 - 90 | 4 - 12 | Strong base; risk of side reactions with sensitive functional groups.[7] |
| Triethylamine (TEA) | Et₃N | 40 - 60 | 12 - 24 | Organic base, generally less effective than inorganic counterparts for this reaction.[1] |
Data compiled from multiple sources for illustrative purposes.[1]
Rational Base Selection: A Decision Workflow
A systematic approach to base selection can save significant time and resources. The following workflow outlines a logical progression for identifying the optimal base for your specific transformation.
Experimental Protocol: A Self-Validating System for Base Screening
To ensure trustworthy and reproducible results, a standardized protocol for screening bases is essential. This procedure allows for a direct, parallel comparison under identical conditions.
Objective: To identify the most efficient base for the Suzuki-Miyaura coupling of a specific aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol scale for each reaction)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃ or SPhos, 4 mol%)
-
Bases to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KF) (2.0 mmol, 2.0 equiv each)
-
Solvent (e.g., Toluene/H₂O 10:1, or Dioxane/H₂O 4:1)
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vials or tubes with stir bars
-
Heating block or oil bath
-
TLC plates, GC-MS or LC-MS for analysis
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand in the chosen organic solvent. This ensures consistent catalyst loading across all reactions.
-
Reaction Setup:
-
Arrange and label a series of reaction vials, one for each base to be tested.
-
To each vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the respective base (2.0 mmol).
-
Add a magnetic stir bar to each vial.
-
-
Catalyst Addition: Add the required volume of the catalyst/ligand stock solution to each vial.
-
Solvent Addition: Add the solvent mixture (e.g., 10 mL organic solvent, 1 mL water) to each vial.
-
Reaction Execution:
-
Seal the vials securely.
-
Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C).
-
Begin stirring at a consistent rate for all reactions.
-
-
Monitoring and Analysis:
-
Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 12h) using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Take a small aliquot from each reaction mixture for analysis. Be sure to quench the aliquot (e.g., with a small amount of water and ethyl acetate) before analysis.
-
-
Work-up and Comparison:
-
Once the reactions have reached completion (or after a predetermined time), cool the vials to room temperature.
-
Perform an identical aqueous work-up on each reaction mixture.
-
Isolate the crude product and determine the yield for each reaction (e.g., by NMR with an internal standard or by isolated yield after purification).
-
Compare the yields and reaction times to identify the most efficient base for your specific system.
-
This systematic screening process provides a self-validating framework, ensuring that the observed differences in efficiency are directly attributable to the choice of base.
References
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). ACS Publications.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, March 11). Chemistry – A European Journal.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). In Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes. (n.d.). ACS Publications.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Semantic Scholar.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society.
- Thomas, A. A., & Denmark, S. E. (2016). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 45(16), 4335–4403.
- Bisht, R., et al. (2018). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. Journal of the American Chemical Society, 140(42), 13620–13625.
- Suzuki-Miyaura. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
- One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. (n.d.). Chemistry – A European Journal.
- One‐pot Base‐free Suzuki‐Miyaura [C]Methylation: Kinetic and Mechanistic Insights. (2020). ResearchGate.
- Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate.
- Screening of different bases for Suzuki coupling. (n.d.). ResearchGate.
- Your "Go-To", "just couple already", Suzuki conditions? (2021, February 19). Reddit.
- Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Role of a base in Suzuki-Miyaura reaction. (2020). ResearchGate.
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Stille vs. Suzuki Coupling: A Comparative Guide to C-C Bond Formation
<_>
For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. Among the arsenal of powerful palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have emerged as indispensable tools. This guide provides an in-depth, data-driven comparison to inform the selection of the optimal method for specific synthetic challenges.
The choice between the Stille and Suzuki reactions is not merely a matter of preference but a critical decision influenced by factors such as substrate scope, functional group tolerance, reaction kinetics, and, increasingly, environmental and safety considerations. While both reactions reliably forge C-C bonds, their fundamental differences in organometallic reagents—organotins for Stille and organoborons for Suzuki—give rise to distinct advantages and disadvantages.[1][2]
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (e.g., R-SnBu₃) | Organoboron (e.g., R-B(OH)₂) |
| Key Advantages | Excellent functional group tolerance, stable and easily handled reagents, generally mild and neutral reaction conditions.[3][4] | Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal, and often high yields.[5][6] |
| Key Disadvantages | High toxicity of organotin reagents and byproducts, stoichiometric tin waste, and difficulty in removing tin byproducts.[7][8] | Requires a base which can be incompatible with sensitive substrates, and the potential for protodeboronation of the boronic acid.[3][9] |
| Byproducts | Toxic organotin compounds.[3] | Non-toxic boronic acid derivatives.[3] |
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
Both the Stille and Suzuki couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][10] The palladium catalyst, typically in the Pd(0) oxidation state, is the central player in this process.[11][12]
The critical distinction lies in the transmetalation step. In the Stille coupling , the organostannane directly transfers its organic group to the palladium(II) complex.[4][7] This process is generally tolerant of a wide array of functional groups and does not typically require an activating agent.[4][11]
Conversely, the Suzuki coupling necessitates the activation of the organoboron compound by a base.[13][14] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the organic moiety to the palladium center.[13] This requirement for a base can sometimes be a limitation for substrates sensitive to basic conditions.[3]
Catalytic Cycle Diagrams
Caption: Catalytic cycle of the Stille coupling.
Caption: Catalytic cycle of the Suzuki coupling.
Performance Under Pressure: A Comparative Data Analysis
The choice between Stille and Suzuki coupling often comes down to which reaction provides a better yield and tolerates the specific functionalities present in the reactants. A comparative study on the functionalization of a diazocine core highlights the performance differences.[15]
Table 1: Comparative Yields for the Coupling of a Diazocine Core with Various Aryl Bromides [15]
| Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 91 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 4-Bromobenzaldehyde | 80 | 39 |
| Methyl 4-bromobenzoate | 82 | 59 |
| 2-Bromofuran | 91 | 58 |
| 3-Bromothiophene | 90 | 66 |
| 3-Bromopyridine | 94 | 57 |
These data reveal that for simple aryl bromides, both reactions can provide excellent yields. However, for substrates containing coordinating groups such as aldehydes, esters, and certain heterocycles, the Stille coupling often outperforms the Suzuki coupling.[15] This is likely due to the neutral reaction conditions of the Stille coupling, which can be more compatible with sensitive functional groups.[1][3]
Practical Considerations for the Bench Chemist
Beyond yields, several practical factors influence the choice of coupling reaction.
Reagent Stability and Handling
-
Organostannanes (Stille): These reagents are generally stable to air and moisture, making them relatively easy to handle.[7][16] Many are commercially available or can be synthesized using established literature procedures.[7]
-
Organoborons (Suzuki): Boronic acids can be prone to decomposition through protodeboronation, oxidation, and trimerization to form boroxines.[9] This instability can affect stoichiometry and reproducibility. To address this, more stable derivatives like boronic esters (e.g., pinacol esters) or organotrifluoroborates are often used.[17][18]
Toxicity and Environmental Impact
-
Stille Coupling: The primary drawback of the Stille reaction is the high toxicity of organotin compounds and the resulting byproducts.[7][8] This poses significant safety and environmental concerns, and the removal of tin residues from the final product can be challenging.[3][16]
-
Suzuki Coupling: In contrast, organoboron reagents and their byproducts exhibit low toxicity, making the Suzuki coupling a more environmentally benign and "greener" option.[5][6] This is a major reason for its widespread adoption in the pharmaceutical industry.[5][19]
Substrate Scope
-
Stille Coupling: The Stille reaction is known for its broad substrate scope and excellent functional group tolerance.[4][11] It is often the go-to method for complex molecules with sensitive functionalities.[20]
-
Suzuki Coupling: While also having a broad scope, the Suzuki reaction can be limited by the stability of the boronic acid partner and the requirement for a base, which may not be compatible with all substrates.[3][21]
Decision-Making Workflow
The selection between Stille and Suzuki coupling can be guided by a logical workflow that considers the specific needs of the synthesis.
Caption: Decision workflow for choosing between Stille and Suzuki coupling.
Experimental Protocols
General Procedure for a Stille Coupling
This protocol describes a general procedure for the Stille coupling of an aryl bromide with an organostannane.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 eq.), the organostannane (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a degassed solvent (e.g., toluene or DMF).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for a Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with a boronic acid.[5]
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).[5]
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., a mixture of an organic solvent like 1,4-dioxane and water).[5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 4-18 hours), monitoring the reaction progress by TLC or GC-MS.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
Both the Stille and Suzuki couplings are exceptionally powerful methods for C-C bond formation, each with a distinct set of strengths and weaknesses. The Suzuki coupling is often the first choice for many applications due to its use of non-toxic and readily available organoboron reagents, making it particularly attractive in the context of drug discovery and development.[1][5] However, the Stille coupling remains an invaluable tool, especially for substrates with base-sensitive functional groups or those that are prone to coordination with the metal center, where it often provides superior yields.[1][15] A thorough understanding of the nuances of each reaction is paramount for the modern synthetic chemist to navigate the complexities of molecular construction efficiently and effectively.
References
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- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki reaction - Wikipedia. (n.d.).
- Stille Coupling - Organic Chemistry Portal. (n.d.).
- Stille Coupling | OpenOChem Learn. (n.d.).
- Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. (n.d.).
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. (n.d.).
- Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). The Royal Society of Chemistry.
- Stille Coupling - Chemistry LibreTexts. (2023, June 30).
- Stille Coupling Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31).
- Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16353-16360.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
- Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - RSC Publishing. (2017, February 21).
- Boron Suzuki Coupling - Borates Today. (2021, December 17).
- How does the Suzuki coupling reaction work? - ORGANIC SYNTHESIS INSIGHT. (n.d.).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed. (2020, July 31).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (2025, August 10).
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. (n.d.).
- Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.).
- Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4).
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22).
- The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. (2025, October 20).
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - ResearchGate. (2025, December 16).
- Is the Stille Reaction Useful? - YouTube. (2024, March 31).
- Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. (2024, March 18).
- The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support - ResearchGate. (2025, August 6).
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- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Di-iodinated Benzoic Acid Isomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a starting material or intermediate is a critical decision point governed by a molecule's physicochemical properties, reactivity, and accessibility. Di-iodinated benzoic acids, a class of halogenated aromatic compounds, offer a versatile platform for the synthesis of complex molecules. The strategic placement of two iodine atoms on the benzoic acid scaffold dramatically influences these characteristics, making a comparative understanding of the isomers essential for efficient and effective research and development.
This guide provides an in-depth technical comparison of the six di-iodinated benzoic acid isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diiodobenzoic acid. We will explore their key physicochemical properties, analyze their reactivity profiles—particularly in the context of modern synthetic chemistry—and discuss the strategic implications of isomer selection.
Core Physicochemical Properties: A Tale of Substitution Patterns
The identity of a di-iodinated benzoic acid isomer is defined by the positions of the iodine atoms relative to the carboxyl group. This seemingly simple structural change gives rise to significant variations in properties such as acidity (pKa), melting point, and solubility, which are crucial for reaction setup, workup, and purification.
Acidity (pKa): The "Ortho Effect" in Focus
The acidity of a benzoic acid is a measure of the stability of its conjugate base, the benzoate anion. Halogens, including iodine, exert a powerful electron-withdrawing inductive effect (-I), which stabilizes the negative charge on the carboxylate and increases acidity compared to unsubstituted benzoic acid (pKa ≈ 4.2). However, the position of the iodine atoms introduces more complex steric interactions, most notably the "ortho effect."
When a bulky substituent, such as an iodine atom, occupies the ortho position (C2 or C6), it sterically clashes with the carboxylic acid group. This forces the -COOH group to twist out of the plane of the benzene ring[1][2]. This loss of planarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the proton[2]. Because this effect is driven by steric bulk, the large size of the iodine atom makes this effect particularly pronounced[3].
-
2,6-Diiodobenzoic Acid : This isomer is predicted to be the strongest acid among the di-iodinated series. With two bulky iodine atoms flanking the carboxylic acid, the steric hindrance is maximized, leading to the most significant ortho effect.
-
2,3- and 2,5-Diiodobenzoic Acids : These isomers will also exhibit enhanced acidity due to an iodine in one ortho position.
-
3,4- and 3,5-Diiodobenzoic Acids : Lacking an ortho substituent, the acidity of these isomers is primarily influenced by the inductive effects of the two iodine atoms. They are expected to be more acidic than benzoic acid but significantly less acidic than their ortho-substituted counterparts.
Melting Point and Solubility
The melting point of a crystalline solid is influenced by the strength of its crystal lattice, which is determined by intermolecular forces and molecular symmetry. Symmetrically substituted molecules often pack more efficiently into a crystal lattice, leading to higher melting points.
Solubility is governed by the balance between the molecule's ability to interact with the solvent and the energy of its own crystal lattice. Generally, di-iodinated benzoic acids have low solubility in water but are more soluble in polar organic solvents like ethanol and DMSO[6][7].
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa (Qualitative) |
| 2,3-Diiodobenzoic Acid | 857444-38-3[8] | C₇H₄I₂O₂ | 373.91 | Data not available | Strong (Ortho effect) |
| 2,4-Diiodobenzoic Acid | 33522-84-8 | C₇H₄I₂O₂ | 373.91 | Data not available | Strong (Ortho effect) |
| 2,5-Diiodobenzoic Acid | 14192-12-2[9] | C₇H₄I₂O₂ | 373.91 | 183 - 187[9] | Strong (Ortho effect) |
| 2,6-Diiodobenzoic Acid | 194084-84-9[10] | C₇H₄I₂O₂ | 373.91 | Data not available | Strongest (Maximal ortho effect) |
| 3,4-Diiodobenzoic Acid | 35674-20-5 | C₇H₄I₂O₂ | 373.91 | Data not available | Moderate |
| 3,5-Diiodobenzoic Acid | 19094-48-5 | C₇H₄I₂O₂ | 373.91 | >200[11] | Moderate |
Note: Data availability is limited for some isomers. The qualitative pKa prediction is based on the principles of the ortho effect[1][2][3].
Performance in Synthetic Applications: Reactivity as Building Blocks
For drug development and materials science professionals, the true value of di-iodinated benzoic acids lies in their utility as synthetic intermediates. The two carbon-iodine (C-I) bonds serve as reactive handles for forming new bonds, most notably through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Case Study in Reactivity
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds. The reactivity of the aryl halide in this reaction is paramount and generally follows the trend: I > Br > Cl >> F [12]. This is because the rate-determining step is often the oxidative addition of the aryl halide to the palladium catalyst, a process that is facilitated by a weaker carbon-halogen bond[12]. The C-I bond is the weakest among the halogens, making iodoarenes the most reactive coupling partners[12].
This high reactivity is a significant advantage, as it often allows for:
-
Milder reaction conditions (lower temperatures).
-
Lower catalyst loadings.
-
Shorter reaction times.
-
Greater tolerance of sensitive functional groups.
While all di-iodinated benzoic acid isomers benefit from the inherent reactivity of the C-I bond, the substitution pattern can introduce secondary effects:
-
Steric Hindrance: For ortho-substituted isomers like 2,3- and especially 2,6-diiodobenzoic acid, the iodine atoms are sterically hindered by the adjacent carboxylic acid group. This can influence which of the two iodine atoms reacts preferentially or may require more specialized catalyst systems (e.g., those with bulky phosphine ligands) to achieve high conversion.
-
Electronic Effects: The positions of the iodine atoms influence the electron density at each C-I bond, which can subtly affect the rate of oxidative addition.
Experimental Protocols
To provide a practical context for the application of these isomers, the following section details standardized methodologies for characterization and a key synthetic transformation.
Protocol 1: Determination of Dissociation Constant (pKa) via Potentiometric Titration
Causality: The pKa is a fundamental property that dictates a molecule's ionization state in solution, affecting its solubility, lipophilicity, and biological interactions. Potentiometric titration is a robust and direct method for its determination[13].
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the di-iodinated benzoic acid isomer and dissolve it in a suitable co-solvent system (e.g., 50:50 water:methanol) to a final concentration of ~5 mM. The use of a co-solvent is often necessary due to the low aqueous solubility of these compounds.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH meter with an electrode suitable for aqueous-organic mixtures.
-
Titration: Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the titration curve)[13].
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction
Causality: This protocol demonstrates the use of a di-iodinated benzoic acid as a scaffold in a cornerstone C-C bond-forming reaction. The choice of a palladium catalyst, base, and solvent system is critical for achieving efficient coupling with the highly reactive but potentially sterically hindered C-I bonds.
Methodology:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the di-iodinated benzoic acid isomer (1.0 equiv.), the desired arylboronic acid (1.1 equiv. for mono-coupling, 2.2 equiv. for di-coupling), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv.).
-
Solvent Addition & Degassing: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
Visualizing Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Logical relationships between isomer structure and key performance properties.
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- 3. Statement-1:Ortho iodobenzoic acid is strongest acid among all ortho halobenzoic acids. Statement-2: Iodine exerts maximum ortho effect (steric effect ) so the acid weakening resonance effect of aromatic ring is decreased. [allen.in]
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A Comparative Guide to the Reactivity of 2-Hydroxy-4-iodobenzoic Acid and 2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Aryl iodides, in particular, serve as versatile precursors in a multitude of transformations, most notably in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related aryl iodides: 2-Hydroxy-4-iodobenzoic acid and 2-iodobenzoic acid. Understanding their distinct reactivity profiles is crucial for optimizing reaction conditions and achieving desired synthetic outcomes in pharmaceutical and materials science research.
The primary structural difference between these two compounds is the presence of a hydroxyl (-OH) group at the 4-position of this compound. This seemingly minor modification exerts a profound influence on the electronic properties of the aromatic ring, thereby altering the reactivity of the carboxylic acid and the carbon-iodine (C-I) bond.
Electronic Landscape and its Impact on Reactivity
The reactivity of an aromatic compound is fundamentally governed by the electronic effects of its substituents. In the case of our two compounds of interest, the interplay between the electron-withdrawing and electron-donating properties of the iodo, carboxyl, and hydroxyl groups dictates their chemical behavior.
-
2-Iodobenzoic acid : This molecule features two electron-withdrawing groups: the carboxylic acid and the iodine atom. The carboxylic acid group is a strong deactivating group, reducing the electron density of the aromatic ring. The iodine atom, while capable of resonance donation, is primarily inductively withdrawing. This overall electron-deficient nature of the ring influences its reactivity in various transformations.
-
This compound : The introduction of a hydroxyl group at the 4-position dramatically alters the electronic landscape. The hydroxyl group is a potent electron-donating group through resonance, counteracting the withdrawing effects of the iodo and carboxyl groups. This increased electron density on the aromatic ring has significant consequences for the molecule's reactivity.
Comparative Analysis of Key Chemical Properties
To provide a clear, data-driven comparison, we will examine three key aspects of reactivity: acidity (pKa), and performance in palladium-catalyzed cross-coupling reactions.
Acidity (pKa)
The acidity of the carboxylic acid moiety is a direct reflection of the electronic environment of the benzoic acid ring. Electron-withdrawing groups stabilize the conjugate base (carboxylate anion), resulting in a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the carboxylate anion, leading to a higher pKa (weaker acid).
| Compound | pKa | Rationale |
| 2-Iodobenzoic acid | 2.85[1][2] | The electron-withdrawing iodine atom at the ortho position helps to stabilize the carboxylate anion, increasing acidity. |
| This compound | ~2.70 (Predicted)[3] | The electron-donating hydroxyl group at the para position partially counteracts the stabilizing effect of the ortho-iodo group, leading to a slightly weaker acid compared to 2-iodobenzoic acid. |
Note: The pKa for this compound is a predicted value. Experimental determination may yield a slightly different result, but the trend is expected to hold.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental tools for C-C bond formation.[4][5][6][7] The reactivity of the aryl iodide in these reactions is heavily dependent on the ease of the oxidative addition step, where the palladium catalyst inserts into the C-I bond.[8][9]
The rate of oxidative addition is influenced by the electronic density at the carbon atom of the C-I bond. Electron-withdrawing groups decrease the electron density, making the carbon more electrophilic and facilitating the oxidative addition. Conversely, electron-donating groups increase the electron density, retarding the oxidative addition step.
| Compound | Expected Cross-Coupling Reactivity | Rationale |
| 2-Iodobenzoic acid | Higher | The overall electron-withdrawing nature of the substituents enhances the electrophilicity of the carbon bearing the iodine, promoting a faster oxidative addition. |
| This compound | Lower | The strong electron-donating hydroxyl group increases the electron density on the ring, making the C-I bond less susceptible to oxidative addition. |
This difference in reactivity is a critical consideration for reaction design. While 2-iodobenzoic acid may react under milder conditions or with lower catalyst loadings, this compound might require more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve comparable yields and reaction times.[8]
It is important to note that the free carboxylic acid group in both molecules can sometimes complicate cross-coupling reactions by coordinating to the palladium catalyst or causing solubility issues.[10][11] A common strategy to circumvent these issues is to protect the carboxylic acid as an ester, which can be hydrolyzed post-coupling.[10]
Experimental Protocols
To provide a practical framework for comparing the reactivity of these two compounds, the following section outlines a standardized protocol for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of 2-iodobenzoic acid and this compound with a model boronic acid.
Materials:
-
2-Iodobenzoic acid
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
-
Heating block
Procedure:
-
Reaction Setup (perform in parallel for both substrates):
-
In a glovebox, add the aryl iodide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to a reaction vial containing a stir bar.
-
-
Solvent Addition:
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the vial.
-
-
Reaction Conditions:
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated heating block at 80 °C.
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyzing by LC-MS or GC-MS to determine the consumption of starting material and the formation of the product.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the isolated yield and compare the results for the two substrates.
-
Expected Outcome: 2-Iodobenzoic acid is expected to show a faster reaction rate and potentially a higher yield under these conditions compared to this compound.
Visualization of Experimental Workflow
To illustrate the logical flow of the comparative experimental design, the following diagram is provided.
Caption: A generalized workflow for the comparative Suzuki-Miyaura coupling experiment.
Conclusion
The choice between this compound and 2-iodobenzoic acid as a synthetic precursor should be guided by a clear understanding of their distinct reactivity profiles.
-
2-Iodobenzoic acid is the more reactive partner in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of its substituents. It is the preferred choice when faster reaction rates and milder conditions are desired.
-
This compound , while less reactive in cross-coupling, offers a valuable synthetic handle in its hydroxyl group. This functionality can be exploited for further transformations or may be a necessary component of the final target molecule. Its lower reactivity in cross-coupling can be overcome by adjusting reaction conditions, such as increasing the temperature or employing a more active catalytic system.
By leveraging the insights and experimental framework provided in this guide, researchers can make informed decisions in the selection and application of these versatile building blocks, ultimately accelerating the pace of innovation in drug discovery and materials science.
References
- ChemBK. (2022, October 16). 2-Iodobenzoic acid.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Iodobenzoic acid.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). 2-Iodobenzoic acid.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling.
- ResearchGate. (2018, August 7). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols.
- YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling.
- University of Arizona. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- National Institutes of Health. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
- Boron Molecular. (n.d.). Buy 2-Hydroxy-4-iodo-benzoic acid.
- ResearchGate. (n.d.). (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
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A Comparative Guide to the Stability of Iodinated Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Iodinated benzoic acid derivatives are a cornerstone in various scientific fields, most notably as X-ray contrast media in medical imaging, but also as crucial intermediates in organic synthesis.[1] Their efficacy and safety are intrinsically linked to their chemical stability. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a reduced shelf life. This guide provides an in-depth comparison of the stability of different classes of these compounds, supported by experimental insights and standardized testing protocols.
The Chemical Imperative for Stability
The core structure of these molecules—an iodinated benzene ring coupled with a benzoic acid moiety—presents specific stability challenges.[2] The primary degradation pathway of concern is deiodination , the cleavage of the carbon-iodine (C-I) bond. This can be initiated by light (photolysis), heat (thermolysis), or chemical reactions.[3][4][5] A secondary pathway involves reactions of the benzoic acid group, such as decarboxylation at high temperatures.[6] Understanding the factors that trigger these pathways is fundamental to designing stable formulations and predicting the shelf-life of these compounds.
Comparative Stability Analysis: A Tale of Two Classes
Iodinated benzoic acid derivatives used as contrast media can be broadly categorized into ionic and non-ionic agents. Their structural differences have profound implications for their stability profiles.
-
Ionic Derivatives (e.g., Diatrizoic Acid): These were among the first generation of contrast agents.[1] Diatrizoic acid is a salt of a tri-iodinated benzoic acid derivative. While effective, its ionic nature contributes to higher osmolality and a greater propensity for degradation. Studies have shown that diatrizoic acid is particularly susceptible to photodegradation, especially under UV irradiation, which can cleave the C-I bonds.[4] This sensitivity necessitates storage in light-protected containers.
-
Non-ionic Derivatives (e.g., Iohexol, Iopamidol): To improve tolerance and stability, non-ionic derivatives were developed.[1][7] These molecules, like Iohexol, are characterized by the presence of multiple hydrophilic side chains (polyhydroxy groups) and amide linkages.[7][8] These structural modifications render the molecule non-ionic, significantly reducing osmolality.[9] Furthermore, the bulky, electron-withdrawing side chains provide steric and electronic stabilization to the iodinated ring, making them inherently more resistant to deiodination compared to their ionic predecessors. Iohexol, for instance, is known to be stable in aqueous solutions at normal temperatures and pressures.[8][9] Extensive stability testing has shown it remains stable in human plasma for weeks under various temperature conditions.[10]
The key takeaway is a structure-stability relationship: the addition of complex, non-ionizing side chains enhances the overall stability of the iodinated benzoic acid core.
Key Factors Influencing Degradation
The stability of any given iodinated benzoic acid derivative is not intrinsic but is influenced by a range of environmental and formulation factors.
-
Light (Photostability): As demonstrated with diatrizoic acid, exposure to light, particularly in the UV spectrum, is a critical degradation factor.[4] The energy from photons can directly induce homolytic cleavage of the C-I bond, initiating a radical chain reaction that leads to deiodination.[4] Photostability testing is a mandatory part of stability programs under the International Council for Harmonisation (ICH) guidelines.[11][12][13]
-
Temperature (Thermal Stability): Increased temperature accelerates the rate of chemical degradation. While compounds like Iohexol are generally stable at room temperature, forced degradation studies at elevated temperatures (e.g., 50-60°C) are used to identify likely thermal degradants and predict long-term stability.[8][12] For some benzoic acid derivatives, high temperatures can lead to decarboxylation, though this is a less common pathway for complex contrast agents under normal storage conditions.[6]
-
pH: The pH of a solution can influence the stability of the benzoic acid moiety and its side chains. Hydrolysis of amide linkages, if present, can be catalyzed under strongly acidic or basic conditions. Forced degradation studies typically evaluate stability across a wide pH range to identify the pH of maximum stability for a liquid formulation.[12]
-
Oxidation: The presence of oxidizing agents, such as hydrogen peroxide or dissolved oxygen, can promote degradation.[14] The iodine atom itself can be susceptible to changes in its oxidation state, potentially destabilizing the molecule.[15][16]
-
Role of Excipients: In formulated products, excipients play a critical role in stability.[17][18][19][20][21]
A Framework for Stability Evaluation: Forced Degradation Studies
To systematically evaluate and compare the stability of these derivatives, forced degradation (or stress testing) is an indispensable tool.[14][23][24] It involves intentionally exposing the compound to harsh conditions to accelerate degradation, thereby revealing potential degradation products and pathways.[14][23] This is a core requirement of the ICH guidelines for drug development.[11][12][25][26]
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of an iodinated benzoic acid derivative.
This protocol outlines the essential steps for assessing the stability of an iodinated benzoic acid derivative.
Objective: To identify potential degradation products and determine the intrinsic stability of the drug substance under various stress conditions.
Materials:
-
Iodinated Benzoic Acid Derivative (Drug Substance)
-
HPLC Grade Water, Methanol, Acetonitrile
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, HPLC-UV system, LC-MS system
-
Photostability chamber, Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 1 mg/mL).
-
Rationale: A stock solution allows for consistent and accurate aliquoting into different stress conditions.
-
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Before analysis, cool the sample to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Rationale: Simulates exposure to acidic environments to test for acid-labile groups like amides.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate under the same conditions as acid hydrolysis.
-
Neutralize with 0.1 M HCl before analysis.
-
Rationale: Simulates exposure to alkaline environments to test for base-labile groups.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
Rationale: Evaluates the susceptibility of the molecule to oxidation, a common degradation pathway.[14]
-
-
Thermal Degradation:
-
Place a sample of the stock solution in a tightly sealed vial in a calibrated oven at a high temperature (e.g., 80°C) for 48 hours.
-
Rationale: Assesses the intrinsic thermal stability of the molecule in solution.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[26]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Rationale: Determines the molecule's sensitivity to light, a critical parameter for storage and handling.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV method.[27]
-
The method must be able to resolve the parent peak from all major degradation products.
-
Calculate the percentage degradation and perform a mass balance analysis.
-
For significant degradants, use LC-MS to determine their molecular weights and aid in structural elucidation.
-
Data Summary and Interpretation
The stability of different classes of iodinated benzoic acid derivatives can be summarized as follows:
| Derivative Class | Key Structural Features | Primary Stability Concerns | Relative Stability |
| Ionic Monomers | Ionized carboxyl group, simple side chains | High osmolality, high sensitivity to photolytic deiodination | Lower |
| (e.g., Diatrizoic Acid) | |||
| Non-ionic Monomers | Non-ionizing amide and polyhydroxy side chains | Generally stable, but can degrade under harsh stress conditions (heat, extreme pH) | High |
| (e.g., Iohexol) | |||
| Simple Derivatives | Lacks extensive side chains | Susceptibility to deiodination during synthetic reactions | Variable (Context-Dependent) |
| (e.g., 3-Iodobenzoic acid) |
Visualizing Degradation Pathways
The primary degradation pathway for many of these compounds is deiodination.
Caption: Simplified pathway of photolytic deiodination of an aromatic iodide.
Conclusion
The stability of iodinated benzoic acid derivatives is a complex function of their molecular structure and the external environment. Modern, non-ionic derivatives like Iohexol demonstrate significantly enhanced stability over older, ionic compounds due to structural modifications that sterically and electronically protect the iodinated core.[8][9] A thorough understanding of degradation pathways, achieved through systematic forced degradation studies, is paramount for the development of safe, effective, and robust products. By carefully controlling factors such as pH, light exposure, and temperature, and by selecting appropriate stabilizing excipients, researchers can ensure the integrity and performance of these vital chemical compounds.
References
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Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind Caution
An Expert Guide to the Safe Disposal of 2-Hydroxy-4-iodobenzoic Acid
This compound (also known as 4-Iodosalicylic acid) is a halogenated aromatic compound whose hazard profile necessitates careful handling throughout its lifecycle, including disposal. Understanding its specific risks is the first step in a self-validating safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational data for our risk assessment.[1][2]
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity | Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed |
| Eye Damage | Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage |
Source: Synthesized from PubChem and Sigma-Aldrich Safety Data Sheets.[1][2]
The primary dangers associated with this compound are severe. Acute oral toxicity (H301) means that ingestion of even small amounts can be life-threatening, and the risk of serious, irreversible eye damage (H318) upon contact is extremely high.[1][2] This profile dictates the stringent personal protective equipment (PPE) requirements and handling procedures outlined below.
Regulatory Framework: Ensuring Compliance
The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4] As a halogenated organic compound, it falls under specific waste management categories.[5][6][7][8]
-
EPA Hazardous Waste: While not explicitly listed by name as a specific waste code, this compound waste must be classified as hazardous due to its characteristic of toxicity. Improper disposal can lead to significant environmental contamination and legal penalties.[9]
-
OSHA Standards: OSHA regulations ensure worker safety. This includes requirements for hazard communication, proper PPE, and training for all personnel who handle the chemical.[10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the high risk of eye damage and toxicity, a robust PPE protocol is non-negotiable. The causality is clear: the right equipment prevents exposure pathways.
Table 2: Required PPE for Handling this compound Waste
| Body Part | Required Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes that can cause irreversible eye damage (H318).[12][13] |
| Hands | Nitrile or other chemically resistant gloves | Prevents skin contact and potential absorption. |
| Body | Laboratory coat | Protects against incidental contact and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation of the powder form.[14] |
Spill Management: Immediate and Corrective Actions
Spills must be treated as a hazardous waste situation.[15] The immediate priority is to contain the spill and prevent exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others and evacuate the immediate area. Restrict access to the spill zone.
-
Don PPE: Before attempting any cleanup, don the full PPE listed in Table 2.
-
Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[12] Do not use combustible materials like paper towels for the initial containment.
-
Clean Up: Carefully sweep or scoop the contained material and place it into a designated, labeled hazardous waste container.[16] Avoid generating dust.[12]
-
Decontaminate: Clean the spill area with a suitable solvent (such as soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose: All materials used in the cleanup, including gloves and absorbent, must be placed in the hazardous waste container for proper disposal.[15]
Segregation and Storage: Preventing Dangerous Reactions
Proper segregation is a cornerstone of safe laboratory waste management.[9] this compound waste must be kept separate from incompatible materials to prevent dangerous chemical reactions.
-
Waste Stream: This waste must be designated as "Halogenated Organic Solid Waste." Do not mix it with non-hazardous waste, other organic solvents, or aqueous waste streams.[17]
-
Incompatible Materials: Store this waste away from strong oxidizing agents and strong bases.[16][18] Contact with these substances can lead to vigorous or hazardous reactions.
-
Container Requirements:
-
Use only chemically compatible containers, such as the original product container or a clearly labeled, sealable polyethylene container.[15][17]
-
The container must be in good condition, free of leaks, and kept tightly sealed when not in use.[15]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (Toxic, Corrosive).[9]
-
Disposal Workflow: From Generation to Final Disposition
The following protocol provides a systematic approach to ensure the safe and compliant disposal of this compound.
Disposal Decision and Workflow Diagram
The following diagram illustrates the logical flow for managing this compound from the point of use to its final disposal.
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A Researcher's Guide to the Safe Handling of 2-Hydroxy-4-iodobenzoic Acid: Personal Protective Equipment and Disposal Protocols
In the pursuit of scientific advancement, the safety of the researcher is paramount. This guide provides a detailed protocol for the safe handling of 2-Hydroxy-4-iodobenzoic acid, a key reagent in various synthetic and developmental processes. Our objective is to furnish you, our fellow researchers, scientists, and drug development professionals, with not just a set of instructions, but a comprehensive understanding of the principles behind these safety measures. By fostering a deep-seated knowledge of safe laboratory practices, we aim to be your trusted partner in scientific discovery.
Hazard Identification and Risk Assessment
This compound, while a valuable compound, presents several potential hazards that necessitate careful handling.[1] A thorough understanding of its toxicological profile is the first step in mitigating risk.
Primary Hazards:
-
Skin Irritation: Direct contact can lead to skin irritation.[1]
-
Serious Eye Irritation: The compound is a serious eye irritant, with the potential for significant damage if exposure occurs.[1]
-
Respiratory Irritation: Inhalation of the dust can cause respiratory irritation.[1]
-
Combustible Dust: If dispersed in the air in sufficient concentrations, the fine powder may form a combustible dust mixture.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for preventing exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact.[1][3] Nitrile is a good general-purpose material for protection against a variety of chemicals.[4][5] |
| Eye and Face Protection | Chemical safety goggles and/or a face shield | Protects against splashes and airborne particles that can cause serious eye damage.[1][3] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[1][3] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood or when generating dust.[3][6][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.
3.1. Preparation and Engineering Controls
-
Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Gather Materials: Before you begin, assemble all necessary equipment, including spatulas, weighing paper, and waste containers.
3.2. Donning PPE: A Critical Sequence
The order in which you put on your PPE is essential for ensuring complete protection.
Caption: The correct sequence for donning PPE.
3.3. Handling the Compound
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper inside the fume hood. Avoid creating dust.
-
Transfer: Use a spatula to transfer the solid to your reaction vessel.
-
Clean-up: After the transfer, promptly clean any spills and decontaminate the work area.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial for environmental protection and laboratory safety.
-
Solid Waste: Dispose of contaminated items such as gloves, weighing paper, and paper towels in a designated hazardous waste container.[1]
-
Liquid Waste: Collect any solutions containing the compound in a labeled hazardous waste container. Do not pour down the drain.[8][9]
-
Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste.[1]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
5.1. First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation develops and persists.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
5.2. Spill Response
For small spills, follow the procedure outlined in the diagram below. For large spills, evacuate the area and contact your institution's environmental health and safety department.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




